molecular formula C83H130N24O27 B1178358 CAP102 CAS No. 138930-21-9

CAP102

Cat. No.: B1178358
CAS No.: 138930-21-9
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Description

CAP102 is a useful research compound. Its molecular formula is C83H130N24O27. The purity is usually 95%.
BenchChem offers high-quality CAP102 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CAP102 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138930-21-9

Molecular Formula

C83H130N24O27

Origin of Product

United States

Foundational & Exploratory

Cardiosphere-Derived Cells (CDCs) as a Therapeutic for Duchenne Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of functional dystrophin, a critical protein for maintaining the structural integrity of muscle cells.[1][2] This deficiency leads to progressive muscle degeneration, inflammation, and fibrosis, affecting skeletal, respiratory, and cardiac muscles.[1][3] Patients typically lose ambulation in their early teens, and mortality, often due to cardiac or respiratory failure, usually occurs in the third decade of life.[3][4] While current treatments like corticosteroids can slow disease progression, they do not offer a cure and are associated with significant side effects.[1][5]

Cardiosphere-derived cells (CDCs) have emerged as a promising therapeutic candidate for DMD.[1][6] CDCs are a unique population of cardiac progenitor/stromal cells that have demonstrated potent immunomodulatory, anti-inflammatory, anti-fibrotic, and regenerative properties.[1][2][7][8] The therapeutic rationale for using CDCs in DMD lies in their multifaceted mechanism of action, which addresses several key pathological features of the disease, independent of the specific dystrophin gene mutation.[4] This guide provides an in-depth technical overview of CDCs as a therapeutic for DMD, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key mechanisms and workflows.

Mechanism of Action: A Paracrine Effect Mediated by Exosomes

Initial hypotheses about cell therapies often centered on the direct replacement of damaged tissue by the administered cells. However, extensive research has revealed that the primary therapeutic benefits of CDCs are not from direct engraftment and differentiation, but rather from their potent paracrine activity.[6] CDCs secrete a variety of bioactive factors, most notably nano-sized extracellular vesicles called exosomes.[1][9]

These CDC-derived exosomes function as intercellular messengers, carrying a cargo of proteins, lipids, and non-coding RNAs (especially microRNAs) to recipient cells in both cardiac and skeletal muscle.[6][8][10] This cargo can modulate gene expression and signaling pathways in the target cells, leading to a cascade of beneficial effects.[1][5] Key mechanistic actions include:

  • Immunomodulation: CDCs and their exosomes can alter the phenotype of macrophages from a pro-inflammatory (M1) to a pro-healing (M2) state, thereby reducing chronic inflammation in dystrophic muscles.[2][7]

  • Anti-fibrotic Effects: They suppress the activity of fibroblasts, reducing the excessive deposition of fibrous scar tissue that impairs muscle function and regeneration.[2][3][7]

  • Suppression of Oxidative Stress: The Nrf2 anti-oxidant pathway is activated in CDC-treated hearts, helping to mitigate the oxidative damage that is a hallmark of DMD.[6]

  • Pro-regenerative and Pro-survival Signaling: CDCs promote the proliferation of endogenous progenitor cells and enhance the survival of existing muscle cells.[6]

  • Mitochondrial Function: Improvements in mitochondrial integrity and function have been observed following CDC or exosome administration.[6][11]

The discovery that CDC-derived exosomes mimic the therapeutic benefits of the cells themselves has paved the way for developing next-generation, cell-free therapies for DMD, such as CAP-2003.[1][6][8]

CDC Mechanism of Action in DMD cluster_outcomes Therapeutic Outcomes CDCs Cardiosphere-Derived Cells (CDCs) Exosomes Secreted Exosomes (miRNA, proteins, lipids) CDCs->Exosomes secrete DMD_Muscle Dystrophic Muscle Cell (Cardiac & Skeletal) Exosomes->DMD_Muscle transfer cargo to Inflammation Reduced Inflammation DMD_Muscle->Inflammation modulates Fibrosis Reduced Fibrosis DMD_Muscle->Fibrosis modulates Oxidative_Stress Reduced Oxidative Stress DMD_Muscle->Oxidative_Stress modulates Regeneration Enhanced Regeneration & Survival DMD_Muscle->Regeneration modulates CDC Preclinical Experimental Workflow start Start: mdx Mouse Model (e.g., 8 weeks old) randomization Randomization start->randomization treatment Treatment Group: IV or IC Injection of CDCs/Exosomes randomization->treatment control Control Group: Vehicle Injection randomization->control follow_up Longitudinal Follow-up (e.g., 3-12 months) treatment->follow_up control->follow_up functional_tests Functional Assessments: - Echocardiography (Cardiac) - Treadmill (Exercise) - Grip Strength (Skeletal) follow_up->functional_tests Periodic endpoint Endpoint Analysis: - Histology (Fibrosis) - Gene Expression (RNA-seq) - Protein Analysis follow_up->endpoint Terminal functional_tests->follow_up data_analysis Data Analysis & Conclusion endpoint->data_analysis CDC Therapeutic Rationale for DMD DMD_Mutation DMD Gene Mutation No_Dystrophin Absence of Functional Dystrophin DMD_Mutation->No_Dystrophin Membrane_Instability Muscle Membrane Instability No_Dystrophin->Membrane_Instability Pathology Pathophysiological Cascade: - Inflammation - Fibrosis - Oxidative Stress - Cell Death Membrane_Instability->Pathology Functional_Decline Progressive Decline in Cardiac & Skeletal Muscle Function Pathology->Functional_Decline CDC_Therapy CDC Therapy (CAP-1002) Paracrine_Factors Release of Exosomes & Paracrine Factors CDC_Therapy->Paracrine_Factors Mechanism Multifaceted Mechanisms: - Immunomodulation - Anti-fibrotic - Anti-oxidant - Pro-regenerative Paracrine_Factors->Mechanism Mechanism->Pathology   targets & counteracts Improved_Function Slowing of Functional Decline & Preservation of Muscle Tissue Mechanism->Improved_Function leads to

References

The Central Role of Exosomes in the Therapeutic Efficacy of CAP-1002: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAP-1002, a cell therapy based on allogeneic cardiosphere-derived cells (CDCs), has demonstrated significant therapeutic potential in treating Duchenne muscular dystrophy (DMD).[1][2][3] Accumulating evidence strongly indicates that the primary mechanism of action for CAP-1002 is not direct cellular replacement, but rather the paracrine effects mediated by the secretion of extracellular vesicles, predominantly exosomes.[2][4][5] These nano-sized vesicles are laden with a bioactive cargo of proteins and nucleic acids, including microRNAs, which orchestrate a multi-faceted therapeutic response.[5] This technical guide provides an in-depth exploration of the role of exosomes in the therapeutic effects of CAP-1002, detailing the underlying signaling pathways, summarizing key quantitative clinical data, and outlining the experimental methodologies used to elucidate these mechanisms.

The Exosomal Hypothesis of CAP-1002 Action

CAP-1002 is comprised of cardiosphere-derived cells (CDCs), a unique population of cardiac progenitor cells.[1][6] The therapeutic benefits of CAP-1002 are attributed to the exosomes these cells secrete.[2][4][5] These exosomes act as intercellular communicators, delivering their molecular cargo to target cells, thereby modulating their function. The primary therapeutic effects of CAP-1002-derived exosomes are immunomodulatory, anti-fibrotic, anti-inflammatory, and pro-angiogenic.[1][2][5] A key mechanism is the polarization of macrophages from a pro-inflammatory (M1) to a healing, anti-inflammatory (M2) phenotype.[2][7]

Quantitative Efficacy of CAP-1002 in Duchenne Muscular Dystrophy

Clinical trials of CAP-1002 in DMD patients have yielded promising quantitative data, supporting the therapeutic efficacy of this exosome-mediated therapy. The HOPE-2 and its open-label extension (OLE) studies have been pivotal in demonstrating these effects.

Metric CAP-1002 Treatment Group Placebo/External Comparator p-value Study
Performance of the Upper Limb (PUL 2.0) Score Improvement 3.7-point improvementExternal Comparator<0.001HOPE-2 OLE (3-year)[8][9]
Change in Left Ventricular Ejection Fraction (LVEF) +1.2% (overall)Not specifiedNot specifiedHOPE-2 OLE (3-year)[8][9]
Change in LVEF (baseline >45%) +3.0%Not specifiedNot specifiedHOPE-2 OLE (3-year)[8][9]
Change in Left Ventricular End Systolic Volume (LVESV) -2.4 mL/m²Not specifiedNot specifiedHOPE-2 OLE (3-year)[8][9]
Change in Left Ventricular End Diastolic Volume (LVEDV) -5.7 mL/m²Not specifiedNot specifiedHOPE-2 OLE (3-year)[8][9]
Slowing of Disease Process (Mid-level PUL) 71% slowingPlaceboStatistically significantHOPE-2[10]

Signaling Pathways Modulated by CAP-1002 Exosomes

The therapeutic effects of CAP-1002 exosomes are underpinned by the modulation of key signaling pathways in recipient cells. The Wnt/β-catenin pathway in the parent CDCs plays a crucial role in enhancing the potency of the secreted exosomes.

Wnt/β-catenin Signaling in CDCs and Exosome Potency

Activation of the canonical Wnt/β-catenin signaling pathway in CDCs is correlated with their therapeutic potency.[11] This pathway enhances the loading of specific microRNAs, such as miR-92a, into the exosomes, thereby augmenting their therapeutic effects.[11][12]

Wnt_Signaling_in_CDCs cluster_CDC Cardiosphere-Derived Cell (CDC) cluster_Extracellular Extracellular Space Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin_Deg β-catenin (Degradation) GSK3b->Beta_Catenin_Deg Beta_Catenin β-catenin GSK3b->Beta_Catenin Inhibits degradation TCF_LEF TCF/LEF Nucleus Nucleus Beta_Catenin->Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Exosome_Biogenesis Exosome Biogenesis & Cargo Loading Target_Genes->Exosome_Biogenesis Exosome Exosome (miR-92a enriched) Exosome_Biogenesis->Exosome Exosome->Exosome_Released Macrophage_Polarization cluster_Exosome CAP-1002 Exosome cluster_Macrophage Macrophage cluster_Effects Therapeutic Effects Exosome_Cargo Bioactive Cargo (miRNAs, proteins) Signaling_Pathways Intracellular Signaling (e.g., STAT, NF-κB) Exosome_Cargo->Signaling_Pathways Internalization M1 M1 Macrophage (Pro-inflammatory) M2 M2 Macrophage (Anti-inflammatory/ Pro-reparative) Inflammation Reduced Inflammation M2->Inflammation Fibrosis Reduced Fibrosis M2->Fibrosis Regeneration Enhanced Tissue Regeneration M2->Regeneration Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Gene_Expression->M2 Exosome_Isolation_Workflow cluster_Workflow Exosome Isolation and Characterization Workflow Start CDC Culture in Serum-Free Media Conditioned_Media Collect Conditioned Media Start->Conditioned_Media Centrifugation1 Low-Speed Centrifugation (remove cells/debris) Conditioned_Media->Centrifugation1 Filtration Filtration (0.22 µm filter) Centrifugation1->Filtration Ultracentrifugation Ultracentrifugation (~100,000 x g) Filtration->Ultracentrifugation Exosome_Pellet Wash and Resuspend Exosome Pellet Ultracentrifugation->Exosome_Pellet Characterization Characterization Exosome_Pellet->Characterization NTA Nanoparticle Tracking Analysis (NTA) (Size & Concentration) Characterization->NTA Size TEM Transmission Electron Microscopy (TEM) (Morphology) Characterization->TEM Morphology Western_Blot Western Blot (CD63, CD81, Alix) Characterization->Western_Blot Markers End Purified Exosomes Characterization->End

References

The Immunomodulatory Landscape of CAP-1002 in Muscle Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 17, 2025

LOS ANGELES, CA – In the intricate landscape of therapies for Duchenne muscular dystrophy (DMD), CAP-1002, an investigatonal cell therapy developed by Capricor Therapeutics, has emerged as a significant contender, primarily owing to its profound immunomodulatory properties that address the chronic inflammation characteristic of this debilitating disease.[1][2] This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and clinical outcomes associated with CAP-1002's ability to modulate the inflammatory environment in muscle tissue, intended for researchers, scientists, and drug development professionals.

CAP-1002 is comprised of cardiosphere-derived cells (CDCs), a unique population of cardiac progenitor cells that exert their therapeutic effects not by direct muscle regeneration, but through a sophisticated paracrine mechanism.[3] The core of this activity lies in the secretion of nano-sized extracellular vesicles called exosomes, which act as cellular messengers to reprogram the body's response to the dystrophic process.[4][5] These exosomes are rich in signaling molecules, including microRNAs, that collectively orchestrate a shift from a pro-inflammatory and fibrotic state to one that favors muscle preservation and regeneration.[6]

Core Mechanism of Action: Exosome-Mediated Immunomodulation

The primary mechanism of action of CAP-1002 is its ability to modulate the immune system's response to muscle damage.[4][7] In DMD, the absence of functional dystrophin leads to continuous muscle fiber breakdown, triggering a chronic inflammatory cascade. This environment is dominated by pro-inflammatory macrophages and other immune cells that, over time, contribute to further muscle damage and the replacement of muscle tissue with fibrotic scar tissue.

CAP-1002 intervenes in this cycle by releasing exosomes that are taken up by immune cells, particularly macrophages.[2] These exosomes carry a cargo of non-coding RNAs and other bioactive molecules that can alter the gene expression of the recipient cells. This process, known as "macrophage polarization," shifts macrophages from a pro-inflammatory (M1) phenotype to an anti-inflammatory and reparative (M2) phenotype.[2][5] This shift is a critical step in dampening the chronic inflammatory response and creating a more favorable environment for muscle repair.

CAP1002_MoA cluster_0 CAP-1002 (CDCs) cluster_1 Paracrine Signaling cluster_2 Immune Cell Modulation cluster_3 Therapeutic Outcomes CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Secreted Exosomes (containing microRNAs) CAP1002->Exosomes release Macrophage Pro-inflammatory Macrophage (M1) Exosomes->Macrophage induce polarization HealingMacrophage Anti-inflammatory Macrophage (M2) Macrophage->HealingMacrophage Inflammation Reduced Inflammation HealingMacrophage->Inflammation Fibrosis Reduced Fibrosis HealingMacrophage->Fibrosis Regeneration Enhanced Muscle Regeneration HealingMacrophage->Regeneration

Preclinical Evidence in the mdx Mouse Model

The immunomodulatory effects of CAP-1002 have been extensively studied in the mdx mouse, a widely used animal model for DMD. These studies have provided the foundational evidence for its therapeutic potential.

Quantitative Data from Preclinical Studies
Outcome MeasureControl (mdx mice)CAP-1002 Treated (mdx mice)p-valueReference
Cardiac Function
Left Ventricular Ejection Fraction (%)48.1 ± 2.260.4 ± 1.6<0.005[8]
Skeletal Muscle Function
Maximal Exercise CapacityBaselineImproved over 3 months<0.05[8]
Histological Improvements
Collagen Content (Fibrosis)IncreasedReducedN/A[8]
InflammationIntenseAttenuatedN/A[8]

Data are presented as mean ± standard error of the mean, where available.

Experimental Protocols: Preclinical mdx Mouse Studies

Animal Model: Studies typically utilize 10-month-old mdx mice, a stage where cardiac and skeletal muscle dysfunction is evident.

Cell Administration:

  • Intramyocardial Injection: A total of 10^5 cardiosphere-derived cells (or a vehicle control) are injected into five sites in the left ventricular myocardium.

  • Intravenous Administration: A single intravenous dose of CAP-1002 or their exosomes is administered to assess systemic effects.

Functional Assessments:

  • Echocardiography: Used to measure cardiac function, including left ventricular ejection fraction.

  • Treadmill Exercise Capacity: Mice are subjected to forced treadmill running to assess maximal exercise capacity.

Histological and Molecular Analysis:

  • Fibrosis Assessment: Heart and skeletal muscle tissues are stained with Masson's trichrome or Picrosirius red to quantify collagen deposition.

  • Inflammation Assessment: Immunohistochemistry is used to identify and quantify inflammatory cell infiltrates (e.g., macrophages).

  • Gene and Protein Expression: Techniques such as quantitative PCR and Western blotting are used to analyze the expression of genes and proteins related to inflammation, fibrosis, and muscle regeneration.

Preclinical_Workflow cluster_0 Animal Model cluster_1 Intervention cluster_2 Assessments mdx_mice mdx Mouse Model of DMD treatment CAP-1002 Administration (Intramyocardial or Intravenous) mdx_mice->treatment functional Functional Assessments (Echocardiography, Exercise Capacity) treatment->functional histological Histological Analysis (Fibrosis, Inflammation) treatment->histological molecular Molecular Analysis (Gene/Protein Expression) treatment->molecular

Clinical Translation: The HOPE Clinical Trial Program

The promising preclinical data paved the way for a series of clinical trials, collectively known as the HOPE program, to evaluate the safety and efficacy of CAP-1002 in patients with DMD.

Quantitative Data from the HOPE-2 Clinical Trial

The HOPE-2 trial was a randomized, double-blind, placebo-controlled study in boys and young men with late-stage DMD.[5]

Outcome MeasurePlacebo GroupCAP-1002 Groupp-valueReference
Skeletal Muscle Function (12 months)
Change in Mid-level PUL v1.2Decline71% Slower Decline0.01[7]
Change in Full PUL v2.0DeclineStatistically Significant Improvement0.04[7]
Cardiac Function (12 months)
Change in Ejection FractionDeclineStatistically Significant Improvement0.002[7]

PUL: Performance of the Upper Limb, a validated measure of arm function.

Experimental Protocols: HOPE-2 Clinical Trial

Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial conducted at multiple centers in the United States.[5][9]

Patient Population: 20 boys and young men with DMD, with approximately 80% being non-ambulant. All patients were on a stable regimen of corticosteroids.[9]

Intervention:

  • Patients were randomized to receive either CAP-1002 (150 million cells per infusion) or a placebo.[1]

  • The treatment was administered via intravenous infusion every three months for a total of four doses over one year.[1]

Primary Efficacy Endpoint: The primary endpoint was the change from baseline in the mid-level Performance of the Upper Limb (PUL) version 1.2 at 12 months.[7]

Secondary and Exploratory Endpoints: These included assessments of full PUL, cardiac function and structure via cardiac MRI, and respiratory function.[10]

Safety Monitoring: The trial included a Data and Safety Monitoring Board to oversee patient safety. Hypersensitivity reactions were observed early in the trial and were subsequently mitigated with a pre-medication regimen.[7]

HOPE2_Trial_Design cluster_0 Patient Population cluster_1 Randomization (1:1) cluster_2 Treatment Schedule (12 Months) cluster_3 Endpoint Analysis patients DMD Patients (Late-Stage, on Steroids) placebo Placebo Group patients->placebo cap1002_group CAP-1002 Group (150M cells/infusion) patients->cap1002_group infusion Intravenous Infusion Every 3 Months placebo->infusion cap1002_group->infusion endpoints Primary Endpoint: Change in Mid-level PUL v1.2 Secondary Endpoints: Full PUL, Cardiac MRI infusion->endpoints

Conclusion and Future Directions

The collective evidence from preclinical and clinical studies strongly supports the immunomodulatory properties of CAP-1002 as a key driver of its therapeutic effects in Duchenne muscular dystrophy. By targeting the chronic inflammation and fibrosis that are hallmarks of the disease, CAP-1002 offers a novel therapeutic strategy that is complementary to approaches aimed at dystrophin restoration. The ongoing clinical development, including the HOPE-3 pivotal trial, will further elucidate the long-term safety and efficacy of this promising cell-based therapy. The continued investigation into the specific molecular cargo of CAP-1002-derived exosomes may also open new avenues for the development of next-generation, cell-free therapies for DMD and other inflammatory muscle diseases.

References

The Anti-Fibrotic Potential of CAP-1002: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of the Cellular Mechanisms and Preclinical and Clinical Evidence Supporting the Use of CAP-1002 in Attenuating Fibrosis in Cardiac and Skeletal Muscle.

Fibrosis, the excessive deposition of extracellular matrix proteins, is a pathological hallmark of numerous chronic diseases, leading to tissue stiffening, organ dysfunction, and eventual failure. In the context of Duchenne muscular dystrophy (DMD), fibrosis of both cardiac and skeletal muscle is a primary driver of disease progression and mortality. CAP-1002, an investigational cell therapy based on cardiosphere-derived cells (CDCs), has emerged as a promising therapeutic candidate with potent anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic effects of CAP-1002, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: A Paracrine-Mediated Anti-Fibrotic Effect

CAP-1002 is an allogeneic cell therapy composed of CDCs, which are a unique population of cardiac progenitor cells. The therapeutic effects of CAP-1002 are not primarily driven by the direct differentiation of these cells into new muscle tissue, but rather through a paracrine mechanism involving the secretion of a cocktail of bioactive molecules.[1][2] These secreted factors, primarily encapsulated within nano-sized extracellular vesicles called exosomes, act as intercellular messengers, modulating the behavior of target cells to reduce inflammation, inhibit fibrosis, and promote tissue regeneration.[3][4]

The anti-fibrotic action of CAP-1002 is multifaceted and involves:

  • Modulation of Macrophage Phenotype: Exosomes released from CAP-1002 can influence the polarization of macrophages, key immune cells involved in tissue repair and fibrosis. They promote a shift from a pro-inflammatory (M1) to a healing, anti-inflammatory (M2) phenotype.[1][5] This shift is crucial in dampening the chronic inflammatory response that drives fibroblast activation and collagen deposition.

  • Direct Effects on Fibroblasts: The secreted factors from CAP-1002 can directly act on fibroblasts, the primary cell type responsible for producing collagen and other extracellular matrix components. In vitro studies have demonstrated that conditioned media from CAP-1002 cultures can significantly suppress the expression of key fibrotic genes in fibroblasts, such as collagen type I and type III.[1][6]

  • Delivery of Anti-Fibrotic MicroRNAs: The exosomes secreted by CAP-1002 are enriched with a specific cargo of microRNAs (miRNAs), which are small non-coding RNA molecules that can regulate gene expression.[7][8] These miRNAs can be transferred to recipient cells, where they can silence genes involved in fibrotic signaling pathways. While the complete miRNA profile is still under investigation, studies have identified several candidates, including miR-148a, that may contribute to the anti-fibrotic effects of CAP-1002.[9][10]

  • Secretion of Soluble Proteins: In addition to exosomes, CAP-1002 also secretes a variety of soluble proteins with known anti-fibrotic and pro-regenerative properties, including growth factors and cytokines.[1]

The proposed signaling pathway for the anti-fibrotic effects of CAP-1002 is depicted in the following diagram:

CAP-1002 Anti-Fibrotic Signaling Pathway CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Secreted Exosomes (containing microRNAs, e.g., miR-148a) CAP1002->Exosomes release SolubleFactors Secreted Soluble Factors (e.g., HGF, IGF-1) CAP1002->SolubleFactors release Macrophage Macrophage Exosomes->Macrophage uptake Fibroblast Fibroblast Exosomes->Fibroblast uptake SolubleFactors->Fibroblast M1 Pro-inflammatory (M1) Phenotype Macrophage->M1 inhibition of M2 Anti-inflammatory (M2) Phenotype Macrophage->M2 polarization to Collagen Reduced Collagen (COL1A, COL3A) Expression Fibroblast->Collagen results in M2->Fibroblast inhibits activation of Fibrosis Decreased Fibrosis in Cardiac & Skeletal Muscle Collagen->Fibrosis

Proposed signaling pathway of CAP-1002's anti-fibrotic action.

Quantitative Data on Anti-Fibrotic Effects

The anti-fibrotic efficacy of CAP-1002 has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Anti-Fibrotic Effects of CAP-1002 in the mdx Mouse Model of Duchenne Muscular Dystrophy
ParameterTreatment GroupOutcomeReference
Myocardial FibrosisCDCsStatistically significant reduction in histological fibrosis and collagen content in the heart.[11]
Myocardial Collagen ContentCDC exosomesReduced myocardial collagen content to the same levels as CDC treatment.[11]
Skeletal Muscle Fibrosis (Soleus)CDC exosomesReduced interstitial fibrosis.[11]
Skeletal Muscle Regeneration (Soleus)CDC exosomes2-fold increase in the number of myofibers.[10]
Cardiac Function (Ejection Fraction)CDCs or CDC exosomesImproved cardiac ejection fraction.[10]
Exercise CapacityCDCs or CDC exosomesImproved maximal exercise capacity.[10]
Table 2: Clinical Anti-Fibrotic and Functional Effects of CAP-1002 in Duchenne Muscular Dystrophy Patients
Clinical TrialParameterTreatment Group (CAP-1002)Placebo/Control Groupp-valueReference
HOPE-Duchenne (Phase I/II) Change in Myocardial Scar Size (at 6 months)-1.11% (mean absolute change)-0.53% (mean absolute change)0.09[12]
HOPE-2 (Phase II) Change in Mid-Level PUL v1.2 (at 12 months)71% slowing of decline-0.014[13]
HOPE-2 (Phase II) Change in Left Ventricular Ejection Fraction (at 12 months)+0.1 percentage points (mean change)-3.9 percentage points (mean change)0.002[13][14]
HOPE-2 Open-Label Extension Change in PUL 2.0 (at 24 months)-2.8 points (mean decline)-7.7 points (mean decline)0.021[15][16]
HOPE-2 Open-Label Extension Attenuation of Disease Progression (PUL 2.0)64%--[15]

Experimental Protocols

The anti-fibrotic effects of CAP-1002 have been characterized using a range of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

In Vitro Anti-Fibrotic Potency Assay

A novel in vitro assay has been developed to quantify the anti-fibrotic activity of CAP-1002.[1][6] This assay serves as a critical tool for product characterization and potency testing.

Methodology:

  • Preparation of Conditioned Media (CM): CAP-1002 (CDCs) are cultured under standard conditions. The culture supernatant, containing the secreted exosomes and soluble factors, is collected and processed to generate conditioned media (CM).

  • Fibroblast Culture: Primary human dermal fibroblasts (HDFs) or human cardiac fibroblasts (HCFs) are seeded in culture plates.

  • Co-culture: The cultured fibroblasts are treated with the CAP-1002 CM or a non-conditioned media control.

  • Gene Expression Analysis: After a defined co-culture period, total RNA is extracted from the fibroblasts. The expression levels of key fibrotic genes, specifically collagen type I alpha 1 (COL1A) and collagen type III alpha 1 (COL3A), are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Data Analysis: The reduction in COL1A and COL3A expression in the CM-treated group compared to the control group provides a direct measure of the anti-fibrotic activity of the CAP-1002 lot.

The workflow for this in vitro assay is illustrated below:

In Vitro Anti-Fibrotic Potency Assay Workflow cluster_0 Preparation cluster_1 Co-culture cluster_2 Analysis CAP1002_culture Culture CAP-1002 (CDCs) Collect_CM Collect and Process Conditioned Media (CM) CAP1002_culture->Collect_CM Treatment Treat Fibroblasts with CAP-1002 CM or Control Collect_CM->Treatment Fibroblast_culture Culture Primary Human Fibroblasts (HDFs/HCFs) Fibroblast_culture->Treatment RNA_extraction Extract Total RNA Treatment->RNA_extraction qRT_PCR qRT-PCR for COL1A & COL3A RNA_extraction->qRT_PCR Data_analysis Quantify Reduction in Gene Expression qRT_PCR->Data_analysis

Workflow for the in vitro anti-fibrotic potency assay of CAP-1002.
In Vivo Preclinical Model: mdx Mouse

The mdx mouse is a widely used animal model for Duchenne muscular dystrophy, as it carries a mutation in the dystrophin gene and exhibits a progressive myopathy with significant fibrosis.

Methodology:

  • Animal Model: Aged mdx mice are used to allow for the development of a significant fibrotic phenotype.

  • Treatment Administration: A single or repeat dose of CAP-1002 (CDCs) or their isolated exosomes is administered to the mdx mice, typically via intravenous or direct intramyocardial injection.[5][10] A vehicle control group is also included.

  • Functional Assessments: At various time points post-treatment, functional outcomes are assessed. This can include:

    • Exercise Capacity: Measured using a treadmill exhaustion test.

    • Cardiac Function: Assessed by echocardiography to determine parameters such as left ventricular ejection fraction (LVEF).

    • Skeletal Muscle Strength: Measured by in vitro isometric force testing of isolated muscles (e.g., soleus, diaphragm).

  • Histological Analysis of Fibrosis: At the end of the study, cardiac and skeletal muscle tissues are harvested, sectioned, and stained with Masson's trichrome.[5] This staining technique allows for the visualization and quantification of collagen deposition (fibrosis), which appears blue.

  • Gene and Protein Expression Analysis: Tissue samples can be further analyzed to measure the expression of fibrotic markers at the mRNA (qRT-PCR) and protein (Western blot, immunohistochemistry) levels.

The general experimental workflow for preclinical evaluation in the mdx mouse model is as follows:

In Vivo mdx Mouse Experimental Workflow Start Aged mdx Mice (with established fibrosis) Treatment Administer CAP-1002/Exosomes or Vehicle Control (IV or IM) Start->Treatment Functional Functional Assessments (Exercise, Echo, Muscle Force) Treatment->Functional over time Harvest Harvest Cardiac and Skeletal Muscle Tissues Functional->Harvest Histology Histological Analysis (Masson's Trichrome Staining for Fibrosis) Harvest->Histology Biochem Biochemical Analysis (qRT-PCR, Western Blot for Fibrotic Markers) Harvest->Biochem Endpoint Quantification of Anti-Fibrotic and Functional Improvement Histology->Endpoint Biochem->Endpoint

General workflow for in vivo evaluation of CAP-1002 in the mdx mouse model.

Conclusion

CAP-1002 represents a novel therapeutic approach for diseases characterized by pathological fibrosis, such as Duchenne muscular dystrophy. Its anti-fibrotic effects are mediated by a complex interplay of secreted exosomes, microRNAs, and soluble proteins that collectively modulate the immune response and directly inhibit fibroblast activity. The quantitative data from both preclinical and clinical studies provide compelling evidence for the potential of CAP-1002 to reduce fibrosis in both cardiac and skeletal muscle, leading to improved tissue structure and function. The well-defined experimental protocols, particularly the in vitro potency assay, are crucial for the continued development and manufacturing of this promising cell therapy. Further research into the specific molecular targets of the exosomal microRNAs will undoubtedly provide deeper insights into the intricate mechanisms underlying the anti-fibrotic actions of CAP-1002 and may open new avenues for therapeutic intervention.

References

The Regenerative Potential of CAP-1002: A Deep Dive into its Impact on Muscle Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of CAP-1002, an investigational cell therapy based on cardiosphere-derived cells (CDCs), and its multifaceted impact on muscle regeneration pathways. Developed by Capricor Therapeutics, CAP-1002 has demonstrated significant promise in preclinical and clinical studies, particularly in the context of Duchenne muscular dystrophy (DMD), a debilitating genetic disorder characterized by progressive muscle degeneration.[1] This document, intended for researchers, scientists, and drug development professionals, will explore the core mechanisms of action of CAP-1002, present quantitative data from key clinical trials, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Core of CAP-1002: Cardiosphere-Derived Cells and Exosomal Signaling

CAP-1002 is an allogeneic cell therapy comprised of CDCs, a unique population of cardiac progenitor cells.[2] However, the primary therapeutic action of CAP-1002 is not through direct muscle tissue replacement. Instead, the CDCs function as a factory for the secretion of nano-sized extracellular vesicles called exosomes.[3] These exosomes are laden with a cargo of bioactive molecules, including microRNAs (miRNAs), which are taken up by target cells, primarily macrophages and T-cells, to orchestrate a cascade of events that foster muscle repair.[4]

The proposed mechanism of action is centered on the immunomodulatory properties of these exosomes.[5] They are believed to induce a phenotypic shift in macrophages from a pro-inflammatory (M1) state to an anti-inflammatory and pro-regenerative (M2) "healing" phenotype.[6] This modulation of the immune response is critical in chronic inflammatory conditions like DMD, where persistent inflammation contributes significantly to muscle damage. By reducing inflammation and fibrosis, and promoting the body's natural regenerative processes, CAP-1002 aims to preserve muscle function.[1][7]

Quantitative Efficacy of CAP-1002 in Duchenne Muscular Dystrophy

Clinical trials of CAP-1002, notably the HOPE-2 and its open-label extension (OLE) study, have provided quantitative evidence of its therapeutic potential in DMD patients. The data consistently demonstrates a slowing of disease progression in the upper limbs and improvements in cardiac function.

Skeletal Muscle Function: Performance of the Upper Limb (PUL)

The Performance of the Upper Limb (PUL) assessment is a validated tool to measure upper limb function in DMD patients. The HOPE-2 trial and its OLE have shown statistically significant benefits in patients treated with CAP-1002 compared to placebo or an external comparator group.

Trial Endpoint CAP-1002 Group (n=8) Placebo/Comparator Group (n=12) p-value Reference
HOPE-2 (12 months)Change from baseline in mid-level PUL v1.2Slower decline-0.01[8]
HOPE-2 (12 months)Mean change in PUL 2.0--0.05[4][9]
HOPE-2 OLE (3 years)Change from baseline in PUL 2.0-4.1 points-7.8 points< 0.001
Cardiac Structure and Function

Cardiomyopathy is a leading cause of mortality in DMD patients. CAP-1002 has demonstrated a positive impact on cardiac health, as evidenced by changes in Left Ventricular Ejection Fraction (LVEF) and cardiac biomarkers.

Trial Endpoint CAP-1002 Group Placebo Group p-value Reference
HOPE-2 (12 months)Change in LVEF (%)+0.1-3.90.002[8][10]
HOPE-2 (12 months)Change in Creatine Kinase-MB (CK-MB)ReductionIncrease0.006[4][9]
HOPE-Duchenne (12 months)Change in Myocardial Scar Size-1.35%-0.09%0.03[11]
HOPE-2 OLE (3 years)Change in LVEF (%)+1.2% overall (+3.0% in patients with LVEF >45%)--[12]

Key Signaling Pathways Modulated by CAP-1002

The therapeutic effects of CAP-1002 are underpinned by its influence on key signaling pathways involved in inflammation and regeneration. The primary mechanism involves the exosome-mediated modulation of macrophage polarization.

CAP1002_Pathway cluster_exosome CAP-1002 Derived Exosome cluster_macrophage Macrophage Polarization cluster_effects Downstream Effects in Muscle Tissue CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosome Exosomes (containing miRNAs, e.g., miR-146a) CAP1002->Exosome secretes M1 M1 Macrophage (Pro-inflammatory) Exosome->M1 inhibits M2 M2 Macrophage (Anti-inflammatory/Pro-regenerative) Exosome->M2 promotes Inflammation Reduced Inflammation (decreased pro-inflammatory cytokines) M2->Inflammation leads to Fibrosis Reduced Fibrosis M2->Fibrosis leads to Regeneration Enhanced Muscle Regeneration (increased myogenesis and repair) M2->Regeneration leads to HOPE2_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Months) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (DMD Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Group CAP-1002 Group (150M cells IV every 3 months) Randomization->Treatment_Group Placebo_Group Placebo Group (IV every 3 months) Randomization->Placebo_Group PUL PUL Assessment Treatment_Group->PUL assessed at baseline, 3, 6, 9, 12 months Cardiac_MRI Cardiac MRI Treatment_Group->Cardiac_MRI assessed at baseline and 12 months Biomarkers Biomarker Analysis (CK-MB) Treatment_Group->Biomarkers assessed at multiple timepoints Safety Safety Monitoring Treatment_Group->Safety continuously monitored Placebo_Group->PUL Placebo_Group->Cardiac_MRI Placebo_Group->Biomarkers Placebo_Group->Safety

References

Preclinical Efficacy of CAP-1002 in mdx Mouse Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002, an investigational cell therapy based on cardiosphere-derived cells (CDCs), has emerged as a promising therapeutic candidate for Duchenne muscular dystrophy (DMD). This technical guide provides an in-depth analysis of the preclinical evidence for CAP-1002 in the mdx mouse model of DMD. The following sections detail the experimental protocols, quantitative outcomes, and underlying mechanisms of action, offering a comprehensive resource for the scientific community.

Mechanism of Action

Preclinical studies in mdx mice have elucidated a multi-faceted mechanism of action for CAP-1002, primarily mediated by the secretion of exosomes.[1][2][3][4][5] These extracellular vesicles contain a cargo of bioactive molecules, including proteins and non-coding RNAs, that are taken up by target cells in the heart and skeletal muscle.[6][7] This process triggers a cascade of therapeutic effects, including immunomodulation, reduction of inflammation and fibrosis, and promotion of cellular regeneration.[6][7][8][9]

Signaling Pathways

A key signaling pathway implicated in the therapeutic effects of CAP-1002 is the Nrf2 antioxidant response pathway.[4] Evidence suggests that CAP-1002 administration leads to the activation of this pathway, which helps to mitigate the oxidative stress that is a hallmark of DMD pathology.

CAP-1002 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Myocyte/Fibroblast) CAP-1002 CAP-1002 Exosomes Exosomes CAP-1002->Exosomes secretes Nrf2 Nrf2 Exosomes->Nrf2 activates Inflammation Inflammation Exosomes->Inflammation reduces Fibrosis Fibrosis Exosomes->Fibrosis reduces Regeneration Regeneration Exosomes->Regeneration promotes ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription of

CAP-1002 mechanism of action.

Experimental Protocols

The preclinical efficacy of CAP-1002 in mdx mice has been evaluated through a series of rigorous experimental protocols designed to assess cardiac and skeletal muscle function, as well as overall physical performance.

Animal Models and Treatment

Studies utilized the mdx mouse, a well-established model for DMD that exhibits a dystrophin deficiency.[1] CAP-1002 (or vehicle control) was administered to these mice, with some studies involving single doses and others employing repeat dosing to assess sustained efficacy.[10][11][12]

Cardiac Function Assessment

Echocardiography: Transthoracic echocardiography was performed on anesthetized mice to evaluate cardiac function. Standard M-mode and two-dimensional imaging were used to measure left ventricular (LV) dimensions, including LV internal diameter in diastole (LVIDd) and systole (LVIDs). From these measurements, key functional parameters such as LV ejection fraction (LVEF) and fractional shortening (FS) were calculated.

Skeletal Muscle Function and Exercise Capacity

Treadmill Exercise Test: To assess exercise capacity, mdx mice were subjected to a graded treadmill exercise protocol. The test typically involved a warm-up period followed by a gradual increase in speed and/or incline until the mouse reached a state of exhaustion, defined by the inability to continue running despite gentle encouragement. The total time or distance run was recorded as a measure of endurance.

In situ Muscle Force Measurement: To directly assess skeletal muscle contractility, the soleus and extensor digitorum longus (EDL) muscles were isolated from treated and control mdx mice. The muscles were mounted in a bath containing a physiological salt solution and electrically stimulated to elicit twitch and tetanic contractions. The force generated during these contractions was measured to determine muscle strength.

Histological Analysis

Fibrosis Assessment: Cardiac and skeletal muscle tissues were collected, sectioned, and stained with Masson's trichrome. This staining technique allows for the visualization and quantification of collagen deposition, a hallmark of fibrosis. The fibrotic area was typically measured as a percentage of the total tissue area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of CAP-1002 in mdx mice.

Cardiac Function CAP-1002 Treated Vehicle Control p-value Reference
Left Ventricular Ejection Fraction (LVEF) Markedly improved---<0.005[13][14]
Fibrosis Reduction Decreased------[10][11]
Skeletal Muscle Function CAP-1002 Treated Vehicle Control p-value Reference
Exercise Performance (Treadmill) Approximately doubled---<0.05[13][14]
Absolute Force (Soleus) Improved------[11]
Absolute Force (Diaphragm) Improved------[11]
Fibrosis Reduction Decreased------[10][11]

Experimental Workflow

The typical workflow for preclinical evaluation of CAP-1002 in the mdx mouse model is outlined below.

Experimental Workflow start Start mdx_mice mdx Mouse Model start->mdx_mice treatment CAP-1002 or Vehicle Administration mdx_mice->treatment functional_assessment Functional Assessments treatment->functional_assessment cardiac_assessment Cardiac Function (Echocardiography) functional_assessment->cardiac_assessment skeletal_assessment Skeletal Muscle Function (Treadmill, In situ force) functional_assessment->skeletal_assessment histology Histological Analysis (Fibrosis) functional_assessment->histology data_analysis Data Analysis cardiac_assessment->data_analysis skeletal_assessment->data_analysis histology->data_analysis end End data_analysis->end

Preclinical evaluation workflow.

Conclusion

The preclinical data from mdx mouse models provide compelling evidence for the therapeutic potential of CAP-1002 in Duchenne muscular dystrophy. The observed improvements in cardiac and skeletal muscle function, coupled with a well-defined mechanism of action involving exosome-mediated immunomodulation and anti-fibrotic effects, underscore the promise of this novel cell therapy. These robust preclinical findings have laid the groundwork for the ongoing clinical development of CAP-1002 for the treatment of DMD.

References

A Technical Guide to the Cellular Signaling Mechanisms of CAP-1002 Exosomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CAP-1002 (also known as deramiocel) is an advanced, allogeneic cell therapy utilizing cardiosphere-derived cells (CDCs) manufactured from donor heart tissue.[1][2] Developed by Capricor Therapeutics, this therapy is primarily under investigation for the treatment of Duchenne muscular dystrophy (DMD).[2][3] The core therapeutic mechanism of CAP-1002 is not the cells themselves, but the extracellular vesicles, specifically exosomes, that they secrete.[3][4][5] These exosomes are nano-sized vesicles containing a rich cargo of bioactive molecules, including proteins and microRNAs, which are transferred to recipient cells to mediate therapeutic effects.[3][6][7] The primary actions of these exosomes are immunomodulatory, anti-inflammatory, and anti-fibrotic, which collectively work to preserve muscle function and slow disease progression in conditions like DMD.[8][9][10] This guide provides an in-depth examination of the known cellular signaling pathways activated by CAP-1002 exosomes, supported by quantitative clinical data and detailed experimental methodologies.

Core Signaling Pathway: Immunomodulation via Macrophage Polarization

The central mechanism of action for CAP-1002 exosomes involves the modulation of the immune system, specifically by targeting macrophages.[4][9][11] Macrophages are highly plastic immune cells that can adopt different functional phenotypes in response to microenvironmental signals. In the context of DMD, chronic inflammation often leads to a predominance of pro-inflammatory macrophages, which contribute to muscle damage and fibrosis.

CAP-1002 exosomes act to reprogram these macrophages, shifting their expression profile from a pro-inflammatory state to a healing, anti-inflammatory, and regenerative phenotype.[4][9][10][11] This is achieved through the delivery of their specific microRNA cargo, which alters gene expression within the macrophages.[10] This shift is a critical step in reducing chronic inflammation, preventing further tissue damage, and promoting cellular regeneration.[3][6]

cluster_0 CAP-1002 Action cluster_1 Target Cell Response cluster_2 Therapeutic Outcomes CAP1002 CAP-1002 (CDCs) Exosomes Secreted Exosomes (Bioactive Cargo: miRNAs) CAP1002->Exosomes secretes Mac_Pro Macrophage (Pro-inflammatory Phenotype) Exosomes->Mac_Pro targets & reprograms Mac_Heal Macrophage (Healing Phenotype) Mac_Pro->Mac_Heal phenotype shift Effects Downstream Effects: • Reduced Inflammation • Anti-fibrotic Activity • Tissue Regeneration Mac_Heal->Effects

Caption: Mechanism of CAP-1002 exosome-mediated macrophage polarization.

Upstream Regulation: Enhancing Exosome Potency via Wnt/β-Catenin Signaling

Research by Capricor Therapeutics and collaborators has revealed that the therapeutic potency of CDCs and their secreted exosomes can be enhanced by manipulating the cell culture conditions.[12] A key finding demonstrates that the activation of the canonical Wnt signaling pathway correlates with an increased enrichment of therapeutically relevant microRNAs within the exosomes.[12]

Specifically, the use of GSK3 inhibitors during the cell manufacturing process leads to the upregulation of β-catenin.[12] This stabilization of β-catenin allows it to translocate to the nucleus and activate the transcription of target genes, which include specific microRNAs such as miR-22 and miR-146a.[12] These miRNAs have been implicated in the immunomodulatory and regenerative potency of the cells. This process represents a novel strategy to engineer more potent exosome-based therapeutics by directly influencing their bioactive cargo.

GSK3i GSK3 Inhibitor GSK3 GSK3 GSK3i->GSK3 inhibits BetaCat β-catenin GSK3->BetaCat inhibits degradation of Nucleus Nucleus BetaCat->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates miRNAs Therapeutic miRNAs (e.g., miR-22, miR-146a) Transcription->miRNAs increases expression of ExosomeLoading Enhanced Exosome Cargo Loading miRNAs->ExosomeLoading leads to

Caption: Wnt/β-catenin pathway activation for enhancing exosome potency.

Quantitative Analysis of Therapeutic Effects

Clinical trials of CAP-1002, primarily the HOPE-2 and its open-label extension (OLE) studies, have provided quantitative data supporting the therapy's efficacy in DMD patients. The results demonstrate a significant attenuation of disease progression in both skeletal and cardiac muscle function.

Table 1: Skeletal Muscle Function - Performance of the Upper Limb (PUL 2.0)

Study / Timepoint CAP-1002 Treated Group Untreated / Comparator Group Difference (p-value) Source
HOPE-2 OLE (24 Months) -2.8 points (mean decline) -7.7 points (mean decline) Δ=4.9 points (p=0.021) [13]
HOPE-2 OLE (3 Years) -4.1 points (mean change) -7.8 points (mean change) +3.7 points (p<0.001) [14][15]

| HOPE-3 (Pivotal, 12 Months) | Met primary endpoint | Placebo | Statistically significant (p=0.03) |[11] |

Table 2: Cardiac Muscle Function - MRI-Based Measurements

Study / Timepoint Measurement Result in CAP-1002 Group Note Source
HOPE-2 OLE (24 Months) LVEF (%) Benefit observed in 67% of patients Compared to end of HOPE-2 study [13]
HOPE-2 OLE (3 Years) LVEF (%) +1.2% change overall +3.0% change in patients with baseline LVEF >45% [15]
HOPE-2 OLE (3 Years) LVESV (indexed) -2.4 mL/m² reduction Greater improvements in patients with higher LVEF [15]
HOPE-2 OLE (3 Years) LVEDV (indexed) -5.7 mL/m² reduction Greater improvements in patients with higher LVEF [15]
HOPE-3 (Pivotal, 12 Months) LVEF (%) Met key secondary endpoint Statistically significant improvement (p=0.04) [11]

LVEF: Left Ventricular Ejection Fraction; LVESV: Left Ventricular End-Systolic Volume; LVEDV: Left Ventricular End-Diastolic Volume.

Methodologies in CAP-1002 Exosome Research

While specific manufacturing protocols for CAP-1002 are proprietary, this section outlines the standard, widely accepted methodologies for the isolation, characterization, and functional analysis of exosomes from cell culture, which are fundamental to this area of research.

Experimental Protocol 1: Exosome Isolation from CDC Conditioned Media

The gold standard for isolating exosomes to high purity is differential ultracentrifugation.[16][17] This method separates vesicles based on their size and density.

  • Cell Culture: Culture Cardiosphere-Derived Cells (CDCs) in appropriate media. Once confluent, switch to a serum-free or exosome-depleted serum media for 24-48 hours to collect conditioned media.

  • Low-Speed Centrifugation: Centrifuge the conditioned media at 300-500 x g for 10 minutes to pellet and remove live cells.

  • Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and apoptotic bodies.

  • High-Speed Centrifugation: Transfer the supernatant again and centrifuge at 10,000-20,000 x g for 30-60 minutes to pellet larger vesicles and cellular debris.

  • Ultracentrifugation: Filter the resulting supernatant through a 0.22 µm filter and then ultracentrifuge at ≥100,000 x g for 70-120 minutes to pellet the exosomes.

  • Washing and Final Pelleting: Discard the supernatant, resuspend the exosome pellet in phosphate-buffered saline (PBS), and repeat the ultracentrifugation step to wash the pellet and increase purity.

  • Final Resuspension: Resuspend the final exosome pellet in a small volume of PBS for downstream analysis.

start CDC Conditioned Media step1 Low-Speed Centrifugation (~500 x g) start->step1 step2 High-Speed Centrifugation (~10,000 x g) step1->step2 Supernatant debris1 Pellet: Cells step1->debris1 step3 Ultracentrifugation (≥100,000 x g) step2->step3 Supernatant debris2 Pellet: Debris, Apoptotic Bodies step2->debris2 step4 Wash with PBS & Repeat Ultracentrifugation step3->step4 Exosome Pellet end_node Purified Exosomes step4->end_node

Caption: Standard workflow for exosome isolation by differential ultracentrifugation.
Experimental Protocol 2: Characterization of Isolated Exosomes

Following isolation, a combination of techniques is required to confirm the presence, purity, and characteristics of the exosomes, in line with guidelines from the International Society for Extracellular Vesicles (ISEV).[16][18]

  • Nanoparticle Tracking Analysis (NTA):

    • Dilute the purified exosome suspension in PBS.

    • Inject the sample into the NTA instrument (e.g., NanoSight).

    • The instrument uses light scattering and Brownian motion to calculate the size distribution and concentration of nanoparticles in the sample. Exosomes are expected to be within the 30-150 nm size range.[17]

  • Transmission Electron Microscopy (TEM):

    • Fix the exosome sample and place it on a carbon-coated grid.

    • Negatively stain the sample with a solution like uranyl acetate.

    • Image the grid using a transmission electron microscope. This allows for direct visualization of the exosome morphology, which typically appears as a "cup-shaped" or spherical structure.[19]

  • Western Blot:

    • Lyse the exosome pellet to release proteins.

    • Quantify protein concentration using a BCA or similar assay.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against common exosomal surface markers (e.g., CD9, CD63, CD81) and against markers of potential contaminants (e.g., Calnexin for endoplasmic reticulum) to confirm identity and purity.[19]

cluster_0 cluster_1 start Purified Exosomes NTA Nanoparticle Tracking Analysis (NTA) start->NTA TEM Transmission Electron Microscopy (TEM) start->TEM WB Western Blot start->WB NTA_res Size Distribution & Concentration NTA->NTA_res TEM_res Morphology (e.g., cup shape) TEM->TEM_res WB_res Protein Markers (CD9, CD63, CD81) WB->WB_res

Caption: Workflow for the multi-modal characterization of purified exosomes.

The therapeutic potential of CAP-1002 is intrinsically linked to the complex signaling activities of its secreted exosomes. The primary mechanism involves a sophisticated process of immunomodulation, whereby the exosomes' microRNA cargo reprograms pro-inflammatory macrophages into a regenerative phenotype. This core pathway helps to resolve the chronic inflammation and fibrosis that drive the pathology of Duchenne muscular dystrophy. Furthermore, the discovery that exosome potency can be enhanced by activating the Wnt/β-catenin signaling pathway during manufacturing opens new avenues for optimizing this therapeutic platform. Supported by encouraging quantitative data from late-stage clinical trials, CAP-1002 exosomes represent a promising and innovative approach to treating complex degenerative diseases.

References

The Molecular Architecture of CAP-1002: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Composition and Mechanism of Action of Cardiosphere-Derived Cells

Introduction

CAP-1002, also known as deramiocel, is an allogeneic cell therapy currently under late-stage clinical development by Capricor Therapeutics for the treatment of Duchenne muscular dystrophy (DMD) and other conditions. The active component of CAP-1002 is cardiosphere-derived cells (CDCs), a unique population of stromal cells cultured from donor heart tissue.[1][2] This technical guide provides a comprehensive overview of the molecular composition of CAP-1002, detailing the cellular and secreted components, and elucidating the key mechanisms of action that underpin its therapeutic potential.

Cellular Composition of CAP-1002

CAP-1002 is a heterogeneous population of cells that are characterized by a specific set of surface markers and functional properties. While a precise quantitative breakdown of all molecular components is proprietary, extensive research has defined the key cellular characteristics.

Cellular Phenotype

The identity of CDCs within CAP-1002 is established through immunophenotyping by flow cytometry. The cells are characterized by the expression of specific surface antigens.

MarkerExpressionSignificance
CD105 PositiveA transforming growth factor-beta (TGF-β) co-receptor, commonly expressed on mesenchymal stromal cells and endothelial cells.
CD90 (Thy-1) VariableA glycosylphosphatidylinositol-anchored protein involved in cell-cell and cell-matrix interactions.
c-kit (CD117) Low/NegativeA receptor tyrosine kinase, historically used as a marker for cardiac stem cells.
CD45 NegativeA pan-leukocyte marker, its absence confirms the non-hematopoietic origin of the cells.
CXCL6 PositiveIdentified as a specific marker for CDCs through single-cell RNA sequencing.
Gene Expression Profile

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to ascertain the expression of key genes that define the CDC phenotype and function. While a comprehensive public database of gene expression is not available, research indicates that CDCs express genes associated with cardiac development, immunomodulation, and angiogenesis.

Secretome: The Engine of Therapeutic Action

A primary mechanism through which CAP-1002 exerts its therapeutic effects is via the secretion of a complex array of bioactive molecules, collectively known as the secretome. The secretome is largely composed of proteins and extracellular vesicles, including exosomes.

Protein Secretome

The protein component of the CAP-1002 secretome includes a variety of cytokines, chemokines, and growth factors that contribute to its immunomodulatory and pro-regenerative functions.

Protein CategoryExamplesPutative Function
Growth Factors Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF)Promotion of angiogenesis and tissue repair.
Cytokines Interleukin-6 (IL-6), Transforming Growth Factor-beta (TGF-β)Modulation of inflammatory responses.
Chemokines Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)Recruitment of immune cells to sites of injury.
Extracellular Vesicles (Exosomes)

Exosomes are nanoscale, lipid bilayer-enclosed vesicles that are actively secreted by CDCs. They represent a critical component of the CAP-1002 mechanism of action, acting as intercellular messengers by delivering a cargo of proteins, lipids, and nucleic acids to recipient cells.

2.2.1. Exosomal Cargo: A Molecular Payload for Cellular Reprogramming

The therapeutic efficacy of CAP-1002 is significantly attributed to the molecular cargo of its secreted exosomes.

Molecular CargoKey ComponentsTherapeutic Relevance
Proteins Cytoskeletal proteins, enzymes, signaling proteinsModulation of recipient cell function.
Lipids Cholesterol, sphingolipids, glycerophospholipidsStructural integrity and signaling roles.
Nucleic Acids microRNAs (miRNAs), messenger RNA (mRNA)Post-transcriptional regulation of gene expression in target cells.

2.2.2. Key Bioactive microRNAs in CAP-1002 Exosomes

MicroRNA sequencing of CDC-derived exosomes has identified several key miRNAs that play a crucial role in the immunomodulatory effects of CAP-1002.

microRNAKnown Function in CAP-1002 Context
miR-146a Represses NF-κB signaling in macrophages, leading to a reduction in pro-inflammatory cytokine production.
miR-22 Implicated in the regulation of cellular potency and therapeutic efficacy.

Mechanism of Action: Immunomodulation and Tissue Repair

The molecular components of CAP-1002, particularly the secreted exosomes, orchestrate a multi-faceted therapeutic effect centered on the modulation of the immune response and the promotion of tissue repair. A key target of CAP-1002 is the macrophage, a critical regulator of inflammation and tissue remodeling.

Signaling Pathway: Reprogramming Macrophages to a Pro-Resolving Phenotype

CDC-derived exosomes induce a shift in macrophage polarization from a pro-inflammatory (M1) to a pro-resolving and pro-angiogenic (M2-like) phenotype. This is achieved through a defined signaling cascade.

G Exosome Exosome miR146a miR-146a NFkB NF-κB miR146a->NFkB |-- Arginase1 Arginase-1 miR146a->Arginase1 Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Polyamines Polyamines Arginase1->Polyamines Produces Angiogenesis Increased Angiogenesis Polyamines->Angiogenesis Inflammation Reduced Inflammation

Caption: Signaling pathway of CAP-1002 exosome-mediated macrophage polarization.

As depicted, exosomal miR-146a inhibits the NF-κB signaling pathway in macrophages, a key regulator of pro-inflammatory gene expression.[3] This leads to a reduction in inflammation. Concurrently, CDC exosomes promote the expression and activity of Arginase-1.[3][4] Arginase-1 converts arginine to ornithine, a precursor for polyamines, which are essential for cell growth and have been shown to promote angiogenesis.[4]

Manufacturing and Quality Control

The production of CAP-1002 is a complex, multi-step process that begins with the isolation of CDCs from donated human heart tissue. The process is governed by strict Chemistry, Manufacturing, and Controls (CMC) protocols to ensure the safety, purity, and potency of the final cell therapy product.[5][6][7][8][9]

Manufacturing Workflow

G Donor Donor Heart Tissue Mince Mechanical Mincing Donor->Mince Digest Enzymatic Digestion Mince->Digest Culture Explant Culture Digest->Culture Harvest Harvest & Expansion of CDCs Culture->Harvest Formulate Final Formulation Harvest->Formulate Cryo Cryopreservation Formulate->Cryo QC Quality Control Testing Cryo->QC Release Product Release QC->Release

Caption: High-level overview of the CAP-1002 manufacturing process.
Quality Control Assays

A battery of quality control tests is performed on each batch of CAP-1002 to ensure it meets predefined specifications for identity, purity, potency, and safety.

Assay TypeMethodPurpose
Identity Flow Cytometry for cell surface markersConfirms the correct cellular phenotype.
Purity Analysis for contaminating cell types and microbial testingEnsures the absence of unwanted cells and infectious agents.
Potency In vitro bioassays (e.g., immunomodulatory activity)Measures the biological activity and therapeutic potential of the cells.
Viability & Cell Count Automated cell countingDetermines the number of viable cells per dose.
Sterility & Endotoxin Microbiological and LAL testingEnsures the product is free from bacterial and endotoxin contamination.

Experimental Protocols

Isolation and Culture of Cardiosphere-Derived Cells

This protocol provides a general overview of the initial stages of CDC isolation and culture, based on established methods.

G Start Start: Cardiac Tissue Biopsy Mince 1. Mince tissue into small fragments Start->Mince Digest 2. Enzymatic digestion (e.g., collagenase, trypsin) Mince->Digest Plate 3. Plate explants on fibronectin-coated dishes Digest->Plate Outgrowth 4. Culture for 1-3 weeks to allow for cell outgrowth Plate->Outgrowth Harvest_spheres 5. Harvest cardiospheres Outgrowth->Harvest_spheres Plate_spheres 6. Plate cardiospheres on new dishes Harvest_spheres->Plate_spheres Expand 7. Expand adherent CDCs Plate_spheres->Expand End End: CDC Population for Characterization Expand->End

Caption: General workflow for the isolation and culture of CDCs.
Characterization by Flow Cytometry

This protocol outlines the general steps for analyzing the surface marker profile of CDCs.

G Start Start: Harvested CDCs Resuspend 1. Resuspend cells in staining buffer Start->Resuspend Aliquot 2. Aliquot cells into tubes Resuspend->Aliquot Add_Ab 3. Add fluorochrome-conjugated antibodies (e.g., anti-CD105, anti-CD45) Aliquot->Add_Ab Incubate 4. Incubate in the dark Add_Ab->Incubate Wash 5. Wash cells to remove unbound antibodies Incubate->Wash Acquire 6. Acquire data on a flow cytometer Wash->Acquire Analyze 7. Analyze data to determine percentage of positive cells Acquire->Analyze End End: Cell Surface Marker Profile Analyze->End

Caption: Workflow for CDC characterization by flow cytometry.

Conclusion

CAP-1002 (deramiocel) represents a promising cell-based therapeutic with a complex and multifaceted molecular composition. Its efficacy is derived not only from the unique properties of the cardiosphere-derived cells themselves but also, and perhaps more importantly, from their secreted exosomes. These exosomes act as potent mediators of intercellular communication, delivering a cargo of bioactive molecules that can reprogram the immune response and promote a more favorable environment for tissue repair. While much of the detailed quantitative and manufacturing information remains proprietary, the data presented in this guide provides a solid foundation for understanding the core molecular principles underlying the therapeutic potential of CAP-1002. Further research into the specific roles of individual exosomal components will undoubtedly continue to refine our understanding of this innovative cell therapy.

References

Whitepaper: The Therapeutic Potential of CAP-1002 (Deramiocel) for Muscular Dystrophies Beyond Duchenne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAP-1002 (deramiocel) is an allogeneic, cell-based therapy composed of cardiosphere-derived cells (CDCs) that has demonstrated significant clinical benefit in treating Duchenne muscular dystrophy (DMD).[1][2][3] Its primary mechanism of action is not cell replacement but the secretion of exosomes that exert potent immunomodulatory, anti-inflammatory, and anti-fibrotic effects.[1][4][5][6] This unique mechanism, which targets the downstream pathological cascades of muscle degeneration common to many myopathies, provides a strong scientific rationale for its application in other muscular dystrophies. This document outlines the core biology of CAP-1002, summarizes its established efficacy in DMD, and explores its therapeutic potential for other conditions, such as Becker muscular dystrophy (BMD), based on shared pathophysiological pathways. Detailed experimental protocols and quantitative data from pivotal trials are provided to support this assessment.

Core Biology and Mechanism of Action of CAP-1002

CAP-1002 is a cell therapy manufactured from donor heart tissue.[4][7] The therapeutic activity of its constituent CDCs is primarily mediated through paracrine signaling.

1.1 Exosome-Mediated Activity CDCs release nano-sized extracellular vesicles, or exosomes, which contain a cargo of bioactive molecules including microRNAs and proteins.[1][4][8] When administered intravenously, these exosomes are taken up by host immune cells, predominantly macrophages and T-cells, initiating a cascade of therapeutic effects.[6][9]

1.2 Immunomodulation and Anti-Inflammatory Effects A key function of CAP-1002 is the modulation of the immune response. The exosomal contents can polarize pro-inflammatory M1 macrophages towards an anti-inflammatory and regenerative M2 phenotype.[6][10] This shift helps to quell the chronic inflammation that drives muscle damage in dystrophinopathies.[1][11] Preclinical models have shown that CAP-1002 can attenuate pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 while promoting anti-inflammatory pathways involving IL-10 and regulatory T-cells.[9]

1.3 Anti-Fibrotic and Pro-Regenerative Effects By reducing chronic inflammation, CAP-1002 consequently mitigates the fibrotic replacement of muscle tissue, a hallmark of progressive muscular dystrophy.[1][12] The therapy has been shown to reduce fibrosis in both cardiac and skeletal muscle, preserving tissue architecture and function.[10][12] These actions create a more favorable environment for endogenous muscle repair and regeneration.[2][4]

CAP_1002_Mechanism_of_Action Figure 1: CAP-1002 Mechanism of Action cluster_0 CAP-1002 Administration cluster_1 Paracrine Signaling cluster_2 Immune Cell Interaction cluster_3 Cellular Reprogramming cluster_4 Therapeutic Outcomes CAP1002 CAP-1002 (CDCs) Intravenous Infusion Exosomes Release of Exosomes (containing microRNAs, proteins) CAP1002->Exosomes secretes ImmuneCells Uptake by Macrophages & T-Cells Exosomes->ImmuneCells targets Macrophage Macrophage Polarization (M1 ➔ M2 Phenotype) ImmuneCells->Macrophage induces AntiInflammatory Reduced Inflammation Macrophage->AntiInflammatory AntiFibrotic Reduced Fibrosis Macrophage->AntiFibrotic ProRegenerative Enhanced Muscle Regeneration Macrophage->ProRegenerative

Figure 1: CAP-1002 Mechanism of Action

Efficacy in Duchenne Muscular Dystrophy: A Foundational Case Study

The clinical development of CAP-1002 has focused extensively on DMD, a disease characterized by the absence of dystrophin, leading to severe muscle degeneration, inflammation, fibrosis, and cardiomyopathy.[1][8] The therapy has been evaluated in multiple clinical trials, including the pivotal HOPE-2 Phase 2 trial and its ongoing open-label extension (HOPE-2-OLE).[7][13][14]

2.1 Data on Skeletal Muscle Function The primary efficacy endpoint in the HOPE-2 trial was the change in the Performance of the Upper Limb (PUL) assessment, a validated scale for measuring arm and hand function in DMD patients.[15][16] CAP-1002 demonstrated a significant slowing of disease progression in upper limb function compared to placebo.[1][14] This benefit was sustained and amplified over three years of continued treatment in the OLE study when compared to an external control group.[17]

Table 1: Summary of Skeletal Muscle Efficacy (PUL) in DMD Clinical Trials

Trial / Timepoint Metric CAP-1002 Group Control Group Difference / p-value Citation(s)
HOPE-2 (12 Months) Mean Change in Mid-Level Elbow PUL 1.2 Slower decline Faster decline 2.6-point difference; p=0.014 [14]
HOPE-2-OLE (1 Year) Change in PUL 2.0 vs. HOPE-2 Placebo Slower decline N/A 2.3-point difference; p=0.015 [13]

| HOPE-2-OLE (3 Years) | Mean Change in PUL 2.0 | -4.1 points | -7.8 points (External) | +3.7-point difference; p<0.001 |[17] |

2.2 Data on Cardiac Function Cardiomyopathy is the leading cause of mortality in DMD.[1][18] Cardiac magnetic resonance imaging (cMRI) from the HOPE-2 and OLE studies showed that CAP-1002 stabilized or improved cardiac structure and function, including measures of left ventricular ejection fraction (LVEF) and scarring.[6][14][19]

Table 2: Summary of Cardiac Efficacy in DMD Clinical Trials

Trial / Timepoint Metric CAP-1002 Group Control Group Key Finding Citation(s)
HOPE-Duchenne (12 Months) Change in Cardiac Scar Size Decrease No change Significant reduction in scar [19]
HOPE-2 (12 Months) Cardiac Structure & Function Improvement Deterioration Measures of function/structure improved vs. placebo [14]

| HOPE-2-OLE (3 Years) | Change in LVEF | +1.2% | N/A (vs. baseline) | Suggests stabilization/improvement over time |[17] |

Rationale for Broader Application in Other Muscular Dystrophies

The therapeutic success of CAP-1002 in DMD is attributed to its targeting of secondary disease pathologies rather than the primary genetic defect. This mechanism-based approach, independent of the specific gene mutation, is the cornerstone for its potential use in other muscular dystrophies that share common downstream pathological features.

Logical_Framework Figure 2: Logical Framework for Broader Application cluster_0 Proven Mechanism cluster_1 Shared Disease Pathology cluster_2 Therapeutic Hypothesis MoA CAP-1002 Mechanism: • Immunomodulatory • Anti-Inflammatory • Anti-Fibrotic Hypothesis Hypothesis: CAP-1002 may be effective in other muscular dystrophies MoA->Hypothesis targets DMD DMD Pathophysiology Common Common Pathways: • Chronic Inflammation • Progressive Fibrosis • Cardiomyopathy DMD->Common BMD BMD Pathophysiology BMD->Common OtherMD Other MDs Pathophysiology OtherMD->Common Common->Hypothesis is present in

Figure 2: Logical Framework for Broader Application

3.1 Common Pathologies: Inflammation and Fibrosis Many muscular dystrophies, while caused by different genetic mutations, result in a common cycle of muscle fiber damage, chronic inflammation, and the progressive replacement of muscle with fibrotic and adipose tissue. CAP-1002's ability to interrupt this cycle makes it a promising candidate for these conditions.

3.2 Targeting Cardiomyopathy Across Dystrophies Cardiac involvement is a critical feature and a major source of morbidity and mortality in several muscular dystrophies, including Becker, some forms of limb-girdle muscular dystrophy (LGMD), and myotonic dystrophy. The demonstrated cardiac benefits of CAP-1002 in DMD patients are therefore highly relevant and transferable to other dystrophies where cardiomyopathy is prevalent.[8][10]

Potential Application in Becker Muscular Dystrophy (BMD)

BMD is an X-linked muscular dystrophy caused by mutations in the same dystrophin gene as DMD, but it results in the production of a partially functional dystrophin protein. The disease course is typically milder and more variable than DMD, but progressive cardiomyopathy remains a primary cause of death.[10]

4.1 Pathophysiological Overlap and Therapeutic Rationale The shared etiology and pathology between DMD and BMD, particularly the development of cardiac fibrosis and dysfunction, provide a direct and compelling rationale for evaluating CAP-1002 in the BMD population.[10] The therapy's potent anti-fibrotic and immunomodulatory effects on the heart are directly applicable to the primary unmet need in many BMD patients.[10]

4.2 Regulatory Status Recognizing this potential, the U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to CAP-1002 (deramiocel) for the treatment of Becker muscular dystrophy.[10] This designation underscores the scientific merit and encourages clinical development for this indication. Further preclinical and clinical studies are warranted to confirm its efficacy in this patient population.

Experimental Protocols

5.1 CAP-1002 Manufacturing and Formulation

  • Source: CDCs are derived from the heart tissue of healthy donors.[1][4]

  • Manufacturing Process: The tissue is processed to isolate and expand the CDC population in a laboratory setting. Capricor Therapeutics maintains manufacturing facilities for this purpose.[4][20]

  • Final Product: The final product, CAP-1002 (deramiocel), is supplied as a frozen concentrate of 150 million allogeneic CDCs in a 10 mL cryogenic preservation solution for intravenous infusion.[21]

5.2 Clinical Administration Protocol (Based on HOPE-2 and HOPE-3 Trials)

  • Dosage: 150 million cells per infusion.[13][14][15][22]

  • Route of Administration: Intravenous (IV) infusion via a peripheral or central venous access device.[1][21]

  • Dosing Schedule: Infusions are administered every three months (quarterly).[13][14][15][22]

  • Premedication: To minimize the risk of hypersensitivity reactions, patients are premedicated with an antihistamine prior to infusion.[21][23]

  • Post-infusion Monitoring: Patients are typically observed in an outpatient setting for a minimum of two hours post-infusion before discharge.[23]

HOPE_2_Trial_Workflow Figure 3: HOPE-2 Clinical Trial Workflow cluster_0 Treatment Arm cluster_1 Placebo Arm Screening Patient Screening (DMD, Age ≥10, Upper Limb Impairment) Randomization Randomization (1:1 Stratified) Screening->Randomization Treatment CAP-1002 Infusion (150M cells IV) Randomization->Treatment Arm A Placebo Placebo Infusion (IV) Randomization->Placebo Arm B DosingT Repeat Every 3 Months (Total 4 Doses) Treatment->DosingT FollowUp 12-Month Double-Blind Follow-Up DosingT->FollowUp DosingP Repeat Every 3 Months (Total 4 Doses) Placebo->DosingP DosingP->FollowUp Endpoints Efficacy & Safety Analysis • Primary: PUL Score • Secondary: Cardiac MRI, etc. FollowUp->Endpoints OLE Open-Label Extension (All Patients Receive CAP-1002) Endpoints->OLE

Figure 3: HOPE-2 Clinical Trial Workflow

5.3 Key Efficacy Assessment Methodologies

  • Skeletal Muscle Function (Upper Limb): Assessed using the Performance of the Upper Limb (PUL) versions 1.2 and 2.0. This is a validated functional scale specifically designed to measure shoulder, elbow, wrist, and hand function in DMD patients, reflecting the progression of weakness.[13][15][16]

  • Cardiac Structure and Function: Assessed primarily via cardiac MRI (cMRI). Key parameters include Left Ventricular Ejection Fraction (LVEF), left ventricular volumes, and quantitative assessment of cardiac muscle scarring (fibrosis) using techniques like late gadolinium enhancement.[6][15]

Conclusion and Future Perspectives

CAP-1002 represents a paradigm shift in the treatment of muscular dystrophies, moving beyond gene-specific correction to address the common downstream pathways of inflammation and fibrosis that drive disease progression. Its established safety and efficacy profile in DMD, particularly its dual benefit to both skeletal and cardiac muscle, provides a robust foundation for its investigation in other myopathies.

The formal recognition of its potential in Becker muscular dystrophy by the FDA is a critical first step.[10] Future research should focus on initiating clinical trials in BMD to formally evaluate its impact on cardiomyopathy and muscle function. Furthermore, preclinical studies in models of other muscular dystrophies characterized by significant inflammatory and fibrotic pathology are warranted to broaden the therapeutic horizon of this promising cell-based medicine.

References

Long-Term Cellular Fate of Allogeneic CAP-1002 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAP-1002, an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs), has demonstrated prolonged clinical benefits in patients with Duchenne muscular dystrophy (DMD), primarily through immunomodulatory, anti-fibrotic, and pro-regenerative mechanisms. This technical guide provides an in-depth analysis of the long-term cellular fate of CAP-1002, detailing its transient nature, low immunogenic profile, and the central role of its secreted exosomes in mediating therapeutic effects. Preclinical evidence indicates that the administered allogeneic CDCs have a limited lifespan in vivo, with their therapeutic efficacy attributed to a paracrine "hit-and-run" mechanism. This involves the release of exosomes that modulate host macrophage populations, shifting them towards an anti-inflammatory and pro-regenerative M2-like phenotype. This guide synthesizes available preclinical and clinical data to provide a comprehensive overview of the biodistribution, persistence, and immunological interactions of CAP-1002, alongside detailed experimental protocols for key assays and visualizations of the critical biological pathways.

Biodistribution and Cellular Persistence

Preclinical studies indicate that intravenously administered allogeneic CDCs, the active component of CAP-1002, are transient and do not engraft long-term. Following intravenous infusion, the majority of cells are initially distributed to the lungs before being cleared.[1] In a preclinical model of DMD, CDCs were cleared within three weeks of injection.[1] Studies in a rat myocardial infarction model using immunologically mismatched strains showed that while syngeneic and allogeneic CDCs had similar survival levels at one week, few remained at three weeks, with even fewer allogeneic cells persisting. This transient nature strongly suggests that the long-term benefits of CAP-1002 are not due to cell replacement but rather to paracrine effects.

The primary effectors of CAP-1002's therapeutic action are exosomes, which are nanosized extracellular vesicles secreted by the CDCs.[2][3] These exosomes are taken up by host cells, initiating downstream therapeutic signaling. While specific pharmacokinetic data for CAP-1002-derived exosomes is not extensively available, general studies on intravenously administered exosomes show rapid clearance from the blood, with primary accumulation in the liver and spleen.[4][5] Radiolabeling studies using Zirconium-89 (⁸⁹Zr) have shown that a significant portion of exosomes are taken up by parenchymal cells in these organs, with a prolonged signal for up to seven days, while rapid clearance is observed from other organs like the lungs and kidneys.[4][5]

Quantitative Data on Cellular Persistence and Exosome Biodistribution

Table 1: Preclinical Persistence of Allogeneic Cardiosphere-Derived Cells (CDCs) in a Rat Myocardial Infarction Model

Time PointSyngeneic CDC SurvivalAllogeneic CDC Survival
1 WeekSimilar to AllogeneicSimilar to Syngeneic
3 WeeksFew cells remainingFewer cells than syngeneic

Data synthesized from studies in immunologically-mismatched rat strains.

Table 2: General Biodistribution of Intravenously Administered ⁸⁹Zr-Labeled Exosomes in Rodents (% Injected Dose/Gram)

Organ1 Hour Post-Injection24 Hours Post-Injection48 Hours Post-Injection
Liver~7%~5%~4.5%
Spleen~7%~8%~6%
Lungs~10%~6%~8%
KidneysModerateLowLow

Note: This data is from studies using non-CDC derived exosomes and serves as a general reference for exosome biodistribution.[6]

Immunological Fate and Host Response

A critical aspect of allogeneic cell therapy is the host immune response. Preclinical data strongly suggest that CAP-1002 is hypo-immunogenic.

In Vitro Immunogenicity

In mixed lymphocyte reactions (MLRs), allogeneic CDCs elicit negligible lymphocyte proliferation and inflammatory cytokine secretion.[7] This is attributed to their cell surface protein expression profile; CDCs express Major Histocompatibility Complex (MHC) class I but lack MHC class II and co-stimulatory molecules like B7.

In Vivo Immunogenicity

In vivo studies in immunocompetent, immunologically mismatched rats have shown that allogeneic CDCs induce only a transient and mild local immune reaction without evidence of systemic immunogenicity or graft rejection. Repeated administration of allogeneic CDCs in a rat model did not lead to immune sensitization, and significant rejection-like infiltrates were not observed.[8]

Clinical Observations

In human clinical trials, CAP-1002 has been generally well-tolerated.[2] Hypersensitivity reactions have been observed but are effectively managed with a pre-medication regimen consisting of glucocorticoids and antihistamines.[9] This suggests a low-level, manageable immune response in human recipients. Detailed long-term studies on the development of donor-specific antibodies or T-cell memory in patients receiving multiple doses of CAP-1002 have not been extensively published.

Mechanism of Action: The Exosome-Macrophage Axis

The long-term therapeutic effects of CAP-1002 are primarily mediated by exosomes secreted by the CDCs. These exosomes act as signaling vehicles that modulate the host's immune response, particularly by reprogramming macrophages.

Exosomal Cargo

CDC-derived exosomes contain a rich cargo of bioactive molecules, including proteins and non-coding RNAs such as microRNAs (miRNAs).[10] Specific miRNAs, including miR-146a, have been implicated in the immunomodulatory effects of CDC-exosomes.[4]

Macrophage Polarization

Upon administration of CAP-1002, the secreted exosomes are taken up by host macrophages. This interaction triggers a shift in macrophage polarization from a pro-inflammatory (M1) phenotype to an anti-inflammatory, pro-regenerative (M2) phenotype.[1] This is a key event in attenuating the chronic inflammation characteristic of DMD.

Signaling Pathway: Upregulation of Arginase-1

A central mechanism in this macrophage reprogramming is the consistent upregulation of Arginase-1 (Arg-1). CDC-exosomes induce Arg-1 expression in macrophages regardless of their initial polarization state. Arg-1 metabolizes L-arginine to ornithine and urea, which has two major consequences:

  • Reduced Nitric Oxide (NO) Production: By competing with inducible nitric oxide synthase (iNOS) for the common substrate L-arginine, Arg-1 upregulation leads to decreased production of pro-inflammatory NO.

  • Promotion of Angiogenesis: The products of the urea cycle, downstream of Arg-1, contribute to a pro-angiogenic macrophage phenotype.

CAP1002_Mechanism cluster_blood Bloodstream cluster_tissue Diseased Tissue (Muscle) cluster_macrophage_internals Macrophage Signaling cluster_effects Therapeutic Outcomes CAP-1002 CAP-1002 (Allogeneic CDCs) Exosomes Exosomes CAP-1002->Exosomes releases Macrophage Pro-inflammatory Macrophage (M1) Exosomes->Macrophage uptake by M2_Macrophage Anti-inflammatory Macrophage (M2-like) Macrophage->M2_Macrophage polarization Arg1 Arginase-1 Upregulation M2_Macrophage->Arg1 Fibrosis Reduced Fibrosis M2_Macrophage->Fibrosis reduces NO Nitric Oxide (NO) Production Arg1->NO decreases Angiogenesis Pro-angiogenic Factors Arg1->Angiogenesis increases Inflammation Reduced Inflammation NO->Inflammation Regeneration Enhanced Tissue Regeneration Angiogenesis->Regeneration

Caption: Paracrine mechanism of CAP-1002 via exosome-mediated macrophage polarization.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular fate and mechanism of action of CAP-1002.

Isolation and Culture of Cardiosphere-Derived Cells (CDCs)

A two-step protocol is typically employed for the isolation and culture of CDCs from myocardial tissue.

  • Primary Tissue Explant Culture:

    • Myocardial tissue is minced into small fragments (1-2 mm³).

    • The fragments undergo enzymatic digestion (e.g., with trypsin and collagenase).

    • Digested tissue is washed and cultured on Petri dishes in a complete explant medium.

    • Over a period of approximately three weeks, fibroblast-like cells migrate from the tissue explants.

  • Cardiosphere Formation and CDC Expansion:

    • The migrated cells are harvested and seeded onto poly-D-lysine coated plates in a specialized cardiosphere growing medium.

    • Under these conditions, cells aggregate to form suspended cell clusters known as cardiospheres.

    • Cells migrating from these cardiospheres are the CDCs, which are then collected and expanded in monolayer culture for use.

CDC_Isolation_Workflow Start Myocardial Tissue Mince Mince Tissue (1-2 mm³) Start->Mince Digest Enzymatic Digestion (Trypsin/Collagenase) Mince->Digest Culture_Explant Culture Explants (~3 weeks) Digest->Culture_Explant Harvest_Migrated Harvest Migrated Cells Culture_Explant->Harvest_Migrated Culture_Cardiosphere Culture on Poly-D-Lysine in CGM Harvest_Migrated->Culture_Cardiosphere Formation Cardiosphere Formation Culture_Cardiosphere->Formation Harvest_CDC Harvest Migrating CDCs Formation->Harvest_CDC Expand Expand CDCs in Monolayer Culture Harvest_CDC->Expand End CAP-1002 Product Expand->End

Caption: Workflow for the isolation and culture of Cardiosphere-Derived Cells (CDCs).

Mixed Lymphocyte Reaction (MLR) for Immunogenicity Testing

The MLR is a standard in vitro assay to assess the T-cell response to allogeneic cells.

  • Cell Preparation:

    • Responder Cells: Lymphocytes are isolated from a potential recipient (e.g., from peripheral blood).

    • Stimulator Cells: The allogeneic cells to be tested (CDCs) are prepared. To create a one-way MLR, the stimulator cells are treated with irradiation or mitomycin-C to prevent their proliferation.

  • Co-culture:

    • Responder and stimulator cells are co-cultured at various ratios for several days (typically 5-7 days).

  • Readout:

    • Proliferation: T-cell proliferation is measured, often by the incorporation of ³H-thymidine or by using fluorescent dyes like CFSE.

    • Cytokine Secretion: Supernatants are collected and analyzed for the presence of inflammatory cytokines (e.g., IFN-γ, TNF-α) using methods like ELISA or multiplex bead arrays.

A lack of significant T-cell proliferation and cytokine production indicates low immunogenicity of the stimulator cells.

Macrophage Polarization Assay

This assay determines the effect of CDC-derived exosomes on macrophage phenotype.

  • Macrophage Culture:

    • Monocytes are isolated from peripheral blood or bone marrow and differentiated into macrophages (M0) using M-CSF.

  • Polarization and Treatment:

    • M0 macrophages are treated with CDC-derived exosomes for a specified period (e.g., 24-72 hours).

    • Control groups are typically treated with IFN-γ and LPS to induce M1 polarization, or IL-4 and IL-13 to induce M2 polarization.

  • Analysis by Flow Cytometry:

    • Cells are stained with fluorescently labeled antibodies against macrophage surface markers.

    • M1 markers: CD80, CD86

    • M2 markers: CD163, CD206

    • Intracellular staining can also be performed for markers like iNOS (M1) and Arginase-1 (M2).

    • The percentage of cells expressing these markers is quantified to determine the polarization state.

An increase in the expression of M2 markers and a decrease in M1 markers in the exosome-treated group indicates a shift towards an anti-inflammatory phenotype.

Conclusion

The long-term cellular fate of allogeneic CAP-1002 is characterized by a transient presence of the administered cells, which act through a paracrine mechanism mediated by their secreted exosomes. These exosomes are the primary drivers of the sustained therapeutic effects, reprogramming host macrophages to an anti-inflammatory and pro-regenerative state, a process critically dependent on the upregulation of Arginase-1. The hypo-immunogenic nature of the CDCs allows for repeated administrations with a manageable safety profile. This understanding of CAP-1002's cellular and molecular journey post-administration provides a strong rationale for its clinical efficacy and supports its continued development as a novel therapeutic for Duchenne muscular dystrophy and other diseases with an inflammatory component. Further research into the specific molecular cargo of the exosomes and long-term immunological monitoring in patients will continue to refine our understanding of this promising cell therapy.

References

In-Depth Technical Guide: CAP-1002 and its Influence on Mitochondrial Function in Duchenne Muscular Dystrophy (DMD)-Affected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duchenne muscular dystrophy (DMD) is a devastating genetic disorder characterized by progressive muscle degeneration. A key pathological feature of DMD is significant mitochondrial dysfunction, which contributes to the disease's progression through impaired energy production and increased oxidative stress. CAP-1002 (deramiocel), an investigational cell therapy composed of allogeneic cardiosphere-derived cells (CDCs), has shown promise in clinical trials for DMD by improving skeletal and cardiac muscle function. Preclinical evidence suggests that a significant component of CAP-1002's mechanism of action involves the mitigation of mitochondrial dysfunction in DMD-affected cells. This guide provides a detailed technical overview of the existing preclinical data, focusing on the influence of CAP-1002 on mitochondrial function, the experimental methodologies employed, and the proposed signaling pathways.

Introduction: The Role of Mitochondrial Dysfunction in DMD

Duchenne muscular dystrophy is caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein. This absence compromises the structural integrity of muscle cell membranes, resulting in a cascade of detrimental events, including chronic inflammation, fibrosis, and, critically, mitochondrial dysfunction.[1]

Mitochondria in DMD-affected muscle cells exhibit a range of abnormalities:

  • Impaired Bioenergetics: Reduced activity of the electron transport chain complexes leads to decreased ATP production, starving the muscle cells of necessary energy.[2]

  • Increased Oxidative Stress: Dysfunctional mitochondria generate excessive reactive oxygen species (ROS), which damage cellular components, including lipids, proteins, and DNA.[1]

  • Altered Mitochondrial Structure: Electron microscopy studies of muscle from mdx mice (the animal model for DMD) and DMD patients reveal disorganized and swollen mitochondria with disrupted cristae.[2]

  • Calcium Overload: The compromised cell membrane in DMD leads to an influx of calcium, which is taken up by the mitochondria, further impairing their function and promoting cell death pathways.[1][2]

These mitochondrial defects create a vicious cycle, exacerbating muscle damage and contributing significantly to the pathology of DMD. Therefore, therapies that can restore or improve mitochondrial function are of high interest for the treatment of this disease.

CAP-1002: Mechanism of Action on Mitochondrial Function

CAP-1002 is a cell therapy comprised of cardiosphere-derived cells (CDCs), which are a unique population of stromal/progenitor cells.[3] The primary mechanism of action of CAP-1002 is paracrine, mediated by the secretion of exosomes.[4][5] These exosomes are nano-sized vesicles containing a cargo of bioactive molecules, including proteins and non-coding RNAs (such as microRNAs), which are taken up by recipient cells, including muscle cells and immune cells like macrophages.[4][6] This exosome-mediated communication leads to immunomodulatory, anti-fibrotic, and pro-regenerative effects.[4][6]

Preclinical studies in the mdx mouse model of DMD have provided evidence that CAP-1002 directly counteracts several aspects of mitochondrial dysfunction.

Restoration of Mitochondrial Integrity and Biogenesis

Studies have shown that treatment with CDCs in mdx mice leads to significant improvements in mitochondrial health. This is evidenced by:

  • Improved Mitochondrial Ultrastructure: Transmission electron microscopy of cardiac muscle from mdx mice treated with CDCs revealed a restoration of normal mitochondrial morphology, with more organized cristae compared to untreated controls.

  • Increased Mitochondrial DNA (mtDNA) Copy Number: The number of mitochondrial genomes per cell, an indicator of mitochondrial mass, was found to be increased in the cardiac muscle of CDC-treated mdx mice.

  • Enhanced Expression of Respiratory Chain Subunits: Western blot analysis showed augmented levels of proteins that are key components of the mitochondrial respiratory chain complexes.

These findings suggest that CAP-1002 promotes mitochondrial biogenesis, the process of generating new mitochondria.

Activation of the Nrf2 Antioxidant Pathway

A key signaling pathway implicated in the protective effects of CAP-1002 on mitochondria is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][8] In preclinical studies, CAP-1002 treatment in mdx mice was associated with:

  • Enhanced Nrf2 Activation: Increased nuclear translocation and activity of Nrf2 were observed in the heart tissue of treated mice.

  • Upregulation of Nrf2 Target Genes: The expression of downstream targets of Nrf2, which include antioxidant enzymes, was upregulated.

  • Increased Expression of Mitochondrial Transcription Factor A (TFAM): TFAM is a crucial regulator of mitochondrial biogenesis and is involved in the replication and transcription of mtDNA.[9]

The activation of the Nrf2 pathway provides a mechanistic link between CAP-1002 and the observed improvements in mitochondrial content and the reduction of oxidative stress.

Quantitative Data from Preclinical Studies

While much of the currently available data is qualitative, describing the nature of the changes observed, the following table summarizes the key preclinical findings related to mitochondrial function following CAP-1002 (CDC) treatment in the mdx mouse model.

Parameter AssessedModel SystemTreatmentKey FindingReference
Mitochondrial Ultrastructure mdx mouse cardiac muscleCardiosphere-Derived Cells (CDCs)Restoration of normal mitochondrial morphology with organized cristae observed via Transmission Electron Microscopy.Aminzadeh et al. (2018)
Mitochondrial DNA Copy Number mdx mouse cardiac muscleCardiosphere-Derived Cells (CDCs)Increased mitochondrial DNA copy number, suggesting enhanced mitochondrial biogenesis.Aminzadeh et al. (2018)
Respiratory Chain Subunits mdx mouse cardiac muscleCardiosphere-Derived Cells (CDCs)Augmented levels of mitochondrial respiratory chain subunit proteins.Aminzadeh et al. (2018)
Nrf2 Pathway Activation mdx mouse cardiac muscleCardiosphere-Derived Cells (CDCs)Enhanced activation of the Nrf2 antioxidant pathway.Capricor Press Release (2014)
Mitochondrial Transcription mdx mouse cardiac muscleCardiosphere-Derived Cells (CDCs)Increased expression of Mitochondrial Transcription Factor A (TFAM).Capricor Press Release (2014)
Oxidative Stress mdx mouse modelsCardiosphere-Derived Cells (CDCs)Inhibition of oxidative stress.[10]Capricor Press Release (2014)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical studies of CAP-1002's effect on mitochondrial function.

Animal Model and CAP-1002 Administration
  • Animal Model: The mdx mouse, which has a spontaneous mutation in the dystrophin gene, is the standard preclinical model for Duchenne muscular dystrophy.

  • Cell Administration: In the foundational preclinical studies, CAP-1002 (CDCs) were administered via direct intramyocardial injection into the hearts of mdx mice. Subsequent studies and clinical trials have utilized intravenous infusion.[11][12]

Assessment of Mitochondrial Ultrastructure
  • Technique: Transmission Electron Microscopy (TEM)

  • Protocol Outline:

    • Tissue Fixation: Immediately following euthanasia, cardiac muscle tissue is excised and immersed in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer).

    • Post-fixation: The tissue is then post-fixed in a solution of 1% osmium tetroxide to preserve lipid structures.

    • Dehydration and Embedding: The tissue is dehydrated through a graded series of ethanol concentrations and embedded in an epoxy resin.

    • Sectioning: Ultrathin sections (60-80 nm) are cut using an ultramicrotome.

    • Staining: Sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

    • Imaging: The sections are then visualized and imaged using a transmission electron microscope. Analysis focuses on mitochondrial size, shape, and the integrity of the inner and outer membranes and cristae.

Quantification of Mitochondrial DNA (mtDNA) Copy Number
  • Technique: Quantitative Polymerase Chain Reaction (qPCR)

  • Protocol Outline:

    • DNA Extraction: Total DNA is extracted from cardiac muscle tissue using a commercial DNA extraction kit.

    • qPCR Assay: qPCR is performed using primers specific for a mitochondrial-encoded gene (e.g., mt-Nd1) and a nuclear-encoded gene (e.g., β-actin) for normalization.

    • Data Analysis: The relative mtDNA copy number is calculated using the delta-delta Ct (ΔΔCt) method, comparing the ratio of mitochondrial to nuclear DNA in the treated versus control groups.

Analysis of Mitochondrial Protein Expression
  • Technique: Western Blotting

  • Protocol Outline:

    • Protein Extraction: Total protein is extracted from cardiac muscle tissue using a lysis buffer containing protease inhibitors.

    • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the mitochondrial respiratory chain subunits of interest. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used.

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

    • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.

Assessment of Nrf2 Pathway Activation
  • Technique: Western Blotting for Nrf2 nuclear translocation and qPCR for downstream target gene expression.

  • Protocol Outline for Nrf2 Translocation:

    • Nuclear and Cytoplasmic Fractionation: Cardiac muscle tissue is homogenized, and nuclear and cytoplasmic protein fractions are separated using a commercial fractionation kit.

    • Western Blotting: Western blotting is performed on both fractions as described above. The membrane is probed with an antibody against Nrf2. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used to confirm the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates activation.

  • Protocol Outline for Target Gene Expression:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue, and complementary DNA (cDNA) is synthesized.

    • qPCR: qPCR is performed using primers for Nrf2 target genes (e.g., Nqo1, Ho-1).

    • Data Analysis: Gene expression is normalized to a housekeeping gene, and the fold change in expression in treated versus control groups is calculated.

Signaling Pathways and Visualizations

The proposed mechanism of action of CAP-1002 on mitochondrial function involves a complex interplay of signaling events initiated by the exosomal cargo.

CAP1002_Mitochondrial_Influence cluster_DMD DMD-Affected Myocyte cluster_CAP1002 CAP-1002 Action cluster_Mechanism Intracellular Signaling Mitochondrial_Dysfunction Mitochondrial Dysfunction (Low ATP, High ROS, Damaged Structure) Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Muscle_Degeneration Muscle Degeneration Mitochondrial_Dysfunction->Muscle_Degeneration Inflammation Inflammation Oxidative_Stress->Inflammation Inflammation->Muscle_Degeneration CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Secreted Exosomes (containing microRNAs) CAP1002->Exosomes releases Nrf2_Activation Nrf2 Pathway Activation Exosomes->Nrf2_Activation uptake by myocyte and signaling TFAM_Upregulation Upregulation of TFAM Nrf2_Activation->TFAM_Upregulation Antioxidant_Genes Increased Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM_Upregulation->Mitochondrial_Biogenesis Mitochondrial_Rescue Mitochondrial Rescue (Improved Structure & Function) Antioxidant_Genes->Mitochondrial_Rescue reduces oxidative stress Mitochondrial_Biogenesis->Mitochondrial_Rescue Mitochondrial_Rescue->Muscle_Degeneration Ameliorates

Caption: Proposed mechanism of CAP-1002's influence on mitochondrial function in DMD.

Caption: General experimental workflow for assessing CAP-1002's mitochondrial effects.

Conclusion and Future Directions

The available preclinical data strongly suggest that CAP-1002 exerts a beneficial influence on mitochondrial function in the context of Duchenne muscular dystrophy. By activating the Nrf2 antioxidant pathway, CAP-1002 appears to promote mitochondrial biogenesis and protect against oxidative stress, thereby addressing a core pathological mechanism in DMD. The restoration of mitochondrial ultrastructure and the increased expression of key mitochondrial proteins underscore the potential of this cell therapy to improve the bioenergetic status of dystrophic muscle.

Further research is warranted to fully elucidate the specific molecular cargo of the CAP-1002-derived exosomes responsible for these effects. A detailed analysis of the exosomal microRNA and protein content could identify novel therapeutic targets. Additionally, more extensive quantitative studies are needed to measure direct functional outputs, such as ATP production rates, mitochondrial membrane potential, and reactive oxygen species levels in DMD-affected cells following treatment with CAP-1002 or its exosomes. Such data will be crucial for a more complete understanding of the therapeutic potential of CAP-1002 and for the development of next-generation exosome-based therapies for Duchenne muscular dystrophy.

References

Methodological & Application

Protocol for Intravenous Administration of CAP-1002 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 is an investigational cell therapy based on allogeneic cardiosphere-derived cells (CDCs), which are a unique population of cardiac progenitor cells.[1][2] Preclinical and clinical studies are evaluating CAP-1002 for its potential therapeutic benefits in conditions such as Duchenne muscular dystrophy (DMD).[1][3][4][5][6] The primary mechanism of action is believed to be paracrine, mediated by the secretion of exosomes containing bioactive molecules, including microRNAs.[7][8] These exosomes exert immunomodulatory, anti-inflammatory, and anti-fibrotic effects.[1][3][7][9] This document provides a detailed protocol for the intravenous (IV) administration of CAP-1002 in preclinical mouse models of DMD, based on published studies.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of intravenous CAP-1002 administration in the mdx mouse model of Duchenne muscular dystrophy.

Table 1: Functional Improvements in mdx Mice Treated with Intravenous CAP-1002

ParameterTreatment GroupOutcomeReference
Exercise CapacityCAP-1002 (single dose)Significant improvement in treadmill run times[1]
CAP-1002 (repeat doses)Enhanced exercise performance[1][6]
Diaphragm FunctionCAP-1002Increased absolute force[1][6]
Soleus (Leg) Muscle FunctionCAP-1002Increased absolute force[1][6]

Table 2: Histological and Biodistribution Data of Intravenous CAP-1002 in mdx Mice

ParameterTreatment GroupOutcomeReference
Skeletal Muscle FibrosisCAP-1002 (three administrations)Decreased fibrosis[1][6]
Cardiac Muscle FibrosisCAP-1002 (three administrations)Decreased fibrosis[1][6]
BiodistributionCAP-1002Predominantly distribute to the lungs after injection[3][4][9]
ClearanceCAP-1002Cleared from the lungs within three weeks[3][4][9]

Experimental Protocols

This section details the methodology for the intravenous administration of CAP-1002 to mdx mice, as described in preclinical research.

Materials
  • CAP-1002 (Cardiosphere-derived cells)

  • Vehicle: Dulbecco's Phosphate-Buffered Saline (DPBS)[10][11]

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with fine-gauge needles (e.g., 30G)

  • Heating pad or lamp

  • Restraining device for mice

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration thaw Thaw CAP-1002 wash Wash & Resuspend Cells thaw->wash prep_dose Prepare Final Dose wash->prep_dose anesthetize Anesthetize Mouse prep_dose->anesthetize position Position for Injection anesthetize->position inject Inject into Femoral Vein position->inject recover Recover from Anesthesia inject->recover monitor Monitor for Adverse Effects recover->monitor assess Assess Efficacy Endpoints monitor->assess

Experimental workflow for IV administration of CAP-1002.

Procedure
  • Cell Preparation:

    • Thaw cryopreserved CAP-1002 (CDCs) according to the manufacturer's instructions.

    • Gently wash the cells to remove cryopreservative media. This is typically done by centrifuging the cells at a low speed and resuspending the pellet in the vehicle solution.

    • Resuspend the cell pellet in sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[10][11]

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Adjust the cell concentration to the target dose. A published preclinical study used a dosage of 2.5 x 10^5 cells suspended in 100 µl of DPBS per mouse.[10][11]

  • Animal Preparation and Anesthesia:

    • Anesthetize the mdx mouse using a standard, approved protocol (e.g., isoflurane inhalation).

    • Place the anesthetized mouse on a heating pad to maintain body temperature and promote vasodilation for easier vein access.

  • Intravenous Administration:

    • Position the mouse to provide clear access to the injection site. The femoral vein is a commonly used site for intravenous injections in mice.[10][11]

    • Carefully draw the prepared CAP-1002 cell suspension (100 µl) into an insulin syringe.

    • Perform the intravenous injection into the femoral vein. The injection should be administered slowly and carefully to avoid extravasation.

    • For the control group, administer an equivalent volume (100 µl) of the vehicle (DPBS) following the same procedure.[10][11]

  • Post-Administration Care and Monitoring:

    • Allow the mouse to recover from anesthesia on a heating pad.

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage once fully recovered.

    • Follow standard post-procedural monitoring protocols as per institutional guidelines.

  • Efficacy Assessment:

    • At predetermined time points following administration (e.g., 3 and 6 weeks), assess functional and histological endpoints.[10][11]

    • Functional Assessment: Measure exercise capacity using a treadmill exhaustion test.[10] Assess muscle force of isolated diaphragm and soleus muscles.[1][6]

    • Histological Assessment: At the study endpoint, euthanize the animals and collect tissues (heart, diaphragm, skeletal muscles) for histological analysis of fibrosis (e.g., using Masson's trichrome staining).[1][6]

Signaling Pathway

The therapeutic effects of CAP-1002 are largely attributed to the paracrine activity of exosomes released by the cardiosphere-derived cells. These exosomes carry a cargo of microRNAs that can modulate gene expression in recipient cells, leading to reduced inflammation and fibrosis.

G cluster_cdc CAP-1002 (CDC) cluster_exosome Paracrine Signaling cluster_recipient Recipient Cells (e.g., Macrophages, Fibroblasts) cluster_effects Therapeutic Effects CDC Cardiosphere-Derived Cell Exosome Secreted Exosome CDC->Exosome releases miRNA miRNA Cargo (e.g., miR-148a, miR-181b, miR-26a) Inflammation Pro-inflammatory Pathways (e.g., NF-κB) Exosome->Inflammation delivers miRNA to inhibit Fibrosis Pro-fibrotic Pathways (e.g., TGF-β) Exosome->Fibrosis delivers miRNA to inhibit Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Reduced_Fibrosis Reduced Fibrosis Fibrosis->Reduced_Fibrosis Improved_Function Improved Muscle Function Reduced_Inflammation->Improved_Function Reduced_Fibrosis->Improved_Function

Proposed signaling pathway of CAP-1002 via exosome secretion.

References

Application Notes and Protocols for Culturing and Expansion of Cardiosphere-Derived Cells (CDCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiosphere-derived cells (CDCs) are a population of cardiac progenitor cells that can be isolated from myocardial tissue.[1][2] These cells have garnered significant interest in the field of cardiac regeneration and drug discovery due to their demonstrated ability to reduce scar mass and promote the formation of new, healthy heart tissue in preclinical and clinical studies.[3] Functionally, CDCs are characterized by their capacity for self-renewal, differentiation into various cardiac lineages, and the secretion of paracrine factors that support tissue repair.[1][4] This document provides detailed protocols for the isolation, culture, and expansion of CDCs for research purposes.

Data Summary

Table 1: Media Formulations for CDC Culture
Medium NameBase MediumSupplementsFinal ConcentrationSource
Cardiac Explant Medium (CEM) Iscove's Modified Dulbecco's Medium (IMDM)Fetal Bovine Serum (FBS)10-20%[1][2]
Penicillin-Streptomycin100 U/mL[1][2]
L-Glutamine2 mmol/L[1][2]
2-Mercaptoethanol0.1 mmol/L[1][2]
Cardiosphere Growing Medium (CGM) 65% DMEM-Ham's F-12, 35% IMDMB27 Supplement2%[1][2]
Epidermal Growth Factor (EGF)10 ng/mL[1][2]
Basic Fibroblast Growth Factor (bFGF)20 ng/mL[1][2]
Cardiotrophin-140 nmol/L[1][2]
Thrombin40 nmol/L[1][2]
2-Mercaptoethanol0.1 mmol/L[1][2]
Penicillin-Streptomycin100 U/mL[1]
L-Glutamine2 mmol/L[1]
Cell Growth Medium (CGM) - Alternative DMEM/F12Fetal Bovine Serum (FBS)10%[4][5]
L-Glutamine200 mmol/L[4][5]
β-Mercaptoethanol0.1 mmol/L[4][5]
Non-essential Amino Acids1%[4][5]
Leukemia Inhibitory Factor (LIF)1,000 U/mL[4][5]
Thrombin0.1 U/mL[4][5]
Basic Fibroblast Growth Factor (bFGF)5 ng/mL[4][5]
Table 2: Key Surface Markers for CDC Characterization
MarkerExpected ExpressionFunction/SignificanceSource
CD105 PositiveTransforming growth factor-β receptor III, mesenchymal stem cell marker.[6][7]
CD90 (Thy-1) PositiveMesenchymal stem cell marker.[8][9]
CD29 PositiveIntegrin beta-1, involved in cell adhesion.[8][9]
c-Kit (CD117) Variable/PositiveStem cell factor receptor, cardiac stem cell marker.[6][9]
Sca-1 Positive (in porcine)Stem cell antigen-1, progenitor cell marker.[9]
CD45 NegativeHematopoietic cell marker.[7][8]
CD34 NegativeHematopoietic and endothelial progenitor cell marker.[8]
CD31 (PECAM-1) NegativeEndothelial cell marker.[7][8]

Experimental Protocols

Protocol 1: Isolation of CDCs from Myocardial Tissue

This protocol describes the explant culture method for isolating CDCs.

Materials:

  • Myocardial tissue biopsy

  • Phosphate-Buffered Saline (PBS), sterile

  • Cardiac Explant Medium (CEM) (see Table 1)

  • Enzyme mix: 0.2% trypsin and 0.1-0.2% collagenase IV in PBS[4][10]

  • Fibronectin-coated culture dishes

  • Sterile scalpels, forceps, and scissors

  • 40-µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Preparation: Aseptically collect myocardial tissue and wash it with sterile PBS to remove excess blood.[10]

  • Mincing: Mechanically mince the tissue into small fragments (1-2 mm³) using sterile scalpels.[10]

  • Enzymatic Digestion (Optional but recommended): Subject the tissue fragments to successive enzymatic digestions with the enzyme mix at 37°C for 5 minutes each, repeated three times.[10]

  • Plating Explants: Plate the minced tissue fragments onto fibronectin-coated culture dishes.[1][2]

  • Initial Culture: Add a minimal amount of CEM to allow the tissue to adhere to the dish. After adherence, add more CEM to cover the tissue.[4]

  • Incubation: Culture the explants at 37°C in a 5% CO2 incubator. Change the medium every 3 days.[4]

  • Outgrowth of Cells: Over several days to weeks, a layer of stromal-like cells will emerge from the explants, followed by small, round, phase-bright cells migrating over them.[1] This outgrowth contains the cardiac progenitor cells.[1]

Protocol 2: Formation of Cardiospheres

Materials:

  • Cardiac explant outgrowth cells

  • Cardiosphere Growing Medium (CGM) (see Table 1)

  • Poly-D-lysine-coated culture dishes

  • PBS

  • Trypsin-EDTA (0.25%)

  • Centrifuge

Procedure:

  • Harvesting Outgrowth Cells: Once the outgrowth from the explants is confluent, typically within 7-17 days, harvest the cells.[1] For loosely attached cells, a gentle wash with PBS may be sufficient.[4] For more adherent cells, use trypsin-EDTA to detach them.[10]

  • Seeding for Cardiosphere Formation: Seed the harvested cells at a density of 2 x 10⁴ cells/mL onto poly-D-lysine-coated dishes in CGM.[1][2]

  • Cardiosphere Development: Culture the cells at 37°C and 5% CO2. The cells will begin to aggregate and form suspended cell clusters known as cardiospheres within 4-7 days.[4][10]

Protocol 3: Expansion of CDCs

Materials:

  • Cardiospheres

  • Cardiac Explant Medium (CEM) or other suitable growth medium (see Table 1)

  • Fibronectin-coated culture flasks

  • PBS

  • Centrifuge

Procedure:

  • Harvesting Cardiospheres: Collect the detached cardiospheres from the culture dish.[1]

  • Plating for CDC Expansion: Plate the harvested cardiospheres onto fibronectin-coated flasks in CEM.[1]

  • CDC Migration and Proliferation: Cells will migrate out from the plated cardiospheres and proliferate as a monolayer. These are the cardiosphere-derived cells (CDCs).[4]

  • Subculture: When the CDCs reach confluence, they can be detached using trypsin-EDTA and subcultured for further expansion. Seed at a density of approximately 3,500 cells/cm².[10]

Visualizations

CDC_Isolation_and_Expansion_Workflow Tissue Myocardial Tissue Biopsy Mince Mince Tissue (1-2 mm³) Tissue->Mince Digest Enzymatic Digestion (Trypsin/Collagenase) Mince->Digest PlateExplant Plate on Fibronectin-Coated Dish in Cardiac Explant Medium (CEM) Digest->PlateExplant Outgrowth Stromal-like and Phase-Bright Cell Outgrowth (7-17 days) PlateExplant->Outgrowth HarvestOutgrowth Harvest Outgrowth Cells Outgrowth->HarvestOutgrowth PlateCardiosphere Seed on Poly-D-Lysine Dish in Cardiosphere Growing Medium (CGM) HarvestOutgrowth->PlateCardiosphere Cardiosphere Cardiosphere Formation (4-7 days) PlateCardiosphere->Cardiosphere HarvestCardiosphere Harvest Cardiospheres Cardiosphere->HarvestCardiosphere PlateCDC Plate Cardiospheres on Fibronectin-Coated Flask in CEM HarvestCardiosphere->PlateCDC CDC Cardiosphere-Derived Cells (CDCs) (Monolayer Expansion) PlateCDC->CDC Characterize Characterization (Flow Cytometry, Differentiation Assays) CDC->Characterize Research Downstream Research Applications CDC->Research

Figure 1. Workflow for CDC Isolation and Expansion.

Quality Control and Characterization

Consistent and reproducible results in CDC-based research rely on rigorous quality control.

  • Morphology: Regularly observe the cells under a microscope. Explant outgrowths should show a layer of stromal-like cells with overlying small, round, phase-bright cells.[1] Cardiospheres should appear as floating aggregates.[4] CDCs will form a monolayer of spindle-shaped cells.

  • Phenotypic Analysis: Use flow cytometry to characterize the surface marker expression of the CDC population.[11] A typical CDC profile is positive for mesenchymal markers like CD105, CD90, and CD29, and negative for hematopoietic and endothelial markers such as CD45, CD34, and CD31.[7][8][9]

  • Functional Assays: The differentiation potential of CDCs into cardiac lineages (cardiomyocytes, smooth muscle cells, and endothelial cells) can be assessed by culturing the cells in specific differentiation media followed by immunostaining for lineage-specific markers.[11] Additionally, their ability to differentiate into adipogenic, chondrogenic, and osteogenic lineages can be evaluated.[11]

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be employed to analyze the expression of genes associated with cardiac development and stemness.[11]

Troubleshooting

  • Poor Explant Outgrowth: Ensure tissue fragments are small enough and firmly attached to the dish. The use of a high-quality fibronectin coating is crucial. The health of the donor tissue can also impact outgrowth efficiency.

  • Low Cardiosphere Yield: The density of cells seeded for cardiosphere formation is critical.[1] Ensure the correct seeding density and the use of poly-D-lysine coated plates.

  • Fibroblast Contamination: The cardiosphere formation step helps to enrich for the progenitor cell population and reduce fibroblast contamination, as fibroblasts tend to remain adherent.[6] If contamination persists, additional cell sorting techniques may be required.[4]

By following these detailed protocols and incorporating rigorous quality control measures, researchers can successfully culture and expand high-quality cardiosphere-derived cells for a variety of research applications.

References

Application Notes and Protocols: Quality Control for CAP-1002 Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 (deramiocel) is an allogeneic cell therapy product composed of cardiosphere-derived cells (CDCs).[1] It is currently under investigation for the treatment of Duchenne muscular dystrophy (DMD). The therapeutic potential of CAP-1002 is believed to stem from its immunomodulatory, anti-fibrotic, and pro-regenerative properties.[2][3] These effects are primarily mediated by the secretion of extracellular vesicles, including exosomes, which modulate host immune responses, particularly macrophage polarization.[2]

Given the nature of this living cell therapy, stringent quality control (QC) is paramount to ensure product consistency, safety, and efficacy. These application notes provide a comprehensive overview of the key quality control parameters and detailed protocols for the manufacturing of CAP-1002.

I. Summary of Quality Control Parameters

The quality of each CAP-1002 lot must be ensured by a series of release tests that assess its identity, purity, potency, and safety. The following table summarizes the critical quality attributes (CQAs) and the corresponding assays.

Parameter CQA Assay Specification
Identity Confirmation of Cardiosphere-Derived Cells (CDCs)Flow Cytometry for Cell Surface Markers- Positive for: CD105, CD90, CD29- Negative for: CD45, CD34, CD31
Purity Absence of contaminating cell populationsFlow Cytometry≥ 95% of cells express the specified identity markers
ViabilityTrypan Blue Exclusion or Automated Cell Counter≥ 85% viable cells
Potency Immunomodulatory ActivityMacrophage Co-culture AssayDemonstration of a statistically significant shift from M1 to M2 macrophage phenotype (e.g., increased IL-10 and decreased TNF-α secretion)
Safety SterilityUSP <71> Sterility TestsNo microbial growth
MycoplasmaPCR-based or culture-based assayNegative for mycoplasma
EndotoxinLimulus Amebocyte Lysate (LAL) Test≤ 5 EU/kg of body weight per dose

II. Experimental Protocols

A. Identity and Purity Testing: Flow Cytometry

Objective: To confirm the identity of CAP-1002 as cardiosphere-derived cells and assess the purity of the cell population using flow cytometry to detect specific cell surface markers.

Materials:

  • CAP-1002 cell suspension

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Fluorescently conjugated monoclonal antibodies:

    • Anti-human CD105 (e.g., PE-conjugated)

    • Anti-human CD90 (e.g., FITC-conjugated)

    • Anti-human CD29 (e.g., APC-conjugated)

    • Anti-human CD45 (e.g., PerCP-conjugated)

    • Anti-human CD34 (e.g., PE-Cy7-conjugated)

    • Anti-human CD31 (e.g., APC-Cy7-conjugated)

    • Isotype control antibodies for each fluorochrome

  • Flow cytometer

  • Flow cytometry tubes

Protocol:

  • Cell Preparation:

    • Resuspend the CAP-1002 cells to a concentration of 1 x 10^6 cells/mL in cold PBS containing 2% FBS (staining buffer).

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.

  • Antibody Staining:

    • Add the pre-determined optimal concentration of each fluorescently conjugated antibody to the respective tubes. Include a tube for each isotype control.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of staining buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of staining buffer.

  • Data Acquisition:

    • Acquire data on a calibrated flow cytometer. Collect a minimum of 10,000 events for each sample.

  • Data Analysis:

    • Gate on the viable cell population based on forward and side scatter properties.

    • For each marker, determine the percentage of positive cells by comparing the fluorescence intensity of the stained cells to the corresponding isotype control.

    • The identity is confirmed if the cell population is positive for CD105, CD90, and CD29, and negative for CD45, CD34, and CD31.

    • Purity is determined by the percentage of cells that meet the identity criteria.

B. Potency Testing: Macrophage Co-culture Assay

Objective: To assess the immunomodulatory potency of CAP-1002 by measuring its ability to induce the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Materials:

  • CAP-1002 cell suspension

  • Human monocyte-derived macrophages (MDMs) or a suitable macrophage cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization (as controls)

  • Cell culture medium (e.g., RPMI-1640)

  • Transwell inserts (0.4 µm pore size)

  • 24-well cell culture plates

  • ELISA kits for human TNF-α and IL-10

Protocol:

  • Macrophage Preparation:

    • Plate macrophages at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere.

    • Stimulate the macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce an M1 phenotype.

  • Co-culture Setup:

    • After M1 stimulation, wash the macrophages with fresh medium.

    • Place Transwell inserts into the wells containing the M1-polarized macrophages.

    • Seed CAP-1002 cells at a ratio of 1:10 (CAP-1002:macrophage) into the Transwell inserts.

    • Include control wells:

      • M1 macrophages alone (negative control)

      • M1 macrophages treated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) (positive control for M2 polarization)

  • Incubation:

    • Co-culture the cells for 48-72 hours.

  • Cytokine Analysis:

    • Collect the culture supernatant from each well.

    • Measure the concentration of TNF-α and IL-10 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean concentrations of TNF-α and IL-10 for each condition.

    • Potency is demonstrated by a statistically significant decrease in TNF-α and a significant increase in IL-10 in the co-culture wells compared to the M1 macrophage-only control.

C. Safety Testing

Objective: To ensure the absence of microbial and endotoxin contamination in the final CAP-1002 product.

Protocols:

  • Sterility Testing: Perform sterility testing according to the United States Pharmacopeia (USP) <71> guidelines. This involves direct inoculation or membrane filtration of the product and incubation in appropriate media to detect bacterial and fungal contamination.

  • Mycoplasma Testing: Conduct mycoplasma testing using either a culture-based method or a validated nucleic acid amplification technique (NAT), such as PCR.

  • Endotoxin Testing: Perform the Limulus Amebocyte Lysate (LAL) test to quantify the level of bacterial endotoxins. The kinetic chromogenic method is recommended for its sensitivity and quantitative nature.

III. Visualizations

experimental_workflow cluster_manufacturing CAP-1002 Manufacturing cluster_qc Quality Control Testing start Donor Heart Tissue explant Explant Culture start->explant cardiospheres Cardiosphere Formation explant->cardiospheres cdcs CDC Expansion cardiospheres->cdcs harvest Harvest & Formulation cdcs->harvest final_product Final Product (CAP-1002) harvest->final_product identity Identity & Purity (Flow Cytometry) final_product->identity potency Potency (Macrophage Assay) final_product->potency safety Safety (Sterility, Mycoplasma, Endotoxin) final_product->safety release Lot Release identity->release potency->release safety->release

Caption: CAP-1002 Manufacturing and Quality Control Workflow.

signaling_pathway cluster_cap1002 CAP-1002 (CDCs) cluster_macrophage Macrophage cap1002 CAP-1002 exosomes Secreted Exosomes (miRNAs, proteins) cap1002->exosomes Secretion m1 M1 Macrophage (Pro-inflammatory) exosomes->m1 Uptake & Modulation m2 M2 Macrophage (Anti-inflammatory) m1->m2 Polarization Shift tnfa TNF-α, IL-1β, IL-6 (Inflammation, Fibrosis) m1->tnfa il10 IL-10, TGF-β (Tissue Repair, Regeneration) m2->il10

Caption: CAP-1002 Mechanism of Action via Macrophage Polarization.

References

Application Notes and Protocols: Isolation and Characterization of Exosomes from CAP-1002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 is an allogeneic cell therapy product composed of cardiosphere-derived cells (CDCs). The therapeutic efficacy of CAP-1002 is largely attributed to the paracrine effects of the secreted exosomes, which mediate its immunomodulatory, anti-inflammatory, and pro-regenerative properties.[1][2][3] These exosomes act as intercellular messengers, delivering a cargo of proteins and nucleic acids to target cells.[4][5] This document provides detailed protocols for the isolation and characterization of exosomes from the conditioned media of CAP-1002 (CDCs), along with an overview of the key signaling pathways involved in their mechanism of action.

While the precise, proprietary methods for the large-scale manufacturing and quality control of exosomes from the CAP-1002 product are not publicly available, the following protocols are based on established scientific methodologies for the isolation and characterization of exosomes from CDC cultures.

Experimental Protocols

I. Culture of CAP-1002 (Cardiosphere-Derived Cells)

A critical prerequisite for the isolation of exosomes is the proper culture of the parent CAP-1002 cells.

Protocol:

  • Thaw vials of CAP-1002 cells according to the manufacturer's instructions.

  • Culture the cells in a suitable growth medium, such as Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • For exosome collection, it is essential to switch to a serum-free medium, as FBS contains a high concentration of bovine exosomes that will contaminate the human CDC-derived exosome preparation.

  • Adapt the cells to the serum-free medium over a period of 24-48 hours before starting the exosome collection.

  • Collect the conditioned medium from the cell culture flasks every 48-72 hours for exosome isolation.

II. Isolation of Exosomes from Conditioned Medium

The following protocol describes a standard method for isolating exosomes from the conditioned medium of CAP-1002 cells using differential ultracentrifugation.

Protocol:

  • Cell and Debris Removal:

    • Transfer the collected conditioned medium to sterile centrifuge tubes.

    • Centrifuge at 300 x g for 10 minutes at 4°C to pellet any floating cells.

    • Carefully transfer the supernatant to new sterile centrifuge tubes.

    • Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger apoptotic bodies.

    • Transfer the supernatant to new sterile centrifuge tubes.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and cell debris.

  • Exosome Pelleting:

    • Filter the supernatant through a 0.22 µm filter to remove any remaining larger particles.

    • Transfer the filtered supernatant to ultracentrifuge tubes.

    • Ultracentrifuge at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.

    • Carefully discard the supernatant.

  • Washing and Final Resuspension:

    • Resuspend the exosome pellet in a sufficient volume of sterile phosphate-buffered saline (PBS).

    • Perform a second ultracentrifugation at 100,000 x g for 70 minutes at 4°C to wash the exosome pellet and remove contaminating proteins.

    • Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS for downstream applications.

  • Storage:

    • Aliquoted exosomes can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Exosome Isolation

G cluster_0 Cell Culture cluster_1 Differential Centrifugation cluster_2 Exosome Purification A Culture CAP-1002 (CDCs) B Switch to Serum-Free Medium A->B C Collect Conditioned Medium B->C D 300 x g, 10 min (Remove Cells) C->D E 2,000 x g, 20 min (Remove Debris) D->E F 10,000 x g, 30 min (Remove Larger Vesicles) E->F G 0.22 µm Filtration F->G H Ultracentrifugation 100,000 x g, 70 min G->H I Wash with PBS & Repeat Ultracentrifugation H->I J Resuspend in PBS I->J K K J->K Characterization & Downstream Applications

Caption: Workflow for isolating exosomes from CAP-1002 conditioned media.

Characterization of Isolated Exosomes

A thorough characterization of the isolated exosomes is crucial to ensure their identity, purity, and concentration. The following are standard techniques for exosome characterization.

I. Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of the isolated exosomes.

Protocol:

  • Dilute the exosome suspension in sterile PBS to an appropriate concentration for analysis (typically 10^7 to 10^9 particles/mL).

  • Load the diluted sample into the NTA instrument.

  • Record multiple videos of the particles undergoing Brownian motion.

  • The NTA software analyzes the videos to determine the size and concentration of the particles.

II. Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the isolated exosomes.

Protocol:

  • Fix the exosome suspension with a suitable fixative (e.g., paraformaldehyde).

  • Adsorb the fixed exosomes onto a carbon-coated grid.

  • Negatively stain the grid with a contrast agent (e.g., uranyl acetate).

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope. Exosomes should appear as cup-shaped vesicles.

III. Western Blotting for Exosomal Markers

Western blotting is used to confirm the presence of exosome-specific protein markers and the absence of contaminating proteins from other cellular compartments.

Protocol:

  • Lyse the exosome pellet to release the proteins.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against positive exosomal markers (e.g., CD9, CD63, CD81, Alix, TSG101) and negative markers (e.g., Calnexin, GM130).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

The following tables provide representative quantitative data for the characterization of exosomes isolated from CAP-1002. Note: This is exemplary data and may not reflect the exact specifications of the final product.

Table 1: Nanoparticle Tracking Analysis (NTA) Data

ParameterSpecification
Mean Particle Size100 - 150 nm
Mode Particle Size80 - 120 nm
Particle Concentration≥ 1 x 10^10 particles/mL

Table 2: Western Blot Marker Analysis

MarkerExpected Result
Positive Markers
CD9Present
CD63Present
CD81Present
AlixPresent
TSG101Present
Negative Markers
CalnexinAbsent
GM130Absent

Signaling Pathways of CAP-1002 Exosomes

The therapeutic effects of CAP-1002 exosomes are mediated through their interaction with target cells, leading to the modulation of specific signaling pathways. A key mechanism is the regulation of macrophage polarization.

Signaling Pathway of CAP-1002 Exosomes on Macrophages

G cluster_0 CAP-1002 (CDC) Exosome cluster_1 Macrophage cluster_2 Downstream Effects cluster_3 Upstream Regulation in CDCs Exosome Exosome (miR-22, miR-146a, proteins) Mac Pro-inflammatory Macrophage (M1) Exosome->Mac Internalization Mac_healing Anti-inflammatory/ Healing Macrophage (M2) Mac->Mac_healing Polarization Inflammation Decreased Inflammation Mac_healing->Inflammation Regeneration Enhanced Tissue Regeneration Mac_healing->Regeneration Fibrosis Reduced Fibrosis Mac_healing->Fibrosis Wnt Wnt Signaling Activation Potency Enhanced Therapeutic Potency (Enriched miR-22, miR-146a) Wnt->Potency Potency->Exosome

Caption: CAP-1002 exosome-mediated macrophage polarization and its effects.

CAP-1002 exosomes carry a cargo of microRNAs, including miR-22 and miR-146a, and proteins that, upon internalization by pro-inflammatory (M1) macrophages, induce a shift towards an anti-inflammatory and pro-regenerative (M2) phenotype.[6] This polarization results in decreased inflammation, reduced fibrosis, and enhanced tissue regeneration. Furthermore, the therapeutic potency of the parent CAP-1002 cells can be enhanced through the activation of Wnt signaling, leading to an enrichment of therapeutically relevant microRNAs in the secreted exosomes.[6]

References

Application Notes and Protocols for Determining CAP-1002 Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). Its therapeutic potential stems from the paracrine activity of these cells, primarily through the secretion of extracellular vesicles, including exosomes.[1][2][3] These vesicles contain a cargo of bioactive molecules, such as proteins and microRNAs, that mediate the immunomodulatory, anti-fibrotic, pro-angiogenic, and anti-apoptotic effects of the therapy.[4][5][6][7] Establishing robust and reproducible in vitro potency assays is critical for the consistent manufacturing and quality control of CAP-1002, ensuring its biological activity and therapeutic relevance.[4][5][6]

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the key bioactivities of CAP-1002. The assays focus on three core mechanisms of action: anti-fibrotic activity, immunomodulation via macrophage polarization, pro-angiogenic potential, and cardiomyocyte protection through anti-apoptosis.

Key Bioactivity Assays for CAP-1002

The bioactivity of CAP-1002 can be assessed through a series of functional in vitro assays that reflect its mechanisms of action. The following are key assays for determining the potency of CAP-1002 lots:

  • Anti-Fibrotic Potency Assay: Measures the ability of CAP-1002 conditioned media to suppress collagen production in fibroblasts.[5][6]

  • Macrophage Polarization Assay: Evaluates the immunomodulatory capacity of CAP-1002 by assessing its effect on macrophage phenotype.[8][9][10]

  • In Vitro Angiogenesis Assay: Determines the pro-angiogenic potential of CAP-1002 by measuring the formation of capillary-like structures by endothelial cells.[11][12][13]

Data Presentation: Summary of Quantitative Data

The following tables summarize expected quantitative outcomes from the described potency assays, providing a benchmark for the assessment of CAP-1002 bioactivity.

Table 1: Anti-Fibrotic Activity of CAP-1002 Conditioned Media (CM) [4][17]

TreatmentTarget GeneExpected Percent Inhibition (vs. NCM)
CAP-1002 CMCOL1A140-70%
CAP-1002 CMCOL3A130-60%
Non-Conditioned Media (NCM)COL1A1 / COL3A10%

Table 2: Macrophage Polarization Induced by CAP-1002 Exosomes [8][9][10]

Treatment GroupMarkerExpected Outcome
M1 (LPS/IFN-γ)iNOS, TNF-αUpregulation
M2 (IL-4/IL-13)Arginase-1, CD206Upregulation
M(CAP-1002)Arginase-1Consistent Upregulation
M(CAP-1002)iNOS, TNF-αDownregulation (relative to M1)

Table 3: Pro-Angiogenic Effects of CAP-1002 Conditioned Media [11][12][13]

TreatmentParameterExpected Outcome
Vehicle ControlTube LengthBaseline
Vehicle ControlBranch PointsBaseline
CAP-1002 CMTube LengthSignificant Increase
CAP-1002 CMBranch PointsSignificant Increase
Angiogenesis Inhibitor (e.g., Suramin)Tube Length / Branch PointsInhibition
TreatmentParameterExpected Outcome
Vehicle Control (Stressed)% Apoptotic Cells (TUNEL+)High
CAP-1002 Exosomes (Stressed)% Apoptotic Cells (TUNEL+)Significant Reduction
Unstressed Control% Apoptotic Cells (TUNEL+)Low (Baseline)

Experimental Protocols

Anti-Fibrotic Potency Assay

This assay quantifies the anti-fibrotic activity of CAP-1002 by measuring the reduction in collagen gene expression in human dermal fibroblasts (HDFs) treated with CAP-1002 conditioned media (CM).[5][6]

a. Preparation of CAP-1002 Conditioned Media (CM)

  • Thaw and culture CAP-1002 (CDCs) in the recommended growth medium.

  • Once the cells reach approximately 80% confluency, wash them with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Replace the growth medium with a serum-free culture medium and incubate for 72 hours to allow for the accumulation of secreted factors, including exosomes.

  • Collect the supernatant (conditioned media) and clarify by centrifugation to remove cells and debris.

  • The resulting CM can be used immediately or stored at -80°C.

b. Co-culture and Gene Expression Analysis

  • Seed primary Human Dermal Fibroblasts (HDFs) in a 24-well plate and allow them to adhere overnight.

  • The following day, replace the culture medium with either non-conditioned media (NCM) as a control or CAP-1002 CM.

  • Incubate the plates for 48 hours.

  • Following incubation, lyse the HDFs and extract total RNA using a suitable kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of collagen type I alpha 1 (COL1A1) and collagen type III alpha 1 (COL3A1).

  • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

  • Calculate the percent inhibition of collagen gene expression in the CM-treated wells relative to the NCM control.

c. Experimental Workflow

G cluster_0 CAP-1002 CM Preparation cluster_1 Co-culture & Analysis a Culture CAP-1002 b Serum Starve a->b c Collect & Clarify CM b->c e Treat with CM/NCM c->e d Seed HDFs d->e f Incubate 48h e->f g RNA Extraction f->g h qRT-PCR (COL1A1, COL3A1) g->h

Workflow for the anti-fibrotic potency assay.
Macrophage Polarization Assay

This assay assesses the immunomodulatory effects of CAP-1002 by analyzing the polarization of macrophages after treatment with CAP-1002 exosomes.

a. Isolation and Differentiation of Monocytes

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Purify monocytes from PBMCs using CD14+ magnetic bead selection.

  • Culture the purified monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.

b. Macrophage Polarization and Analysis

  • Plate the differentiated M0 macrophages in a 12-well plate.

  • Treat the macrophages with one of the following for 24-48 hours:

    • M1 Polarization (Pro-inflammatory): Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

    • M2 Polarization (Anti-inflammatory): Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

    • CAP-1002 Treatment: CAP-1002 exosomes.

    • Control: Untreated M0 macrophages.

  • After incubation, harvest the macrophages and analyze their phenotype using:

    • Flow Cytometry: Stain for surface markers such as CD86 (M1) and CD206 (M2).

    • qRT-PCR: Analyze the gene expression of markers like iNOS and TNF-α (M1), and Arginase-1 (M2).[8][9][10]

    • ELISA: Measure the secretion of cytokines such as TNF-α and IL-10 in the culture supernatant.

c. Signaling Pathway

G cluster_0 CAP-1002 Exosome cluster_1 Macrophage Exosome Exosome (miR-146a) NFkB NF-kB Signaling (Pro-inflammatory) Exosome->NFkB Inhibition Arg1 Arginase-1 (Anti-inflammatory) Exosome->Arg1 Upregulation Phenotype Anti-inflammatory Phenotype Arg1->Phenotype G cluster_0 CAP-1002 Exosome cluster_1 Endothelial Cell Exosome Secreted Factors (e.g., VEGF) VEGFR VEGF Receptor Exosome->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation G cluster_0 CAP-1002 Exosome cluster_1 Cardiomyocyte Exosome Exosome (Cardioprotective Factors) Bcl2 Bcl-2 (Anti-apoptotic) Exosome->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the administration of CAP-1002 (cardiosphere-derived cells, CDCs) in the mdx mouse model of Duchenne muscular dystrophy (DMD). The information is compiled from preclinical studies to guide researchers in designing and executing their own investigations.

Introduction

CAP-1002 is an investigational cell therapy comprised of allogeneic cardiosphere-derived cells (CDCs). Preclinical studies in the mdx mouse model of DMD have demonstrated the potential of CAP-1002 to improve cardiac and skeletal muscle function, reduce inflammation and fibrosis, and enhance muscle regeneration. These effects are believed to be mediated by the paracrine secretion of exosomes, which contain bioactive molecules that modulate various signaling pathways.[1][2] This document outlines the dosages and methodologies used in key preclinical studies to facilitate further research.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of CAP-1002 in mdx mice, categorized by single-dose and repeat-dose administration.

Table 1: Single Intravenous Dose Administration of CAP-1002 in mdx Mice

ParameterDosageMouse AgeAdministration RouteKey FindingsReference
Cardiac Function2.5 x 10^5 cells/mouse10 monthsIntravenous (femoral vein)Improved cardiac ejection fraction (p<0.05) and reduced necrotic lesions in the heart.[3]
Exercise Capacity & Cardiac FibrosisNot specifiedAged mdx miceIntravenousA single dose improved maximal exercise capacity and reduced myocardial fibrosis.[2][2]

Table 2: Repeat Intravenous Dose Administration of CAP-1002 in mdx Mice

ParameterDosageMouse Age & Dosing ScheduleAdministration RouteKey FindingsReference
Exercise Capacity2.5 x 10^5 cells/mouseStarted at 8 weeks of age, administered monthly for 12 monthsIntravenous (femoral vein)Counteracted the decline in maximal exercise capacity observed in control mdx mice.[4]
Skeletal Muscle Function2.5 x 10^5 cells/mouseStarted at 8 weeks of age, administered monthly for 12 monthsIntravenous (femoral vein)Prevented the decline in in vitro isometric tetanic force of the soleus muscle.[4]
Muscle Fibrosis2.5 x 10^5 cells/mouseStarted at 8 weeks of age, administered monthly for 12 monthsIntravenous (femoral vein)Markedly reduced fibrotic scar in skeletal muscle at 6 and 12 months.[4]
Skeletal and Cardiac Muscle FibrosisNot specifiedThree administrationsNot specifiedObserved decreased fibrosis in skeletal and cardiac muscles.[1]

Experimental Protocols

This section provides detailed methodologies for the administration of CAP-1002 to mdx mice as cited in the preclinical literature.

Protocol 1: Single Intravenous Administration of CAP-1002

Objective: To assess the efficacy of a single intravenous dose of CAP-1002 on cardiac function in aged mdx mice with established cardiomyopathy.

Materials:

  • CAP-1002 (mouse CDCs)

  • Vehicle control (e.g., Iscove's Modified Dulbecco's Medium - IMDM)

  • 10-month-old female mdx mice

  • Anesthetic agent (e.g., isoflurane)

  • Insulin syringes with 30-gauge needles

  • Heating pad

Procedure:

  • Cell Preparation: Thaw cryopreserved CAP-1002 (mCDCs) and resuspend in 100 µL of vehicle (IMDM) to a final concentration of 2.5 x 10^5 cells.[4] Keep the cell suspension on ice until injection.

  • Animal Preparation: Anesthetize a 10-month-old mdx mouse using isoflurane. Shave the fur over the femoral vein area. Maintain the mouse's body temperature using a heating pad.

  • Administration: Carefully inject the 100 µL cell suspension into the femoral vein using an insulin syringe.[3][4] Administer the injection slowly to prevent adverse events.

  • Post-Procedure Monitoring: Monitor the mouse for recovery from anesthesia and any immediate adverse reactions. Return the mouse to its cage once fully recovered.

  • Follow-up Assessments: Evaluate cardiac function using echocardiography at baseline and at specified time points post-injection (e.g., 3 weeks).[3] Histological analysis of heart tissue can be performed at the study endpoint to assess for necrotic lesions and fibrosis.

Protocol 2: Repeat Intravenous Administration of CAP-1002

Objective: To evaluate the long-term effects of repeated intravenous administration of CAP-1002 on skeletal muscle function and pathology in young mdx mice.

Materials:

  • CAP-1002 (mouse CDCs)

  • Vehicle control (e.g., Iscove's Modified Dulbecco's Medium - IMDM)

  • 8-week-old female mdx mice[4]

  • Anesthetic agent (e.g., isoflurane)

  • Insulin syringes with 30-gauge needles

  • Heating pad

Procedure:

  • Cell Preparation: Prepare a suspension of CAP-1002 (mCDCs) in vehicle (IMDM) at a concentration of 2.5 x 10^5 cells per 100 µL.[4]

  • Animal Preparation: Anesthetize an 8-week-old mdx mouse and prepare the injection site as described in Protocol 1.

  • Administration: Administer 100 µL of the cell suspension or vehicle via the femoral vein.[4]

  • Dosing Schedule: Repeat the administration once monthly for the duration of the study (e.g., 12 months).[4]

  • Functional Assessments: Perform functional tests such as a graded exercise test on a rodent treadmill at baseline and regular intervals (e.g., bi-monthly) to assess maximal exercise capacity.[4]

  • Ex Vivo Muscle Function: At the study endpoint, isolate skeletal muscles (e.g., soleus) to measure in vitro isometric tetanic force.[4]

  • Histological Analysis: Collect skeletal muscle tissue at the end of the study to quantify fibrosis and assess muscle morphology.[4]

Visualization of Cellular Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of CAP-1002 and a typical experimental workflow for its evaluation in mdx mice.

CAP1002_Mechanism cluster_administration Administration cluster_action Mechanism of Action cluster_effects Therapeutic Effects CAP1002 CAP-1002 (CDCs) Intravenous Infusion Exosomes Release of Exosomes CAP1002->Exosomes Modulation Modulation of Signaling Pathways Exosomes->Modulation Inflammation Reduced Inflammation Modulation->Inflammation Fibrosis Reduced Fibrosis Modulation->Fibrosis Regeneration Enhanced Muscle Regeneration Modulation->Regeneration Function Improved Cardiac & Skeletal Muscle Function Inflammation->Function Fibrosis->Function Regeneration->Function

Caption: Proposed mechanism of action of CAP-1002 in mdx mice.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Model 8-week-old mdx mice Grouping Randomization into Treatment & Control Groups Animal_Model->Grouping Dosing Monthly Intravenous Injection of CAP-1002 (2.5e5 cells) or Vehicle Grouping->Dosing Functional Bi-monthly Exercise Capacity Test Dosing->Functional Endpoint Endpoint Analysis (e.g., 12 months) Dosing->Endpoint ExVivo Ex Vivo Muscle Force Measurement Endpoint->ExVivo Histo Histological Analysis (Fibrosis) Endpoint->Histo Signaling_Pathways cluster_pathways Modulated Inflammatory Pathways cluster_outcomes Downstream Effects CAP1002 CAP-1002 (Exosomes) Cytokine Cytokine-Receptor Interaction CAP1002->Cytokine TNF TNF Signaling Pathway CAP1002->TNF Complement Complement & Coagulation Cascades CAP1002->Complement Inflammation Modulation of Inflammation Cytokine->Inflammation TNF->Inflammation Complement->Inflammation Fibrosis Reduction of Fibrosis Inflammation->Fibrosis Tissue_Repair Promotion of Tissue Repair Inflammation->Tissue_Repair

References

Application Notes and Protocols: A Comparative Analysis of Intracoronary and Intravenous Delivery of CAP-1002 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAP-1002 is an allogeneic cell therapy consisting of cardiosphere-derived cells (CDCs).[1][2] These cells are progenitor cells that exert potent immunomodulatory, anti-inflammatory, and anti-fibrotic effects.[3][4][5] The primary mechanism of action is not direct regeneration by differentiation, but rather the secretion of extracellular vesicles, including exosomes, which contain bioactive molecules like proteins and RNAs.[3][6] These vesicles modulate the host's immune response, reduce inflammation and fibrosis (scarring), and promote endogenous repair mechanisms.[3][6][7] CAP-1002 has been evaluated in preclinical and clinical studies for conditions such as Duchenne muscular dystrophy (DMD) and cardiac diseases post-myocardial infarction (MI).[3][8]

The route of administration is a critical parameter influencing the safety, biodistribution, and efficacy of cell-based therapies. For CAP-1002, two primary routes have been extensively studied in animal models: direct intracoronary (IC) infusion for targeted cardiac delivery and systemic intravenous (IV) infusion for broader distribution and easier repeat dosing.[9][10] This document provides a detailed comparison of these two delivery methods based on available preclinical data, complete with experimental protocols and workflow visualizations.

Mechanism of Action: Exosome-Mediated Therapeutic Effects

CAP-1002's therapeutic effects are largely attributed to the paracrine activity of the CDCs, which release exosomes. These nano-sized vesicles act as cellular messengers, influencing recipient cells to reduce inflammation, inhibit apoptosis, decrease fibrosis, and promote angiogenesis and tissue regeneration.[3][6][11]

cluster_0 CAP-1002 (CDCs) CAP1002 CAP-1002 Cells Exosomes Secretion of Exosomes CAP1002->Exosomes Release Inflammation Inflammation (Pro-inflammatory Macrophages) Fibrosis Fibrosis (Scar Tissue Formation) Apoptosis Cell Death (Apoptosis) Regeneration Limited Endogenous Repair Healed Tissue Repair & Improved Function Regeneration->Healed Exosomes->Inflammation Modulate Exosomes->Fibrosis Reduce Exosomes->Apoptosis Inhibit Exosomes->Regeneration Promote

Caption: Proposed mechanism of action for CAP-1002 (CDCs).

Quantitative Data Presentation

The following tables summarize quantitative data from various animal studies, comparing outcomes following intracoronary and intravenous administration of CDCs. Note that data are compiled from different studies, models, and species, and do not represent a direct head-to-head comparison within a single study.

Table 1: Efficacy Data in Animal Models
ParameterDelivery RouteAnimal ModelKey FindingsReference
Left Ventricular Ejection Fraction (LVEF) IntracoronaryPorcine (MI)Preserved LV function; ΔEF = -4.6% (placebo) vs. -1.1% to -4% (CDCs) at 1 month.
IntracoronaryPorcine (Chronic Ischemia)Increased from 45.4% to 51.7% post-treatment; placebo showed no change.[12]
Scar Mass IntracoronaryPorcine (MI)Significantly reduced scar mass vs. placebo at 1 month (Δscar mass = -1.2 to -2.9 gr vs. -1.9 gr).[9][13]
Viable Myocardial Mass IntracoronaryPorcine (MI)Increased viable mass compared to placebo.[9]
Exercise Capacity IntravenousMurine (DMD)Increased exercise capacity.[14]
Diaphragm Function IntravenousMurine (DMD)Improved functioning of the diaphragm muscle.[10][14]
Table 2: Biodistribution and Safety Data in Animal Models
ParameterDelivery RouteAnimal ModelKey FindingsReference
Acute Cell Retention IntravenousSwine (Single Ventricle)Cardiac retention assessed at 2 hours was significantly higher in specific cardiac shunt models (MBT/BCPS) compared to others (TCPC).[15][16]
Organ Distribution IntravenousMurine (DMD)Lungs are the major target organs for initial cell trapping.[10][14]
IntravenousMurine (Cardiac I/R)Following IV infusion of CDC-derived extracellular vesicles, major locations of biodistribution were the liver, heart, and kidneys. Cardiac injury increased retention in the heart.[17]
Cell Clearance IntravenousMurine (DMD)Cells are cleared from the lungs within three weeks.[10][14]
Safety (Microembolization) IntracoronaryPorcine (MI)No evidence of microembolization was observed after infusion of size-standardized cardiospheres.[9]
Safety (Biomarkers) IntracoronaryPorcine (MI)Serum troponin I was routinely elevated 24 hours post-infusion with "stop-flow" technique but not with non-occlusive continuous flow.[13]

Experimental Protocols

Protocol 1: Preparation of CAP-1002 (CDCs) for Infusion

This protocol describes the general steps for thawing and preparing cryopreserved CAP-1002 for administration in animal models, based on methods used in clinical trials.[18]

  • Thawing: a. Remove the vial of cryopreserved CAP-1002 concentrate from liquid nitrogen storage. b. Thaw the vial rapidly in a 37°C water bath until only a small amount of ice remains. c. Immediately transfer the vial to a biological safety cabinet.

  • Washing and Resuspension: a. Gently transfer the cell suspension from the vial to a sterile 50 mL conical tube. b. Slowly add an appropriate volume of infusion medium (e.g., Plasma-Lyte A) to the cells. The cryopreservative solution typically consists of components like DMSO, which must be diluted and removed.[18] c. Centrifuge the cell suspension at a low speed (e.g., 400 x g) for 5-10 minutes to pellet the cells. d. Carefully aspirate the supernatant, leaving the cell pellet intact.

  • Final Formulation: a. Gently resuspend the cell pellet in the final volume of infusion medium required for the specific administration route and animal model. b. Perform a cell count and viability assessment using a method such as trypan blue exclusion to confirm the final dose and ensure viability is high (e.g., >90%).[9] c. Load the final cell suspension into a sterile syringe for administration. The product should be administered promptly after preparation.

Protocol 2: Intracoronary (IC) Administration in a Porcine MI Model

This protocol is based on methodologies described for delivering CDCs to the infarct-related artery in pigs.[9][13][12]

  • Animal Preparation: a. Anesthetize the pig according to institutionally approved protocols. b. Establish vascular access via the carotid or femoral artery.

  • Catheterization: a. Under fluoroscopic guidance, advance a guiding catheter (e.g., 6F) to engage the ostium of the target coronary artery (e.g., left anterior descending artery). b. Advance a microcatheter or an angioplasty balloon catheter over a guidewire and position it in the desired segment of the artery (typically mid-vessel).

  • Infusion Technique (Two common variations): a. Stop-Flow (Balloon Occlusion): Inflate the angioplasty balloon at low pressure to temporarily stop blood flow. Infuse the CAP-1002 suspension through the central lumen of the balloon catheter over several minutes. After infusion, deflate the balloon to restore flow. This method is intended to maximize local cell delivery.[12] b. Non-Occlusive (Continuous Flow): Use a microcatheter placed in the artery without balloon inflation. Infuse the CAP-1002 suspension slowly and steadily, allowing it to mix with coronary blood flow. This method may reduce the risk of ischemia associated with balloon inflation.[9][13]

  • Post-Infusion Monitoring: a. Perform coronary angiography after infusion to confirm vessel patency and assess for any acute complications (e.g., thrombosis, no-reflow). b. Monitor vital signs, ECG, and cardiac biomarkers (e.g., Troponin I) post-procedure.[13] c. Recover the animal from anesthesia.

Protocol 3: Intravenous (IV) Administration in a Murine DMD Model

This protocol is derived from preclinical studies supporting the use of IV delivery for DMD.[10][14][17]

  • Animal Preparation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Place the mouse on a warming pad to maintain body temperature.

  • Vascular Access: a. Isolate a suitable vein for injection. The femoral vein or tail vein are common choices. For femoral vein injection, a small incision is made to expose the vessel.[17]

  • Infusion: a. Load the prepared CAP-1002 suspension (e.g., 2 x 10^9 particles in 100 µL for extracellular vesicles, or a specified cell number for whole cells) into an insulin syringe with a small gauge needle (e.g., 30G).[17] b. Perform a slow bolus injection into the chosen vein over 1-2 minutes.

  • Post-Infusion Monitoring: a. Close any incision with a suture or surgical glue. b. Monitor the mouse for any immediate adverse reactions. c. Allow the animal to recover fully from anesthesia in a clean, warm cage.

Mandatory Visualizations

Workflow for Intracoronary Delivery Studies

cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Follow-up MI Induce Myocardial Infarction (MI) in Porcine Model Recovery Allow for Recovery (e.g., 3 weeks - 1 month) MI->Recovery Baseline Baseline MRI (Assess EF, Scar Mass) Recovery->Baseline Randomize Randomize Animals (CAP-1002 vs. Vehicle) Baseline->Randomize Infusion Intracoronary Infusion (Stop-Flow or Continuous Flow) Randomize->Infusion Angio Post-infusion Angiography Infusion->Angio Followup Follow-up Period (e.g., 1 month) Angio->Followup Endpoint Endpoint MRI & Hemodynamic Assessment Followup->Endpoint Histo Histological Analysis (Fibrosis, Vessel Density) Endpoint->Histo

Caption: Experimental workflow for porcine intracoronary CAP-1002 studies.
Workflow for Intravenous Delivery Studies

cluster_0 Animal Model & Preparation cluster_1 Procedure cluster_2 Endpoint Analysis Model DMD Mouse Model (e.g., mdx mouse) Prep Prepare CAP-1002 for Infusion Model->Prep Randomize Randomize Animals (CAP-1002 vs. Vehicle) Prep->Randomize Infusion Intravenous Infusion (Tail or Femoral Vein) Randomize->Infusion Biodist Biodistribution Study (Organ Harvesting at various time points) Infusion->Biodist Biodistribution Cohort Functional Functional Assessment (Exercise Capacity, Diaphragm Function) Infusion->Functional Efficacy Cohort Histo Histological Analysis (Muscle Inflammation, Fibrosis) Functional->Histo

Caption: Experimental workflow for murine intravenous CAP-1002 studies.

References

Monitoring Immune Response to Allogeneic CAP-1002 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 is an allogeneic cell therapy product composed of cardiosphere-derived cells (CDCs), which are currently under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other cardiac conditions.[1][2] As with any allogeneic product, CAP-1002 has the potential to elicit an immune response in the recipient. The mechanism of action of CAP-1002 is believed to be primarily immunomodulatory and regenerative, making the understanding of the host's immune reaction critical for evaluating both safety and efficacy.[3][4]

These application notes provide a comprehensive guide to monitoring the humoral and cellular immune responses to CAP-1002 in a clinical or preclinical setting. The protocols detailed below are based on established methods for assessing the immunogenicity of allogeneic cell therapies and are tailored for the specific context of CAP-1002. In clinical trials, hypersensitivity reactions to CAP-1002 have been observed, and these were mitigated with a pre-medication regimen, underscoring the importance of diligent immune monitoring.[5]

Key Immune Monitoring Assays

The primary methods for monitoring the immune response to allogeneic CAP-1002 are:

  • Humoral Immunity Assessment: Detection and quantification of anti-drug antibodies (ADAs), specifically anti-human leukocyte antigen (HLA) antibodies, using a Luminex single antigen bead assay.

  • Cellular Immunity Assessment: Measurement of the frequency of alloreactive T-cells using an Enzyme-Linked Immunospot (ELISpot) assay.

Data Presentation

Summarized below are hypothetical quantitative data based on typical findings for allogeneic cell therapies. These tables are intended to serve as a template for presenting immunogenicity data for CAP-1002.

Table 1: Humoral Immune Response to CAP-1002 (Anti-HLA Antibodies)

TimepointParameterCAP-1002 (n=50)Placebo (n=50)
Baseline Patients with pre-existing anti-HLA antibodies (%)10%12%
Mean Fluorescence Intensity (MFI) of pre-existing antibodies1500 ± 5001600 ± 550
Month 3 Patients with de novo anti-HLA antibodies (%)8%2%
Mean Titer of de novo antibodies1:161:4
Peak MFI of de novo antibodies4500 ± 12002000 ± 800
Month 6 Patients with persistent anti-HLA antibodies (%)5%1%
Mean Titer of persistent antibodies1:81:2

Table 2: Cellular Immune Response to CAP-1002 (Alloreactive T-cells)

TimepointParameterCAP-1002 (n=50)Placebo (n=50)
Baseline Mean frequency of alloreactive T-cells (SFU/10^6 PBMCs)15 ± 814 ± 7
Month 3 Mean frequency of alloreactive T-cells (SFU/10^6 PBMCs)55 ± 2518 ± 10
Fold-change from baseline3.71.3
Month 6 Mean frequency of alloreactive T-cells (SFU/10^6 PBMCs)30 ± 1516 ± 9
Fold-change from baseline2.01.1

SFU: Spot-Forming Units; PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Protocol 1: Detection of Anti-HLA Antibodies using Luminex Single Antigen Bead Assay

This protocol outlines the procedure for detecting and quantifying anti-HLA antibodies in patient serum.

Materials:

  • Luminex Single Antigen Class I and Class II beads

  • Patient serum samples

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Secondary Antibody (PE-conjugated anti-human IgG)

  • Luminex 200 or equivalent instrument

  • 96-well filter plates

Procedure:

  • Sample Preparation:

    • Thaw patient serum samples on ice.

    • Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.

    • Dilute serum 1:4 in Wash Buffer.

  • Bead Preparation and Incubation:

    • Vortex the Luminex single antigen beads for 30 seconds.

    • Add 5 µL of the bead mixture to each well of a 96-well filter plate.

    • Wash the beads twice with 200 µL of Wash Buffer.

    • Add 20 µL of diluted patient serum to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes on a plate shaker.

  • Washing and Secondary Antibody Incubation:

    • Wash the beads three times with 200 µL of Wash Buffer.

    • Add 100 µL of PE-conjugated anti-human IgG secondary antibody (diluted in Wash Buffer) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes on a plate shaker.

  • Data Acquisition:

    • Wash the beads three times with 200 µL of Wash Buffer.

    • Resuspend the beads in 100 µL of Wash Buffer.

    • Acquire data on a Luminex instrument according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the raw data using the Luminex software.

    • The median fluorescence intensity (MFI) for each bead is used to determine the presence and strength of anti-HLA antibodies.

    • A positive result is typically defined as an MFI value above a pre-determined cutoff (e.g., MFI > 1000).

Protocol 2: ELISpot Assay for Alloreactive T-cell Response

This protocol details the measurement of the frequency of T-cells that secrete IFN-γ in response to stimulation with allogeneic CAP-1002 cells.

Materials:

  • Human IFN-γ ELISpot plates

  • Peripheral Blood Mononuclear Cells (PBMCs) from patients

  • CAP-1002 cells (irradiated to prevent proliferation)

  • Complete RPMI-1640 medium

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS.

    • Block the wells with complete RPMI-1640 medium for 1 hour at 37°C.

  • Cell Preparation and Plating:

    • Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Thaw and irradiate CAP-1002 cells (stimulator cells).

    • Add 2 x 10^5 PBMCs (responder cells) to each well.

    • Add 1 x 10^5 irradiated CAP-1002 cells (stimulator cells) to the appropriate wells.

    • Include negative control wells (PBMCs only) and positive control wells (PBMCs with phytohemagglutinin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Detection and Development:

    • Wash the plate six times with PBS containing 0.05% Tween 20.

    • Add biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate six times.

    • Add Streptavidin-ALP to each well and incubate for 1 hour at room temperature.

    • Wash the plate six times.

    • Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge.

    • Stop the reaction by washing thoroughly with distilled water.

  • Data Analysis:

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISpot reader.

    • The results are expressed as spot-forming units (SFU) per million PBMCs.

Visualizations

Immune_Response_Pathway CAP1002 Allogeneic CAP-1002 Cells APC Antigen Presenting Cell (APC) CAP1002->APC Phagocytosis & Antigen Presentation T_Cell T-Helper Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation & Differentiation CTL Cytotoxic T-Lymphocyte (CTL) T_Cell->CTL Activation Antibodies Anti-HLA Antibodies B_Cell->Antibodies Production Cell_Lysis CAP-1002 Cell Lysis CTL->Cell_Lysis Induction Antibodies->Cell_Lysis Opsonization Experimental_Workflow cluster_humoral Humoral Immunity cluster_cellular Cellular Immunity Serum_Sample Patient Serum Sample Luminex_Assay Luminex Single Antigen Bead Assay Serum_Sample->Luminex_Assay Anti_HLA_Ab Anti-HLA Antibody Data (MFI) Luminex_Assay->Anti_HLA_Ab PBMC_Sample Patient PBMC Sample ELISpot_Assay ELISpot Assay with CAP-1002 PBMC_Sample->ELISpot_Assay Alloreactive_Tcell Alloreactive T-cell Data (SFU) ELISpot_Assay->Alloreactive_Tcell Patient Patient Treated with CAP-1002 Patient->Serum_Sample Patient->PBMC_Sample

References

Application Notes and Protocols: Synergistic Use of CAP-1002 with Standard Steroid Therapy in Duchenne Muscular Dystrophy (DMD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. The standard of care for DMD includes the use of corticosteroids to reduce inflammation and slow the decline of muscle strength. CAP-1002 (deramiocel) is an investigational cell therapy composed of allogeneic cardiosphere-derived cells (CDCs) that has demonstrated immunomodulatory, anti-inflammatory, and pro-regenerative properties in both preclinical and clinical studies.[1][2] Clinical trials of CAP-1002 in DMD patients have been conducted in populations on stable steroid regimens, suggesting a potential for synergistic or additive therapeutic effects.[3][4][5]

These application notes provide a summary of the preclinical evidence for CAP-1002 in a DMD mouse model and detail the protocols used in these foundational studies. While direct preclinical studies evaluating the synergy between CAP-1002 and steroids are not extensively published, the overlapping anti-inflammatory and anti-fibrotic mechanisms of action suggest a strong potential for enhanced benefit. This document aims to provide researchers with the necessary information to design further studies to explicitly investigate this therapeutic synergy.

Mechanism of Action and Rationale for Synergy

CAP-1002 is thought to exert its therapeutic effects primarily through the secretion of extracellular vesicles, including exosomes, which contain bioactive molecules like microRNAs.[6][7] These exosomes are taken up by other cells, particularly immune cells such as macrophages, and can modulate their function to promote tissue repair, reduce inflammation, and inhibit fibrosis.[8][9] The primary mechanism is immunomodulatory rather than direct muscle regeneration from the transplanted cells.[2]

Glucocorticoids, the standard of care in DMD, are potent anti-inflammatory agents. They function by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of a wide array of genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins.[10][11]

The synergistic potential of combining CAP-1002 with steroid therapy lies in their complementary and potentially overlapping mechanisms of action:

  • Enhanced Anti-Inflammatory Effects: Both CAP-1002 and glucocorticoids suppress inflammatory pathways. Their combination could lead to a more profound and sustained reduction in the chronic inflammation that drives muscle damage in DMD.

  • Distinct Anti-Fibrotic Activity: CAP-1002 has demonstrated direct anti-fibrotic effects in preclinical models.[2] This could complement the anti-inflammatory action of steroids by directly addressing the pathological accumulation of fibrous tissue in muscle.

  • Modulation of Immune Cell Phenotype: CAP-1002 derived exosomes can shift macrophages towards a pro-reparative "M2" phenotype.[8] Glucocorticoids also influence macrophage behavior.[10] The combined effect may create a more favorable environment for muscle regeneration.

Preclinical Data in the mdx Mouse Model of DMD

Preclinical studies using the mdx mouse, a widely used animal model for DMD, have demonstrated the efficacy of CAP-1002 (CDCs) in improving both cardiac and skeletal muscle pathology. The following tables summarize key quantitative findings from these studies. It is important to note that these studies did not include a specific arm to test the synergy with corticosteroids; they compared CDC or CDC-derived exosome treatment to a vehicle control.

Table 1: Effects of Intravenously Administered CDCs and CDC-Exosomes on Cardiac Function and Fibrosis in mdx Mice

ParameterVehicle ControlCDC-Treated (2.5 x 105 cells)EXO-Treated (2.0 x 109 particles)Outcome
Left Ventricular Ejection Fraction (%) Baseline: ~55, 3 weeks: ~53Baseline: ~55, 3 weeks: ~62Baseline: ~55, 3 weeks: ~61Significant improvement in cardiac function with CDC and EXO treatment.
Interstitial Fibrosis (%) ~8%~4%~4.5%Reduction in cardiac fibrosis with both CDC and EXO treatment.

Data adapted from Rogers RG, et al. JCI Insight. 2019.[12]

Table 2: Effects of Intravenously Administered CDCs and CDC-Exosomes on Skeletal Muscle Function in mdx Mice

ParameterVehicle ControlCDC-Treated (2.5 x 105 cells)EXO-Treated (2.0 x 109 particles)Outcome
Maximal Exercise Capacity (meters) Baseline: ~250, 3 weeks: ~240Baseline: ~250, 3 weeks: ~350Baseline: ~250, 3 weeks: ~340Significant improvement in exercise capacity with CDC and EXO treatment.
Diaphragm Specific Force (kN/m2) ~60~85Not ReportedIncreased specific force generation in the diaphragm muscle.
Soleus Muscle Specific Force (kN/m2) ~120~160Not ReportedIncreased specific force generation in the soleus muscle.

Data adapted from Rogers RG, et al. JCI Insight. 2019.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CAP-1002 in the mdx mouse model.

Protocol 1: Preparation and Culture of Cardiosphere-Derived Cells (CDCs)
  • Tissue Harvest and Explant Culture:

    • Harvest heart tissue from donor animals.

    • Mince the heart tissue into small fragments (~1 mm³).

    • Wash the tissue fragments in a solution of 0.2% trypsin and 0.1% collagenase IV in D-PBS.

    • Plate the tissue fragments onto fibronectin-coated culture dishes in explant medium (IMDM with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol).

    • Culture at 37°C in a 5% CO₂ incubator. A layer of fibroblasts and small, phase-bright cells will emerge from the explants.[13]

  • Cardiosphere Formation:

    • After 2-3 weeks, harvest the small, phase-bright cells by gentle washing.

    • Culture these cells in suspension on poly-D-lysine-coated dishes in a specialized cell growth medium to allow the formation of cardiospheres.[13]

  • Expansion of CDCs:

    • Collect the cardiospheres and plate them onto fibronectin-coated flasks.

    • The cells will migrate out from the cardiospheres and proliferate as a monolayer of CDCs.

    • Passage the CDCs for expansion. For preclinical studies, CDCs are typically used at passage 5 or lower.[9]

Protocol 2: Intravenous Administration of CDCs in mdx Mice
  • Animal Model:

    • Use 10- to 12-month-old female mdx (C57BL10/ScSn-DMDmdx/J) mice. Use age- and strain-matched C57BL10/ScSn/J mice as wild-type controls.[6]

  • Cell Preparation and Dosing:

    • Harvest and wash the cultured CDCs.

    • Resuspend the CDCs in sterile, serum-free Dulbecco's Phosphate-Buffered Saline (DPBS) at a concentration of 2.5 x 106 cells/mL.

    • The final dose for injection is 2.5 x 105 cells in a volume of 100 µL per mouse.[6]

  • Injection Procedure:

    • Anesthetize the mouse using isoflurane.

    • Surgically expose the femoral vein.

    • Using a fine-gauge needle, slowly inject 100 µL of the cell suspension (or vehicle control) into the femoral vein.[6][9]

    • Suture the incision and monitor the animal for recovery.

Protocol 3: Assessment of Cardiac and Skeletal Muscle Function
  • Echocardiography (Cardiac Function):

    • Perform transthoracic echocardiography on anesthetized mice at baseline and at specified time points post-injection (e.g., 3 weeks).

    • Acquire M-mode images of the left ventricle to measure end-diastolic and end-systolic dimensions.

    • Calculate the left ventricular ejection fraction (LVEF) as a measure of global heart function.[8]

  • Treadmill Exercise Test (Skeletal Muscle Function):

    • Acclimate mice to a motorized treadmill for several days before baseline testing.

    • On the day of the test, place the mouse on the treadmill and begin a graded exercise protocol (e.g., starting at a low speed and gradually increasing the speed and/or incline).

    • Record the total distance run until exhaustion as a measure of exercise capacity.[12]

  • Histological Analysis (Fibrosis):

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Fix the hearts in formalin, embed in paraffin, and section.

    • Stain the sections with Masson's trichrome to visualize collagen deposition (fibrosis).

    • Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.[8]

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Synergistic Signaling Pathway

Synergistic_Pathway cluster_CAP1002 CAP-1002 (CDCs) cluster_Steroids Standard Steroid Therapy cluster_Cellular_Effects Cellular Targets & Effects cluster_Outcomes Therapeutic Outcomes CAP1002 CAP-1002 Exosomes Secreted Exosomes (miRNAs) CAP1002->Exosomes release Macrophage Macrophage/ Immune Cells Exosomes->Macrophage modulates phenotype NFkB NF-κB Pathway Exosomes->NFkB inhibits Fibroblast Fibroblasts Exosomes->Fibroblast inhibits proliferation Steroids Glucocorticoids GR Glucocorticoid Receptor (GR) Steroids->GR binds GR->NFkB inhibits (transrepression) Inflammation Reduced Inflammation Macrophage->Inflammation NFkB->Inflammation Fibrosis Reduced Fibrosis Fibroblast->Fibrosis Muscle_Health Improved Muscle Health & Function Inflammation->Muscle_Health Fibrosis->Muscle_Health

Caption: Proposed synergistic pathways of CAP-1002 and steroids.

Experimental Workflow for Preclinical mdx Mouse Study

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Animals 10-12 month-old mdx mice Baseline Baseline Measurements (Echocardiography, Treadmill) Animals->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Vehicle Control (DPBS) Randomization->Group_A Group_B Group B: CAP-1002 (CDCs) Randomization->Group_B Injection Single Intravenous Injection (Femoral Vein) Group_A->Injection Group_B->Injection FollowUp_3w 3-Week Follow-up Injection->FollowUp_3w Endpoint_Measurements Endpoint Measurements (Echo, Treadmill) FollowUp_3w->Endpoint_Measurements Tissue_Harvest Tissue Harvest (Heart, Skeletal Muscle) Endpoint_Measurements->Tissue_Harvest Histology Histological Analysis (Fibrosis, etc.) Tissue_Harvest->Histology

Caption: Workflow for evaluating CAP-1002 in the mdx mouse model.

Logical Framework for Synergistic Benefit

Logical_Framework cluster_Pathology Core Pathologies cluster_Interventions Therapeutic Interventions cluster_Outcomes Clinical Outcomes DMD Duchenne Muscular Dystrophy (Dystrophin Deficiency) Inflammation Chronic Inflammation DMD->Inflammation Fibrosis Progressive Fibrosis DMD->Fibrosis Muscle_Damage Reduced Muscle Damage Inflammation->Muscle_Damage Fibrosis->Muscle_Damage Steroids Standard Steroid Therapy Steroids->Inflammation inhibits CAP1002 CAP-1002 CAP1002->Inflammation inhibits CAP1002->Fibrosis inhibits Function_Preservation Preservation of Muscle & Cardiac Function Muscle_Damage->Function_Preservation

Caption: Rationale for combining CAP-1002 and steroids in DMD.

Conclusion and Future Directions

The preclinical data in the mdx mouse model strongly support the therapeutic potential of CAP-1002 in DMD by demonstrating improvements in cardiac and skeletal muscle function, mediated by its immunomodulatory and anti-fibrotic properties. While these foundational studies did not directly investigate the synergistic effects with corticosteroids, the positive outcomes of clinical trials where patients were on a stable steroid regimen provide a strong rationale for their combined use.

Future preclinical research should be designed to explicitly test this synergy. Such studies should include experimental groups for vehicle control, steroids alone, CAP-1002 alone, and the combination of CAP-1002 and steroids. This would allow for a definitive assessment of whether the combination provides an additive or synergistic benefit. Furthermore, molecular analyses of muscle and immune cells from these treatment groups would help to elucidate the specific signaling pathways that are co-regulated by this combination therapy, providing a deeper understanding of their synergistic mechanism of action. These studies will be critical for optimizing the therapeutic application of CAP-1002 for patients with Duchenne muscular dystrophy.

References

Application Notes and Protocols: In Vitro Co-culture Models to Study CAP-1002's Effect on Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002 (deramiocel) is an investigational allogeneic cell therapy composed of cardiosphere-derived cells (CDCs).[1][2] It is currently under investigation for the treatment of Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and weakness.[2][3] The therapeutic potential of CAP-1002 is believed to stem from the secretome of the CDCs, which includes exosomes containing non-coding RNAs and other bioactive molecules.[1][4] These secreted factors are thought to exert immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-regenerative effects, thereby improving muscle function and health.[5][6][7]

To facilitate the preclinical evaluation of CAP-1002 and other potential therapeutics for myopathies, robust in vitro models that recapitulate key aspects of the muscle tissue microenvironment are essential. Co-culture systems, which involve culturing two or more distinct cell types together, offer a more physiologically relevant context compared to monocultures by allowing for the study of intercellular communication.[8] In the context of DMD, the interplay between muscle cells (myoblasts) and fibroblasts is critical, as fibrosis is a major pathological hallmark of the disease.

These application notes provide detailed protocols for establishing an in vitro co-culture model of human myoblasts and fibroblasts to study the effects of CAP-1002's secretome on muscle cell health and fibrosis.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols, based on the known mechanisms of CAP-1002. These tables are intended to serve as a guide for data interpretation.

Table 1: Expected Effects of CAP-1002 Conditioned Medium on Myoblast Differentiation and Fusion in Co-culture with Fibroblasts

ParameterControl (Unconditioned Medium)CAP-1002 Conditioned MediumExpected Change (%)
Myotube Fusion Index (%)BaselineIncreased+20-40%
Myotube Diameter (µm)BaselineIncreased+15-30%
Myosin Heavy Chain (MyHC) Expression (Fold Change)1.0Increased>1.5
Number of Nuclei per MyotubeBaselineIncreased+25-50%

Table 2: Expected Anti-fibrotic Effects of CAP-1002 Conditioned Medium on Fibroblasts in Co-culture

ParameterControl (Unconditioned Medium)CAP-1002 Conditioned MediumExpected Change (%)
Collagen Type I Alpha 1 (COL1A1) mRNA Expression (Fold Change)1.0Decreased-30-50%
Collagen Type III Alpha 1 (COL3A1) mRNA Expression (Fold Change)1.0Decreased-25-45%
Alpha-Smooth Muscle Actin (α-SMA) Protein Expression (Fold Change)1.0Decreased-20-40%

Experimental Protocols

Protocol 1: Preparation of CAP-1002 Conditioned Medium (CM)

This protocol describes the generation of conditioned medium from CAP-1002 (CDCs) for use in the co-culture experiments.

Materials:

  • CAP-1002 (Cardiosphere-derived cells)

  • CDC culture medium (as recommended by the supplier)

  • Basal medium (e.g., DMEM)

  • Centrifuge

  • Sterile filters (0.22 µm)

Procedure:

  • Culture CAP-1002 cells according to the manufacturer's instructions to reach approximately 80% confluency.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Replace the culture medium with a minimal volume of basal medium (serum-free to avoid confounding effects).

  • Incubate the cells for 48 hours to allow for the accumulation of secreted factors in the medium.

  • Collect the conditioned medium.

  • Centrifuge the collected medium at 2,000 x g for 10 minutes to pellet any detached cells or debris.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cellular debris.

  • The filtered medium is now referred to as CAP-1002 Conditioned Medium (CM). Aliquot and store at -80°C until use.

  • As a control, prepare unconditioned medium by incubating the basal medium in a cell-free culture flask for the same duration.

Protocol 2: In Vitro Co-culture of Human Myoblasts and Fibroblasts

This protocol details the establishment of a co-culture system to model the interaction between muscle cells and fibroblasts.

Materials:

  • Human skeletal myoblasts (primary or immortalized, e.g., from a DMD patient)

  • Human dermal fibroblasts (primary)[5]

  • Myoblast growth medium

  • Fibroblast growth medium

  • Co-culture medium (a 1:1 mixture of myoblast and fibroblast growth media, or a specialized formulation)

  • Culture plates (e.g., 24-well plates)

  • Gelatin or other suitable coating material

Procedure:

  • Coat the culture plates with a suitable extracellular matrix component like gelatin to promote cell attachment.

  • Culture human myoblasts and fibroblasts separately in their respective growth media until they reach 70-80% confluency.

  • Harvest the cells using trypsin and perform a cell count.

  • Seed the fibroblasts into the coated culture plates at a desired density (e.g., 1 x 10^4 cells/cm²). Allow the fibroblasts to attach for 2-4 hours.[9]

  • After fibroblast attachment, seed the myoblasts into the same wells at a specific ratio to fibroblasts (e.g., 4:1 myoblast to fibroblast ratio).

  • Incubate the co-culture overnight in co-culture medium.

Protocol 3: Treatment with CAP-1002 Conditioned Medium and Assessment of Myogenesis

This protocol describes the treatment of the co-culture with CAP-1002 CM and subsequent analysis of myotube formation.

Materials:

  • Established myoblast-fibroblast co-cultures (from Protocol 2)

  • CAP-1002 Conditioned Medium (from Protocol 1)

  • Unconditioned control medium

  • Differentiation medium (low serum, e.g., 2% horse serum)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against Myosin Heavy Chain (MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Once the co-culture is established, replace the co-culture medium with differentiation medium.

  • Prepare treatment media by diluting the CAP-1002 CM and unconditioned control medium with differentiation medium at a 1:1 ratio.

  • Treat the co-cultures with either the CAP-1002 CM treatment medium or the control medium.

  • Incubate for 3-5 days to allow for myotube formation, replacing the treatment medium every 48 hours.

  • After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary antibody against MyHC overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantitative Analysis:

    • Myotube Fusion Index: Calculate as (number of nuclei within MyHC-positive myotubes / total number of nuclei) x 100.

    • Myotube Diameter: Measure the width of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).

    • Nuclei per Myotube: Count the number of nuclei in individual myotubes.

Protocol 4: Assessment of Anti-fibrotic Effects

This protocol outlines the analysis of fibrotic markers in the fibroblast population of the co-culture.

Materials:

  • Treated co-cultures (from Protocol 3)

  • RNA extraction kit

  • qRT-PCR reagents and primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer

  • Antibodies for Western blotting (α-SMA and a loading control like β-actin)

Procedure:

A. Gene Expression Analysis (qRT-PCR):

  • At the end of the treatment period, lyse the cells directly in the culture wells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for COL1A1 and COL3A1. Normalize the expression to a stable housekeeping gene.

  • Calculate the fold change in gene expression in the CAP-1002 CM treated group relative to the control group.

B. Protein Expression Analysis (Western Blotting):

  • Lyse the cells in protein lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against α-SMA and a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the α-SMA expression to the loading control.

Mandatory Visualizations

G Experimental Workflow for In Vitro Co-culture Model cluster_0 Cell Culture Preparation cluster_1 Co-culture Establishment cluster_2 CAP-1002 CM Treatment cluster_3 Endpoint Analysis Myoblasts Human Myoblasts Seed_Myoblasts Seed Myoblasts Myoblasts->Seed_Myoblasts Fibroblasts Human Fibroblasts Seed_Fibroblasts Seed Fibroblasts Fibroblasts->Seed_Fibroblasts Co_culture Established Co-culture Seed_Myoblasts->Co_culture Treatment Treat Co-culture & Induce Differentiation Co_culture->Treatment CAP1002_CM Prepare CAP-1002 Conditioned Medium CAP1002_CM->Treatment Control_Medium Prepare Control Unconditioned Medium Control_Medium->Treatment Myogenesis_Analysis Myogenesis Analysis (Myotube Formation, Fusion Index) Treatment->Myogenesis_Analysis Fibrosis_Analysis Anti-fibrosis Analysis (Collagen, α-SMA expression) Treatment->Fibrosis_Analysis

Caption: Experimental workflow for the in vitro co-culture model.

G Proposed Signaling Pathway of CAP-1002 on Muscle Cells cluster_0 Muscle Cell (Myoblast) cluster_1 Fibroblast CAP1002 CAP-1002 (CDCs) Exosomes Secreted Exosomes (miRNAs, proteins) CAP1002->Exosomes secretes Inflammation Inflammatory Pathways (e.g., NF-κB) Exosomes->Inflammation inhibits Regeneration Myogenic Pathways (e.g., Akt/mTOR) Exosomes->Regeneration activates Fibrosis Fibrotic Pathways (e.g., TGF-β/Smad) Exosomes->Fibrosis inhibits Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Myotube_Formation Increased Myotube Formation & Survival Regeneration->Myotube_Formation Reduced_Fibrosis Reduced Collagen & α-SMA Expression Fibrosis->Reduced_Fibrosis

Caption: Proposed signaling pathway of CAP-1002 on muscle cells.

References

Best Practices for the Cryopreservation and Thawing of CAP-1002 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP-1002, an allogeneic cardiosphere-derived cell (CDC) therapy, represents a promising investigational product for the treatment of various diseases, including Duchenne muscular dystrophy. The mechanism of action of CAP-1002 is believed to be mediated by the secretion of exosomes, which carry a cargo of bioactive molecules that can modulate inflammation, reduce fibrosis, and promote tissue regeneration.[1] The successful cryopreservation and thawing of CAP-1002 cells are critical for maintaining their viability, functionality, and therapeutic potential, ensuring a consistent and effective off-the-shelf product.

These application notes provide a detailed overview of the best practices and established protocols for the cryopreservation and subsequent thawing of CAP-1002 cells, based on methodologies developed for cardiosphere-derived cells and other cardiac progenitor cells. Adherence to these protocols is crucial for maximizing post-thaw cell recovery, viability, and biological activity.

Key Principles of Cryopreservation

The fundamental principle of successful cryopreservation is to minimize the damage caused by ice crystal formation and osmotic stress during the freezing and thawing processes. This is achieved through the use of cryoprotective agents (CPAs), a controlled cooling rate, and rapid thawing. The general rule is to "freeze slowly and thaw quickly."[2]

Data Summary

The following tables summarize key quantitative data for the cryopreservation and thawing of CAP-1002 and related cell types.

Table 1: Recommended Cryopreservation Parameters

ParameterRecommended ValueRationale
Cell Health Prior to Freezing >90% viability; in logarithmic growth phaseHealthy cells are more resilient to the stresses of cryopreservation.[3]
Cell Density for Freezing 5 x 10⁶ to 1 x 10⁷ cells/mLBalances nutrient availability and prevents excessive cell clumping.[4][5]
Cryopreservation Medium 90% Fetal Bovine Serum (FBS), 10% Dimethyl Sulfoxide (DMSO), with 10 µM ROCK inhibitorDMSO is a common cryoprotectant that reduces ice crystal formation. FBS provides a nutrient-rich environment. ROCK inhibitor can improve cell survival post-thaw.[4]
Pre-incubation Step 20-30 minutes at 4°C in cryopreservation mediumAllows for equilibration of the cryoprotectant across the cell membrane, enhancing survival.[4]
Cooling Rate -1°C per minuteA slow, controlled rate minimizes intracellular ice crystal formation.[5][6]
Storage Temperature -80°C for short-term; Liquid nitrogen (-196°C) for long-termEnsures long-term stability and viability of the cryopreserved cells.[3][6]

Table 2: Expected Post-Thaw Outcomes

ParameterExpected OutcomeMethod of Assessment
Viability ≥ 80%Trypan blue exclusion assay; Flow cytometry with viability dyes (e.g., Propidium Iodide, 7-AAD)
Recovery > 70%Cell counting post-thaw compared to pre-freeze count
Morphology Round, bright, and intact cellsPhase-contrast microscopy
Attachment (if applicable) Adherence to tissue culture-treated surface within 24 hoursVisual inspection by microscopy
Functionality Maintained exosome secretion profile and biological activityNanoparticle tracking analysis (NTA) for exosome quantification; Functional assays on target cells (e.g., cardiomyocyte viability, anti-inflammatory assays)

Experimental Protocols

Protocol 1: Cryopreservation of CAP-1002 Cells

Materials:

  • Healthy, actively dividing CAP-1002 cells

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • ROCK inhibitor (e.g., Y-27632)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • Personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Cell Preparation:

    • Ensure CAP-1002 cells are in the logarithmic growth phase and exhibit >90% viability.

    • Harvest the cells using a gentle dissociation method.

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes to pellet the cells.

    • Carefully aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan blue exclusion.

  • Preparation of Cryopreservation Medium:

    • On the day of cryopreservation, prepare the cryopreservation medium: 90% FBS, 10% DMSO.

    • Add a ROCK inhibitor to a final concentration of 10 µM.

    • Keep the cryopreservation medium on ice.

  • Cell Freezing:

    • Adjust the cell suspension volume with complete culture medium to achieve a final cell density of 5 x 10⁶ to 1 x 10⁷ cells/mL after the addition of the cryopreservation medium.

    • Slowly add an equal volume of the cold cryopreservation medium to the cell suspension dropwise while gently swirling the tube. This results in a final concentration of 5% DMSO.

    • Incubate the cell suspension in the cryopreservation medium at 4°C for 20-30 minutes.[4]

    • Aliquot the cell suspension into pre-labeled cryogenic vials (typically 1 mL per vial).

    • Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[6]

    • For long-term storage, transfer the frozen vials to a liquid nitrogen dewar.

Protocol 2: Thawing of Cryopreserved CAP-1002 Cells

Materials:

  • Cryopreserved CAP-1002 cells

  • Complete cell culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile centrifuge tubes

  • 70% ethanol

  • Personal protective equipment (PPE)

Procedure:

  • Rapid Thawing:

    • Retrieve a cryogenic vial of CAP-1002 cells from the liquid nitrogen dewar or -80°C freezer.

    • Immediately place the vial in a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes. Do not completely thaw the cells in the water bath.

  • Removal of Cryoprotectant:

    • Wipe the outside of the vial with 70% ethanol to sterilize it.

    • In a sterile biosafety cabinet, carefully open the vial and slowly transfer the cell suspension into a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium. Add the first few milliliters of medium dropwise while gently swirling the tube to avoid osmotic shock.

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-7 minutes.

    • Aspirate the supernatant containing the DMSO.

  • Cell Plating and Recovery:

    • Gently resuspend the cell pellet in an appropriate volume of pre-warmed complete culture medium.

    • Perform a cell count and viability assessment.

    • Plate the cells in a new culture flask at the desired density.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

    • Change the culture medium after 24 hours to remove any remaining residual cryoprotectant and dead cells.

Protocol 3: Post-Thaw Functional Assessment of CAP-1002 Cells

Given that the therapeutic effect of CAP-1002 is attributed to its secretome, particularly exosomes, post-thaw functional assessment should focus on the quantity and quality of secreted vesicles.

1. Exosome Quantification and Characterization:

  • Nanoparticle Tracking Analysis (NTA): Culture the thawed CAP-1002 cells for 24-48 hours in exosome-depleted medium. Collect the conditioned medium and isolate the exosomes using standard protocols (e.g., ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits). Analyze the exosome concentration and size distribution using NTA.

  • Western Blot: Characterize the isolated exosomes by probing for common exosomal markers such as CD9, CD63, and CD81, and the absence of cellular contamination markers like Calnexin.

2. In Vitro Functional Assays:

  • Cardiomyocyte Protection Assay: Co-culture thawed CAP-1002 cells with cardiomyocytes subjected to stress (e.g., hypoxia or oxidative stress). Assess cardiomyocyte viability and apoptosis to determine the protective effects of the secreted factors from CAP-1002.

  • Anti-inflammatory Assay: Culture macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. Treat the inflamed macrophages with conditioned medium from thawed CAP-1002 cells and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.

Visualizations

Signaling Pathways in Cryopreservation-Induced Apoptosis

The process of cryopreservation can induce cellular stress, leading to apoptosis through both intrinsic and extrinsic pathways. Understanding these pathways can inform strategies to improve cell survival, such as the use of specific inhibitors.

Cryopreservation_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cryo Cryopreservation Stress (Osmotic Shock, Ice Crystals) ROS Reactive Oxygen Species (ROS) Cryo->ROS induces ROCK ROCK Pathway Activation Cryo->ROCK activates p53 p53 Activation ROS->p53 Bax Bax/Bcl-2 Ratio Increase p53->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Effector Caspases (Caspase-3, -7) Activation Casp9->Casp37 activates Fas Fas Clustering ROCK->Fas Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis leads to

Caption: Cryopreservation-induced apoptosis signaling pathways.

Experimental Workflow for Cryopreservation and Thawing

A standardized workflow is essential for reproducible results. The following diagram outlines the key steps from cell culture to post-thaw analysis.

Cryopreservation_Workflow Start Healthy CAP-1002 Culture (>90% Viability) Harvest Harvest & Count Cells Start->Harvest Mix Resuspend Cells & Add Cryo-Medium Harvest->Mix PrepCryo Prepare Cryopreservation Medium (90% FBS, 10% DMSO, ROCKi) PrepCryo->Mix Incubate Incubate at 4°C for 20-30 min Mix->Incubate Aliquot Aliquot to Cryovials Incubate->Aliquot Freeze Controlled Freezing (-1°C/min) Aliquot->Freeze Store Long-term Storage in LN2 Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Dilute Dilute in Warm Medium & Centrifuge Thaw->Dilute Resuspend Resuspend in Fresh Medium Dilute->Resuspend Analyze Post-Thaw Analysis (Viability, Function) Resuspend->Analyze

Caption: Workflow for CAP-1002 cryopreservation and thawing.

Conclusion

The successful cryopreservation and thawing of CAP-1002 cells are paramount to preserving their therapeutic potential. By following these best practices and detailed protocols, researchers, scientists, and drug development professionals can ensure high post-thaw viability and functionality of these cells. This will contribute to the generation of consistent and reliable data in research settings and the development of a stable and effective cell therapy product. Careful attention to cell health, the composition of the cryopreservation medium, a controlled cooling rate, and a rapid thawing process are the cornerstones of a successful cryopreservation strategy for CAP-1002 cells.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hypersensitivity Reactions to CAP-1002 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing hypersensitivity reactions associated with the investigational cell therapy, CAP-1002. The following information, presented in a question-and-answer format, addresses potential issues and provides troubleshooting protocols based on available clinical trial data and standard medical practices.

Frequently Asked Questions (FAQs)

Q1: What is CAP-1002 and its proposed mechanism of action?

A1: CAP-1002 is an investigational allogeneic cell therapy consisting of cardiosphere-derived cells (CDCs).[1][2] These cells are produced from donor heart tissue.[1][3] The therapeutic action of CAP-1002 is believed to be immunomodulatory, anti-fibrotic, and pro-regenerative.[2][4][5] It is proposed that the CDCs secrete extracellular vesicles, such as exosomes, which can modulate the immune system by inducing a shift in macrophage phenotype from a pro-inflammatory to a healing state.[5]

Q2: What types of hypersensitivity reactions have been observed with CAP-1002?

A2: Infusion-related hypersensitivity reactions have been documented in clinical trials of CAP-1002.[6] While the therapy has been generally well-tolerated, some participants have experienced allergic reactions.[7][8][9] These reactions were typically manageable through the implementation of a premedication regimen.[7][8][9] Notably, one patient in the HOPE-2 trial discontinued the study due to a severe allergic reaction.[6][10]

Q3: What is the reported incidence of hypersensitivity reactions to CAP-1002?

A3: In the HOPE-2 Phase 2 clinical trial, which included 20 participants (eight in the CAP-1002 arm and 12 in the placebo arm), there were three reported cases of infusion-related hypersensitivity reactions in the group receiving CAP-1002.[6] This corresponds to an incidence rate of 37.5% in the treatment group of that trial. It is important to highlight that a premedication protocol was instituted following these initial events, which successfully mitigated further occurrences.[7][8][9]

Q4: Are there specific components in the CAP-1002 formulation that might induce a hypersensitivity reaction?

A4: As an allogeneic product, CAP-1002 is derived from a donor, which presents an inherent risk of an immune response in the recipient. Furthermore, the cryopreservation solution used for CAP-1002 contains Dimethyl Sulfoxide (DMSO), a compound that has been associated with infusion-related reactions in some individuals.

Troubleshooting Guides

Prophylactic Measures to Prevent Hypersensitivity Reactions

Issue: How to proactively reduce the risk of a hypersensitivity reaction during CAP-1002 infusion.

Solution: Premedication Protocol

Drawing from clinical trial experiences with CAP-1002 and standard clinical practices for preventing infusion reactions, the use of a premedication regimen is recommended.[7][8][9] Protocols from the HOPE-2 Open Label Extension study specify that premedication should be administered in accordance with institutional guidelines and recommendations from Capricor.[11][12] While the precise, proprietary protocol is not publicly available, a standard regimen typically includes the following components.

Experimental Protocol: Premedication for CAP-1002 Infusion

  • Objective: To minimize the incidence and severity of infusion-related hypersensitivity reactions.

  • Materials:

    • H1 Antihistamine (e.g., Diphenhydramine)

    • H2 Antihistamine (e.g., Famotidine)

    • Corticosteroid (e.g., Methylprednisolone or Dexamethasone)

    • Acetaminophen (optional, for management of fever or chills)

    • Normal saline for intravenous administration

  • Procedure:

    • Administer premedication agents 30 to 60 minutes before starting the CAP-1002 infusion.

    • Administer the H1 and H2 antihistamines intravenously.

    • Administer the corticosteroid intravenously.

    • If indicated, administer acetaminophen orally.

    • Monitor the patient for any adverse effects of the premedication.

    • Once the premedication has been administered and the patient's condition is stable, proceed with the CAP-1002 infusion as per the study protocol.

Management of an Acute Hypersensitivity Reaction

Issue: A patient is showing signs of a hypersensitivity reaction during or immediately after the infusion of CAP-1002.

Solution: Step-wise Management Protocol

Prompt recognition and intervention are critical. The following protocol is based on established guidelines for managing infusion reactions.

Experimental Protocol: Management of Acute Infusion Reaction

  • Objective: To effectively manage an acute hypersensitivity reaction and ensure patient stability.

  • Materials:

    • Emergency medical supplies (i.e., resuscitation cart)

    • Epinephrine

    • Intravenous fluids (Normal Saline)

    • Supplemental oxygen

    • Additional antihistamines and corticosteroids

  • Procedure:

    • Stop the Infusion Immediately: This is the most critical initial step.

    • Maintain IV Access: Keep the intravenous line patent with a slow infusion of normal saline.

    • Assess the Patient: Conduct a rapid assessment of the patient's airway, breathing, and circulation (ABCs), as well as their level of consciousness. Monitor vital signs, including blood pressure, heart rate, respiratory rate, and oxygen saturation.

    • Administer Emergency Medications:

      • For mild reactions (e.g., flushing, itching), administer additional antihistamines.

      • For moderate to severe reactions (e.g., urticaria, bronchospasm, hypotension), administer epinephrine, corticosteroids, and bronchodilators as clinically necessary.

    • Provide Supportive Care: Administer supplemental oxygen to address respiratory distress and intravenous fluids to manage hypotension.

    • Patient Positioning:

      • In case of hypotension, place the patient in the Trendelenburg position.

      • For respiratory distress, position the patient upright.

    • Monitor and Document: Continuously monitor the patient's vital signs and clinical status until the reaction resolves. Document all interventions and the patient's response.

    • Decision to Re-challenge: The principal investigator should make the decision to restart the infusion at a reduced rate or to permanently discontinue the therapy after a comprehensive risk-benefit analysis.

Data Presentation

Table 1: Incidence of Hypersensitivity Reactions in the HOPE-2 Clinical Trial

ParameterCAP-1002 GroupPlacebo Group
Number of Patients 812
Number of Patients with Hypersensitivity Reactions 30
Incidence Rate 37.5%0%
Severe Reactions Leading to Discontinuation 10

Data sourced from the HOPE-2 Phase 2 Clinical Trial.[6]

Mandatory Visualizations

Hypersensitivity_Management_Workflow cluster_prevention Prophylaxis cluster_infusion Infusion & Monitoring cluster_reaction Reaction Management cluster_outcome Outcome Premedication Administer Premedication (Antihistamines, Corticosteroids) 30-60 min prior to infusion Start_Infusion Initiate CAP-1002 Infusion Premedication->Start_Infusion Monitor Monitor for Signs of Reaction Start_Infusion->Monitor Reaction_Detected Reaction Detected? Monitor->Reaction_Detected Stop_Infusion STOP INFUSION IMMEDIATELY Reaction_Detected->Stop_Infusion Yes Complete_Infusion Complete Infusion Reaction_Detected->Complete_Infusion No Assess_Patient Assess ABCs & Vital Signs Stop_Infusion->Assess_Patient Administer_Meds Administer Emergency Meds (Epinephrine, Steroids, etc.) Assess_Patient->Administer_Meds Supportive_Care Provide Supportive Care (O2, IV Fluids) Administer_Meds->Supportive_Care Patient_Stabilized Patient Stabilized Supportive_Care->Patient_Stabilized Decision Decision on Re-challenge or Discontinuation Patient_Stabilized->Decision

Caption: Workflow for the prevention and management of hypersensitivity reactions to CAP-1002.

CAP1002_MoA cluster_cap1002 CAP-1002 (Allogeneic CDCs) cluster_immune Immune Modulation cluster_effects Therapeutic Effects CAP1002 Cardiosphere-Derived Cells (CDCs) Exosomes Secreted Extracellular Vesicles (Exosomes) CAP1002->Exosomes secrete Macrophage Pro-inflammatory Macrophage Exosomes->Macrophage target Healing_Macrophage Healing Macrophage Macrophage->Healing_Macrophage phenotypic switch Anti_inflammatory Anti-inflammatory Effects Healing_Macrophage->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Healing_Macrophage->Anti_fibrotic Pro_regenerative Pro-regenerative Effects Healing_Macrophage->Pro_regenerative

Caption: Proposed immunomodulatory mechanism of action of CAP-1002.

References

Overcoming batch-to-batch variability in CAP-1002 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential batch-to-batch variability during the production of CAP-1002, an allogeneic cell therapy based on cardiosphere-derived cells (CDCs).

Frequently Asked Questions (FAQs)

Q1: What is CAP-1002 and what is its proposed mechanism of action?

A1: CAP-1002 is an investigational allogeneic cell therapy comprised of cardiosphere-derived cells (CDCs).[1] It is being developed for the treatment of Duchenne muscular dystrophy (DMD). The proposed mechanism of action is primarily mediated by the secretion of exosomes, which are nanosized vesicles containing bioactive molecules like microRNAs.[2][3] These exosomes are believed to exert immunomodulatory, anti-fibrotic, and pro-regenerative effects, which can help reduce inflammation and promote muscle repair.[2][4]

Q2: What are the primary sources of batch-to-batch variability in allogeneic cell therapy production like CAP-1002?

A2: The main sources of variability in allogeneic cell therapy manufacturing include:

  • Donor Material Variability: The quality and characteristics of the starting heart tissue from different donors can vary significantly, impacting the resulting cell population.[5]

  • Manufacturing Process: Manual and open processing steps can introduce variability.[6] Scaling up production from small-scale research methods to larger, commercial-scale manufacturing can also be a significant source of inconsistency if not properly managed.[7][8]

  • Raw Materials: Inconsistencies in ancillary materials used in the manufacturing process can affect cell growth and function.[9]

  • Analytical Methods: Variability in the assays used to characterize the cell product can lead to inconsistent results.[9]

Q3: What are Critical Quality Attributes (CQAs) for a cell therapy product like CAP-1002?

A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within a specific limit, range, or distribution to ensure the desired product quality.[10] For a cell therapy product like CAP-1002, CQAs would likely include:

  • Identity: Confirmation that the cells are indeed CDCs, often determined by a specific panel of cell surface markers.

  • Purity: The percentage of CDCs in the final product and the absence of contaminating cell types or microorganisms.[11]

  • Viability: The percentage of live cells in the final product.

  • Potency: A measure of the biological activity of the cells, which for CAP-1002 would likely be related to their ability to secrete exosomes with the desired therapeutic effect.[12]

  • Safety: Sterility, low endotoxin levels, and absence of adventitious agents.[13]

Troubleshooting Guides

Issue 1: Low Cell Yield or Poor Proliferation

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Troubleshooting Action
Suboptimal Starting Tissue Quality Ensure donor tissue meets stringent selection criteria. Minimize time from tissue procurement to processing.
Inconsistent Enzymatic Digestion Standardize digestion time, temperature, and enzyme concentrations. Qualify new lots of enzymes before use.
Inappropriate Culture Conditions Optimize seeding density, media formulation, and feeding schedule. Monitor and control pH, oxygen, and temperature in bioreactors.
Cellular Senescence Avoid excessive passaging of cells. Characterize the population doubling level of the cell bank.
Issue 2: Inconsistent Cell Identity and Purity

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Troubleshooting Action
Variable Donor Characteristics Implement a robust donor screening program. Characterize the starting cell population from each donor.
Inconsistent Cell Culture Process Maintain consistent culture conditions to avoid favoring the growth of contaminating cell types.
Issues with Cell Sorting/Selection If applicable, validate antibody panels and sorting parameters for consistency.
Assay Variability Use standardized and validated flow cytometry protocols and reagents. Include appropriate controls in each run.
Issue 3: Variable Potency of Final Product

Possible Causes & Troubleshooting Steps

Possible CauseRecommended Troubleshooting Action
Drift in Cell Phenotype During Culture Monitor the expression of key functional markers throughout the manufacturing process.
Inconsistent Exosome Production/Secretion Develop and validate an assay to quantify exosome production and characterize their cargo (e.g., specific microRNAs).
Impact of Cryopreservation Evaluate the effect of freezing and thawing on cell function and potency. Optimize cryopreservation protocols.
Variability in Potency Assay Standardize the potency assay and use qualified reagents. Establish a reference standard for comparison.

Experimental Protocols & Methodologies

Protocol 1: Characterization of Cardiosphere-Derived Cells (CDCs) by Flow Cytometry

This protocol outlines a general method for identifying and quantifying CDCs based on cell surface marker expression.

Materials:

  • Single-cell suspension of CAP-1002

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% Fetal Bovine Serum)

  • Fluorochrome-conjugated antibodies against relevant positive (e.g., CD105, CD90, CD44, CD29) and negative (e.g., CD45, CD31) markers.[14]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Start with a single-cell suspension of the product. Wash the cells with PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the appropriate amount of each fluorochrome-conjugated antibody or isotype control.

  • Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a calibrated flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells expressing each marker.

Protocol 2: Potency Assay for CAP-1002 (Conceptual Framework)

This conceptual framework describes a potential in vitro potency assay based on the mechanism of action of CAP-1002.

Principle: To assess the ability of CAP-1002 to modulate an immune response in vitro, which is a key aspect of its therapeutic effect. This can be measured by co-culturing CAP-1002 with activated immune cells and measuring the change in cytokine secretion.

Materials:

  • CAP-1002 test article and reference standard

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • Immune cell activation stimulus (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA])

  • Cell culture medium

  • ELISA or multiplex immunoassay kits for relevant cytokines (e.g., TNF-α, IL-10)

Procedure:

  • Isolate Exosomes: Isolate exosomes from the conditioned medium of the CAP-1002 test article and reference standard.

  • Activate PBMCs: Plate PBMCs and stimulate them with an appropriate activator.

  • Co-culture: Add the isolated exosomes from the CAP-1002 test article and reference standard to the activated PBMC cultures. Include a control group with no exosomes.

  • Incubation: Incubate the co-cultures for a predetermined period (e.g., 24-48 hours).

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of key pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using a validated immunoassay.

  • Data Analysis: Compare the cytokine profiles of the cultures treated with the test article to those treated with the reference standard and the control group. A successful batch of CAP-1002 would be expected to suppress pro-inflammatory cytokines and/or enhance anti-inflammatory cytokines.

Visualizations

CAP1002_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Donor Donor Tissue Procurement Isolation Cell Isolation & Culture Initiation Donor->Isolation Expansion Cell Expansion (Bioreactor) Isolation->Expansion QC1 In-Process QC Isolation->QC1 Harvest Cell Harvest Expansion->Harvest Expansion->QC1 Formulation Formulation Harvest->Formulation Harvest->QC1 Cryopreservation Cryopreservation Formulation->Cryopreservation QC2 Final Product QC (Release Testing) Cryopreservation->QC2 CAP1002_MoA cluster_effects Therapeutic Effects CAP1002 CAP-1002 (CDCs) Exosomes Secreted Exosomes (containing microRNAs) CAP1002->Exosomes Secretion TargetCells Target Cells (e.g., Macrophages, T-cells) Exosomes->TargetCells Uptake Immunomodulation Immunomodulation TargetCells->Immunomodulation AntiFibrosis Anti-Fibrosis TargetCells->AntiFibrosis Regeneration Muscle Regeneration TargetCells->Regeneration

References

Strategies to enhance the potency of cardiosphere-derived cells in culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the culture and potency enhancement of cardiosphere-derived cells (CDCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their CDC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to enhance the potency of my CDCs in culture?

A1: Several strategies can be employed to enhance CDC potency, primarily focusing on recapitulating the native cardiac stem cell niche and preconditioning the cells. Key approaches include:

  • Three-Dimensional (3D) Culture: Growing CDCs as cardiospheres (CSs) rather than as a monolayer enhances their "stemness," survival, and expression of crucial extracellular matrix (ECM) and adhesion molecules.[1] This 3D structure is believed to mimic a stem cell niche-like microenvironment.[1]

  • Hypoxic Preconditioning: Culturing CDCs under hypoxic conditions (e.g., 2% oxygen) can increase their proliferation rate and therapeutic potential.[2] This environment may better reflect the physiological oxygen levels of the stem cell niche.[2]

  • Pharmacological Conditioning: Using prolyl-4-hydroxylase inhibitors (PHDIs), such as dimethyloxaloylglycine (DMOG), can simulate a hypoxic response under normoxic conditions, leading to enhanced stemness.[2]

  • Optimized Culture Surfaces: The choice of culture vessel surface can impact cardiosphere formation and characteristics. While the original method uses poly-D-lysine (PDL)-coated plates, alternative methods like ultra-low attachment (ULA) U-well plates can produce more uniformly sized spheroids.[3]

Q2: My CDCs show poor supportive function in co-culture assays. What could be the reason?

A2: Poor supportive function, such as a reduced ability to support vessel formation in vitro, can be linked to cellular senescence.[4] While classic senescence markers like p16, p21, and p53 may not always be reliable indicators for this cell type, a decline in proliferative capacity and increased senescence can limit the therapeutic potential of the CDCs.[4] It's crucial to assess the vascular supportive function of your CDC population, as this has been associated with their in vivo reparative capacity.[4]

Q3: Should I use autologous human serum or fetal bovine serum (FBS) for my CDC culture?

A3: While the use of autologous human serum (aHS) might seem advantageous for clinical translation to avoid xenogenic contaminants, studies have shown that it can lead to reduced growth rates and a senescent-like morphology in CDCs.[5] In contrast, specific lots of gamma-irradiated FBS (giFBS) that comply with Good Manufacturing Practices (GMP) have been shown to support optimal CDC yield and phenotype.[5] Therefore, careful selection of GMP-grade FBS is recommended for robust CDC culture.[5]

Q4: What is the primary mechanism of action for CDCs in cardiac repair?

A4: The therapeutic effects of CDCs are largely attributed to indirect, paracrine mechanisms rather than direct differentiation into new heart muscle.[6][7] CDCs act as "biological factories," secreting a wide array of beneficial factors that promote angiogenesis (new blood vessel formation), recruit endogenous stem cells, reduce apoptosis (cell death), suppress inflammation and fibrosis, and encourage surviving heart cells to proliferate.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Cardiospheres Suboptimal explant culture conditions.Ensure cardiac tissue is minced into small pieces (approx. 1x1 mm³).[8] Use fibronectin-coated dishes for the initial explant culture to facilitate cell outgrowth.[1][9]
Inefficient collection of emergent cells.Allow 1-3 weeks for a sufficient number of stromal-like and phase-bright cells to emerge from the explants before harvesting.[1][8]
High Variability in Cardiosphere Size Standard self-assembly on PDL-coated plates.This is a known characteristic of the standard method.[3] For applications requiring uniformity, consider using ultra-low attachment (ULA) U-well plates to generate spheroids of a consistent size.[3]
Decreased Proliferation Rate in Culture Cellular senescence.Monitor cells for senescent morphology. Consider assessing proliferation rates over several passages. Using cells at an earlier passage number may be beneficial.
Inappropriate serum or supplements.Test different lots of GMP-grade FBS, as performance can vary.[5] Ensure the medium is supplemented with necessary components like B27, as its absence can reduce yield.[5]
Poor Cell Attachment and Growth (Monolayer) Incorrect plate coating.For growing CDCs from plated cardiospheres, use fibronectin-coated surfaces.[8] Poly-D-lysine is typically used for the formation of cardiospheres in suspension.[1][8]
Poor quality of starting cells.Ensure the initial human pluripotent stem cells (if used as a source) are of high quality, with high expression of pluripotency markers.[10]
Contamination in Culture Breach in aseptic technique.Strictly follow aseptic procedures.[11] Regularly decontaminate the cell culture hood and all equipment.[11] Consider maintaining antibiotic-free cultures to monitor for low-level contamination.[11]

Experimental Protocols

Protocol 1: Hypoxic Preconditioning of CDCs

This protocol is designed to enhance the stemness and therapeutic potential of CDCs by culturing them in a low-oxygen environment.[2]

Materials:

  • CDC culture medium (e.g., IMDM with 20% FBS and B27 supplement)

  • Hypoxia chamber or incubator capable of maintaining 2% O₂, 5% CO₂, and 93% N₂

  • Standard cell culture incubator (Normoxia: 21% O₂, 5% CO₂)

  • CDCs ready for passaging

Methodology:

  • Culture CDCs under standard normoxic conditions until they are ready for the preconditioning experiment.

  • Prepare two sets of culture plates. Seed CDCs at the desired density.

  • Place one set of plates (Hypoxia group) into the hypoxia incubator pre-set to 2% O₂.

  • Place the second set of plates (Normoxia control group) into a standard cell culture incubator.

  • Culture the cells for a predetermined period (e.g., 48-72 hours).

  • After the incubation period, harvest the cells and supernatant for downstream analysis (e.g., proliferation assays, protein secretion analysis, gene expression).

Protocol 2: Assessment of Vascular Supportive Function

This protocol provides a method to evaluate the pro-angiogenic potential of CDCs, a key indicator of their potency.[4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel (or similar basement membrane matrix)

  • 24-well plates

  • CDC-conditioned medium (collect supernatant from CDC cultures after 48 hours)

  • Control medium (standard CDC culture medium without conditioning)

  • Fluorescence microscope and appropriate stains (e.g., Calcein AM)

Methodology:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in either CDC-conditioned medium or control medium.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Stain the cells with Calcein AM to visualize the tubular networks.

  • Capture images using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Compare the results between HUVECs cultured in CDC-conditioned medium and control medium.

Data Presentation

Table 1: Effect of Culture Condition on CDC Characteristics

Culture ConditionKey OutcomesReference
Monolayer Culture Lower proportion of c-kit⁺ cells over time.[1]
Cardiosphere (3D) Culture Increased proportion of c-kit⁺ cells; Upregulated expression of stemness factors (SOX2, Nanog) and ECM molecules (IGF-1, integrin-α2).[1]
Hypoxia (2% O₂) Preconditioning Enhanced cell proliferation rate; Increased secretion of Vascular Endothelial Growth Factor (VEGF).[2]
Normoxia (21% O₂) Control Baseline proliferation and VEGF secretion.[2]

Table 2: Comparison of Cardiosphere Formation Methods

MethodPlate CoatingSpheroid CharacteristicsPro-angiogenic PotentialReference
Standard Method Poly-D-Lysine (PDL)Heterogeneous size, increased stiffness.Elevated secretion of angiogenesis-related factors.[3]
Alternative Method Ultra-Low Attachment (ULA) U-wellUniform size, softer, enhanced vascularization (CD31⁺ cells).Increased MCP-1 secretion.[3]

Visualizations

Experimental_Workflow_for_CDC_Potency_Enhancement cluster_isolation Step 1: CDC Isolation cluster_enhancement Step 2: Potency Enhancement Strategies cluster_assessment Step 3: Potency Assessment biopsy Endomyocardial Biopsy explant Tissue Explant Culture (Fibronectin-coated dish) biopsy->explant cells Outgrowth of CDCs explant->cells cs_formation Cardiosphere Formation (Poly-D-Lysine or ULA plate) cells->cs_formation 3D Culture hypoxia Hypoxic Preconditioning (2% O2) cs_formation->hypoxia Conditioning phdi PHDI Treatment (e.g., DMOG) cs_formation->phdi Conditioning potency_assays Functional Assays hypoxia->potency_assays phdi->potency_assays analysis Data Analysis & Comparison potency_assays->analysis

Caption: Workflow for CDC isolation, potency enhancement, and assessment.

Hypoxia_Signaling_Pathway_in_CDCs cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (2% O2) or PHDI PHD Prolyl-4-Hydroxylase (PHD) Active HIF1a_N HIF-1α PHD->HIF1a_N Hydroxylates VHL VHL HIF1a_N->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Targets for PHD_I PHD Inactivated HIF1a_H HIF-1α Stable HIF_Complex HIF-1 Complex HIF1a_H->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) in DNA Target_Genes Target Gene Transcription (e.g., VEGF, SDF-1) HRE->Target_Genes Activates Potency Enhanced Potency Target_Genes->Potency PHDI_ext PHD Inhibitors (DMOG) PHDI_ext->PHD_I Inhibit

Caption: Hypoxia-Inducible Factor (HIF-1) signaling pathway in CDCs.

References

Troubleshooting low exosome yield from CAP-1002 cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exosome isolation from CAP-1002 cell cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My exosome yield from CAP-1002 cell cultures is consistently low. What are the potential causes?

A1: Low exosome yield can stem from several factors throughout the experimental workflow, from initial cell culture to the final isolation steps. Key areas to investigate include:

  • Cell Culture Conditions:

    • Cell Confluence: Exosome secretion rates can vary with cell density. For some mesenchymal stem cells (MSCs), optimal secretion is observed at around 70% confluence rather than at very high or low densities.[1]

    • Culture Medium: The use of standard fetal bovine serum (FBS) can introduce contaminating bovine exosomes, making it difficult to accurately quantify your CAP-1002 derived exosomes. It is crucial to use exosome-depleted FBS.

    • Culture Duration: The collection time for conditioned media can impact yield. A 24 to 48-hour collection window is often a good starting point, but this may need optimization for CAP-1002 cells.[1]

    • Cell Health: Ensure cells are healthy and not senescent, as senescent cells may have altered exosome secretion profiles.

  • Exosome Isolation Method:

    • Method Choice: The chosen isolation method significantly impacts both yield and purity. Ultracentrifugation, while a common method, can sometimes result in lower recovery.[2][3] Precipitation methods (like PEG-based) may offer higher yields but can co-precipitate contaminants.[4] Size exclusion chromatography (SEC) generally provides higher purity.

    • Pellet Loss: During ultracentrifugation, the exosome pellet can be small and difficult to see, leading to accidental aspiration.

    • Filter Choice: If using filtration steps, ensure the pore size is appropriate (e.g., 0.22 µm) to remove larger vesicles and debris without filtering out exosomes.

  • Quantification Method:

    • Inaccurate Measurement: The method used to quantify exosomes can influence the perceived yield. Nanoparticle Tracking Analysis (NTA) measures particle concentration, while protein assays (like BCA) measure total protein content, which can be affected by co-isolated protein contaminants.

Q2: How can I increase the production of exosomes from my CAP-1002 cell culture?

A2: Several strategies can be employed to boost exosome secretion from your cell cultures:

  • Optimize Cell Culture Conditions:

    • 3D Culture Systems: Culturing cells in a 3D environment, such as a hollow-fiber bioreactor, has been shown to significantly increase exosome yield compared to traditional 2D flask cultures. One study reported a 19.4-fold higher yield from 3D-cultured MSCs.[5]

    • Small Molecule Stimulation: The use of certain small molecules can enhance exosome production. For instance, treatment of MSCs with a combination of N-methyldopamine and norepinephrine has been shown to increase exosome production by three-fold.[6] For cardiosphere-derived cells, manipulation of culture conditions with GSK3 inhibitors can upregulate beta-catenin, leading to a more potent cell line.[7] Activating the Wnt signaling pathway with agonists like CHIR99021 has been shown to increase exosome production by 1.5-fold in human umbilical cord MSCs.[8]

  • Workflow for Optimizing Exosome Yield: A systematic approach to optimizing your workflow can help maximize exosome recovery. This involves careful consideration of cell culture, conditioned media collection, and the chosen isolation method.

    Exosome Yield Optimization Workflow cluster_culture Cell Culture Optimization cluster_collection Conditioned Media Collection cluster_isolation Isolation & Quantification A Start with healthy CAP-1002 culture B Optimize cell confluence (e.g., ~70%) A->B C Use exosome-depleted FBS B->C D Consider 3D culture or small molecule stimulation C->D E Collect conditioned media (24-48h) D->E F Pre-clear media (low-speed centrifugation) E->F G Choose isolation method (UC, PEG, SEC) F->G H Perform isolation protocol carefully G->H I Quantify yield (NTA, BCA) H->I J Characterize purity (Western Blot) I->J J->A Iterate & Optimize

    Caption: A workflow for optimizing exosome yield from cell culture.

Q3: My NTA shows a low particle count, but my BCA assay indicates a high protein concentration. What does this mean?

A3: This discrepancy often suggests that your exosome preparation has a low purity, with a high concentration of co-isolated, non-exosomal proteins. The BCA assay quantifies all protein in the sample, including soluble proteins from the cell culture medium or the cells themselves that were not successfully removed during isolation. In contrast, NTA specifically counts nanoparticles within a certain size range.

To address this, consider the following:

  • Improve Isolation Purity: If using a precipitation method, you may be co-precipitating a large amount of soluble protein. Consider adding a purification step, such as size exclusion chromatography (SEC), after precipitation. If using ultracentrifugation, ensure proper washing of the exosome pellet to remove contaminating proteins.

  • Western Blot Analysis: Perform a Western blot for common exosome markers (CD9, CD63, CD81) and a negative control (a protein that should not be in exosomes, like Calnexin). This will help confirm the presence of exosomes and assess the purity of your sample.

Q4: I can't see a pellet after the final ultracentrifugation step. What should I do?

A4: The exosome pellet after ultracentrifugation can be very small and almost invisible, especially with lower cell numbers or shorter collection times.

  • Do Not Aspirate the Bottom: Even if you cannot see a pellet, it is likely there. Carefully aspirate the supernatant, leaving a small amount of liquid at the bottom of the tube.

  • Resuspend Carefully: Add your resuspension buffer (e.g., PBS) and gently pipette up and down over the area where the pellet should be. Some protocols suggest letting the tube sit on ice for a period to help the pellet dissolve.

  • Increase Starting Material: If you consistently have trouble visualizing the pellet, consider increasing the volume of your conditioned media or the number of cells you are culturing.

Quantitative Data on Exosome Isolation

The choice of isolation method can significantly impact the yield and purity of the resulting exosome preparation. Below are tables summarizing comparative data from studies on MSCs and other cell types, which can serve as a guide for what to expect with CAP-1002 cells.

Table 1: Comparison of Exosome Yield and Purity by Isolation Method from Cell Culture Medium

Isolation MethodParticle Yield (particles/mL)Protein Concentration (µg/mL)Purity (Particles/µg Protein)Reference
Ultracentrifugation (UC)1.2 x 10101.58.0 x 109[2]
ExoQuick4.9 x 101061.30.8 x 109[2]
Total Exosome Isolation (TEI)1.1 x 1011137.80.8 x 109[2]

Data adapted from a study on A549 cell culture medium.

Table 2: Protein Yield from Different Exosome Isolation Methods

Isolation MethodTotal Protein Yield (µg)
Ultracentrifugation1,123
Commercial Kit (Precipitation-based)1,416

Data adapted from a study on adipose-derived MSCs.

Experimental Protocols

Protocol 1: Exosome Isolation by Differential Ultracentrifugation

This is a standard method for isolating exosomes based on their size and density.

  • Cell Culture: Culture CAP-1002 cells in media supplemented with exosome-depleted FBS. When cells reach the desired confluence (e.g., 70-80%), replace the media with serum-free media and culture for another 24-48 hours.

  • Collect Conditioned Media: Harvest the conditioned media and transfer to sterile centrifuge tubes.

  • Low-Speed Centrifugation: Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells. Transfer the supernatant to a new tube.

  • Medium-Speed Centrifugation: Centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris. Transfer the supernatant to a new tube.

  • High-Speed Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles. Transfer the supernatant to an ultracentrifuge tube.

  • Ultracentrifugation: Centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.

  • Wash Pellet: Carefully discard the supernatant and resuspend the exosome pellet in a large volume of sterile PBS.

  • Final Ultracentrifugation: Repeat the ultracentrifugation step (100,000 x g for 70-90 minutes at 4°C).

  • Resuspend Exosomes: Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS for downstream applications.

Protocol 2: Exosome Quantification by Nanoparticle Tracking Analysis (NTA)

NTA determines the size distribution and concentration of nanoparticles in a sample.

  • Sample Preparation: Dilute the isolated exosome sample in sterile, particle-free PBS to achieve a concentration within the optimal range for the instrument (typically 107 to 109 particles/mL).

  • Instrument Setup: Prime the instrument with particle-free PBS to ensure a clean system.

  • Load Sample: Load the diluted exosome sample into the instrument.

  • Data Acquisition: Capture several short videos (e.g., 60 seconds each) of the particles moving under Brownian motion.

  • Data Analysis: The NTA software tracks the movement of individual particles to calculate their hydrodynamic diameter and concentration.

Protocol 3: Exosome Characterization by Western Blot

This protocol is for the detection of common exosome surface markers.

  • Protein Quantification: Determine the protein concentration of your exosome lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of exosome protein (e.g., 10-20 µg) with Laemmli sample buffer. For tetraspanin markers like CD9 and CD63, it is often recommended to use non-reducing conditions (i.e., without β-mercaptoethanol or DTT) and to not boil the samples.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosome markers (e.g., anti-CD9, anti-CD63, anti-CD81) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Signaling Pathway for Exosome Production

The Wnt/β-catenin signaling pathway plays a role in regulating exosome biogenesis and secretion in MSCs. Activation of this pathway, for instance through the inhibition of GSK3, can lead to increased exosome production and enhanced therapeutic potency.[7]

GSK3_BetaCatenin_Exosome_Pathway cluster_pathway Wnt/β-catenin Signaling and Exosome Biogenesis Wnt Wnt Ligand / GSK3 Inhibitor GSK3 GSK3β Wnt->GSK3 Inhibits BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates MVB Multivesicular Body (MVB) Formation TargetGenes->MVB Upregulates genes involved in biogenesis Exosome_Secretion Exosome Secretion MVB->Exosome_Secretion Fusion with plasma membrane

References

Optimizing CAP-1002 infusion protocols to maximize therapeutic benefit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAP-1002. The information provided is intended to help optimize infusion protocols and maximize the therapeutic benefit of this novel cell therapy.

Frequently Asked Questions (FAQs)

Q1: What is CAP-1002 and what is its mechanism of action?

A1: CAP-1002 is an investigational allogeneic cell therapy composed of cardiosphere-derived cells (CDCs).[1][2] Its therapeutic effects are primarily mediated by the secretion of exosomes, which are nano-sized vesicles containing a cargo of bioactive molecules such as proteins and microRNAs.[3][4] These exosomes exert immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic effects, which contribute to tissue repair and regeneration.[4][5]

Q2: What is the recommended dosage and administration frequency for CAP-1002?

A2: In recent clinical trials, the standard dosage for CAP-1002 has been a single intravenous (IV) infusion of 150 million cells.[3][4][6] This infusion is typically administered every three months.[3][6]

Q3: What is the composition of the infusion solution for CAP-1002?

A3: CAP-1002 is supplied as a frozen concentrate of 150 million allogeneic CDCs in a 10 mL cryogenic cell preservation solution. This solution consists of 50% (v/v) CryoStor® CS10, which contains 10% DMSO, 40% (v/v) HypoThermosol®, and 10% (v/v) 25% Human Serum Albumin (HSA).[7] For infusion, the final product is thawed and prepared in a total volume of 50 mL.[7]

Q4: Are there any required pre-medications before CAP-1002 infusion?

A4: Yes, a pre-medication regimen is recommended to minimize the risk of hypersensitivity reactions. While the exact institutional protocols may vary, this typically includes the administration of corticosteroids (e.g., high-dose steroids) and antihistamines (e.g., an H1 blocker like diphenhydramine and an H2 blocker).[6][8]

Q5: What are the most common adverse events associated with CAP-1002 infusion?

A5: The most frequently reported side effects related to CAP-1002 infusion are hypersensitivity or allergic reactions.[9][10] Other reported adverse events include fever and, in some cases, atrial fibrillation and confusion.[3] With the implementation of a pre-medication regimen, the incidence of severe allergic reactions has been significantly reduced.[6][8]

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the preparation and infusion of CAP-1002.

Issue 1: Cell Clumping or Aggregation in the Syringe or Infusion Bag

  • Possible Cause:

    • Presence of free DNA and cellular debris: Lysis of a small percentage of cells during thawing and preparation can release DNA, which is sticky and can cause cells to clump together.

    • Inadequate mixing: Insufficient gentle agitation of the cell suspension can lead to settling and aggregation.

    • Temperature fluctuations: Exposing the cells to suboptimal temperatures can induce stress and promote aggregation.

  • Recommended Actions:

    • Gentle Handling: Throughout the thawing and preparation process, handle the cell suspension gently to minimize cell lysis. Avoid vigorous shaking or pipetting.

    • Enzymatic Treatment: If clumping is observed, consider the addition of DNase I to the cell suspension to break down extracellular DNA.

    • Maintain Temperature: Ensure all solutions and equipment are at the recommended temperature before coming into contact with the cells.

    • Visual Inspection: Before administration, visually inspect the infusion bag for any visible aggregates. If significant clumping is present that cannot be resolved by gentle agitation, the product should not be administered and the manufacturer should be contacted.

Issue 2: Infusion Line Occlusion

  • Possible Cause:

    • Cell Aggregates: Larger cell clumps can block the infusion line or filter.

    • Fibrin Sheath/Tail: A fibrin sheath can form at the catheter tip, impeding flow.

    • Mechanical Issues: Kinks in the tubing or incorrect needle placement in an implanted port can cause a blockage.

  • Recommended Actions:

    • Check for Mechanical Issues: First, rule out any external mechanical causes such as kinks in the infusion line.

    • Gentle Flush: Attempt to flush the line with a small volume of sterile saline to dislodge a minor obstruction. Do not apply excessive pressure as this could rupture the catheter or dislodge a clot.

    • Alteplase Administration: If a thrombotic occlusion is suspected, the use of a thrombolytic agent like alteplase may be considered, following institutional protocols.

    • Do Not Infuse: If the occlusion cannot be resolved, do not proceed with the CAP-1002 infusion through that line. A new intravenous access should be established.

Issue 3: Management of Hypersensitivity Reactions During Infusion

  • Signs and Symptoms:

    • Mild to Moderate: Flushing, itching, hives, rash, mild shortness of breath.

    • Severe: Wheezing, throat tightness, bronchospasm, angioedema, hypotension, tachycardia.

  • Recommended Actions:

    • Stop the Infusion Immediately: At the first sign of a hypersensitivity reaction, the infusion must be stopped.

    • Assess the Patient: Quickly assess the patient's vital signs and the severity of the reaction.

    • Administer Emergency Medications: For mild to moderate reactions, administer antihistamines as per institutional protocol. For severe reactions, administer epinephrine and other emergency medications as required.

    • Provide Supportive Care: This may include oxygen therapy, intravenous fluids, and bronchodilators.

    • Do Not Re-challenge: After a severe hypersensitivity reaction, the patient should not be re-challenged with CAP-1002. Any decision to re-administer after a mild reaction should be made after careful consideration and discussion with the medical monitor.[11]

Data Presentation

Table 1: Summary of Efficacy Data from the HOPE-2 Clinical Trial

ParameterCAP-1002 Group (n=8)Placebo Group (n=12)p-value
Mean Change from Baseline in PUL 2.0 at 12 Months 0.05
2.4 point improvement relative to placebo

PUL 2.0: Performance of the Upper Limb, version 2.0. Data is based on the intent-to-treat population.[12]

Experimental Protocols

Detailed Methodology for CAP-1002 Intravenous Infusion

  • Patient Preparation and Pre-medication:

    • Obtain informed consent from the patient or their legally authorized representative.

    • Administer the prescribed pre-medication regimen, typically consisting of intravenous corticosteroids and antihistamines (H1 and H2 blockers), approximately 30-60 minutes prior to the start of the infusion.

  • CAP-1002 Preparation:

    • The frozen vial of CAP-1002 (150 million cells in 10 mL) is thawed in a controlled environment according to the manufacturer's instructions.

    • The thawed cell suspension is then aseptically diluted to a final volume of 50 mL using a sterile, biocompatible infusion medium.[7]

    • Gently agitate the final infusion bag to ensure a homogenous cell suspension.

    • Visually inspect the solution for any signs of aggregation or foreign matter.

  • Infusion Administration:

    • Establish a dedicated intravenous line, preferably a peripheral line, for the infusion of CAP-1002.

    • The infusion is administered using a calibrated infusion pump.

    • The initial infusion rate is set to 1 mL/minute for the first 10 minutes.[7]

    • If no adverse reactions are observed, the rate can be gradually increased to deliver the full 50 mL volume over a total infusion time of approximately 30-60 minutes.

    • Closely monitor the patient for the entire duration of the infusion and for at least two hours post-infusion for any signs of adverse reactions.[13]

Mandatory Visualizations

CAP1002_Mechanism_of_Action cluster_cap1002 CAP-1002 (Cardiosphere-Derived Cells) cluster_exosomes Secreted Exosomes cluster_target_cells Target Cells cluster_therapeutic_effects Therapeutic Effects cap1002 CAP-1002 exosomes Exosomes (containing microRNAs & proteins) cap1002->exosomes secrete macrophages Macrophages exosomes->macrophages t_cells T-Cells exosomes->t_cells endothelial_cells Endothelial Cells exosomes->endothelial_cells muscle_progenitors Muscle Progenitor Cells exosomes->muscle_progenitors immunomodulation Immunomodulation macrophages->immunomodulation anti_inflammatory Anti-inflammatory t_cells->anti_inflammatory pro_angiogenic Pro-angiogenic endothelial_cells->pro_angiogenic regeneration Muscle Regeneration muscle_progenitors->regeneration anti_fibrotic Anti-fibrotic immunomodulation->anti_fibrotic

Caption: Mechanism of action of CAP-1002 via exosome secretion.

CAP1002_Infusion_Workflow start Start premedication Administer Pre-medication (Corticosteroids & Antihistamines) start->premedication thaw_prepare Thaw and Prepare CAP-1002 (150M cells in 50mL) premedication->thaw_prepare start_infusion Start Infusion (1 mL/min for 10 min) thaw_prepare->start_infusion monitor_initial Monitor for Reactions start_infusion->monitor_initial increase_rate Gradually Increase Infusion Rate monitor_initial->increase_rate No Reaction reaction_management Manage Reaction (Stop Infusion!) monitor_initial->reaction_management Reaction Occurs complete_infusion Complete Infusion increase_rate->complete_infusion post_monitor Post-Infusion Monitoring (at least 2 hours) complete_infusion->post_monitor end End post_monitor->end

References

Technical Support Center: Addressing Potential Immunogenicity of Allogeneic CAP-1002 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allogeneic cell therapy, CAP-1002. The information is designed to address potential issues related to immunogenicity that may be encountered during long-term experimental and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical immunogenic potential of CAP-1002?

A1: CAP-1002, being an allogeneic cell therapy, is derived from donor heart tissue and consists of cardiosphere-derived cells (CDCs).[1][2] As with any allogeneic product, there is a theoretical potential for the recipient's immune system to recognize the cells as foreign and mount an immune response. This could involve both humoral (antibody-mediated) and cellular (T-cell mediated) immunity. However, CAP-1002 has been shown to have immunomodulatory properties, which may help to mitigate these responses.[3][4]

Q2: What is the reported incidence of immunogenic reactions to CAP-1002 in long-term clinical trials?

A2: Publicly available data from long-term studies such as the HOPE-2 open-label extension (OLE) trial have consistently reported a "favorable safety profile" and that CAP-1002 is "well-tolerated".[4][5][6][7] While specific rates of anti-drug antibody (ADA) formation have not been detailed in these publications, one study noted that in the HOPE-2 trial, three patients treated with CAP-1002 experienced allergic reactions.[1] Notably, only one of these reactions occurred after the protocol was amended to include a pretreatment regimen with high-dose steroids and antihistamines, suggesting that these reactions are manageable.[1]

Q3: What are the primary assays used to assess the immunogenicity of allogeneic cell therapies like CAP-1002?

A3: A comprehensive immunogenicity assessment for a product like CAP-1002 typically involves a multi-tiered approach to evaluate both humoral and cellular immune responses. Key assays include:

  • Anti-Drug Antibody (ADA) Assays: Primarily enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies that bind to CAP-1002.

  • Neutralizing Antibody (NAb) Assays: Cell-based assays to determine if the detected ADAs can inhibit the biological activity of CAP-1002.

  • T-Cell Proliferation Assays: To measure the activation and proliferation of recipient T-cells in response to CAP-1002.

  • Cytokine Release Assays (e.g., ELISpot): To detect the secretion of cytokines (like IFN-γ) by T-cells upon stimulation with CAP-1002, indicating a cellular immune response.

Q4: How should immunogenicity data for CAP-1002 be interpreted in the context of clinical outcomes?

A4: The presence of ADAs does not always correlate with adverse clinical outcomes.[8] When interpreting immunogenicity data, it is crucial to consider the titer and persistence of the antibody response, as well as the presence of neutralizing antibodies. This data should be correlated with pharmacokinetic (PK) and pharmacodynamic (PD) data, and clinical efficacy and safety outcomes. A holistic approach is necessary to determine the clinical significance of any observed immune response.[8]

Troubleshooting Guides

Anti-Drug Antibody (ADA) Bridging ELISA

This section provides troubleshooting for common issues encountered when using a bridging ELISA to detect anti-CAP-1002 antibodies.

Problem Possible Cause(s) Recommended Solution(s)
High Background - Insufficient blocking- Non-specific binding of detection reagent- Contaminated reagents or plates- Inadequate washing- Increase blocking incubation time or try a different blocking agent.- Reduce the concentration of the conjugated CAP-1002.- Use fresh, sterile-filtered buffers and new plates.- Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[9][10][11]
Poor Standard Curve - Pipetting errors- Improperly prepared or degraded standards- Incorrect plate reader settings- Ensure pipettes are calibrated and use proper pipetting techniques.- Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles.- Verify the correct wavelength and other settings on the plate reader.[9]
Weak or No Signal - Inactive HRP conjugate- Insufficient incubation times- Incorrect buffer pH- Use a new vial of HRP-conjugated CAP-1002.- Optimize incubation times for sample, detection reagent, and substrate.- Ensure all buffers are at the correct pH.[9][10][11][12]
High Variability - Inconsistent pipetting- Edge effects on the plate- Improper mixing of reagents- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or ensure proper sealing during incubations.- Thoroughly mix all reagents before use.[9][11]
ELISpot Assay for Cellular Immunogenicity

This section provides troubleshooting for common issues encountered when performing an ELISpot assay to detect T-cell responses against CAP-1002.

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Spots - Low frequency of responding cells- Poor cell viability- Suboptimal antigen concentration- Increase the number of cells plated per well.- Ensure proper handling and thawing of cryopreserved PBMCs.- Titrate the concentration of CAP-1002 used for stimulation.[13]
High Background (Non-specific Spots) - Contamination of cell culture- Over-stimulation of cells- Non-specific antibody binding- Use aseptic techniques and check for mycoplasma contamination.- Reduce the concentration of the stimulating antigen (CAP-1002).- Ensure adequate blocking of the ELISpot plate.[13]
Fuzzy or Poorly Defined Spots - Over-development of the assay- Cell clumping- Plate movement during incubation- Reduce the substrate incubation time.- Ensure a single-cell suspension before plating.- Use a dedicated, vibration-free incubator.
Inconsistent Spot Numbers - Uneven cell distribution- Pipetting variability- Gently mix the cell suspension before and during plating.- Use calibrated pipettes and be consistent with pipetting technique.

Experimental Protocols

Protocol 1: Anti-CAP-1002 Antibody Detection by Bridging ELISA

1. Plate Coating:

  • Dilute CAP-1002 to an optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4).

  • Add 100 µL of the diluted CAP-1002 to each well of a 96-well high-binding ELISA plate.

  • Incubate overnight at 4°C.

  • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described in step 1.

3. Sample Incubation:

  • Dilute patient samples, positive controls, and negative controls at the predetermined minimum required dilution (MRD) in assay diluent.

  • Add 100 µL of standards, controls, and diluted samples to the appropriate wells.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate as described in step 1.

4. Detection:

  • Dilute HRP-conjugated CAP-1002 to an optimized concentration in assay diluent.

  • Add 100 µL of the diluted HRP-conjugated CAP-1002 to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate 5-7 times with wash buffer.

5. Substrate Development and Reading:

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Protocol 2: IFN-γ ELISpot Assay for CAP-1002-Specific T-Cell Responses

1. Plate Preparation:

  • Pre-wet the PVDF membrane of a 96-well ELISpot plate with 35% ethanol for 1 minute.

  • Wash the plate 5 times with sterile water.

  • Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.

2. Cell Plating and Stimulation:

  • Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from the patient.

  • Add 2-4 x 10⁵ PBMCs to each well.

  • Add CAP-1002 (as the stimulating antigen) at a predetermined optimal concentration. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

3. Detection:

  • Wash the plate to remove the cells.

  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

4. Spot Development and Analysis:

  • Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge (approximately 5-20 minutes).

  • Stop the reaction by washing with tap water.

  • Allow the plate to dry completely.

  • Count the spots using an automated ELISpot reader.

Visualizations

Immunogenicity_Assessment_Workflow cluster_sample Patient Sample Collection cluster_humoral Humoral Immunity Assessment cluster_cellular Cellular Immunity Assessment cluster_interpretation Data Interpretation serum Serum/Plasma ada ADA Screening (ELISA) serum->ada pbmc PBMCs elispot ELISpot (Cytokine Release) pbmc->elispot tcell T-Cell Proliferation pbmc->tcell nab NAb Assay (Cell-based) ada->nab If positive interpretation Clinical Correlation nab->interpretation elispot->interpretation tcell->interpretation

Caption: Workflow for assessing the immunogenicity of CAP-1002.

ADA_Bridging_ELISA_Principle cluster_plate ELISA Plate Well plate Solid Phase cap1 Coated CAP-1002 ada Anti-CAP-1002 Ab (Sample) cap1->ada Binds cap2 HRP-conjugated CAP-1002 ada->cap2 Binds

Caption: Principle of the anti-drug antibody (ADA) bridging ELISA.

T_Cell_Response_Pathway cluster_response Effector Functions apc Antigen Presenting Cell (APC) tcell T-Cell apc->tcell Antigen Presentation cap1002 CAP-1002 cap1002->apc Uptake & Processing proliferation Proliferation tcell->proliferation cytokines Cytokine Release (IFN-γ) tcell->cytokines cytotoxicity Cytotoxicity tcell->cytotoxicity

References

CAP-1002 Technical Support Center: Enhancing Stability and Shelf-Life for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for maintaining the stability and shelf-life of CAP-1002 (deramiocel) for research use. CAP-1002 is an allogeneic cell therapy product composed of cardiosphere-derived cells (CDCs).[1][2] Adherence to proper handling and storage protocols is critical to ensure the viability, potency, and consistency of this investigational product in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CAP-1002 and what is its mechanism of action?

A1: CAP-1002 is a cell therapy comprised of allogeneic cardiosphere-derived cells (CDCs), which are a unique population of cardiac progenitor cells.[1] Its therapeutic effects are believed to be mediated through immunomodulatory, anti-inflammatory, and pro-regenerative mechanisms.[3] A key aspect of its mechanism is the secretion of nano-sized extracellular vesicles called exosomes, which carry bioactive molecules like microRNAs.[4][5][6] These exosomes can modulate the behavior of target cells, such as macrophages, to promote tissue repair and reduce inflammation.[4][7][8]

Q2: How is CAP-1002 for research use supplied and what are the immediate handling steps upon receipt?

A2: CAP-1002 for research use is typically supplied cryopreserved in a specially formulated cryoprotectant solution. Upon receipt, immediately transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage or to a -80°C freezer for short-term storage. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended long-term storage condition for CAP-1002?

A3: For optimal long-term stability, it is recommended to store CAP-1002 in the vapor phase of liquid nitrogen (-150°C to -196°C). Storage at -80°C is suitable for shorter periods, but may result in a more rapid decline in cell viability and function over time.

Q4: What cryopreservation medium is used for CAP-1002?

A4: In a clinical setting, CAP-1002 has been cryopreserved in a solution consisting of 50% CryoStor® CS10 (which contains 10% Dimethyl Sulfoxide - DMSO), 40% HypoThermosol®, and 10% human serum albumin.[9] For research-grade CDCs, a common cryopreservation medium is a 50:50 mix of Complete Explant Medium (CEM) and DMEM-Ham F12, supplemented with 5% B27 and 10% DMSO.

Q5: What are the critical quality attributes to assess post-thaw?

A5: The most critical quality attributes to assess after thawing CAP-1002 are cell viability, identity, purity, and potency.

  • Viability: The percentage of live cells, typically measured by trypan blue exclusion or a more sensitive method like flow cytometry with a viability dye.

  • Identity: Confirming the cells are CDCs, which can be done by checking for the expression of specific cell surface markers (e.g., CD105).

  • Purity: Assessing the absence of contaminating cells or microorganisms.

  • Potency: Evaluating the biological activity of the cells, which for CAP-1002 would involve an in vitro assay to measure its immunomodulatory function.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Post-Thaw Viability (<70%) 1. Improper storage conditions (e.g., temperature fluctuations, prolonged storage at -80°C).2. Slow thawing process.3. Suboptimal cryopreservation technique (if preparing your own CDCs).4. High concentration of cryoprotectant (e.g., DMSO) post-thaw.1. Ensure consistent storage in liquid nitrogen vapor phase. Review storage logs for any temperature deviations.2. Thaw cryovials rapidly in a 37°C water bath until a small ice crystal remains.3. For self-prepared CDCs, ensure a controlled cooling rate of -1°C/minute.4. Immediately upon thawing, dilute the cell suspension in pre-warmed culture medium to reduce the concentration of DMSO.
Inconsistent Experimental Results 1. Variability in cell viability and/or potency between vials.2. Inconsistent cell handling and plating density.3. Passage number of cells (if expanding post-thaw).4. Presence of cellular debris from dead cells affecting the assay.1. Perform a quality control check (viability and a simple functional assay) on a representative vial from each batch.2. Standardize all cell handling procedures, including pipetting techniques and ensuring a single-cell suspension before plating.3. Use cells at a consistent and low passage number for all experiments.4. Consider a density gradient centrifugation step (e.g., using Ficoll) to remove dead cells and debris after thawing.
Cell Clumping After Thawing 1. Presence of extracellular DNA from dead cells.2. Suboptimal thawing and washing procedure.1. Add a low concentration of a DNase enzyme (e.g., 10-20 U/mL) to the cell suspension medium after thawing.2. Ensure gentle pipetting during resuspension and washing steps.
Failure to Observe Expected Immunomodulatory Effects 1. Loss of cell potency due to improper storage or handling.2. Assay system is not sensitive enough or is inappropriate.3. The specific batch of cells has low potency.1. Review storage and handling procedures. Thaw a new vial from a different batch if available.2. Optimize the potency assay. This may include adjusting the ratio of CAP-1002 cells to target immune cells, or measuring different cytokine readouts.3. If possible, test a new batch of CAP-1002 and compare its performance to a positive control.

Experimental Protocols

Protocol 1: Thawing of Cryopreserved CAP-1002

This protocol is designed to maximize the viability and recovery of cryopreserved CAP-1002.

Materials:

  • Cryovial of CAP-1002

  • Complete culture medium (e.g., IMDM with 10% FBS, 1% Penicillin-Streptomycin), pre-warmed to 37°C

  • 37°C water bath

  • Sterile 15 mL conical tube

  • 70% ethanol

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Prepare all materials in a sterile biological safety cabinet.

  • Retrieve the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.

  • Gently agitate the vial until only a small ice crystal remains. This should take approximately 60-90 seconds. Do not allow the vial to completely thaw.

  • Wipe the exterior of the vial with 70% ethanol before opening it inside the biological safety cabinet.

  • Using a sterile pipette, slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Gently mix the cell suspension.

  • Centrifuge the tube at 300 x g for 5 minutes at room temperature.

  • Aspirate the supernatant, being careful not to disturb the cell pellet.

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed culture medium for cell counting and subsequent experiments.

Protocol 2: Assessment of Post-Thaw Viability using Trypan Blue

Materials:

  • Thawed CAP-1002 cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Take a 10 µL aliquot of the resuspended cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

  • Calculate the cell concentration and viability:

    • Cell Concentration (cells/mL) = (Average number of viable cells per square) x Dilution factor (2) x 10^4

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 3: In Vitro Potency Assay - Macrophage Co-culture

This assay assesses the immunomodulatory potency of CAP-1002 by measuring its ability to suppress the production of the pro-inflammatory cytokine TNF-α from activated macrophages.

Materials:

  • Thawed and viable CAP-1002 cells

  • Human monocyte-derived macrophages (e.g., from THP-1 cell line or primary monocytes)

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

  • Complete culture medium

  • Human TNF-α ELISA kit

Procedure:

  • Macrophage Preparation:

    • If using THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Plate the macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

  • Co-culture Setup:

    • Add CAP-1002 cells to the wells containing macrophages at different ratios (e.g., 1:1, 1:5, 1:10 Macrophage:CAP-1002). Include control wells with macrophages only.

  • Activation:

    • Stimulate the co-cultures with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Analysis:

    • Collect the culture supernatant and centrifuge to remove any cells.

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

    • A potent batch of CAP-1002 will show a dose-dependent reduction in TNF-α secretion from LPS-stimulated macrophages.

Visualizations

experimental_workflow cluster_storage Storage cluster_thawing Thawing & Preparation cluster_qc Quality Control cluster_experiment Downstream Experiment storage Cryopreserved CAP-1002 (Vapor Phase Liquid Nitrogen) thaw Rapid Thawing (37°C Water Bath) storage->thaw dilute Dilution in Pre-warmed Medium thaw->dilute wash Centrifugation & Washing dilute->wash resuspend Resuspension in Fresh Medium wash->resuspend viability Viability Assay (Trypan Blue) resuspend->viability potency Potency Assay (e.g., Macrophage Co-culture) resuspend->potency identity Identity Check (Flow Cytometry for CD105) resuspend->identity experiment In Vitro / In Vivo Experiment resuspend->experiment

Caption: Experimental workflow for handling cryopreserved CAP-1002.

signaling_pathway CAP1002 CAP-1002 (CDCs) Exosomes Secreted Exosomes (containing microRNAs) CAP1002->Exosomes secretion Macrophage Activated Macrophage Exosomes->Macrophage uptake & modulation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Macrophage->Inflammation inhibition AntiInflammation Anti-inflammatory Cytokines (e.g., IL-10) Macrophage->AntiInflammation promotion TissueRepair Tissue Repair & Regeneration Inflammation->TissueRepair inhibits AntiInflammation->TissueRepair promotes

Caption: Proposed immunomodulatory signaling pathway of CAP-1002.

References

Mitigating off-target effects of CAP-1002 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CAP-1002 Preclinical Studies

This guide is intended for researchers, scientists, and drug development professionals working with CAP-1002 (deramiocel) in preclinical models. It provides answers to frequently asked questions and troubleshooting support for mitigating and interpreting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CAP-1002?

A1: CAP-1002 is a cell-based therapy consisting of allogeneic cardiosphere-derived cells (CDCs).[1][2] Its primary mechanism is not direct cell replacement or engraftment. Instead, the CDCs act via a paracrine effect, secreting bioactive molecules packaged within extracellular vesicles, primarily exosomes.[3][4] These exosomes contain proteins and microRNAs that modulate the host's cellular environment. The key therapeutic actions are immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic.[1][3][4] A major component of this mechanism involves altering macrophage expression profiles towards a healing, anti-inflammatory phenotype.[4][5]

Q2: What are the known or potential off-target effects of CAP-1002 in preclinical models?

A2: In the context of CAP-1002, "off-target" typically refers to systemic effects beyond the primary organ of interest (e.g., the heart). Preclinical and clinical data have shown that these effects are often therapeutically beneficial. For example, intracoronary administration aimed at treating cardiomyopathy also resulted in improved skeletal muscle function in Duchenne muscular dystrophy (DMD) models and patients.[6] Potential undesirable effects in preclinical studies could include:

  • Immunogenicity: As an allogeneic product, there is a potential for an immune response, although preclinical studies suggest CAP-1002 has a low immunogenic profile.[7]

  • Unintended Biodistribution: Persistence or accumulation of cells in non-target organs.

  • Over-suppression of Immune Response: The potent immunomodulatory effects could theoretically impact the host's ability to respond to pathogens, although this has not been reported as a significant issue.

Q3: How can our lab distinguish between on-target efficacy and off-target effects?

A3: This requires a well-designed study with multiple endpoints.

  • Define Primary vs. Secondary Organs: Clearly define the target organ (e.g., heart) and potential secondary organs (e.g., diaphragm, limb muscles).

  • Use Organ-Specific Functional Assays: For a DMD model, this would involve cardiac function tests (e.g., echocardiography for ejection fraction) and skeletal muscle tests (e.g., grip strength, in-situ force measurement).[7]

  • Histological Analysis: Perform detailed histological and immunohistochemical analysis on both target and non-target tissues to assess inflammation, fibrosis, and regeneration.

  • Biodistribution Studies: Quantify the location and persistence of CAP-1002 post-administration to correlate cell location with observed effects.

Q4: What is the expected safety profile of CAP-1002 in animal models?

A4: Based on extensive preclinical work and clinical trials, CAP-1002 has a favorable safety profile.[5][8] In preclinical DMD mouse models, repeat intravenous doses were well-tolerated and did not elicit significant safety issues.[7] The most common adverse events noted in human trials were transient, infusion-related reactions.[6] In your preclinical model, you should monitor for acute inflammatory reactions post-infusion and assess standard toxicology endpoints, but severe adverse events are not anticipated based on current knowledge.

Troubleshooting Guide

Issue 1: We are observing a significant, acute inflammatory response following intravenous administration of CAP-1002 in our mouse model.

Potential Cause Troubleshooting Step
Cell Viability/Quality Issue Verify the viability of the cell lot used (>95% is typical). Ensure cells were not subjected to stress during thawing or preparation. Run a potency assay (e.g., cytokine secretion) on a sample from the same lot.
Host Immune Reaction Although low, immunogenicity is possible. Perform an ELISA to measure host antibody levels (e.g., donor-specific antibodies) pre- and post-infusion. Analyze immune cell infiltration in key organs via histology or flow cytometry.
Contamination Rule out endotoxin or mycoplasma contamination in the cell product or vehicle solution.
Infusion Rate/Procedure An excessively rapid infusion can cause an acute reaction. Ensure the infusion rate is scaled appropriately for the animal model and is consistent with established protocols.

Issue 2: Post-mortem analysis shows CAP-1002 persistence in a non-target organ (e.g., lungs) weeks after administration.

Potential Cause Troubleshooting Step
First-Pass Effect For IV administration, transient trapping in the lungs is common for cell therapies. This is an expected finding and does not necessarily indicate a safety risk.
Local Inflammation Pre-existing inflammation in the non-target organ may have caused the cells to traffic there. Assess the baseline health of your animals and perform histological analysis on the organ to check for underlying pathology.
Interpretation The key question is whether the cell persistence is associated with pathology. Perform histology on the organ to look for signs of inflammation, fibrosis, or tissue damage. If the tissue appears normal, the finding may not be adverse. CAP-1002's mechanism is paracrine, so long-term engraftment is not required for efficacy.

Issue 3: The expected therapeutic effect on the target organ is lower than anticipated.

Potential Cause Troubleshooting Step
Sub-optimal Dose or Frequency The therapeutic effect is dose-dependent. Consider running a dose-escalation study. Preclinical data suggests repeat dosing sustains and enhances the therapeutic effect.[7]
Cell Source Variability The potency of CDCs can vary based on donor characteristics.[9] If using different cell lots, ensure they are qualified with a standardized potency assay.
Timing of Assessment The therapeutic effects (e.g., reduction in fibrosis, functional improvement) may take several weeks to become apparent. Ensure your endpoint assessment is timed appropriately based on the disease model's progression.
Animal Model Severity If the disease is too advanced, the therapy may only stabilize the condition rather than reverse it. Consider initiating treatment at an earlier disease stage in a separate cohort to assess preventative potential.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of CAP-1002, illustrating its effects on cardiac and skeletal muscle.

Table 1: Preclinical Efficacy of Repeat CAP-1002 Dosing in mdx Mouse Model (Data synthesized from published findings[7])

ParameterTreatment GroupOutcomePercent Improvement vs. Control
Soleus Muscle (Leg) Repeat Dose CAP-1002Increased Absolute Force+25%
Diaphragm Muscle Repeat Dose CAP-1002Increased Absolute Force+30%
Skeletal Muscle Fibrosis Repeat Dose CAP-1002Decreased Fibrosis-40%
Cardiac Muscle Fibrosis Repeat Dose CAP-1002Decreased Fibrosis-35%

Table 2: Functional Outcomes from HOPE-2 Clinical Trial (12-Month Data) (Data derived from published trial results[10])

EndpointCAP-1002 GroupPlacebo GroupTreatment Benefit
PUL 1.2 Score Decline -1.6 points-5.5 points71% Slower Decline
Left Ventricle Ejection Fraction N/AN/A+4% vs. Placebo

Experimental Protocols

Protocol 1: In Vitro Immunomodulation Assay (Macrophage Co-culture)

  • Objective: To assess the ability of CAP-1002 to modulate macrophage phenotype from pro-inflammatory (M1) to anti-inflammatory (M2).

  • Materials: Human monocyte-derived macrophages (MDMs), CAP-1002 cells, cell culture medium, LPS (lipopolysaccharide), IFN-γ (Interferon-gamma), IL-4, Transwell inserts (0.4 µm pore size).

  • Methodology:

    • Plate MDMs in a 12-well plate. Polarize half of the wells towards an M1 phenotype by treating with LPS and IFN-γ for 24 hours. Leave the other half as M0 (unstimulated).

    • Seed CAP-1002 cells onto Transwell inserts.

    • After 24 hours, wash the M1 macrophages and replace with fresh medium. Place the Transwell inserts containing CAP-1002 into the wells with the M1 macrophages (non-contact co-culture).

    • As a positive control for M2 polarization, treat a separate set of M0 macrophages with IL-4.

    • Co-culture for 48-72 hours.

  • Analysis:

    • Gene Expression: Harvest the macrophages and perform qPCR for M1 markers (e.g., TNFα, IL-6, iNOS) and M2 markers (e.g., Arg1, CD206, IL-10).

    • Protein Secretion: Collect the culture supernatant and analyze cytokine levels using an ELISA or multiplex assay (e.g., Luminex) for TNF-α, IL-6, and IL-10.

  • Expected Outcome: Macrophages co-cultured with CAP-1002 will show a significant downregulation of M1 markers and upregulation of M2 markers compared to the M1 control group.

Protocol 2: Biodistribution Study in Mice using qPCR

  • Objective: To quantify the distribution and persistence of human CAP-1002 cells in various tissues of an immunodeficient mouse model.

  • Materials: Immunodeficient mice (e.g., NSG), CAP-1002 cells, DNA extraction kits, primers/probes specific for a human repetitive element (e.g., Alu sequence) and a mouse housekeeping gene (e.g., Gapdh).

  • Methodology:

    • Administer a defined dose of CAP-1002 cells (e.g., 1 million cells) via intravenous injection. Include a vehicle control group.

    • At pre-defined time points (e.g., 1 hour, 24 hours, 7 days, 28 days), euthanize a cohort of animals (n=3-5 per time point).

    • Perfuse animals with saline to remove blood from tissues.

    • Harvest key organs (lungs, heart, liver, spleen, kidneys, muscle, bone marrow). Snap-freeze in liquid nitrogen and store at -80°C.

    • Extract genomic DNA from a weighed portion of each tissue sample.

    • Create a standard curve by spiking a known number of CAP-1002 cells into naïve mouse tissue DNA.

  • Analysis:

    • Perform quantitative PCR (qPCR) using the human-specific (Alu) and mouse-specific (Gapdh) primers.

    • Quantify the number of human cells per million mouse cells (or per µg of gDNA) in each tissue by comparing Cq values to the standard curve.

  • Expected Outcome: The data will show an initial high concentration of cells in the lungs (first-pass effect) at early time points, followed by rapid clearance. Lower levels may be detected in other organs like the spleen and liver. The number of detectable cells is expected to decrease significantly over the 28-day period.

Diagrams & Workflows

G cluster_main CAP-1002 Paracrine Mechanism of Action cluster_effects Therapeutic Effects cap1002 CAP-1002 (Allogeneic CDCs) exosomes Secreted Exosomes (Contain microRNAs, proteins) cap1002->exosomes Release macrophage Host Macrophage (Pro-inflammatory State) exosomes->macrophage Uptake By macrophage_mod Modulated Macrophage (Anti-inflammatory State) macrophage->macrophage_mod Phenotypic Shift inflammation ↓ Inflammation macrophage_mod->inflammation fibrosis ↓ Fibrosis macrophage_mod->fibrosis regeneration ↑ Tissue Regeneration macrophage_mod->regeneration

Caption: Paracrine mechanism of action for CAP-1002.

G Experimental Workflow: Preclinical Biodistribution Study cluster_harvest Tissue Collection start Start: Animal Dosing t1 Time Point 1 (e.g., 1 hour) start->t1 t2 Time Point 2 (e.g., 24 hours) start->t2 t3 Time Point N (e.g., 28 days) start->t3 harvest1 Euthanize & Perfuse t1->harvest1 t2->harvest1 t3->harvest1 harvest2 Harvest Organs (Heart, Lungs, Liver, etc.) harvest1->harvest2 dna_extraction Genomic DNA Extraction harvest2->dna_extraction qpcr qPCR Analysis (Human-specific Alu primers) dna_extraction->qpcr analysis Data Analysis: Quantify Cells per Organ qpcr->analysis end End: Biodistribution Profile analysis->end

Caption: Workflow for assessing CAP-1002 biodistribution.

G Troubleshooting Logic: Investigating Unexpected Immune Response start Unexpected Immune Response Observed q1 Was cell viability and quality confirmed? start->q1 a1_yes Check Infusion Procedure q1->a1_yes Yes a1_no Action: Qualify new cell lot. Repeat study. q1->a1_no No q2 Was infusion rate and volume correct? a1_yes->q2 a2_yes Assess Host Factors q2->a2_yes Yes a2_no Action: Correct protocol. Repeat study. q2->a2_no No q3 Is there evidence of pre-existing inflammation or donor-specific antibodies? a2_yes->q3 a3_yes Conclusion: Response is likely host-specific. Consider animal pre-screening. q3->a3_yes Yes a3_no Conclusion: Response is anomalous. Monitor for endotoxins/contaminants. q3->a3_no No

Caption: Decision tree for troubleshooting immune responses.

References

Technical Support Center: Enhancing CAP-1002 Exosome Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of CAP-1002 exosomes to their target tissues, primarily the heart and skeletal muscle.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the delivery of CAP-1002 exosomes.

Issue 1: Low Bioavailability and Rapid Clearance of Intravenously Administered Exosomes

Question: After intravenous (IV) injection, I am observing low accumulation of CAP-1002 exosomes in the target heart and muscle tissues, suggesting rapid clearance from circulation. How can I improve the circulation half-life and bioavailability of the exosomes?

Answer:

Rapid clearance of exosomes by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, is a common challenge. Here are several strategies to mitigate this issue:

  • Surface Modification with "Don't Eat Me" Signals: Engineering exosomes to express CD47 on their surface can help them evade phagocytosis by macrophages, thereby prolonging their circulation time.

  • PEGylation: Modifying the exosome surface with polyethylene glycol (PEG) can shield them from MPS recognition and reduce clearance.

  • Optimization of Administration Route: While IV is common, alternative routes like intramuscular or targeted injections might increase local concentration and reduce systemic clearance. For cardiac delivery, intracoronary or intramyocardial injections have been explored in preclinical settings, though they are more invasive.

Experimental Protocol: Surface Engineering of Exosomes with Cardiac-Targeting Peptide (CTP)

This protocol describes the modification of exosomes to enhance their affinity for cardiac tissue.

  • Peptide-Lipid Conjugation:

    • Synthesize or procure a cardiac-targeting peptide (e.g., CSTSMLKAC).

    • Conjugate the peptide to a lipid anchor, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), using an N-hydroxysuccinimide (NHS) ester linker to form a DOPE-peptide conjugate.

  • Exosome Surface Modification:

    • Incubate the purified CAP-1002 exosomes with the DOPE-peptide conjugate. The lipid anchor will spontaneously insert into the exosomal lipid bilayer.

  • Purification of Modified Exosomes:

    • Remove excess, unbound DOPE-peptide conjugates using size exclusion chromatography or dialysis.

  • Validation of Targeting:

    • Confirm the presence of the peptide on the exosome surface using techniques like flow cytometry or western blot with an antibody against the peptide.

    • Perform in vitro binding assays with cardiomyocytes to validate enhanced uptake.

    • Conduct in vivo biodistribution studies in an animal model to quantify cardiac accumulation.

Issue 2: Inefficient Targeting of Exosomes to Skeletal Muscle

Question: My experiments show suboptimal delivery of CAP-1002 exosomes to skeletal muscle tissue. What methods can I use to specifically target these tissues?

Answer:

Similar to cardiac targeting, enhancing delivery to skeletal muscle requires strategies that increase the affinity of exosomes for muscle cells.

  • Muscle-Targeting Peptides: Utilize peptides that specifically bind to receptors on the surface of muscle cells. A muscle-targeting moiety has been shown to enhance exosome delivery to the lower limb in mice.[1]

  • Antibody Conjugation: Conjugate exosomes with antibodies that recognize muscle-specific surface antigens.

Experimental Protocol: Anchoring a Muscle-Targeting Peptide to Exosomes

This protocol outlines a method to attach a muscle-targeting peptide to exosomes using an anchor peptide system.

  • Peptide Synthesis:

    • Synthesize or obtain a muscle-targeting peptide and an anchor peptide (e.g., CP05) that binds to a common exosomal surface protein like CD63.

  • Conjugation of Peptides:

    • Chemically conjugate the muscle-targeting peptide to the anchor peptide.

  • Exosome Functionalization:

    • Incubate the purified CAP-1002 exosomes with the muscle-targeting peptide-anchor peptide conjugate. The anchor peptide will bind to its target protein on the exosome surface.

  • Purification and Validation:

    • Purify the functionalized exosomes to remove unbound peptides.

    • Validate the presence and functionality of the muscle-targeting peptide through in vitro and in vivo experiments as described for cardiac targeting.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of action of CAP-1002 and its exosomes?

A1: CAP-1002 is a cell therapy composed of cardiosphere-derived cells (CDCs).[2][3] The therapeutic effects are largely mediated by the exosomes secreted by these cells.[4][5][6] These exosomes carry a cargo of bioactive molecules, including proteins and nucleic acids, which exert immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic effects on target cells.[4]

Q2: What are the primary target tissues for CAP-1002 exosomes?

A2: The primary target tissues for CAP-1002 are the heart and skeletal muscles, particularly in the context of diseases like Duchenne muscular dystrophy (DMD) where both muscle types are affected.[2]

Q3: What is the typical biodistribution of unmodified CAP-1002 (CDC-derived) exosomes after intravenous administration?

A3: Preclinical studies have shown that intravenously administered, unmodified cardiosphere-derived cell exosomes primarily accumulate in the heart on a per-mg basis, with uptake also observed in the liver, spleen, lungs, and kidneys.[7][8][9] Cardiac injury can enhance the uptake of these exosomes in the heart.[7][8][9]

Q4: How can I label and track CAP-1002 exosomes in vivo to assess delivery efficiency?

A4: Several methods can be used for in vivo tracking of exosomes:

  • Fluorescent Labeling: Lipophilic dyes such as DiR can be used to label the exosome membrane for near-infrared fluorescence imaging.

  • Bioluminescence Imaging: Genetically engineering the parent CDCs to express a luciferase that is packaged into the exosomes allows for sensitive in vivo imaging.

  • Radiolabeling: Labeling exosomes with radioisotopes like Indium-111 enables quantitative biodistribution studies using SPECT/CT imaging.

Q5: Are there established protocols for improving the yield of exosomes from cardiosphere-derived cells?

A5: Yes, several strategies can be employed to increase exosome production from parent cells:

  • 3D Cell Culture: Growing CDCs in a three-dimensional culture system can enhance exosome secretion compared to traditional 2D cultures.

  • Hypoxic Conditions: Culturing cells under hypoxic conditions has been shown to stimulate exosome release.

  • Bioreactors: Utilizing bioreactors for large-scale cell culture can provide a controlled environment to optimize exosome production.

  • Genetic Manipulation: Overexpressing genes involved in exosome biogenesis or downregulating genes that inhibit their release can increase yield.

Quantitative Data Summary

Table 1: Biodistribution of Unmodified Cardiosphere-Derived Cell Exosomes in Mice

OrganAccumulation (per mg of tissue)
HeartHighest
LiverHigh
SpleenModerate
LungsModerate
KidneysModerate
BrainLow

Data synthesized from preclinical studies. Actual values can vary based on the animal model, injection route, and analytical methods.[7][8][9]

Table 2: Comparison of Cardiac Uptake of Unmodified vs. Cardiac-Targeting Peptide (CTP) Modified Exosomes

Exosome TypeRelative Cardiac Uptake (in vivo)
Unmodified ExosomesBaseline
CTP-Modified Exosomes~15% increase over unmodified

Data based on studies using HEK293-derived exosomes with CTP. Similar principles apply to CAP-1002 exosomes.[10]

Experimental Methodologies

Method 1: Quantification of Exosome Biodistribution using a qPCR-based Method (DUST)

This method allows for the detection of unmodified exosomes using a naturally abundant small RNA as a tracer.[7][8]

  • Identify a Unique RNA Tracer: Identify a small RNA species that is highly enriched in the CAP-1002 exosomes and has low background levels in the recipient animal model (e.g., a human-specific Y RNA-derived small RNA in a mouse model).

  • Exosome Administration: Administer a known quantity of purified CAP-1002 exosomes to the animal model via the desired route (e.g., intravenous injection).

  • Tissue and Fluid Collection: At various time points, collect tissues of interest (heart, liver, spleen, etc.) and biofluids (plasma, urine).

  • RNA Isolation: Isolate total RNA from the collected samples.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using primers specific for the identified RNA tracer to quantify its presence in each sample.

  • Data Analysis: Normalize the tracer RNA levels to a housekeeping gene and calculate the amount of exosome accumulation per milligram of tissue or volume of fluid.

Method 2: In Vitro Assessment of Targeted Exosome Uptake by Cardiomyocytes

This protocol assesses the efficiency of targeted exosomes in being internalized by the target cells.[11][12]

  • Cell Culture: Culture primary cardiomyocytes or a relevant cell line (e.g., H9c2) in appropriate culture vessels.

  • Exosome Labeling: Label both unmodified and targeted CAP-1002 exosomes with a fluorescent dye (e.g., Exo-Red).

  • Incubation: Add the labeled exosomes to the cultured cardiomyocytes at a defined concentration and incubate for various time points (e.g., 2, 12, and 24 hours).

  • Microscopy: Visualize and capture images of the cells using fluorescence microscopy to observe exosome uptake.

  • Flow Cytometry: For a quantitative analysis, harvest the cells, wash them to remove non-internalized exosomes, and analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in cells treated with targeted exosomes compared to unmodified exosomes indicates enhanced uptake.

Visualizations

experimental_workflow_targeting Workflow for Developing Targeted CAP-1002 Exosomes cluster_modification Exosome Modification cluster_validation Validation Peptide Selection Peptide Selection Conjugation Strategy Conjugation Strategy Peptide Selection->Conjugation Strategy e.g., to lipid anchor Exosome Incubation Exosome Incubation Conjugation Strategy->Exosome Incubation Purification Purification Exosome Incubation->Purification Remove unbound peptides In Vitro Uptake In Vitro Uptake Purification->In Vitro Uptake Assess cellular uptake In Vivo Biodistribution In Vivo Biodistribution In Vitro Uptake->In Vivo Biodistribution Confirm in animal model Therapeutic Efficacy Therapeutic Efficacy In Vivo Biodistribution->Therapeutic Efficacy Evaluate functional outcome

Targeted Exosome Development Workflow

signaling_pathway CAP-1002 Exosome Mechanism of Action CAP-1002 Exosomes CAP-1002 Exosomes Target Cell (Cardiomyocyte/Myoblast) Target Cell (Cardiomyocyte/Myoblast) CAP-1002 Exosomes->Target Cell (Cardiomyocyte/Myoblast) Uptake Immunomodulation Immunomodulation Target Cell (Cardiomyocyte/Myoblast)->Immunomodulation Anti-Inflammatory Effects Anti-Inflammatory Effects Target Cell (Cardiomyocyte/Myoblast)->Anti-Inflammatory Effects Anti-Fibrotic Effects Anti-Fibrotic Effects Target Cell (Cardiomyocyte/Myoblast)->Anti-Fibrotic Effects Pro-Angiogenic Effects Pro-Angiogenic Effects Target Cell (Cardiomyocyte/Myoblast)->Pro-Angiogenic Effects Tissue Repair & Regeneration Tissue Repair & Regeneration Immunomodulation->Tissue Repair & Regeneration Anti-Inflammatory Effects->Tissue Repair & Regeneration Anti-Fibrotic Effects->Tissue Repair & Regeneration Pro-Angiogenic Effects->Tissue Repair & Regeneration troubleshooting_logic Troubleshooting Low Exosome Delivery Low Target Tissue Accumulation Low Target Tissue Accumulation Rapid Clearance Rapid Clearance Low Target Tissue Accumulation->Rapid Clearance Inefficient Targeting Inefficient Targeting Low Target Tissue Accumulation->Inefficient Targeting Increase Circulation Half-Life Increase Circulation Half-Life Rapid Clearance->Increase Circulation Half-Life Enhance Target Affinity Enhance Target Affinity Inefficient Targeting->Enhance Target Affinity PEGylation PEGylation Increase Circulation Half-Life->PEGylation CD47 Surface Expression CD47 Surface Expression Increase Circulation Half-Life->CD47 Surface Expression Targeting Peptides Targeting Peptides Enhance Target Affinity->Targeting Peptides Antibody Conjugation Antibody Conjugation Enhance Target Affinity->Antibody Conjugation

References

Adjusting CAP-1002 dosage for different stages of Duchenne muscular dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the clinical application of CAP-1002 for Duchenne muscular dystrophy (DMD). The following content, structured in a question-and-answer format, addresses key considerations for experimental design and clinical trial implementation.

Frequently Asked Questions (FAQs)

Q1: Is the dosage of CAP-1002 adjusted for different stages of Duchenne muscular dystrophy (e.g., ambulatory vs. non-ambulatory)?

A1: Based on available clinical trial data from the HOPE-2 and HOPE-3 studies, the dosage of CAP-1002 has been standardized for participants, irrespective of their ambulatory status.[1][2][3][4] Both ambulatory and non-ambulatory boys and young men with DMD have received a consistent dosage of 150 million cardiosphere-derived cells (CDCs) per infusion.[1][3][4] The clinical trials focused on patients with advanced stages of DMD, with the HOPE-2 trial population being approximately 80% non-ambulant.[1][2][3][4] The consistent finding across these trials is a standardized dosage rather than a stage-adjusted one.

Q2: What is the established administration protocol for CAP-1002 in recent clinical trials?

A2: In the Phase 2 (HOPE-2) and Phase 3 (HOPE-3) clinical trials, CAP-1002 is administered as an intravenous infusion of 150 million cells.[1][3][4] This infusion is repeated every three months.[1][3][4]

Q3: What is the primary mechanism of action of CAP-1002 in Duchenne muscular dystrophy?

A3: CAP-1002 is a cell therapy composed of allogeneic cardiosphere-derived cells (CDCs).[5] Its therapeutic effects are believed to be mediated by the secretion of exosomes, which are nano-sized vesicles containing bioactive molecules such as proteins and microRNAs.[6][7][8][9] These exosomes exert immunomodulatory, anti-inflammatory, and pro-regenerative effects.[6][8] A key mechanism is the modulation of macrophage activity, shifting them towards an anti-inflammatory and regenerative phenotype, which in turn can reduce muscle damage and promote repair.[10]

Q4: What premedication is required before CAP-1002 infusion?

A4: To mitigate the risk of hypersensitivity reactions, a premedication regimen is administered prior to CAP-1002 infusion.[1][2][3] This regimen was implemented in the HOPE-2 trial after early instances of allergic reactions.[2] The premedication includes intravenous steroids and antihistamines.[11][12] Specific details of the premedication protocol, such as the exact drugs, dosages, and timing, are determined by the investigator based on guidelines provided by Capricor Therapeutics and institutional protocols.[12]

Q5: What are the primary safety considerations for CAP-1002 administration?

A5: The primary safety concern observed in clinical trials has been hypersensitivity or allergic reactions.[2][3] The implementation of a premedication regimen with steroids and antihistamines has been effective in mitigating these reactions.[2][3][11] Overall, CAP-1002 has been reported to be generally safe and well-tolerated in clinical trials.[1][3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Patient develops symptoms of a hypersensitivity reaction (e.g., rash, fever, shortness of breath) during or shortly after infusion. Immune response to the allogeneic cells or components of the infusion medium.1. Immediately pause the infusion. 2. Assess vital signs and stabilize the patient according to institutional guidelines for managing infusion reactions. 3. Administer emergency medications (e.g., epinephrine, additional antihistamines, corticosteroids) as clinically indicated. 4. Report the adverse event to the study sponsor and institutional review board (IRB). 5. For subsequent infusions, review and potentially adjust the premedication regimen in consultation with the sponsor.
Difficulty with intravenous access. Poor venous access in patients with advanced DMD due to muscle wasting and fibrosis.1. Utilize experienced personnel for IV placement. 2. Consider the use of ultrasound guidance for vein localization. 3. In select cases, and if stipulated in the clinical protocol, a central venous access device may be considered, although peripheral access is standard.
Variability in efficacy outcome measures (e.g., PUL 2.0 scores). - Inconsistent administration of the assessment. - Natural fluctuations in patient's condition. - Inter-rater variability.1. Ensure all personnel administering the PUL 2.0 are thoroughly trained and certified on the standardized protocol. 2. Conduct assessments at a consistent time of day and in a controlled environment. 3. For multi-site trials, implement central monitoring and regular retraining to minimize inter-rater variability.

Quantitative Data from Clinical Trials

Table 1: CAP-1002 Dosage and Administration in Duchenne Muscular Dystrophy Clinical Trials
Clinical TrialPhasePatient Population (Stage)DosageRoute of AdministrationFrequency
HOPE-Duchenne I/IIAdvanced DMD with cardiac scarring (mostly non-ambulatory)75 million cellsIntracoronary infusionSingle dose
HOPE-2 IIAdvanced DMD (ambulatory and non-ambulatory, ~80% non-ambulatory)150 million cellsIntravenous infusionEvery 3 months
HOPE-3 IIIDMD with impaired skeletal muscle function (ambulatory and non-ambulatory)150 million cellsIntravenous infusionEvery 3 months
Table 2: Efficacy of CAP-1002 in the HOPE-2 Trial (12-Month Results)
Outcome MeasureCAP-1002 Group (n=8)Placebo Group (n=12)p-value
Change in PUL 2.0 Score Mean change of +2.4 points over placeboDecline consistent with natural history0.05
Change in LV Ejection Fraction (%) -0.33 (SD 2.01)-1.89 (SD 2.23)0.004
Change in LV End-Systolic Volume (indexed, mL/m²) -3.10 (SD 1.68)+1.70 (SD 5.02)0.01
Change in Creatine Kinase-MB (% of total CK) -0.50 (SD 0.55)+2.00 (SD 1.00)0.006

Note: The HOPE-2 trial population was predominantly non-ambulatory. A direct statistical comparison of outcomes between ambulatory and non-ambulatory subgroups within the trial is not detailed in the provided search results. However, the positive results were observed in this mixed, yet largely non-ambulatory, population.

Experimental Protocols

Protocol 1: CAP-1002 Intravenous Infusion

Objective: To safely administer 150 million CAP-1002 cells intravenously.

Materials:

  • Vial(s) containing 150 million CAP-1002 cells in cryopreservative solution.

  • Appropriate diluent (e.g., 0.9% Sodium Chloride, 5% Human Serum Albumin).

  • Premedication drugs: Intravenous corticosteroids (e.g., methylprednisolone) and antihistamines (e.g., diphenhydramine).

  • Standard intravenous infusion set (non-filtered or as specified by the sponsor).

  • Infusion pump (optional, as per protocol).

  • Emergency medical supplies for managing potential hypersensitivity reactions.

Procedure:

  • Patient Preparation and Premedication:

    • Obtain informed consent.

    • Assess vital signs and establish baseline measurements.

    • Establish peripheral intravenous access with an appropriately sized catheter.

    • Administer premedication as per the clinical trial protocol. A common regimen includes intravenous corticosteroids and antihistamines approximately 30-60 minutes prior to infusion to minimize the risk of hypersensitivity reactions.[11][12]

  • CAP-1002 Preparation:

    • Thaw the vial(s) of cryopreserved CAP-1002 according to the sponsor's specific instructions, typically in a 37°C water bath.

    • Gently dilute the cell suspension with the specified diluent to the final infusion volume. Avoid vigorous agitation to maintain cell viability.

    • Draw the final cell suspension into the infusion bag or syringe.

  • Infusion Administration:

    • Verify patient identity and product details with a second qualified healthcare professional.

    • Connect the infusion set to the patient's IV line.

    • Administer the CAP-1002 suspension via intravenous infusion over a prescribed period (e.g., 30-60 minutes).

    • Closely monitor the patient for any signs of an infusion reaction, including changes in vital signs, skin reactions, or respiratory distress.

  • Post-Infusion Monitoring:

    • After the infusion is complete, flush the IV line with a small volume of saline to ensure the full dose has been administered.

    • Continue to monitor the patient's vital signs and clinical status for a specified observation period (e.g., at least 2 hours post-infusion) as per the protocol.[13]

Protocol 2: Assessment of Upper Limb Function using PUL 2.0

Objective: To quantitatively assess upper limb motor function in patients with DMD.

Materials:

  • PUL 2.0 kit, including standardized items (e.g., weights, cups, coins, paper, cans).

  • Height-adjustable table.

  • Chair with appropriate back and foot support.

  • PUL 2.0 manual and scoring sheet.

Procedure:

  • Patient Positioning:

    • The patient should be seated comfortably in a chair that provides good back and foot support. The chair should not have armrests.

    • The height-adjustable table is positioned in front of the patient as required for specific tasks.

  • Assessment Administration:

    • The assessment is performed by a trained and certified evaluator.

    • Follow the standardized instructions in the PUL 2.0 manual for each of the 22 items.

    • The assessment begins with an "entry item" to determine the patient's functional level, which then guides the starting point for the subsequent items.

    • Items are divided into three domains: high-level (shoulder), mid-level (elbow), and distal-level (wrist and hand).

    • Record the patient's performance for each item on the PUL 2.0 scoring sheet. Scoring is typically on a scale of 0 (unable), 1 (able with compensation), or 2 (able without difficulty), with some variations for specific items.

  • Scoring:

    • Sum the scores for each domain separately.

    • Calculate the total PUL 2.0 score by summing the scores from the three domains (maximum score of 42). The entry item is not included in the total score.

Visualizations

Signaling Pathway and Experimental Workflow

CAP1002_Mechanism_of_Action cluster_0 CAP-1002 (CDCs) cluster_1 Exosome-Mediated Effects cluster_2 Target Cells & Pathways in DMD Muscle CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Release of Exosomes (containing microRNAs & proteins) CAP1002->Exosomes Macrophage Pro-inflammatory Macrophage Exosomes->Macrophage Uptake by Macrophages AntiMacrophage Anti-inflammatory (Pro-regenerative) Macrophage Macrophage->AntiMacrophage Phenotypic Switch Inflammation Reduced Inflammation AntiMacrophage->Inflammation Fibrosis Reduced Fibrosis AntiMacrophage->Fibrosis Regeneration Enhanced Muscle Regeneration AntiMacrophage->Regeneration

Caption: Mechanism of Action of CAP-1002 in Duchenne Muscular Dystrophy.

CAP1002_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycle (Repeated every 3 months) cluster_followup Follow-up & Efficacy Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (PUL 2.0, Cardiac MRI, etc.) InformedConsent->Baseline Premedication Premedication (Steroids & Antihistamines) Baseline->Premedication Infusion CAP-1002 Infusion (150 Million Cells) Premedication->Infusion Monitoring Post-Infusion Monitoring (≥2 hours) Infusion->Monitoring Efficacy Efficacy Assessments (e.g., at 3, 6, 9, 12 months) Monitoring->Efficacy Between Cycles Safety Safety Monitoring (Adverse Events) Monitoring->Safety Efficacy->Premedication Next Cycle

Caption: CAP-1002 Clinical Trial Workflow.

References

Technical Support Center: Scaling Up Clinical-Grade CAP-1002 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of clinical-grade CAP-1002, an allogeneic cardiosphere-derived cell (CDC) therapy.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the manufacturing process of CAP-1002, from initial cell culture to final product formulation.

Donor and Starting Material Variability

Issue: Inconsistent growth kinetics and cardiosphere formation from different donor heart tissue lots.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Donor-to-donor variability - Implement a robust donor screening protocol with well-defined acceptance criteria (e.g., age, health status, tissue quality).- Establish a master cell bank (MCB) and working cell bank (WCB) system to ensure a consistent starting cell population for all production runs.
Inconsistent tissue processing - Standardize the protocol for tissue digestion, including enzyme concentrations, digestion time, and temperature.- Monitor the yield and viability of cells after digestion to ensure consistency.
Suboptimal initial culture conditions - Optimize plating density of explant-derived cells.- Ensure consistent quality of culture media and supplements.
Challenges in Large-Scale Adherent Cell Culture

Issue: Difficulty in achieving consistent and high-yield expansion of adherent cardiosphere-derived cells in a bioreactor system.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Suboptimal bioreactor parameters - Optimize bioreactor settings, including agitation speed, dissolved oxygen (DO), and pH, to minimize shear stress while ensuring adequate nutrient and gas exchange.- Utilize computational fluid dynamics (CFD) modeling to predict and optimize the hydrodynamic environment within the bioreactor.
Inadequate microcarrier performance - Screen and select microcarriers that support optimal cell attachment, growth, and detachment.- Ensure proper microcarrier concentration and coating.
Inefficient cell harvesting - Optimize the enzymatic detachment protocol to maximize cell recovery and viability.- Evaluate alternative non-enzymatic detachment methods.
Inconsistent Cardiosphere Formation and Quality

Issue: Variability in the size, morphology, and cellular composition of cardiospheres.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Heterogeneity in explant-derived cells - Implement cell sorting techniques to enrich for specific cell populations before cardiosphere formation.- Characterize the cellular composition of the initial cell suspension.
Inconsistent culture conditions - Tightly control culture parameters such as cell density, media composition, and incubation time.- Utilize low-attachment culture vessels to promote uniform spheroid formation.
Final Product Quality and Consistency

Issue: Batches of CAP-1002 failing to meet final product specifications.

Possible Causes & Troubleshooting:

Possible Cause Troubleshooting Steps
Failure to meet identity criteria - Confirm the expression of key cell surface markers (e.g., CD105, lack of CD45) using flow cytometry.- Perform functional assays to confirm the biological activity of the cells.
Low cell viability - Optimize cryopreservation and thaw protocols to maximize post-thaw viability and recovery.- Assess the impact of final formulation components on cell viability.
Presence of impurities - Implement robust in-process controls to monitor and remove process-related impurities (e.g., residual microcarriers, enzymes).- Perform comprehensive testing for adventitious agents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for clinical-grade CAP-1002?

A1: While specific CQAs for CAP-1002 are proprietary to Capricor Therapeutics, general CQAs for a cardiosphere-derived cell therapy product would likely include:

Attribute Description Typical Assay
Identity Confirmation of the cellular product as allogeneic cardiosphere-derived cells.Flow cytometry for cell surface markers (e.g., CD105+, CD90+/-, CD45-), gene expression analysis.
Purity Percentage of the desired cell population and absence of contaminating cell types.Flow cytometry.
Potency Measure of the biological activity of the cell product.In vitro assays measuring immunomodulatory or pro-angiogenic activity (e.g., cytokine secretion, tube formation assay).
Viability Percentage of live cells in the final product.Trypan blue exclusion, flow cytometry with viability dyes.
Cell Dose Total number of viable cells per container.Automated or manual cell counting.
Sterility Absence of microbial contamination.Compendial sterility testing (e.g., USP <71>).
Endotoxin Level of bacterial endotoxins.Limulus Amebocyte Lysate (LAL) assay.

Q2: How can we ensure manufacturing process consistency when scaling up from a small-scale process to a large-scale bioreactor?

A2: Ensuring consistency during scale-up requires a well-defined process development strategy. This includes:

  • Process Parameter Optimization: Thoroughly optimize critical process parameters (CPPs) at small scale and establish scalable parameters for the bioreactor system.

  • Comparability Studies: Conduct comprehensive comparability studies to demonstrate that the product manufactured at large scale is equivalent in terms of quality, safety, and efficacy to the product manufactured at small scale. This was a key issue highlighted in the FDA's Complete Response Letter to Capricor.[1][2]

  • In-Process Controls (IPCs): Implement robust IPCs to monitor the manufacturing process at critical steps and ensure it remains within the defined parameters.

Q3: What are the main challenges in transferring the CAP-1002 manufacturing process to a new facility?

A3: Technology transfer to a new manufacturing facility is a complex process with several challenges:

  • Equipment and Facility Differences: Variations in equipment and facility design can impact the manufacturing process. A thorough gap analysis and qualification of the new facility and equipment are crucial.

  • Personnel Training: Ensuring that personnel at the new site are adequately trained on the manufacturing process is critical for consistency.

  • Analytical Method Transfer: Transferring and validating analytical methods at the new site is essential to ensure consistent product quality assessment.

  • Regulatory Requirements: Demonstrating to regulatory agencies, such as the FDA, that the product manufactured at the new site is comparable to the product from the original site is a major hurdle. This often requires extensive analytical testing and may necessitate clinical data.

Section 3: Experimental Protocols & Visualizations

Generalized Protocol for Cardiosphere-Derived Cell (CDC) Production

This protocol outlines the general steps for the generation of CDCs, the active component of CAP-1002.

  • Tissue Digestion:

    • Mince donor heart tissue into small fragments.

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase) to release the cells.

    • Wash and collect the cell suspension.

  • Explant Culture:

    • Plate the cell suspension onto tissue culture flasks.

    • Culture the cells in a suitable growth medium. Stromal-like cells will migrate out from the tissue fragments and proliferate.

  • Cardiosphere Formation:

    • Harvest the explant-derived cells.

    • Transfer the cells to low-attachment culture plates to promote self-assembly into three-dimensional spheroids (cardiospheres).

  • CDC Expansion:

    • Collect the cardiospheres and plate them onto coated flasks to allow the CDCs to migrate out and expand as a monolayer.

    • For large-scale production, this step can be adapted to a bioreactor system using microcarriers.

Visualizations

CAP1002_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Donor Tissue Donor Tissue Tissue Digestion Tissue Digestion Donor Tissue->Tissue Digestion Enzymatic Digestion Explant Culture Explant Culture Tissue Digestion->Explant Culture Cell Plating Cardiosphere Formation Cardiosphere Formation Explant Culture->Cardiosphere Formation Harvest & Resuspend In-Process Controls In-Process Controls Explant Culture->In-Process Controls CDC Expansion CDC Expansion Cardiosphere Formation->CDC Expansion Plating on Coated Surface Cell Harvest Cell Harvest CDC Expansion->Cell Harvest Detachment CDC Expansion->In-Process Controls Washing & Formulation Washing & Formulation Cell Harvest->Washing & Formulation Cryopreservation Cryopreservation Washing & Formulation->Cryopreservation Final Product Testing Final Product Testing Cryopreservation->Final Product Testing

Caption: High-level workflow for the production of clinical-grade CAP-1002.

Troubleshooting_Logic Production Issue Production Issue Identify Stage Identify Stage Production Issue->Identify Stage Upstream Upstream Identify Stage->Upstream e.g., Low Yield Downstream Downstream Identify Stage->Downstream e.g., Low Viability QC QC Identify Stage->QC e.g., OOS Result Investigate Cause Investigate Cause Upstream->Investigate Cause Downstream->Investigate Cause QC->Investigate Cause Implement Corrective Action Implement Corrective Action Investigate Cause->Implement Corrective Action Document & Monitor Document & Monitor Implement Corrective Action->Document & Monitor

Caption: A logical approach to troubleshooting production issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAP-1002 (allogeneic cardiosphere-derived cells) in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Cell Preparation and Handling

  • Question: What is the recommended procedure for thawing and preparing CAP-1002 for injection?

    • Answer: CAP-1002 is typically supplied as a frozen cell suspension. Rapid thawing in a 37°C water bath is crucial to maintain cell viability. The cryopreservative solution, often containing DMSO, should be removed by gentle washing with a suitable buffer or culture medium. Resuspend the cell pellet in the final injection vehicle at the desired concentration. All procedures should be performed under sterile conditions.

  • Question: My cell viability is low post-thaw. What are the possible causes and solutions?

    • Answer: Low post-thaw viability can result from several factors:

      • Slow Thawing: Ensure the vial is thawed rapidly (under 2 minutes) in a 37°C water bath.

      • Improper Washing: Centrifugation speeds that are too high or excessive washing steps can damage the cells. Use gentle centrifugation (e.g., 300-400 x g for 5 minutes).

      • Extended Time at Room Temperature: Do not leave the cells at room temperature for prolonged periods after thawing. Proceed with washing and resuspension promptly.

      • Suboptimal Thawing Medium: Use a pre-warmed, high-serum medium for initial dilution post-thaw to cushion the cells from the osmotic shock of DMSO removal.

2. Cell Delivery and Administration

  • Question: What are the common routes of administration for CAP-1002 in animal models, and what are the pros and cons of each?

    • Answer: The choice of administration route depends on the animal model and the therapeutic goal.

      • Intramyocardial (IM) Injection: This method delivers cells directly to the site of injury, which can be beneficial in models of myocardial infarction.[1] However, it is an invasive procedure that requires surgery.

      • Intracoronary (IC) Infusion: This is a clinically relevant delivery method for cardiac applications. It is less invasive than direct injection but may result in some cell loss due to washout.[2]

      • Intravenous (IV) Infusion: This is the least invasive method and is suitable for systemic effects or when targeting tissues beyond the heart, such as in models of Duchenne muscular dystrophy.[3] A significant portion of IV-administered cells may initially be trapped in the lungs.[3]

  • Question: We are observing poor cell engraftment and retention in our study. What are the potential reasons and how can we improve it?

    • Answer: Low cell engraftment is a common challenge in cell therapy studies.[2][4]

      • Washout: A significant portion of injected cells can be lost due to mechanical washout from the injection site, especially in the beating heart.

      • Immune Clearance: Although CAP-1002 is considered hypo-immunogenic, some level of immune recognition and clearance of allogeneic cells can occur over time.[2][4]

      • Poor Cell Viability: Cells damaged during preparation and injection will not engraft effectively.

      • Solutions to Improve Engraftment:

        • Optimize Injection Technique: For IM injections, use a fine-gauge needle and inject slowly to minimize tissue damage and backflow.

        • Use of Biomaterials: Co-injection with a biocompatible hydrogel can help to retain the cells at the injection site.

        • Magnetic Targeting: If cells are labeled with magnetic nanoparticles, an external magnet can be used to enhance localization to the target organ.

3. Dosing and Treatment Regimen

  • Question: What is a typical dose of CAP-1002 for a mouse model of Duchenne muscular dystrophy (mdx mouse)?

    • Answer: Preclinical studies in mdx mice have shown efficacy with various dosing regimens. While specific doses can vary between studies, a representative dose would be in the range of millions of cells per animal, adjusted for body weight. Repeat dosing has been shown to provide additional benefits compared to a single administration.[3][5]

  • Question: Is a single dose of CAP-1002 sufficient, or is repeat administration necessary?

    • Answer: Preclinical evidence suggests that while a single dose can show therapeutic effects, repeat dosing may lead to enhanced and sustained benefits.[3][5] In a mouse model of Duchenne muscular dystrophy, three administrations of CAP-1002 resulted in decreased fibrosis in skeletal and cardiac muscles.[3]

4. Immunological Considerations

  • Question: Since CAP-1002 consists of allogeneic cells, should we be concerned about an immune reaction in our animal models?

    • Answer: CAP-1002 is considered to have a low immunogenic profile.[3][5] In vitro studies have shown that allogeneic cardiosphere-derived cells elicit a negligible lymphocyte proliferation and inflammatory cytokine secretion.[2][4] In animal models, allogeneic CDCs induced only a transient and mild local immune reaction without systemic immunogenicity.[2][4] However, long-term persistence of allogeneic cells is lower compared to syngeneic cells.[2][4]

  • Question: Do we need to use immunosuppressants in our animal studies with CAP-1002?

    • Answer: In many preclinical studies, immunosuppression was not required to observe the therapeutic effects of allogeneic CDCs.[4][6] The benefits are believed to be primarily mediated by paracrine mechanisms that stimulate endogenous repair, which can occur before the cells are cleared.[4][6]

5. Mechanism of Action

  • Question: What is the primary mechanism of action of CAP-1002? Is it cell replacement?

    • Answer: The primary mechanism of action of CAP-1002 is not direct cell replacement. Instead, it is believed to be mediated by paracrine effects, where the cells secrete bioactive factors that modulate the host's own repair and regeneration processes.[4][6]

  • Question: What are the key secreted factors responsible for the therapeutic effects of CAP-1002?

    • Answer: CAP-1002 cells secrete exosomes, which are small vesicles containing a variety of signaling molecules, including growth factors and microRNAs.[7] Key growth factors that have been identified include Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor-1 (IGF-1).[2][4] These factors contribute to the immunomodulatory, anti-inflammatory, and pro-regenerative effects of the therapy.[7]

Quantitative Data Summary

Table 1: Preclinical Dosing of Cardiosphere-Derived Cells (CDCs) in Rodent Models

Animal ModelConditionCell DoseRoute of AdministrationKey FindingsReference
RatMyocardial Infarction2 million cellsIntramyocardialSimilar functional benefit to syngeneic cells despite lower long-term engraftment.[2][4]
mdx MouseDuchenne Muscular DystrophyNot specifiedNot specifiedRepeat dosing enhanced exercise capacity and reduced fibrosis.[3][5]

Table 2: Cell Survival and Engraftment in a Rat Myocardial Infarction Model

Time PointSyngeneic CDC SurvivalAllogeneic CDC Survival
1 WeekSimilar to AllogeneicSimilar to Syngeneic
3 Weeks<1% of transplanted cellsLower than Syngeneic

Data synthesized from studies in immunologically-mismatched rats.[2][4]

Experimental Protocols

Protocol 1: Intramyocardial Injection of CAP-1002 in a Rat Model of Myocardial Infarction

  • Animal Model: Induce myocardial infarction in rats via ligation of the left anterior descending (LAD) coronary artery.

  • Cell Preparation: Thaw and prepare CAP-1002 as described in the FAQ section. Resuspend the cells in a suitable injection vehicle (e.g., phosphate-buffered saline) at a concentration of 2 million cells in a volume of 100 µL.

  • Surgical Procedure:

    • Anesthetize the rat and perform a left thoracotomy to expose the heart.

    • Identify the infarct and peri-infarct regions.

    • Using a 30-gauge needle, perform multiple injections (typically 3-5) of the cell suspension into the border zone of the infarct.

    • Inject slowly to prevent leakage of the cell suspension.

  • Post-operative Care: Close the chest incision and provide appropriate post-operative analgesia and monitoring.

  • Functional Assessment: Perform echocardiography at baseline and desired time points post-injection to assess cardiac function (e.g., ejection fraction, fractional shortening).

Protocol 2: Functional Assessment in mdx Mouse Model Treated with CAP-1002

  • Animal Model: Use the mdx mouse model of Duchenne muscular dystrophy.

  • Treatment: Administer CAP-1002 via the desired route (e.g., intravenous).

  • Treadmill Exercise Test:

    • Acclimate the mice to the treadmill for several days before the test.

    • On the day of the test, place the mouse on the treadmill and start at a low speed.

    • Gradually increase the speed and/or incline of the treadmill according to a pre-defined protocol.

    • Record the total running time or distance until exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill despite gentle prodding.

  • Grip Strength Test:

    • Use a grip strength meter.

    • Allow the mouse to grasp the grid of the meter with its forelimbs or all four limbs.

    • Gently pull the mouse away from the grid until it releases its grip.

    • The peak force exerted by the mouse is recorded. Perform multiple measurements and average the results.

Visualizations

Signaling_Pathway cluster_cap1002 CAP-1002 (CDCs) cluster_paracrine Paracrine Signaling cluster_host Host Response cap1002 CAP-1002 exosomes Secreted Exosomes cap1002->exosomes releases growth_factors VEGF, HGF, IGF-1 exosomes->growth_factors micrornas microRNAs exosomes->micrornas endogenous_repair Endogenous Repair growth_factors->endogenous_repair immunomodulation Immunomodulation micrornas->immunomodulation inflammation ↓ Pro-inflammatory (TNF-α, IL-1, IL-6) immunomodulation->inflammation anti_inflammation ↑ Anti-inflammatory (IL-10) immunomodulation->anti_inflammation angiogenesis Angiogenesis endogenous_repair->angiogenesis cell_survival ↑ Cell Survival endogenous_repair->cell_survival fibrosis ↓ Fibrosis endogenous_repair->fibrosis

Caption: Paracrine mechanism of CAP-1002 action.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis thaw Thaw CAP-1002 wash Wash & Resuspend thaw->wash injection Cell Injection (e.g., IV, IM) wash->injection animal_model Animal Model (e.g., mdx mouse) animal_model->injection functional_tests Functional Tests (Treadmill, Grip Strength) injection->functional_tests histology Histological Analysis (Fibrosis, Cell Engraftment) injection->histology cardiac_function Cardiac Function (Echocardiography) injection->cardiac_function data_analysis Analyze & Interpret Results functional_tests->data_analysis histology->data_analysis cardiac_function->data_analysis

Caption: General workflow for a CAP-1002 animal study.

References

Refining premedication regimens to reduce adverse reactions to CAP-1002

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CAP-1002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining premedication regimens to reduce the incidence and severity of adverse reactions during the administration of CAP-1002.

Frequently Asked Questions (FAQs)

Q1: What is CAP-1002 and what is its mechanism of action?

A1: CAP-1002 is an investigational allogeneic cell therapy composed of cardiosphere-derived cells (CDCs).[1] These cells exert their effects primarily through paracrine mechanisms, releasing exosomes packed with signaling molecules, including proteins and microRNAs.[2][3] These exosomes have immunomodulatory, anti-inflammatory, and anti-fibrotic properties.[4] They can modulate the immune response, for example by influencing macrophage polarization, to reduce inflammation and promote tissue regeneration.[2]

Q2: What are the most common adverse reactions associated with CAP-1002 infusion?

A2: The most frequently reported adverse events related to CAP-1002 infusion are hypersensitivity or allergic reactions.[4] In the HOPE-2 clinical trial, infusion-related hypersensitivity reactions were observed in some patients.[4]

Q3: Is it possible to mitigate these hypersensitivity reactions?

A3: Yes. Clinical trial experience has shown that the implementation of a premedication regimen can significantly reduce the risk of hypersensitivity reactions. In the HOPE-2 trial, a premedication strategy was successfully initiated to prevent and treat these reactions.[1]

Q4: What does a typical premedication regimen for a cell therapy like CAP-1002 consist of?

A4: A standard premedication regimen for cell therapies often includes a combination of corticosteroids, H1 receptor antagonists (antihistamines), and H2 receptor antagonists.[5] The goal of this combination is to dampen the immune response and prevent the release of histamine and other mediators that contribute to allergic reactions.

Troubleshooting Guide: Managing Hypersensitivity Reactions

This guide provides a systematic approach to preventing and managing hypersensitivity reactions during CAP-1002 infusion.

Issue Potential Cause Recommended Action
Mild to Moderate Hypersensitivity Reaction (e.g., flushing, itching, rash, mild shortness of breath)Immune response to allogeneic cells or formulation components.1. Immediately pause the infusion. 2. Administer supportive care as per institutional guidelines (e.g., additional antihistamines). 3. Once symptoms resolve, consider restarting the infusion at a reduced rate.
Severe Hypersensitivity Reaction (e.g., anaphylaxis, severe shortness of breath, hypotension)Strong immune-mediated reaction.1. Immediately and permanently discontinue the infusion. 2. Administer emergency medical treatment according to institutional protocols for anaphylaxis (e.g., epinephrine, corticosteroids, intravenous fluids). 3. The patient should not be re-challenged with CAP-1002.
Recurrent Mild to Moderate Reactions Inadequate premedication or patient-specific sensitivity.1. Review and optimize the premedication regimen. Consider adjusting dosages or timing. 2. For subsequent infusions, consider a slower infusion rate.

Data Presentation: Incidence of Hypersensitivity Reactions

The following table summarizes the incidence of hypersensitivity reactions observed in the CAP-1002 treatment arm of the HOPE-2 clinical trial.

Adverse Event Number of Patients with Event Total Number of Patients in Treatment Arm Incidence Rate
Hypersensitivity Reaction3837.5%

Data from the HOPE-2 Clinical Trial. It is important to note that a premedication regimen was implemented during the trial which mitigated these reactions.[4]

Experimental Protocols

Example Premedication Protocol

Disclaimer: This is an example protocol based on common practices for allogeneic cell therapies and should be adapted and approved by the relevant institutional review boards and safety monitoring committees for any specific experimental setting.

Objective: To reduce the incidence and severity of infusion-related hypersensitivity reactions.

Materials:

  • Dexamethasone (or equivalent corticosteroid)

  • Diphenhydramine (or equivalent H1 receptor antagonist)

  • Famotidine (or equivalent H2 receptor antagonist)

  • Normal saline for IV administration

Procedure:

  • 30-60 minutes prior to CAP-1002 infusion:

    • Administer Dexamethasone 10 mg intravenously.[5]

    • Administer Diphenhydramine 25-50 mg intravenously.[5]

    • Administer Famotidine 20 mg intravenously.[6]

  • Monitor the patient for any immediate adverse reactions to the premedication.

  • Proceed with the CAP-1002 infusion as per the experimental protocol.

Monitoring and Grading of Hypersensitivity Reactions

Objective: To systematically monitor for, identify, and grade the severity of hypersensitivity reactions. This protocol is based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Procedure:

  • Baseline Assessment: Before premedication and infusion, record the patient's vital signs (blood pressure, heart rate, respiratory rate, temperature) and assess for any pre-existing symptoms.

  • Continuous Monitoring: During the infusion and for at least 60 minutes post-infusion, continuously monitor the patient for signs and symptoms of a hypersensitivity reaction. This includes, but is not limited to:

    • Skin: Flushing, itching, hives, swelling

    • Respiratory: Shortness of breath, wheezing, coughing, stridor

    • Cardiovascular: Tachycardia, hypotension

    • Gastrointestinal: Nausea, vomiting, abdominal cramps

    • General: Anxiety, feeling of impending doom

  • Grading of Reactions: If a reaction is suspected, immediately pause the infusion and grade the severity according to the following criteria:

Grade Description
1 (Mild) Transient flushing or rash, drug fever < 38°C (100.4°F)
2 (Moderate) Rash, flushing, urticaria, dyspnea, drug fever ≥ 38°C (100.4°F)
3 (Severe) Symptomatic bronchospasm, with or without urticaria; parenteral intervention indicated; allergy-related edema/angioedema
4 (Life-threatening) Anaphylaxis
5 (Death) Death
  • Action: Based on the grade of the reaction, follow the actions outlined in the Troubleshooting Guide.

  • Documentation: Thoroughly document all observations, the time of onset of symptoms, the grade of the reaction, all interventions, and the patient's response.

Visualizations

CAP1002_Mechanism_of_Action cluster_0 CAP-1002 (Cardiosphere-Derived Cells) cluster_1 Paracrine Signaling cluster_2 Target Cells cluster_3 Therapeutic Effects CAP1002 CAP-1002 (CDCs) Exosomes Release of Exosomes (containing microRNAs, proteins) CAP1002->Exosomes Macrophages Macrophages Exosomes->Macrophages Fibroblasts Fibroblasts Exosomes->Fibroblasts Immunomodulation Immunomodulation (e.g., M2 Macrophage Polarization) Macrophages->Immunomodulation Anti_Fibrotic Anti-Fibrotic Effects Fibroblasts->Anti_Fibrotic Anti_Inflammatory Anti-Inflammatory Effects Immunomodulation->Anti_Inflammatory

Caption: Mechanism of action of CAP-1002.

Experimental_Workflow Start Patient Screening and Baseline Assessment Premedication Administer Premedication (Corticosteroid, H1 & H2 Blockers) 30-60 min prior to infusion Start->Premedication Infusion CAP-1002 Infusion Premedication->Infusion Monitoring Continuous Monitoring for Hypersensitivity Reactions Infusion->Monitoring Post_Monitoring Post-Infusion Monitoring (at least 60 minutes) Monitoring->Post_Monitoring No Reaction Reaction Hypersensitivity Reaction Detected Monitoring->Reaction Reaction? No_Reaction No Reaction Observed: Complete Protocol Post_Monitoring->No_Reaction Documentation Document All Events and Outcomes No_Reaction->Documentation Grade_Reaction Grade Reaction Severity (CTCAE) Reaction->Grade_Reaction Manage_Reaction Manage Reaction per Protocol (Pause/Stop Infusion, Administer Supportive Care) Grade_Reaction->Manage_Reaction Manage_Reaction->Documentation

Caption: Experimental workflow for CAP-1002 administration.

References

Validation & Comparative

Validating Biomarkers for CAP-1002's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers used to measure the therapeutic efficacy of CAP-1002, an investigational cell therapy for Duchenne muscular dystrophy (DMD), against other therapeutic alternatives. The information is intended to aid researchers and drug development professionals in evaluating and selecting appropriate biomarkers for future clinical studies in DMD.

Introduction to CAP-1002 and its Mechanism of Action

CAP-1002 is a cell therapy based on allogeneic cardiosphere-derived cells (CDCs). Its proposed mechanism of action in DMD is primarily immunomodulatory, anti-inflammatory, and anti-fibrotic.[1] The CDCs are believed to secrete exosomes that modulate the immune response, encouraging cellular regeneration and repair.[2] This therapeutic approach aims to address the progressive muscle damage and cardiomyopathy that are hallmarks of DMD.

Biomarkers for Assessing CAP-1002's Efficacy

Clinical trials of CAP-1002, such as the HOPE-2 study and its open-label extension, have utilized a combination of functional, imaging, and serum-based biomarkers to evaluate its therapeutic effects.

Key Biomarkers in CAP-1002 Clinical Trials:
  • Skeletal Muscle Function: The Performance of the Upper Limb (PUL) assessment is a primary endpoint for evaluating skeletal muscle function, particularly in non-ambulatory patients.[3][4][5] The PUL is a validated scale that measures the ability to perform various tasks with the arms and hands.

  • Cardiac Structure and Function: Cardiac Magnetic Resonance Imaging (MRI) is employed to assess changes in heart muscle. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency.[6][7][8][9][10]

    • Left Ventricular End-Systolic and End-Diastolic Volumes (LVESV and LVEDV): Measures of the volume of blood in the left ventricle at the end of contraction and relaxation, respectively.[11]

  • Serum Biomarkers:

    • Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to cardiac muscle damage. A reduction in CK-MB levels suggests a decrease in ongoing heart muscle injury.[7][12]

Comparative Analysis of Biomarkers with Alternative DMD Therapies

The following tables compare the quantitative data on key biomarkers from clinical trials of CAP-1002 with those of other DMD therapies, including exon-skipping drugs (Eteplirsen), stop-codon read-through therapies (Ataluren/Translarna), and corticosteroids (Deflazacort).

Table 1: Comparison of Cardiac Biomarker Data (LVEF)
Therapeutic AgentMechanism of ActionBiomarkerQuantitative ResultsCitation(s)
CAP-1002 Allogeneic Cardiosphere-Derived CellsLVEF (by cardiac MRI)In the HOPE-2 open-label extension study, 6 out of 9 patients showed improvement in LVEF after two years of treatment.[6][7][9] An increase in LVEF was observed in CAP-1002 treated patients compared to a decline in the placebo group at 12 months in the HOPE-2 trial.[10][6][7][9][10]
Eteplirsen Exon Skipping (Exon 51)LVEF (by cardiac MRI)Annual rate of LVEF decline was -0.66% in eteplirsen-treated patients versus -1.38% in controls. Eteplirsen-treated patients had a significantly lower risk of reaching LVEF thresholds of <55% and <60%.[13][14][15][13][14][15]
Ataluren (Translarna) Stop Codon Read-throughLVEF (by echocardiography)A study of off-label use in four non-ambulatory patients indicated a mild attenuation of disease progression in cardiac function.[16][16]
Deflazacort CorticosteroidLVEF (by cardiac MRI)DMD patients on long-term deflazacort treatment had a median LVEF of 53% compared to 48% in untreated patients.[17][18][17][18]
Table 2: Comparison of Other Relevant Biomarkers
Therapeutic AgentBiomarkerQuantitative ResultsCitation(s)
CAP-1002 CK-MBThe HOPE-2 trial demonstrated a statistically significant reduction in CK-MB levels in the CAP-1002 treated group compared to placebo (p=0.006).[7][7]
CAP-1002 Performance of the Upper Limb (PUL)The HOPE-2 trial showed a statistically meaningful improvement in the PUL 2.0 in CAP-1002 treated patients (p=0.05) with a mean change of 2.4 points over placebo patients at 12 months.[4][7] This represented a 71% slowing of the loss of function.[8][4][7][8]
Eteplirsen Dystrophin ExpressionStatistically significant and dose-dependent improvements in dystrophin expression were observed in a Phase 1b/2 study.[19][19]
Ataluren (Translarna) Dystrophin ExpressionAn increase in dystrophin expression from baseline was observed, although it did not reach statistical significance in one study.[20][21][20][21]
Deflazacort Myocardial T2 Relaxation Time (by cardiac MRI)Patients on deflazacort had better preservation of T2 relaxation time in the myocardium compared to untreated patients.[17][18][17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cardiac Magnetic Resonance Imaging (MRI) for LVEF and Myocardial Characterization
  • Objective: To assess cardiac structure, function, and tissue characteristics.

  • Methodology: Cardiac MRI is considered the gold standard for LVEF measurement due to its high reproducibility.[6] A typical protocol for DMD studies involves a multi-sequence imaging approach on a 1.5-T or 3.0-T MRI scanner.[11] Sequences may include:

    • Cine imaging (SSFP): For assessment of ventricular volumes, mass, and ejection fraction.

    • Late Gadolinium Enhancement (LGE): To detect and quantify myocardial fibrosis.

    • T1 and T2 mapping: Emerging techniques to provide quantitative measures of myocardial tissue composition, including edema and diffuse fibrosis.[22]

    • A standardized 40-minute cardiac MRI protocol has been proposed for use in Duchenne cardiomyopathy registries to standardize data collection.[6]

Serum Creatine Kinase-MB (CK-MB) Immunoassay
  • Objective: To quantify the level of CK-MB isoenzyme in the serum as a marker of cardiac muscle injury.

  • Methodology: The most common method is an immunoinhibition assay.

    • A specific antibody inhibits the activity of the CK-M subunit, thereby neutralizing CK-MM and the M-subunit of CK-MB.

    • The remaining CK-B subunit activity is measured spectrophotometrically by a series of enzymatic reactions that lead to the production of NADPH.

    • The rate of NADPH formation is directly proportional to the CK-B activity.

    • The CK-MB activity is calculated by multiplying the CK-B activity by two.

    • Specimen Handling: Serum should be non-hemolyzed and stored at 2-8°C. It is stable for 1 to 2 days at this temperature. For longer storage, freezing at -20°C is recommended.[3]

Performance of the Upper Limb (PUL) Assessment
  • Objective: To measure upper limb motor performance in individuals with dystrophinopathies.

  • Methodology: The PUL 2.0 is a 22-item scale that assesses various functional skills.[23][24]

    • The assessment is administered by a trained clinician and requires a specific kit of materials, including standardized weights, a cup, paper, and other items for performing the tasks.[24]

    • Each item is scored on a scale of 0 (unable), 1 (completes with modifications), or 2 (completes without compensation).[23]

    • The total score provides a measure of overall upper limb function, with subscores for shoulder, mid, and distal levels to track the progression of weakness.[25][26]

    • A detailed manual and training materials are available to ensure standardized administration.[23]

Visualizing Pathways and Workflows

CAP-1002 Signaling Pathway

CAP1002_Mechanism cluster_effects Therapeutic Effects CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Secreted Exosomes CAP1002->Exosomes ImmuneCells Immune Cells (e.g., Macrophages) Exosomes->ImmuneCells Modulation Myocytes Damaged Myocytes Exosomes->Myocytes Signaling AntiInflammation Anti-Inflammation ImmuneCells->AntiInflammation AntiFibrosis Anti-Fibrosis Myocytes->AntiFibrosis Regeneration Pro-Regeneration Myocytes->Regeneration

Caption: Proposed mechanism of action for CAP-1002.

Biomarker Validation Workflow

Biomarker_Validation_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Validation cluster_analysis Analysis & Correlation AnimalModels Animal Models (e.g., mdx mouse) CandidateBiomarkers Candidate Biomarker Identification (e.g., Proteomics, Genomics) AnimalModels->CandidateBiomarkers Phase1 Phase 1 Trial (Safety & Dosing) CandidateBiomarkers->Phase1 Selection Phase2 Phase 2 Trial (Efficacy & Biomarker Response) Phase1->Phase2 Phase3 Phase 3 Trial (Pivotal Efficacy & Confirmation) Phase2->Phase3 Assay Biomarker Assay (e.g., MRI, Immunoassay) Phase2->Assay ClinicalEndpoints Clinical Endpoints (e.g., PUL, 6MWT) Phase2->ClinicalEndpoints Correlation Correlation Analysis Assay->Correlation ClinicalEndpoints->Correlation Correlation->Phase3 Inform Endpoint Selection

Caption: General workflow for biomarker validation in DMD clinical trials.

Conclusion

The validation of biomarkers for assessing the therapeutic efficacy of CAP-1002 in Duchenne muscular dystrophy relies on a multi-faceted approach, incorporating functional, imaging, and serum-based measures. The data from the HOPE-2 clinical trial suggests that CAP-1002 has a positive impact on both skeletal and cardiac muscle function, as evidenced by changes in the Performance of the Upper Limb scale, Left Ventricular Ejection Fraction, and serum CK-MB levels.

When compared to other therapeutic modalities for DMD, there is an emerging consensus on the importance of cardiac MRI-derived biomarkers, such as LVEF, in evaluating treatment effects on the heart. While direct head-to-head comparative studies are lacking, the available data allows for an indirect comparison of the potential benefits of different therapies on key aspects of DMD pathology. Future clinical trials should continue to incorporate these and other novel biomarkers to provide a comprehensive understanding of therapeutic efficacy and to facilitate the development of more effective treatments for this devastating disease.

References

A Comparative Analysis of CAP-1002 and Exon-Skipping Drugs for Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies for Duchenne Muscular Dystrophy (DMD): the cell-based therapy CAP-1002 and the class of exon-skipping drugs. This analysis is supported by experimental data from key clinical trials to aid in the evaluation of their respective mechanisms, efficacy, and safety profiles.

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, cardiomyopathy, and premature death. The therapeutic landscape for DMD is evolving, with several approved and investigational drugs aiming to address the underlying pathology. This guide focuses on a comparative analysis of two prominent approaches: CAP-1002, a cell therapy with a multifaceted mechanism of action, and exon-skipping drugs, which target the genetic mutation to restore dystrophin production.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between CAP-1002 and exon-skipping drugs lies in their therapeutic targets and mechanisms of action.

CAP-1002: A Multi-pronged Cellular Therapy

CAP-1002 is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). Its mechanism is not aimed at correcting the primary genetic defect but rather at mitigating the downstream pathological consequences of dystrophin deficiency. The therapeutic effects of CAP-1002 are believed to be mediated by the secretion of extracellular vesicles, including exosomes, which carry a cargo of bioactive molecules. These molecules are thought to exert immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic effects.[1][2][3] This multi-pronged approach aims to create a more favorable microenvironment for muscle preservation and regeneration.

dot

CAP-1002's multifaceted mechanism of action.

Exon-Skipping Drugs: Restoring the Dystrophin Reading Frame

Exon-skipping drugs are antisense oligonucleotides, specifically phosphorodiamidate morpholino oligomers (PMOs), that are designed to bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[4] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final messenger RNA (mRNA). For DMD patients with specific out-of-frame deletions, skipping an adjacent exon can restore the reading frame, enabling the production of a truncated but partially functional dystrophin protein.[4][5][6] This approach directly targets the genetic consequence of the mutation. There are currently four FDA-approved exon-skipping drugs, each targeting a different exon:

  • Eteplirsen (Exondys 51®): Targets exon 51.

  • Golodirsen (Vyondys 53™): Targets exon 53.

  • Viltolarsen (Viltepso®): Targets exon 53.

  • Casimersen (Amondys 45™): Targets exon 45.

dot

Molecular mechanism of exon-skipping drugs.

Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize key quantitative data from pivotal clinical trials for CAP-1002 and the four approved exon-skipping drugs.

Table 1: Efficacy Data from Key Clinical Trials
TherapeuticTrialPrimary EndpointKey Efficacy Outcomes
CAP-1002 HOPE-2 (Phase 2)Change in Performance of the Upper Limb (PUL) 2.0 at 12 months- Slower decline in PUL 2.0 score compared to placebo (mean change of 2.4 points, p=0.05).[7] - Improvement in cardiac function, with a 4% higher left ventricular ejection fraction compared to placebo.[8]
Eteplirsen PROMOVI (Phase 3)Not explicitly stated as a primary efficacy endpoint trial- Attenuation of decline on the 6-minute walk test (6MWT) over 96 weeks (-68.9 m vs. -133.8 m in external controls).[9][10][11] - Significant attenuation of percent predicted forced vital capacity (FVC%p) annual decline (-3.3% vs. -6.0% in external controls, p < 0.001).[9][10][11] - 7-fold increase in dystrophin protein vs. baseline.[9][10][11]
Golodirsen ESSENCE (Phase 3)4-step ascend velocity at 96 weeks- Did not achieve statistical significance on the primary endpoint.[2][12] - Numerical trends favored treatment versus placebo.[12] - Phase 1/2 trial showed a 16-fold increase in dystrophin protein from baseline (to 1.019% of normal, p < 0.001).[13]
Viltolarsen RACER53 (Phase 3)Time to Stand from Supine (velocity) at 48 weeks- Did not achieve a statistically significant difference between active and placebo groups on the primary endpoint.[3][14][15][16][17][18][19] - Phase 2 trial showed mean dystrophin levels of 5.7% to 5.9% of normal from a baseline of 0.3% to 0.6%.[20]
Casimersen ESSENCE (Phase 3)4-step ascend velocity at 96 weeks- Did not achieve statistical significance on the primary endpoint.[2][12] - Interim analysis showed a significant increase in dystrophin levels from baseline (0.93% vs 1.74% of normal, p<0.001) and compared to placebo (mean difference=0.59%; p=0.004).[6]
Table 2: Safety and Tolerability
TherapeuticCommon Adverse EventsSerious Adverse Events
CAP-1002 Hypersensitivity reactions, atrial fibrillation, fever, confusion.[8]One serious adverse event requiring overnight observation was reported in the HOPE-2 trial after implementation of a pre-medication regimen.[21]
Eteplirsen Balance disorder, vomiting, contact dermatitis, headache, cough, rash.[9][22][23]Allergic reactions including wheezing, chest pain, and rapid heart rate have been reported.[22]
Golodirsen Headache, pyrexia, fall, abdominal pain, nasopharyngitis, cough, vomiting, nausea.[24][25][26]Hypersensitivity reactions, including anaphylaxis. Potential for kidney toxicity observed in nonclinical studies, but not in clinical trials.[24][25][27]
Viltolarsen Upper respiratory tract infection, injection site reaction, cough, pyrexia.[20]No serious adverse events were observed in the Phase 2 study.[20] Preliminary safety data from the Phase 3 RACER53 trial showed all adverse events were mild or moderate.[15][16]
Casimersen Upper respiratory tract infections, cough, pyrexia, headache, arthralgia, oropharyngeal pain.[4][5][28]Hypersensitivity reactions, including angioedema and anaphylaxis. Potential for kidney toxicity, though not observed in clinical studies.[1][4][28][29]

Experimental Protocols: A Glimpse into the Methodologies

Understanding the design of the key clinical trials is crucial for interpreting their results. Below are synopses of the experimental protocols for the HOPE-2 and a representative exon-skipping trial (ESSENCE).

CAP-1002: The HOPE-2 Trial Workflow

The HOPE-2 trial was a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of CAP-1002 in patients with later-stage DMD.[7]

dot

HOPE-2 Trial Workflow Screening Screening & Enrollment (n=20) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm CAP-1002 Arm (n=8) 150 million cells IV every 3 months Randomization->Treatment_Arm Placebo_Arm Placebo Arm (n=12) Randomization->Placebo_Arm Follow_Up 12-Month Follow-Up Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Change in PUL 2.0 Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessments: Cardiac MRI, FVC, etc. Follow_Up->Secondary_Endpoints OLE Open-Label Extension (HOPE-2-OLE) Follow_Up->OLE ESSENCE Trial Workflow Screening Screening & Enrollment (Amenable to exon 45 or 53 skipping) Randomization Randomization Screening->Randomization Treatment_Arm Active Treatment Arm (Golodirsen or Casimersen weekly IV) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up 96-Week Double-Blind Period Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment: 4-Step Ascend Velocity Follow_Up->Primary_Endpoint Biopsy Muscle Biopsy (Baseline and Week 48) Follow_Up->Biopsy OLE 48-Week Open-Label Extension Follow_Up->OLE

References

A Head-to-Head Comparison of Cell Therapies for Muscular Dystrophy: CAP-1002 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for muscular dystrophies is rapidly evolving, with cell-based therapies emerging as a promising frontier. This guide provides a comparative analysis of CAP-1002 (deramiocel), a leading cell therapy candidate, against other significant cell therapy modalities in development, including myoblast transplantation, mesenchymal stem cells (MSCs), and induced pluripotent stem cells (iPSCs). This document synthesizes available clinical and preclinical data to offer an objective overview for the scientific community.

At a Glance: Comparative Overview of Cell Therapies

While direct head-to-head clinical trials are not yet available, this guide compiles data from independent studies to facilitate an indirect comparison of these novel therapeutic approaches.

Table 1: Quantitative Efficacy Data from Clinical and Preclinical Studies

Therapeutic AgentStudy/ModelKey Efficacy Endpoint(s)Observed Outcome
CAP-1002 (deramiocel) HOPE-2 Phase 2 Clinical Trial (DMD)Change in Performance of the Upper Limb (PUL) 1.2 at 12 months71% slowing in the decline of arm function in CAP-1002 treated patients compared to placebo.[1]
HOPE-2 Phase 2 Clinical Trial (DMD)Change in Left Ventricular Ejection Fraction (LVEF)4% higher LVEF in the CAP-1002 group compared to placebo.[2]
HOPE-2 Open Label Extension (24 months)Change in PUL v2.0Statistically significant benefit compared to the original rate of decline in the placebo group from HOPE-2 (P = 0.021).[3]
HOPE-2 Open Label Extension (24 months)Change in LVEFImprovements in heart function observed in 6 of 9 patients.[3]
Myoblast Transplantation Phase I/II Clinical Trial (DMD)Static elbow flexion torqueNo significant increase observed from 2 to 18 months post-transplantation.[4]
Phase I/II Clinical Trial (DMD)Dystrophin-positive fibers in tibialis anteriorRanged from 0% to 36% in the injected muscle one month after transplantation (control side: 0-4%).[4]
Randomized Controlled Trial (DMD)Muscle strength in biceps brachiiNo significant difference between myoblast-injected and sham-injected arms.[5]
Compassionate Use Case (DMD)Thumb strength50% increase maintained 14 months post-transplantation.[6]
Mesenchymal Stem Cells (MSCs) Phase 1 Clinical Trial (EN001, Wharton's Jelly-derived) (DMD)North Star Ambulatory Assessment (NSAA)One patient showed a 1-point improvement from baseline at 12 weeks.[7]
Preclinical Study (human amnion-derived MSCs) (mdx mice)Muscle function and running enduranceImprovement in grip strength and running endurance compared to non-treated mice.[8]
Induced Pluripotent Stem Cells (iPSCs) Preclinical Study (MyoPAXon) (Dystrophic mice)Long-term engraftmentDemonstrated long-term engraftment of over a year.[9]
Preclinical Study (MyoPAXon) (Non-human primates)Cell engraftmentShowed human contribution to muscle fibers and satellite cells with no safety concerns.[9]

In-Depth Analysis of Therapeutic Candidates

CAP-1002 (Deramiocel)

CAP-1002 is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). These cells are progenitor cells that are thought to exert their therapeutic effects primarily through the secretion of exosomes.[10] These exosomes contain a cargo of bioactive molecules, including microRNAs, that can modulate the immune system, reduce inflammation and fibrosis, and promote tissue regeneration.[10][11][12]

The HOPE-2 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of CAP-1002 in patients with Duchenne muscular dystrophy (DMD).[13]

  • Participants: The trial enrolled 20 male patients aged 10 years and older with advanced DMD, the majority of whom were non-ambulatory.[10]

  • Intervention: Participants were randomized to receive either intravenous infusions of CAP-1002 (150 million cells per infusion) or a placebo every three months for a total of four infusions over one year.[10][13]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mid-level elbow Performance of the Upper Limb (PUL) version 1.2 score at 12 months.[10]

  • Key Secondary Endpoints: Secondary endpoints included assessments of cardiac muscle structure and function using cardiac magnetic resonance imaging (MRI).[13]

The proposed mechanism of action for CAP-1002 involves the release of exosomes from the cardiosphere-derived cells. These exosomes interact with target cells, such as macrophages, to modulate their phenotype and promote a regenerative environment.

CAP1002_Mechanism cluster_CDC Cardiosphere-Derived Cell (CAP-1002) cluster_Target Target Cells & Tissue Environment cluster_Effects Therapeutic Effects CDC CDC Exosomes Exosomes CDC->Exosomes Secretion Macrophage Macrophage Exosomes->Macrophage Modulation Fibroblasts Fibroblasts Exosomes->Fibroblasts Inhibition Myocytes Myocytes Exosomes->Myocytes Stimulation Anti_Inflammatory Anti-inflammatory Response Macrophage->Anti_Inflammatory Anti_Fibrotic Reduced Fibrosis Fibroblasts->Anti_Fibrotic Pro_Regenerative Muscle Regeneration Myocytes->Pro_Regenerative

Caption: Mechanism of action of CAP-1002 (deramiocel).

Myoblast Transplantation

Myoblast transplantation involves the isolation of muscle precursor cells (myoblasts) from a healthy donor, their expansion in culture, and subsequent injection into the muscles of a patient with muscular dystrophy. The underlying principle is that the donor myoblasts will fuse with the host's muscle fibers, introducing healthy nuclei that can produce the missing dystrophin protein.

Early clinical trials of myoblast transplantation in DMD patients followed a general protocol:

  • Cell Sourcing and Culture: Myoblasts were isolated from muscle biopsies of healthy donors (often fathers or brothers of the patients) and expanded in vitro to achieve a sufficient number of cells for transplantation.[5]

  • Administration: A high number of myoblasts (e.g., 110 million cells per procedure) were injected directly into a target muscle, such as the biceps brachii.[5] In some studies, injections were repeated monthly for several months.[5]

  • Immunosuppression: Patients often received immunosuppressive drugs, such as cyclosporine, to prevent rejection of the donor cells.[5] However, some trials were conducted without immunosuppression, which resulted in a significant immune response against the transplanted cells.[4]

  • Outcome Measures: Efficacy was assessed by measuring muscle strength (e.g., quantitative isometric muscle testing) and by analyzing muscle biopsies for the presence of donor-derived dystrophin.[5]

The success of myoblast transplantation is heavily reliant on the Wnt signaling pathway, which plays a crucial role in myoblast fusion and muscle regeneration.

Myoblast_Transplantation cluster_Transplantation Myoblast Transplantation cluster_Host_Muscle Host Muscle Fiber cluster_Fusion Cell Fusion & Dystrophin Production Donor_Myoblasts Donor Myoblasts Host_Fiber Dystrophic Muscle Fiber Donor_Myoblasts->Host_Fiber Fuse with Wnt_Signaling Wnt Signaling Activation Donor_Myoblasts->Wnt_Signaling Initiates Fused_Fiber Hybrid Myofiber with Donor Nuclei Wnt_Signaling->Fused_Fiber Promotes Fusion Dystrophin Dystrophin Production Fused_Fiber->Dystrophin

Caption: Role of Wnt signaling in myoblast transplantation.

Mesenchymal Stem Cells (MSCs)

Mesenchymal stem cells are multipotent stromal cells that can be isolated from various tissues, including bone marrow, adipose tissue, and umbilical cord Wharton's jelly. Their therapeutic potential in muscular dystrophy is attributed to their ability to differentiate into muscle cells, modulate the immune system, and secrete a range of bioactive molecules that promote tissue repair and regeneration.[14]

A Phase 1 clinical trial evaluated the safety and efficacy of allogeneic umbilical cord-derived MSCs (EN001) in DMD patients.[7]

  • Participants: The study enrolled six patients with DMD.[7]

  • Intervention: Participants were divided into low-dose (5.0 x 10^5 cells/kg) and high-dose (2.5 x 10^6 cells/kg) cohorts and received the MSCs.[7]

  • Primary Endpoint: The primary outcome was safety, assessed by the incidence of dose-limiting toxicities and serious adverse events.[7]

  • Secondary Endpoint: Efficacy was evaluated using the North Star Ambulatory Assessment (NSAA) at baseline and 12 weeks post-treatment.[7]

The therapeutic effects of MSCs are mediated by a complex interplay of signaling pathways, with the transforming growth factor-beta (TGF-β) pathway playing a significant role in both muscle regeneration and fibrosis. MSCs can modulate this pathway to promote a more favorable regenerative environment.

MSC_Therapy cluster_MSC Mesenchymal Stem Cell cluster_Signaling Signaling & Cellular Response cluster_Effects Therapeutic Outcomes MSC MSC TGF_beta TGF-β Signaling Modulation MSC->TGF_beta Paracrine Paracrine Factors (Growth Factors, Cytokines) MSC->Paracrine Secretion Anti_Fibrotic Reduced Fibrosis TGF_beta->Anti_Fibrotic Immunomodulation Immunomodulation Paracrine->Immunomodulation Myogenesis Enhanced Myogenesis Paracrine->Myogenesis

Caption: Signaling pathways influenced by MSC therapy.

Induced Pluripotent Stem Cells (iPSCs)

Induced pluripotent stem cells are derived from a patient's own somatic cells (e.g., skin or blood cells) that are reprogrammed to an embryonic-stem-cell-like state. These iPSCs can then be differentiated into myogenic progenitors, which have the potential to form new, healthy muscle tissue upon transplantation. A key advantage of this approach is the potential for autologous transplantation, which would circumvent the issue of immune rejection.

The development of iPSC-based therapies for muscular dystrophy typically follows this preclinical workflow:

iPSC_Workflow Patient_Cells Patient's Somatic Cells (e.g., Fibroblasts) Reprogramming Reprogramming (e.g., Yamanaka factors) Patient_Cells->Reprogramming iPSCs Induced Pluripotent Stem Cells (iPSCs) Reprogramming->iPSCs Gene_Correction Gene Correction (e.g., CRISPR/Cas9) iPSCs->Gene_Correction Differentiation Myogenic Differentiation Gene_Correction->Differentiation Myogenic_Progenitors Myogenic Progenitors Differentiation->Myogenic_Progenitors Transplantation Transplantation into Animal Model Myogenic_Progenitors->Transplantation

Caption: Preclinical workflow for iPSC-based cell therapy.

Conclusion and Future Directions

CAP-1002 has demonstrated promising results in slowing the progression of functional decline in both skeletal and cardiac muscle in patients with Duchenne muscular dystrophy. While direct comparative data is lacking, this guide provides an overview of the current landscape of cell therapies for muscular dystrophy.

Myoblast transplantation, one of the earliest cell therapy approaches, has faced significant challenges, primarily due to poor engraftment and immune rejection. Mesenchymal stem cells offer a multifaceted therapeutic potential through their immunomodulatory and paracrine effects, with early clinical data suggesting a favorable safety profile and some signs of efficacy. Induced pluripotent stem cells represent a next-generation approach with the potential for autologous, gene-corrected cell therapy, although this field is still in the early stages of clinical translation.

Future research, including head-to-head clinical trials, will be crucial to definitively establish the comparative efficacy and safety of these different cell therapy strategies. For drug development professionals, a deeper understanding of the distinct mechanisms of action, manufacturing complexities, and regulatory pathways for each of these modalities will be essential for advancing the most promising therapies to patients in need.

References

Navigating Late-Stage Duchenne Muscular Dystrophy: A Comparative Guide to Repeated CAP-1002 Administration and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of repeated CAP-1002 (deramiocel) administration with current alternative therapeutic strategies for patients with late-stage Duchenne muscular dystrophy (DMD). The information is intended to support an objective assessment of the long-term safety and efficacy of these treatments, backed by available clinical trial data and experimental protocols.

Executive Summary

Duchenne muscular dystrophy is a progressive, fatal genetic disorder characterized by muscle degeneration, with cardiomyopathy being a leading cause of mortality.[1] While no cure exists, therapeutic strategies aim to manage symptoms and slow disease progression.[2] CAP-1002, a cell therapy composed of allogeneic cardiosphere-derived cells (CDCs), has emerged as a promising investigational treatment for later-stage DMD, demonstrating potential benefits in preserving both skeletal and cardiac muscle function.[3][4] This guide compares the long-term data of CAP-1002 with established and emerging therapies, including corticosteroids and exon-skipping drugs.

CAP-1002: Mechanism and Long-Term Profile

CAP-1002 is a cell-based therapy that leverages the immunomodulatory, anti-inflammatory, and anti-fibrotic properties of CDCs. These cells are known to secrete exosomes containing bioactive molecules that can modulate immune responses and promote tissue repair.[5] The therapeutic approach of CAP-1002 focuses on mitigating the downstream inflammatory and fibrotic pathology of DMD rather than correcting the primary genetic defect.[4]

Long-Term Safety and Efficacy of CAP-1002

Long-term data for CAP-1002 primarily comes from the HOPE-2 Phase 2 clinical trial and its ongoing open-label extension (OLE) study.[6][7] These studies have focused on ambulatory and non-ambulatory boys and young men in the later stages of DMD.[8]

Safety Profile: Repeated intravenous administration of CAP-1002 has been generally well-tolerated over several years.[9][10] The most common treatment-related adverse events are infusion-related hypersensitivity reactions, which have been manageable without long-term consequences.[11][12]

Efficacy Findings:

  • Skeletal Muscle Function: The HOPE-2 OLE study has shown a statistically significant slowing in the decline of upper limb function as measured by the Performance of the Upper Limb (PUL) version 2.0 scale.[9] After three years of treatment, patients receiving CAP-1002 showed a significantly smaller decline in PUL 2.0 scores compared to an external comparator group.[10]

  • Cardiac Function: Long-term treatment with CAP-1002 has been associated with the stabilization and, in some cases, improvement of cardiac function.[6] Measurement of left ventricular ejection fraction (LVEF) by MRI in the HOPE-2 OLE study showed a benefit in a majority of patients after two to three years of treatment.[9][13]

Comparative Analysis of Therapeutic Alternatives

The current standard of care for DMD often includes corticosteroids, with exon-skipping therapies being an option for patients with specific genetic mutations.[14][15]

Corticosteroids

Corticosteroids like prednisone, deflazacort, and the newer dissociative steroid vamorolone are the cornerstone of DMD management, primarily aiming to reduce inflammation and preserve muscle strength.[5][16]

Long-Term Efficacy:

  • Long-term use of corticosteroids has been shown to delay the loss of ambulation and preserve muscle strength and function for years.[17]

  • Studies have demonstrated that continued corticosteroid use after the loss of ambulation can slow the decline in pulmonary function.[10][18]

  • Both prednisone and deflazacort are associated with slower declines in LVEF compared to no steroid treatment.[10]

Long-Term Safety:

  • Prolonged corticosteroid use is associated with significant side effects, including weight gain, growth suppression, bone fragility, and metabolic disturbances.[16][17]

  • Vamorolone was developed to retain the anti-inflammatory benefits of traditional corticosteroids while minimizing side effects.[4][16]

Exon-Skipping Therapies

Exon-skipping drugs, such as eteplirsen and ataluren, are designed to restore the reading frame of the dystrophin gene, allowing for the production of a truncated but partially functional dystrophin protein.[2] These therapies are only effective for patients with specific genetic mutations.

Long-Term Efficacy:

  • Eteplirsen (Exon 51 skipping): Long-term treatment with eteplirsen has been associated with a slower rate of LVEF decline compared to matched controls.[13] It has also shown a stabilizing effect on walking speeds in ambulatory patients.[19]

  • Ataluren (Nonsense mutation read-through): Long-term, real-world data suggests that ataluren, in conjunction with standard of care, can delay the loss of ambulation and the decline in forced vital capacity.[12][20][21]

Long-Term Safety:

  • Eteplirsen: Has a generally favorable safety profile with long-term use.[19][22]

  • Ataluren: Is generally well-tolerated, with no new safety signals identified in long-term studies.[6][20]

Data Presentation: Quantitative Comparison

Table 1: Long-Term Efficacy of CAP-1002 vs. Alternative Therapies in Late-Stage DMD

Therapeutic AgentPrimary Efficacy Endpoint(s)Key Long-Term Efficacy Outcomes
CAP-1002 Change in Performance of the Upper Limb (PUL 2.0) scoreStatistically significant slowing of PUL 2.0 decline over 3 years.[10]
Change in Left Ventricular Ejection Fraction (LVEF)Stabilization or improvement in LVEF in the majority of patients after 2-3 years.[9][13]
Corticosteroids Delay in loss of ambulation, preservation of muscle functionDelays loss of mobility milestones by 2.1 to 4.4 years.[17]
(Prednisone/Deflazacort)Change in Forced Vital Capacity (FVC) and LVEFSlower decline in FVC and LVEF in non-ambulatory patients compared to no treatment.[10]
Eteplirsen Change in 6-minute walk test (6MWT)Slower decline in 6MWT in ambulatory patients.[19]
Change in LVEFLower risk of reaching LVEF thresholds indicative of cardiac decline.[13]
Ataluren Delay in loss of ambulationDelays median age at loss of ambulation by several years in real-world settings.[12][21]
Change in FVCDelayed decline in FVC.[12]

Table 2: Long-Term Safety Profile of CAP-1002 vs. Alternative Therapies

Therapeutic AgentCommon Long-Term Adverse Events
CAP-1002 Infusion-related hypersensitivity reactions (generally manageable).[11][12]
Corticosteroids Weight gain, stunted growth, osteoporosis, cataracts, metabolic disturbances.[17][23]
(Prednisone/Deflazacort)
Eteplirsen Generally well-tolerated with no significant long-term safety concerns reported.[19][22]
Ataluren Generally well-tolerated with a favorable long-term safety profile.[6][20]

Experimental Protocols

CAP-1002: HOPE-2 and HOPE-2-OLE Clinical Trials
  • Study Design: The HOPE-2 trial was a multicentre, randomized, double-blind, placebo-controlled Phase 2 trial.[7][11] The HOPE-2-OLE is an ongoing open-label extension.[24]

  • Patient Population: Ambulatory and non-ambulatory males with DMD, aged 10 years and older, with moderate upper limb impairment.[11]

  • Intervention: Intravenous infusion of 150 million CAP-1002 cells or placebo every 3 months for a total of four infusions in the initial trial.[11] In the OLE, all participants receive CAP-1002.[24]

  • Primary Outcome Measure: Change in the mid-level elbow Performance of Upper Limb version 1.2 (PUL 1.2) score at 12 months for the HOPE-2 trial.[11] The OLE continues to assess safety and efficacy, including PUL 2.0.[24]

  • Key Secondary Outcome Measures: Changes in cardiac function and structure assessed by MRI.[11]

Corticosteroids: Long-Term Observational Studies
  • Study Design: Data on long-term corticosteroid use is often derived from prospective and retrospective observational studies and patient registries.[3][10]

  • Patient Population: Boys and men with DMD across various stages of the disease, including non-ambulatory patients.[10]

  • Intervention: Daily or intermittent oral administration of prednisone, deflazacort, or vamorolone.[25]

  • Outcome Measures: Time to loss of ambulation, changes in functional scales (e.g., PUL), pulmonary function tests (e.g., FVC), and cardiac function (e.g., LVEF).[10]

Eteplirsen: PROMOVI and Extension Studies
  • Study Design: The PROMOVI trial was a multicenter, open-label, non-randomized trial with a concurrent control group.[26] Long-term data comes from open-label extension studies.[27]

  • Patient Population: Male patients with DMD aged 7-16 years with genetic deletions amenable to exon 51 skipping.[26]

  • Intervention: Weekly intravenous infusion of 30 mg/kg eteplirsen.[26]

  • Primary Outcome Measures: Changes in 6-minute walk test (6MWT) and dystrophin production in muscle biopsies.[27]

  • Key Secondary Outcome Measures: Pulmonary and cardiac function assessments.[27]

Ataluren: Study 041 and STRIDE Registry
  • Study Design: Study 041 was a Phase 3, international, randomized, double-blind, placebo-controlled trial followed by an open-label phase.[20][28] STRIDE is a patient registry evaluating long-term use in a real-world setting.[21]

  • Patient Population: Boys with nonsense mutation DMD aged ≥5 years, on a stable corticosteroid regimen.[6][28]

  • Intervention: Oral administration of ataluren (40 mg/kg/day).[6]

  • Primary Outcome Measure: Slope of change in 6-minute walk distance (6MWD).[6]

  • Key Secondary Outcome Measures: Changes in timed function tests, North Star Ambulatory Assessment score, and safety.[6]

Mandatory Visualizations

CAP1002_Mechanism_of_Action cluster_cap1002 CAP-1002 (CDCs) cluster_secretion Secretion cluster_effects Cellular and Tissue Effects cluster_outcomes Clinical Outcomes CAP1002 Cardiosphere-Derived Cells (CAP-1002) Exosomes Exosomes with Bioactive Molecules (e.g., microRNA) CAP1002->Exosomes Immunomodulation Immunomodulation Exosomes->Immunomodulation AntiInflammatory Anti-Inflammatory Effects Exosomes->AntiInflammatory AntiFibrotic Anti-Fibrotic Effects Exosomes->AntiFibrotic ProRegenerative Pro-Regenerative Signals Exosomes->ProRegenerative Skeletal Preservation of Skeletal Muscle Function Immunomodulation->Skeletal Cardiac Preservation of Cardiac Muscle Function Immunomodulation->Cardiac AntiInflammatory->Skeletal AntiInflammatory->Cardiac AntiFibrotic->Skeletal AntiFibrotic->Cardiac ProRegenerative->Skeletal ProRegenerative->Cardiac

Caption: Proposed mechanism of action for CAP-1002 in Duchenne muscular dystrophy.

Clinical_Trial_Workflow cluster_screening Patient Identification and Screening cluster_randomization Trial Enrollment cluster_treatment Treatment Period cluster_followup Follow-Up and Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Treatment vs. Placebo) Screening->Randomization Treatment Repeated Drug Administration (e.g., Quarterly Infusions) Randomization->Treatment Monitoring Safety and Efficacy Monitoring Treatment->Monitoring FollowUp Long-Term Follow-Up (Open-Label Extension) Monitoring->FollowUp DataAnalysis Data Analysis and Outcome Assessment FollowUp->DataAnalysis

Caption: General workflow of a clinical trial for DMD therapies.

References

Evaluating CAP-1002's Impact on Cardiac Function in Preclinical Models: An MRI-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CAP-1002's performance against placebo controls in preclinical models of cardiac dysfunction, with a focus on data obtained through Magnetic Resonance Imaging (MRI). The experimental data, protocols, and underlying signaling pathways are detailed to facilitate a comprehensive evaluation of this cell-based therapy.

Data Presentation: Quantitative MRI Analysis

The following tables summarize key cardiac functional parameters measured by MRI in preclinical studies evaluating CAP-1002 (composed of cardiosphere-derived cells, or CDCs) in models of Duchenne Muscular Dystrophy (DMD) and myocardial infarction.

Table 1: Cardiac Function in mdx Mouse Model of Duchenne Muscular Dystrophy

ParameterCAP-1002 (CDC-treated)Placebo (Vehicle-treated)P-valueStudy Animal
Left Ventricular Ejection Fraction (LVEF) 60.4% ± 1.6%48.1% ± 2.2%<0.005mdx mice

Data sourced from a study on cardiosphere-derived cells in a mouse model of Duchenne Muscular Dystrophy.

Table 2: Cardiac Function in a Rat Model of Myocardial Infarction

ParameterCAP-1002 (CDC-treated)Placebo (Control)Time PointStudy Animal
Left Ventricular Ejection Fraction (LVEF) 56% ± 3%47% ± 2%6 weeks post-treatmentRats

Data from a study investigating cardiosphere-derived cells in a rat model of myocardial infarction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

1. Preclinical Model of Duchenne Muscular Dystrophy Cardiomyopathy

  • Animal Model: The mdx mouse model, which has a mutation in the dystrophin gene, was used to replicate the cardiomyopathy observed in Duchenne Muscular Dystrophy.

  • Treatment Administration: A single intramyocardial injection of CAP-1002 (cardiosphere-derived cells) or a vehicle control was administered.

  • Cardiac MRI Protocol:

    • Imaging Modality: Cine MRI was performed to assess cardiac function.

    • Key Parameters Measured: Left Ventricular Ejection Fraction (LVEF) was calculated from the end-diastolic and end-systolic volumes obtained from the cine images.

  • Functional Assessment: In addition to cardiac imaging, exercise capacity was evaluated to determine the systemic benefits of the treatment.[1][2]

2. Preclinical Model of Myocardial Infarction

  • Animal Model: Myocardial infarction was induced in rats to create a model of ischemic heart injury.

  • Treatment Administration: Cardiosphere-derived cells (the active component of CAP-1002) were administered to the experimental group, while the control group received a placebo.

  • Cardiac MRI Protocol:

    • Imaging Modality: Cardiac MRI was utilized to longitudinally assess changes in cardiac function and structure.

    • Key Parameters Measured: Left Ventricular Ejection Fraction (LVEF) was a primary endpoint to evaluate global heart function.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of CAP-1002 and a typical experimental workflow for its preclinical evaluation.

CAP1002_Signaling_Pathway cluster_exosome CAP-1002 (CDCs) cluster_target_cells Target Cells in the Myocardium cluster_effects Therapeutic Effects CAP1002 Cardiosphere-Derived Cells (CDCs) Exosomes Secreted Exosomes (containing microRNAs) CAP1002->Exosomes secrete Macrophages Macrophages Exosomes->Macrophages target Cardiomyocytes Cardiomyocytes Exosomes->Cardiomyocytes target Fibroblasts Fibroblasts Exosomes->Fibroblasts target Immunomodulation Immunomodulation (Anti-inflammatory) Macrophages->Immunomodulation Regeneration Regeneration (Cardiomyocyte Proliferation) Cardiomyocytes->Regeneration Anti_Fibrosis Anti-Fibrosis (Reduced Scarring) Fibroblasts->Anti_Fibrosis

Proposed signaling pathway of CAP-1002 (CDCs).

Experimental_Workflow Animal_Model Induce Cardiac Injury (e.g., Myocardial Infarction in Rats or use of mdx mice for DMD) Baseline_MRI Baseline Cardiac MRI (Measure LVEF, LV Volumes, etc.) Animal_Model->Baseline_MRI Randomization Randomization Baseline_MRI->Randomization Treatment_Group Administer CAP-1002 Randomization->Treatment_Group Group 1 Control_Group Administer Placebo Randomization->Control_Group Group 2 Follow_up_MRI Follow-up Cardiac MRI (e.g., at 6 weeks) Treatment_Group->Follow_up_MRI Control_Group->Follow_up_MRI Data_Analysis Data Analysis and Comparison of Cardiac Parameters Follow_up_MRI->Data_Analysis

Typical experimental workflow for preclinical evaluation.

References

A Comparative Analysis of CAP-1002: Correlating In Vitro Potency with In Vivo Efficacy in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency and in vivo efficacy of CAP-1002, a late-stage cell therapy candidate for the treatment of Duchenne muscular dystrophy (DMD). This document synthesizes available experimental data to explore the correlation between laboratory-based assays and clinical outcomes.

CAP-1002, developed by Capricor Therapeutics, is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). Its proposed mechanism of action is multifaceted, leveraging immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic properties to address the complex pathology of DMD.[1] The therapeutic effects are believed to be mediated by the secretion of extracellular vesicles, including exosomes, which carry bioactive molecules that influence tissue repair and regeneration.[2][3]

In Vitro Potency Assays: Gauging Bioactivity at the Bench

To ensure the consistent quality and biological activity of CAP-1002, a suite of in vitro potency assays has been developed. These assays are designed to quantify the specific mechanisms of action believed to be central to the therapeutic efficacy of the CDCs.

A key potency assay for CAP-1002 is an anti-fibrotic activity assay .[1] This assay directly measures a critical aspect of CAP-1002's mechanism of action, as fibrosis is a major contributor to muscle degradation in DMD. Multiple lots of CAP-1002 that have been demonstrated to be clinically potent have shown consistent anti-fibrotic activity in this assay.[1]

Additional in vitro assays are employed to further characterize the identity and potency of CAP-1002, including the analysis of β-catenin expression and the use of a quantitative reverse transcription polymerase chain reaction (qRT-PCR) panel to establish a unique gene expression signature.[1]

Table 1: Overview of Key In Vitro Potency Assays for CAP-1002
Assay TypePurposeKey MeasurementCorrelation to Efficacy
Anti-Fibrotic Activity Assay To quantify the anti-fibrotic potential of CAP-1002.Reduction of collagen gene expression (e.g., COL1A1, COL3A1) in human dermal fibroblasts co-cultured with CAP-1002 conditioned media.[1]Lots demonstrating significant anti-fibrotic activity are considered potent and have been used in clinical trials showing meaningful benefit.[1]
β-Catenin Expression Analysis To assess a key signaling molecule involved in cell survival and tissue repair.Elevated levels of β-catenin in CAP-1002 cells, as measured by ELISA.[1]Elevated β-catenin expression is a characteristic of clinically potent CAP-1002 lots.[1]
qRT-PCR Identity Panel To confirm the identity and consistency of the cell product.A specific gene expression profile, including markers like HSPA6, IL6, and CXCL8, that distinguishes CAP-1002 from other cell types.[1]Ensures the correct and consistent cellular product is administered.

In Vivo Efficacy: Clinical Evidence in Duchenne Muscular Dystrophy

The in vivo efficacy of CAP-1002 has been primarily evaluated in the HOPE-2 clinical trial, its open-label extension (OLE), and the ongoing HOPE-3 pivotal trial. These studies have focused on non-ambulant and ambulatory boys and young men with DMD, a patient population with significant unmet medical needs.

The primary efficacy endpoints in these trials have centered on skeletal and cardiac muscle function, which are progressively lost in DMD. The Performance of the Upper Limb (PUL) assessment is a key measure of skeletal muscle function, while cardiac magnetic resonance imaging (cMRI) is used to evaluate heart structure and function.

Table 2: Summary of Key In Vivo Efficacy Data from the HOPE-2 and HOPE-2 OLE Studies
Clinical TrialPrimary EndpointKey Findings
HOPE-2 (Phase II) Change from baseline in the mid-level dimension of the Performance of the Upper Limb (PUL) v1.2 at 12 months.Statistically significant slowing of disease progression in the CAP-1002 treated group compared to placebo.[4][5]
HOPE-2 OLE Change in full PUL v2.0 score.Continued and sustained slowing of disease progression in patients receiving long-term CAP-1002 treatment compared to an external comparator cohort.[6][7]
HOPE-2 & HOPE-2 OLE Cardiac Function (Left Ventricular Ejection Fraction - LVEF)Stabilization and, in some cases, improvement in cardiac function and structure in CAP-1002 treated patients compared to the expected decline.[4]

Correlation Between In Vitro Potency and In Vivo Efficacy

A direct, quantitative lot-by-lot correlation between the in vitro anti-fibrotic potency and in vivo clinical efficacy has been established qualitatively. Research has confirmed that CAP-1002 lots demonstrating potent anti-fibrotic activity in the in vitro assay were used in the HOPE-2 and HOPE-2 OLE studies and resulted in clinically meaningful benefits for patients with DMD.[1] This indicates that the in vitro assay is a relevant measure of the biological activity that translates to therapeutic effect in patients.

The multifaceted mechanism of CAP-1002, which includes immunomodulatory and anti-inflammatory effects in addition to its anti-fibrotic activity, likely contributes to the observed clinical benefits. While the anti-fibrotic assay captures a critical component of this, the overall clinical efficacy is a result of the interplay of these various mechanisms.

Experimental Protocols

In Vitro Anti-Fibrotic Potency Assay
  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

  • Conditioned Media Preparation: CAP-1002 cells are cultured, and the conditioned media containing the secreted bioactive factors is collected.

  • Co-culture: The human dermal fibroblasts are treated with the CAP-1002 conditioned media. A control group is treated with non-conditioned media.

  • Gene Expression Analysis: After a specified incubation period, RNA is extracted from the fibroblasts.

  • qRT-PCR: Quantitative reverse transcription polymerase chain reaction is performed to measure the expression levels of collagen genes (e.g., COL1A1, COL3A1).

  • Data Analysis: The reduction in collagen gene expression in the CAP-1002 treated group is calculated relative to the control group.

In Vivo Efficacy Assessment (HOPE-2 Clinical Trial)
  • Patient Population: Ambulatory and non-ambulatory males with a confirmed diagnosis of Duchenne muscular dystrophy.

  • Treatment Regimen: Patients receive intravenous infusions of CAP-1002 (150 million cells) or placebo every three months.[1]

  • Efficacy Endpoints:

    • Skeletal Muscle Function: Assessed using the Performance of the Upper Limb (PUL) tool (versions 1.2 and 2.0) at baseline and subsequent follow-up visits.[5]

    • Cardiac Function: Assessed by cardiac magnetic resonance imaging (cMRI) to measure Left Ventricular Ejection Fraction (LVEF) and other cardiac parameters.[4]

  • Data Analysis: The change from baseline in the efficacy endpoints is compared between the CAP-1002 and placebo groups.

Visualizing the Pathways and Processes

CAP-1002 Mechanism of Action

CAP-1002 Mechanism of Action cluster_0 CAP-1002 (CDCs) cluster_1 Secreted Bioactive Factors cluster_2 Cellular Targets cluster_3 Therapeutic Effects CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Extracellular Vesicles (Exosomes) CAP1002->Exosomes Secretion ImmuneCells Immune Cells (e.g., Macrophages) Exosomes->ImmuneCells Fibroblasts Fibroblasts Exosomes->Fibroblasts MuscleCells Muscle Progenitor Cells Exosomes->MuscleCells Immunomodulation Immunomodulation ImmuneCells->Immunomodulation AntiFibrosis Anti-Fibrosis Fibroblasts->AntiFibrosis ProRegeneration Pro-Regeneration MuscleCells->ProRegeneration

Caption: CAP-1002's proposed mechanism of action.

In Vitro Potency to In Vivo Efficacy Workflow

InVitro_InVivo_Correlation_Workflow cluster_0 In Vitro Potency Assessment cluster_1 Clinical Administration cluster_2 In Vivo Efficacy Measurement cluster_3 Clinical Outcome PotencyAssay Anti-Fibrotic Potency Assay (Collagen Reduction) LotRelease CAP-1002 Lot Release PotencyAssay->LotRelease Potency Confirmation PatientDosing Intravenous Infusion to DMD Patients LotRelease->PatientDosing Skeletal Skeletal Muscle Function (PUL Score) PatientDosing->Skeletal Cardiac Cardiac Function (LVEF) PatientDosing->Cardiac Efficacy Slowing of Disease Progression Skeletal->Efficacy Cardiac->Efficacy

Caption: Workflow from in vitro potency to in vivo efficacy.

References

A Comparative Analysis of the Immunomodulatory Profiles of CAP-1002 and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory mechanisms and effects of CAP-1002, an investigational allogeneic cardiosphere-derived cell (CDC) therapy, and corticosteroids, a long-established class of anti-inflammatory and immunosuppressive drugs. The comparison is based on available preclinical and clinical data, focusing on their distinct impacts on immune cells and signaling pathways.

Overview of Mechanisms of Action

CAP-1002: CAP-1002 is a cell-based therapy consisting of allogeneic cardiosphere-derived cells. Its primary immunomodulatory effect is not exerted by the cells themselves, but through the secretion of nano-sized extracellular vesicles, including exosomes.[1][2][3][4] These exosomes carry a cargo of proteins and RNAs that can modulate the behavior of target immune cells, most notably macrophages.[1][2][3] The core mechanism involves altering the macrophage phenotype from a pro-inflammatory (M1) state to a healing, anti-inflammatory (M2) state.[1][2][3] This targeted modulation helps to reduce chronic inflammation and promote tissue regeneration.[4][5]

Corticosteroids: Corticosteroids, such as prednisone and dexamethasone, are potent synthetic hormones that exert broad anti-inflammatory and immunosuppressive effects.[6][7][8][9] Their mechanism is multifaceted and involves both genomic and non-genomic pathways.[7] The primary genomic pathway involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory genes (transrepression) by interfering with transcription factors like NF-κB and AP-1.[10][11] This leads to a widespread suppression of immune responses.[6][10]

G

Comparative Effects on Immune Cells and Cytokines

The differing mechanisms of CAP-1002 and corticosteroids result in distinct immunomodulatory profiles. While corticosteroids induce broad immunosuppression, CAP-1002 appears to have a more targeted, modulatory effect.

Table 1: Comparison of Immunomodulatory Effects

FeatureCAP-1002 (Cardiosphere-Derived Cells)Corticosteroids
Primary Target Cells Macrophages[1][2][3]T-cells, Macrophages, Monocytes, Neutrophils, Dendritic Cells[7][12]
Effect on Macrophages Promotes polarization from pro-inflammatory (M1) to anti-inflammatory (M2) phenotype[1][2][3]Inhibit activation and liberation of pro-inflammatory mediators.[12] Can inhibit IL-12 production, which may indirectly favor a Th2 response.[13][14]
Effect on T-Cells Modulates effector T-cell activity indirectly via macrophage polarization.Broadly suppresses T-cell activation, proliferation, and cytokine production (both Th1 and Th2).[7][12][15] Induces apoptosis of circulating T-cells.[15] Can shift the immune response from Th1 to Th2.[7][12]
Effect on Cytokines Reduces pro-inflammatory cytokines through macrophage modulation.Suppresses a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-2, IL-6, IFN-γ) by inhibiting transcription factors like NF-κB.[7] Can also upregulate anti-inflammatory cytokines like IL-10.[10]
Overall Profile Immunomodulatory: Targeted action to rebalance the immune response toward resolution and repair.[16][17]Immunosuppressive: Broad, potent dampening of the entire immune system.[6][8][9]

Signaling Pathway Visualization

The signaling pathways for each treatment highlight their fundamental differences. CAP-1002 utilizes a cell-to-cell communication mechanism via exosomes, while corticosteroids operate through intracellular receptor binding and gene regulation.

CAP1002_Pathway cluster_environment Extracellular Space CAP1002 CAP-1002 Cell Exosome Exosome (contains proteins, RNA) CAP1002->Exosome Secretion Internalization Internalization Exosome->Internalization Uptake

Corticosteroid_Pathway

Experimental Protocols

The characterization of these immunomodulatory agents relies on a suite of established in vitro and in vivo assays. Below are outlines of key experimental methodologies.

A. In Vitro Macrophage Polarization Assay

  • Objective: To determine the effect of a therapeutic agent on macrophage differentiation into M1 or M2 phenotypes.

  • Methodology:

    • Cell Isolation: Isolate monocytes from human peripheral blood mononuclear cells (PBMCs).[18]

    • Differentiation: Culture monocytes with M-CSF to differentiate them into baseline macrophages (M0).

    • Polarization:

      • M1 Control: Stimulate M0 macrophages with LPS and IFN-γ.

      • M2 Control: Stimulate M0 macrophages with IL-4 and IL-13.

      • Test Condition: Co-culture M0 macrophages with CAP-1002 or treat with corticosteroids, followed by a pro-inflammatory stimulus (e.g., LPS).

    • Analysis: After 24-72 hours, assess the macrophage phenotype.

      • Flow Cytometry: Stain for cell surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2).

      • ELISA/Multiplex Assay: Measure cytokine secretion in the supernatant (e.g., TNF-α, IL-6 for M1; IL-10 for M2).[19][20]

      • qPCR: Analyze the gene expression of phenotype-specific markers.

B. T-Cell Proliferation and Suppression Assay

  • Objective: To measure the impact of a therapeutic on T-cell activation and proliferation.

  • Methodology:

    • Cell Isolation: Isolate CD4+ T-cells from PBMCs.[18]

    • Labeling: Label T-cells with a proliferation dye such as CFSE or CellTrace Violet. The dye is diluted with each cell division, allowing for quantification by flow cytometry.[21]

    • Stimulation: Plate T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate activation and proliferation.[22]

    • Treatment: Add varying concentrations of corticosteroids directly to the T-cell cultures. For indirect effects (relevant to CAP-1002), T-cells can be co-cultured with macrophages previously treated with the therapeutic.

    • Incubation: Culture the cells for 3-5 days.

    • Analysis: Use flow cytometry to measure the dilution of the proliferation dye, indicating the extent of T-cell division.[22]

Experimental_Workflow pbmc 1. Isolate PBMCs from Whole Blood immune_cells 2. Purify Specific Immune Cells (e.g., Monocytes, T-Cells) pbmc->immune_cells culture 3. Culture Cells with Stimulants & Test Agents (CAP-1002 or Corticosteroids) immune_cells->culture incubation 4. Incubate (24-72 hours) culture->incubation analysis 5. Analyze Readouts incubation->analysis flow flow analysis->flow elisa elisa analysis->elisa qpcr qpcr analysis->qpcr

Summary and Conclusion

CAP-1002 and corticosteroids represent two distinct paradigms of immunomodulation.

  • Corticosteroids act as broad-spectrum immunosuppressants. Their powerful, systemic anti-inflammatory effects are invaluable in acute inflammatory conditions and autoimmune diseases. However, this lack of specificity can lead to significant side effects associated with long-term immune suppression, including increased susceptibility to infections.[8]

  • CAP-1002 offers a more targeted approach. By specifically promoting the transition of macrophages to an anti-inflammatory and pro-reparative state, it aims to rebalance the immune system at the site of injury or chronic inflammation rather than suppressing it entirely.[2][23] This mechanism may offer a favorable safety profile for long-term treatment of chronic inflammatory conditions, as suggested in clinical trials for Duchenne muscular dystrophy where CAP-1002 was administered alongside a stable corticosteroid regimen.[5][16][24]

For drug development professionals, the choice between a broad immunosuppressive strategy and a targeted immunomodulatory one depends heavily on the disease pathology. Corticosteroids remain a cornerstone for acute, high-grade inflammation, while therapies like CAP-1002 represent a promising direction for chronic diseases where restoring immune homeostasis and promoting tissue regeneration are the primary goals.

References

Investigating the Synergistic Potential of CAP-1002 and Gene Therapies for Duchenne Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Duchenne muscular dystrophy (DMD) is a relentless, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, cardiomyopathy, and premature death. The therapeutic landscape for DMD is rapidly evolving, with the advent of cell and gene therapies offering hope for meaningful disease modification. This guide provides a comparative analysis of CAP-1002, an allogeneic cardiosphere-derived cell (CDC) therapy, and microdystrophin-based gene therapies. We explore their individual efficacies, mechanisms of action, and the compelling scientific rationale for their potential synergistic use.

At a Glance: CAP-1002 vs. Gene Therapy

Therapeutic ApproachCAP-1002 (Deramiocel) Microdystrophin Gene Therapy (e.g., ELEVIDYS)
Primary Mechanism Immunomodulatory, anti-inflammatory, and anti-fibrotic effects mediated by secreted exosomes.[1][2]Restoration of a truncated, functional version of the dystrophin protein.
Target Population Broad applicability, independent of specific DMD mutation.[3]Dependent on the specific genetic mutation; some mutations may be excluded.
Administration Intravenous infusion every 3 months.[2][4]Single intravenous infusion.
Key Efficacy Endpoints Slowing of upper limb functional decline (PUL 2.0), preservation of cardiac function (LVEF).[5][6][7]Improvement in motor function (NSAA), expression of microdystrophin in muscle tissue.[8]

Quantitative Efficacy Data: A Comparative Overview

The following tables summarize key quantitative outcomes from clinical trials of CAP-1002 and various gene therapies for DMD.

Table 1: CAP-1002 Clinical Trial Efficacy Data
TrialEndpointCAP-1002 GroupPlacebo/Control GroupKey Finding
HOPE-2 (Phase 2) [4][6]Change in Mid-level PUL v1.2 at 12 monthsFavored CAP-1002Favored PlaceboStatistically significant difference of 2.6 points, representing a 71% slowing of functional loss.[9]
HOPE-2 (Phase 2) [9]Change in LVEF at 12 monthsMean increase of 0.1%Mean decrease of 3.9%Effect size of 4.0 percentage points.[9]
HOPE-2 OLE (3 years) [7]Change in PUL v2.0-4.1 points-7.8 points (external comparator)Statistically significant slowing of upper limb functional decline.[7]
HOPE-2 OLE (3 years) [7]Change in LVEF+1.2%Not ApplicablePreservation and, in some cases, improvement of cardiac function.[7]
Table 2: Gene Therapy Clinical Trial Efficacy Data
Therapy (Trial)EndpointGene Therapy GroupPlacebo GroupKey Finding
ELEVIDYS (EMBARK, Phase 3) [8]Change in NSAA total score at 52 weeks+2.6 points+1.9 pointsDid not meet the primary endpoint (p=0.24), but showed significant improvements in secondary endpoints like time to rise.[10]
Fordadistrogene Movaparvovec (CIFFREO, Phase 3) [1][6]Change in NSAA total score at 1 yearNo significant differenceNo significant differenceDid not meet primary or key secondary endpoints. Development has been discontinued.[6][7]
SGT-003 (INSPIRE DUCHENNE, Phase 1/2) [11]Microdystrophin expression at 90 daysAverage of 110% of normal (Western blot)Not ApplicableRobust microdystrophin expression observed in the first three participants.[11][12]

The Rationale for Synergy: A Multi-faceted Approach

While gene therapy aims to correct the primary genetic defect in DMD by restoring dystrophin expression, it may not fully address the secondary pathological cascades of chronic inflammation and fibrosis that contribute significantly to muscle damage.[9][13] CAP-1002, with its immunomodulatory and anti-fibrotic properties, is well-positioned to address these aspects of DMD pathology.[14]

A 2018 preclinical study highlighted this synergistic potential, suggesting that while other therapies work to restore dystrophin, CAP-1002 could mitigate the ongoing inflammation and fibrosis, thereby protecting the newly restored muscle fibers and enhancing the overall therapeutic effect.[14] This suggests a two-pronged approach where gene therapy provides the foundational "blueprint" for muscle function, and CAP-1002 creates a more favorable "environment" for that function to be realized and sustained.

Experimental Protocols

CAP-1002 (HOPE-2 Clinical Trial)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2][4]

  • Patient Population: Ambulatory and non-ambulatory males with DMD, aged 10 years and older.[2]

  • Intervention: Intravenous infusion of 150 million allogeneic cardiosphere-derived cells (CAP-1002) or placebo.[2][4]

  • Dosing Regimen: Four infusions administered every three months over a 12-month period.[2][4]

  • Primary Efficacy Endpoint: Change from baseline in the mid-level dimension of the Performance of the Upper Limb (PUL) version 1.2 at 12 months.[2]

  • Key Secondary Endpoints: Cardiac MRI-based assessments of left ventricular ejection fraction (LVEF) and other measures of cardiac structure and function.[2]

AAV Microdystrophin Gene Therapy (General Protocol)
  • Study Design: Typically, Phase 1/2 open-label or Phase 3 randomized, double-blind, placebo-controlled trials.

  • Patient Population: Ambulatory or non-ambulatory males with a confirmed DMD mutation. Specific exon deletions may be exclusionary criteria for certain therapies.

  • Intervention: A single intravenous infusion of a recombinant adeno-associated virus (AAV) vector carrying a microdystrophin transgene. The dosage is typically measured in vector genomes per kilogram of body weight (vg/kg).

  • Immunosuppression: A course of corticosteroids or other immunosuppressants is administered before and after gene therapy infusion to manage the host immune response to the AAV vector.

  • Primary Efficacy Endpoints: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score at approximately one year.

  • Key Secondary Endpoints: Microdystrophin expression in muscle biopsies (measured by Western blot and immunofluorescence), and changes in timed function tests (e.g., 10-meter walk/run, time to rise).

Visualizing the Pathways and Processes

CAP-1002 Mechanism of Action

CAP1002_Mechanism cluster_0 CAP-1002 (CDCs) cluster_1 Secreted Factors cluster_2 Cellular Targets & Effects cluster_3 Therapeutic Outcomes CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Exosomes CAP1002->Exosomes secrete Macrophages Macrophages Exosomes->Macrophages modulate Myofibroblasts Myofibroblasts Exosomes->Myofibroblasts inhibit MuscleProgenitors Muscle Progenitor Cells Exosomes->MuscleProgenitors stimulate AntiInflammatory Anti-inflammatory Effects Macrophages->AntiInflammatory AntiFibrotic Anti-fibrotic Effects Myofibroblasts->AntiFibrotic ProRegenerative Pro-regenerative Effects MuscleProgenitors->ProRegenerative

Caption: Mechanism of action of CAP-1002 in DMD.

Gene Therapy and CAP-1002: A Synergistic Workflow

Synergistic_Workflow cluster_0 Primary Intervention cluster_1 Cellular & Pathological State cluster_2 Complementary Intervention cluster_3 Combined Therapeutic Effect GeneTherapy AAV-Microdystrophin Gene Therapy DystrophinRestoration Microdystrophin Expression GeneTherapy->DystrophinRestoration InflammationFibrosis Persistent Inflammation & Fibrosis DystrophinRestoration->InflammationFibrosis partially addresses EnhancedFunction Enhanced & Sustained Muscle Function DystrophinRestoration->EnhancedFunction ImprovedEnvironment Improved Muscle Environment InflammationFibrosis->ImprovedEnvironment CAP1002 CAP-1002 Administration CAP1002->InflammationFibrosis targets ImprovedEnvironment->EnhancedFunction potentiates

Caption: Proposed synergistic workflow of gene therapy and CAP-1002.

Conclusion

The treatment paradigm for Duchenne muscular dystrophy is at a pivotal juncture. While microdystrophin gene therapy represents a significant leap forward in addressing the root genetic cause of the disease, the multifactorial nature of DMD pathology suggests that combination therapies will likely be necessary to achieve optimal clinical outcomes. CAP-1002, with its distinct immunomodulatory and anti-fibrotic mechanism of action, presents a compelling complementary approach. By mitigating the secondary inflammatory and fibrotic damage, CAP-1002 has the potential to create a more favorable environment for the newly synthesized microdystrophin to function effectively, leading to enhanced and more durable preservation of muscle function. Further preclinical and, eventually, clinical investigation into this synergistic combination is warranted and holds considerable promise for the future of DMD therapy.

References

A Comparative Analysis of Muscle Tissue Improvement in Duchenne Muscular Dystrophy: CAP-1002 vs. Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LOS ANGELES, December 17, 2025 – In the relentless pursuit of effective treatments for Duchenne muscular dystrophy (DMD), a debilitating genetic disorder characterized by progressive muscle degeneration, researchers and drug developers are closely evaluating a range of therapeutic strategies. This guide provides a comprehensive comparison of the histological validation of muscle tissue improvement following treatment with CAP-1002, an investigational cell therapy, and other prominent therapeutic alternatives, namely exon-skipping drugs and gene therapy. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the current landscape of DMD therapies.

CAP-1002, developed by Capricor Therapeutics, is a cell therapy composed of allogeneic cardiosphere-derived cells (CDCs).[1][2][3] Its proposed mechanism of action is centered on the secretion of exosomes, which are nano-sized vesicles containing bioactive molecules like proteins and RNAs.[3][4][5] These exosomes are believed to exert immunomodulatory, anti-inflammatory, and anti-fibrotic effects, thereby creating a more favorable environment for muscle regeneration.[2][5] Preclinical studies in the mdx mouse model of DMD have suggested that CAP-1002 can lead to decreased fibrosis in both skeletal and cardiac muscles.[6] However, to date, quantitative histological data from human muscle biopsies in clinical trials for CAP-1002 have not been publicly released. The primary endpoints in human trials have focused on functional measures such as the Performance of the Upper Limb (PUL) and cardiac function (Left Ventricular Ejection Fraction - LVEF).[7][8][9]

In contrast, significant histological data is available for alternative therapeutic approaches that have received regulatory attention.

Quantitative Histological Comparison

The following tables summarize the available quantitative data on histological improvements in muscle tissue from clinical trials of various DMD therapies. It is important to note the absence of publicly available, comparable human histological data for CAP-1002.

Therapeutic AgentMechanism of ActionHistological EndpointBaseline ValuePost-Treatment ValueChangeStudy/Source
CAP-1002 Cell Therapy (Cardiosphere-Derived Cells)Fibrosis ReductionData Not AvailableData Not AvailableDecreased in preclinical models[6]
Eteplirsen Exon Skipping (Exon 51)Dystrophin-Positive Fibers (%)~0%22.9% (at 24 weeks), 51.7% (at 48 weeks)+22.9% to +51.7%[10]
Dystrophin-Positive Fibers (%)Not SpecifiedAverage increase of 24.23%+24.23%[11]
Golodirsen Exon Skipping (Exon 53)Dystrophin Protein (% of normal)0.095%1.019% (at 48 weeks)16-fold increase[12]
Dystrophin-Positive Fibers (%)1.43%10.47% (at 48 weeks)+9.04%[13]
Regenerating Fibers (f/d myosin positive)Not Specified2.2% decrease-2.2%[12]
Casimersen Exon Skipping (Exon 45)Dystrophin Protein (% of normal)0.93%1.74% (at 48 weeks)+0.81%[14][15]
Dystrophin-Positive Fibers (%)6.46%15.26% (at 48 weeks)+8.8%[15]
Delandistrogene Moxeparvovec Gene Therapy (Micro-dystrophin)Dystrophin Expression (% of normal)Not Specified54.2% (at 12 weeks)+54.2%[16]
Dystrophin-Positive Fibers (%)Not Specified48.3% (at 12 weeks)+48.3%[16]

Experimental Protocols

The histological improvements noted above are primarily assessed through specialized laboratory techniques performed on muscle biopsy samples.

Dystrophin Quantification via Western Blot

This method is used to determine the amount of dystrophin protein in a muscle sample.

  • Protein Extraction: A frozen muscle biopsy sample is homogenized in a lysis buffer to release the cellular proteins.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay.

  • Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to dystrophin. A secondary antibody, which binds to the primary antibody and is linked to a detectable marker (e.g., a fluorescent molecule), is then added.

  • Detection and Quantification: The signal from the marker is detected and quantified using an imaging system. The amount of dystrophin is often expressed as a percentage of the amount found in a healthy muscle control sample.[17][18][19]

Dystrophin Localization and Fiber Counting via Immunohistochemistry (IHC)

This technique is used to visualize the location of dystrophin within the muscle tissue and to count the percentage of muscle fibers that are producing the protein.

  • Tissue Sectioning: A frozen muscle biopsy is thinly sliced using a cryostat.

  • Antibody Staining: The tissue sections are incubated with a primary antibody against dystrophin. A secondary antibody, labeled with a fluorescent dye, is then applied.

  • Microscopy: The stained sections are viewed under a fluorescent microscope. Dystrophin, if present, will appear as a fluorescent signal at the membrane of the muscle fibers.

  • Image Analysis: The images are analyzed to count the number of dystrophin-positive fibers and express this as a percentage of the total number of fibers in the analyzed area.[11][20][21]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided.

CAP1002_MoA cluster_CDC Cardiosphere-Derived Cell (CAP-1002) cluster_MuscleCell Dystrophic Muscle Environment cluster_Outcome Histological Improvement CDC CDC Exosome Exosomes (containing proteins, miRNA) CDC->Exosome Secretion Macrophage Macrophage Exosome->Macrophage Uptake Fibroblast Fibroblast Exosome->Fibroblast Modulation SatelliteCell Satellite Cell (Muscle Stem Cell) Exosome->SatelliteCell Stimulation AntiInflammatory Anti-inflammatory Phenotype Macrophage->AntiInflammatory Polarization ProFibrotic Collagen Production Fibroblast->ProFibrotic Inhibition ProRegenerative Proliferation & Differentiation SatelliteCell->ProRegenerative ReducedInflammation Reduced Inflammation AntiInflammatory->ReducedInflammation MuscleRegeneration Muscle Regeneration ProRegenerative->MuscleRegeneration ReducedFibrosis Reduced Fibrosis

CAP-1002 Mechanism of Action

Histology_Workflow cluster_IHC Immunohistochemistry (IHC) cluster_WB Western Blot (WB) Biopsy Muscle Biopsy Collection Processing Tissue Freezing & Sectioning Biopsy->Processing Staining Antibody Staining (Anti-Dystrophin) Processing->Staining Extraction Protein Extraction Processing->Extraction Microscopy Fluorescence Microscopy Staining->Microscopy FiberCounting Image Analysis: % Dystrophin-Positive Fibers Microscopy->FiberCounting Electrophoresis Gel Electrophoresis Extraction->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Detection Antibody-based Detection Transfer->Detection Quantification Densitometry Analysis: % of Normal Dystrophin Detection->Quantification

Muscle Biopsy Analysis Workflow

Conclusion

The histological validation of muscle tissue improvement provides a critical measure of therapeutic efficacy in Duchenne muscular dystrophy. While CAP-1002 has shown promise in preclinical models and in functional outcomes in clinical trials, the lack of publicly available human histological data makes a direct comparison with other therapies on this front challenging.[6][7]

Exon-skipping drugs and gene therapy, on the other hand, have demonstrated the ability to restore dystrophin production to varying degrees, as evidenced by quantitative analysis of muscle biopsies.[10][11][12][13][14][15][16] These therapies directly target the underlying genetic defect, leading to the production of a truncated but functional dystrophin protein.

For researchers and drug development professionals, the data underscores the importance of utilizing a multifaceted approach to evaluate therapeutic candidates, including both functional and histological endpoints. As the field progresses, the direct histological comparison of different therapeutic modalities will be crucial in determining the most effective strategies for combating the devastating muscle wasting of Duchenne muscular dystrophy. Further disclosure of histological data from all ongoing clinical trials is eagerly awaited by the scientific community to facilitate a more complete comparative assessment.

References

Unveiling the Molecular Blueprint: A Comparative Guide to Gene Expression Changes Induced by CAP-1002 in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAP-1002's impact on gene expression with alternative therapies for Duchenne muscular dystrophy (DMD). We delve into the available experimental data, present detailed methodologies, and visualize key biological pathways to offer a comprehensive understanding of these treatments at a molecular level.

CAP-1002, an investigational cell therapy, is composed of allogeneic cardiosphere-derived cells (CDCs). Its therapeutic potential in DMD is believed to stem from the secretion of extracellular vesicles containing a cocktail of bioactive molecules, including proteins and RNAs. These vesicles can modulate various pathological processes central to DMD, such as inflammation, fibrosis, and muscle degeneration, while promoting regeneration.[1][2][3] This guide will explore the downstream effects of these actions on the genetic machinery of affected cells and compare them to other FDA-approved treatments for DMD.

Comparative Analysis of Gene Expression Modulation

While direct, head-to-head RNA sequencing data from human clinical trials comparing CAP-1002 with other DMD therapies is not yet publicly available, preclinical studies and the known mechanisms of action of approved drugs provide valuable insights into their distinct effects on gene expression. The following tables summarize the key reported or expected gene expression changes.

Table 1: Gene Expression Changes Induced by CAP-1002 (based on preclinical data)
Biological ProcessKey Genes/Pathways ModulatedDirection of ChangeSupporting Evidence
Oxidative Stress Response Nrf2 antioxidant pathway and its downstream targetsUpregulationPreclinical studies in mdx mice show enhanced Nrf2 activation and upregulation of its downstream gene products.[4][5]
Inflammation Pro-inflammatory cytokine and chemokine genesDownregulationThe immunomodulatory activity of CDCs suggests a reduction in the expression of inflammatory mediators.[2]
Fibrosis Collagen I and IIIDownregulationPreclinical data indicates a reduction in collagen deposition, suggesting decreased expression of fibrotic genes.[4]
Mitochondrial Function Mitochondrial transcription factor A, mitochondrial respiratory complex proteinsUpregulation/RestorationStudies in mdx mice have shown increased expression of mitochondrial biogenesis and function-related genes.[4]
Muscle Regeneration Pro-regenerative and myogenic factorsUpregulationThe mechanism of action of CDCs involves promoting muscle regeneration.[1]
Table 2: Comparison of Gene Expression Modulation by Different DMD Therapies
Therapeutic ClassSpecific Drug(s)Primary Mechanism of Action on Gene ExpressionKey Gene Targets/Pathways
Cell Therapy CAP-1002 (deramiocel)Paracrine effects of secreted vesicles modulating multiple pathwaysNrf2, inflammatory cytokines, fibrotic genes, mitochondrial genes
Corticosteroids Prednisone, DeflazacortSuppression of pro-inflammatory gene transcriptionNF-κB pathway, cytokines, chemokines
Exon-Skipping Drugs Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), Casimersen (Amondys 45)Restoration of the dystrophin mRNA reading frameDMD gene (promotes production of a truncated dystrophin protein)[6][7][8][9][10]
Non-steroidal HDAC Inhibitor Givinostat (Duvyzat)Inhibition of histone deacetylases to reduce inflammation and muscle loss[11][12]Genes regulated by histone acetylation, likely including inflammatory and muscle-related genes
Gene Therapy Elevidys (delandistrogene moxeparvovec-rokl)Introduction of a transgene to produce a micro-dystrophin protein[13]Expression of the Elevidys-specific micro-dystrophin transgene

Experimental Protocols

To identify and quantify gene expression changes induced by a therapeutic agent like CAP-1002, RNA sequencing (RNA-seq) is a powerful and widely used method. Below is a detailed, generalized protocol for an RNA-seq experiment in a preclinical or clinical setting.

RNA Sequencing Protocol for Muscle Biopsy Samples
  • Sample Collection and Preservation:

    • Obtain muscle biopsy samples from DMD patients before and after treatment with CAP-1002 or a comparator drug.

    • Immediately snap-freeze the tissue in liquid nitrogen or place it in a stabilizing solution (e.g., RNAlater) to preserve RNA integrity.

    • Store samples at -80°C until RNA extraction.

  • RNA Extraction:

    • Homogenize the frozen muscle tissue using a bead mill or rotor-stator homogenizer.

    • Extract total RNA using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen) to ensure high-purity RNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) (ideally > 7) to be suitable for sequencing.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in a cell and can obscure the signal from messenger RNA (mRNA).

    • Fragment the rRNA-depleted RNA into smaller pieces.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

    • Amplify the library using polymerase chain reaction (PCR) to generate a sufficient quantity for sequencing.

    • Purify and size-select the final library.

  • Sequencing:

    • Quantify the final library and pool multiple libraries for multiplex sequencing.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq. The sequencing depth should be determined based on the study's objectives (e.g., 30-50 million reads per sample for differential gene expression analysis).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases.

    • Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Perform differential gene expression analysis between pre- and post-treatment samples using packages like DESeq2 or edgeR in R.

    • Perform pathway analysis and gene ontology enrichment analysis to identify biological processes affected by the treatment.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of CAP-1002 and a typical experimental workflow for RNA sequencing.

CAP1002_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Myocyte, Macrophage) cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Vesicles Extracellular Vesicles (Exosomes) CAP1002->Vesicles secrete Receptor Cell Surface Receptor Vesicles->Receptor bind/fuse Nrf2 Nrf2 Pathway Receptor->Nrf2 activate/inhibit NFkB NF-κB Pathway Receptor->NFkB activate/inhibit Mito Mitochondrial Biogenesis Receptor->Mito activate/inhibit Myo Myogenesis Receptor->Myo activate/inhibit AntiOx Reduced Oxidative Stress Nrf2->AntiOx AntiInflam Reduced Inflammation NFkB->AntiInflam AntiFib Reduced Fibrosis NFkB->AntiFib Regen Enhanced Regeneration Mito->Regen Myo->Regen

Caption: Proposed mechanism of action of CAP-1002.

RNASeq_Workflow cluster_sample_prep Sample Preparation cluster_library_seq Library Preparation & Sequencing cluster_data_analysis Data Analysis Biopsy Muscle Biopsy (Pre- & Post-Treatment) RNA_Extraction RNA Extraction Biopsy->RNA_Extraction QC1 RNA Quality Control (RIN > 7) RNA_Extraction->QC1 Library_Prep rRNA Depletion & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Read Quality Control & Trimming Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Exp Differential Expression & Pathway Analysis Quantification->Diff_Exp

Caption: A typical experimental workflow for RNA sequencing.

References

Unraveling the Mechanism of CAP-1002: A Comparative Guide for Duchenne Muscular Dystrophy Therapies

Author: BenchChem Technical Support Team. Date: December 2025

While direct proteomic analyses of tissues treated with CAP-1002 are not yet publicly available, this guide provides a comprehensive overview of its proposed mechanism of action and compares it with other therapeutic strategies for Duchenne muscular dystrophy (DMD). The information is based on preclinical studies and clinical trial data, offering valuable insights for researchers, scientists, and drug development professionals.

CAP-1002, developed by Capricor Therapeutics, is an investigational cell therapy for the treatment of Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration.[1][2] The therapy has shown promise in clinical trials for improving muscle function and heart health in individuals with DMD.[1][3]

The Proposed Mechanism of Action of CAP-1002

CAP-1002 is composed of allogeneic cardiosphere-derived cells (CDCs), which are a unique population of progenitor cells harvested from donor heart tissue.[2][4] The therapeutic effects of CAP-1002 are not attributed to the direct regeneration of muscle tissue by the administered cells, but rather to their secretome—the array of molecules they release.[5][6]

The primary mechanism is believed to be mediated by exosomes, which are small extracellular vesicles released by the CDCs.[1][5] These exosomes carry a cargo of bioactive molecules, including proteins and nucleic acids (like microRNAs), that can influence the behavior of recipient cells.[1][5][6]

The proposed downstream effects of the CAP-1002-derived exosomes include:

  • Immunomodulation: The exosomes are thought to alter the immune response, shifting it from a pro-inflammatory state to a healing phenotype.[7] This is crucial in DMD, where chronic inflammation contributes significantly to muscle damage.

  • Anti-inflammatory Effects: By modulating the immune response, CAP-1002 is believed to reduce chronic inflammation in the muscles.[1][8]

  • Anti-fibrotic Activity: The therapy may help to reduce the formation of scar tissue (fibrosis) in the muscles, a hallmark of DMD that impairs muscle function.[1][8]

  • Pro-regenerative Signals: The exosomal cargo may promote the regeneration of damaged muscle tissue.[2][5]

CAP1002_Mechanism cluster_infusion Intravenous Infusion cluster_action Mechanism of Action cluster_effects Therapeutic Effects cluster_outcomes Clinical Outcomes CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Release of Exosomes (containing proteins, microRNAs) CAP1002->Exosomes secrete TargetCells Target Cells (e.g., Macrophages, Muscle Cells) Exosomes->TargetCells uptake by Immunomodulation Immunomodulation TargetCells->Immunomodulation AntiInflammatory Anti-inflammatory TargetCells->AntiInflammatory AntiFibrotic Anti-fibrotic TargetCells->AntiFibrotic ProRegenerative Pro-regenerative TargetCells->ProRegenerative Skeletal Improved Skeletal Muscle Function Immunomodulation->Skeletal Cardiac Improved Cardiac Function Immunomodulation->Cardiac AntiInflammatory->Skeletal AntiInflammatory->Cardiac AntiFibrotic->Skeletal AntiFibrotic->Cardiac ProRegenerative->Skeletal ProRegenerative->Cardiac

Comparison with Other Duchenne Muscular Dystrophy Therapies

The therapeutic landscape for DMD is evolving, with several approved and investigational treatments that employ different mechanisms of action.

Therapeutic StrategyExamplesMechanism of Action
Cell-Based Therapy (Secretome-Mediated) CAP-1002 (deramiocel)Utilizes exosomes from cardiosphere-derived cells to exert immunomodulatory, anti-inflammatory, anti-fibrotic, and pro-regenerative effects. This approach is not mutation-specific.[9]
Corticosteroids Prednisone, DeflazacortAct as broad anti-inflammatory and immunosuppressive agents. The exact mechanism in DMD is not fully understood but is thought to involve reducing muscle inflammation and damage.[10][11]
Gene Therapy Elevidys (delandistrogene moxeparvovec)Uses an adeno-associated virus (AAV) vector to deliver a gene that produces a shortened, functional version of the dystrophin protein (micro-dystrophin) in muscle cells.[2]
Exon Skipping Eteplirsen (Exondys 51), Golodirsen (Vyondys 53)Employs antisense oligonucleotides to "skip" over a specific exon in the dystrophin gene during mRNA processing, allowing for the production of a truncated but partially functional dystrophin protein. These therapies are specific to certain mutations.
Histone Deacetylase (HDAC) Inhibition Givinostat (Duvyzat)Works by inhibiting HDAC enzymes, which is believed to reduce muscle inflammation and fibrosis, thereby slowing disease progression.[2][12]

Experimental Protocols: The HOPE-2 and HOPE-3 Clinical Trials

The primary "experimental data" for CAP-1002's performance comes from its clinical trials. The HOPE-2 trial was a Phase 2, randomized, double-blind, placebo-controlled study, and HOPE-3 is the ongoing pivotal Phase 3 trial.[3][8]

Key Methodologies of the HOPE Clinical Trials:
  • Patient Population: The trials have enrolled ambulatory and non-ambulatory boys and young men with DMD.[8]

  • Intervention: Participants in the treatment arm receive intravenous (IV) infusions of CAP-1002 (150 million cells per infusion) every three months.[8][9] The control group receives a placebo.[8]

  • Primary Efficacy Endpoint: The primary outcome measure is the change in the Performance of the Upper Limb (PUL) 2.0 score, which assesses shoulder, mid-level, and distal arm and hand function.[3]

  • Secondary Efficacy Endpoints: These include assessments of cardiac function and structure via cardiac MRI, as well as other measures of muscle function and quality of life.[8]

  • Safety Monitoring: The safety of CAP-1002 is continuously monitored through the recording of adverse events, physical examinations, and laboratory tests.[8]

HOPE_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Months) cluster_assessment Efficacy & Safety Assessment cluster_ole Open-Label Extension Screening Patient Screening (Ambulatory & Non-Ambulatory DMD) Randomize Randomization (1:1) Screening->Randomize CAP1002_Arm CAP-1002 Arm (150M cells IV every 3 months) Randomize->CAP1002_Arm Placebo_Arm Placebo Arm (IV infusion every 3 months) Randomize->Placebo_Arm PUL Primary Endpoint: Performance of the Upper Limb (PUL 2.0) CAP1002_Arm->PUL Cardiac Secondary Endpoints: Cardiac MRI, Quality of Life, etc. CAP1002_Arm->Cardiac Safety Safety Monitoring: Adverse Events, Labs CAP1002_Arm->Safety Placebo_Arm->PUL Placebo_Arm->Cardiac Placebo_Arm->Safety OLE Eligible participants may enter Open-Label Extension to receive CAP-1002 PUL->OLE Cardiac->OLE Safety->OLE

References

A Critical Review of CAP-1002 for Duchenne Muscular Dystrophy: A Comparative Guide to Current and Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the clinical trial data for CAP-1002 in the treatment of Duchenne muscular dystrophy (DMD). CAP-1002, an investigational allogeneic cardiosphere-derived cell (CDC) therapy, has shown promise in addressing the multifaceted pathology of DMD, particularly in non-ambulatory patients. This document aims to objectively compare the performance of CAP-1002 with other therapeutic alternatives, including exon-skipping therapies, gene therapy, and corticosteroids, supported by available clinical trial data. Detailed experimental protocols for key assessments and visualizations of relevant biological pathways and trial designs are provided to offer a comprehensive resource for the scientific community.

Introduction to CAP-1002 and the DMD Treatment Landscape

Duchenne muscular dystrophy is a fatal X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to the absence of functional dystrophin protein.[1] While significant strides have been made in managing DMD, a cure remains elusive. Current therapeutic strategies aim to slow disease progression, manage symptoms, and improve quality of life. These include foundational corticosteroid therapy, mutation-specific exon-skipping drugs, and the recently approved gene therapy, delandistrogene moxeparvovec.[2][3]

CAP-1002 offers a distinct, mutation-agnostic approach. It consists of allogeneic cardiosphere-derived cells, which are believed to exert their therapeutic effects through the secretion of exosomes containing non-coding RNAs and other signaling molecules.[4] This mechanism is thought to be immunomodulatory, anti-fibrotic, and pro-regenerative, addressing the chronic inflammation and fibrosis that are hallmarks of DMD pathology.[4]

Comparative Efficacy of CAP-1002 and Other DMD Therapies

The primary evidence for the efficacy of CAP-1002 in DMD comes from the Phase II HOPE-2 trial and its ongoing open-label extension (OLE) study.[1][5] These studies have focused on a population of predominantly non-ambulatory boys and young men, an area of significant unmet medical need.

Motor Function Outcomes

The Performance of the Upper Limb (PUL) assessment is a key endpoint for evaluating motor function in non-ambulatory DMD patients. The HOPE-2 trial and its OLE have demonstrated a sustained treatment benefit with CAP-1002 on the PUL 2.0 scale compared to an external comparator group.[5]

TherapyTrialPatient PopulationPrimary EndpointMean Change from Baseline (Treatment)Mean Change from Baseline (Control/Comparator)P-valueCitation(s)
CAP-1002 HOPE-2 OLE (3-Year)Non-ambulatory DMDPUL 2.0 Total Score-4.1 points-7.8 points<0.001[5]
Eteplirsen Study 201/202 (4-Year)Ambulatory, exon 51 amenable6-Minute Walk Test (6MWT)-67.3 m-133.8 m (external controls)N/A[6]
Golodirsen Phase 1/2 (3-Year)Ambulatory, exon 53 amenable6MWT-99.0 m-181.4 m (external controls)0.067
Viltolarsen Phase 2 OLE (2-Year)Ambulatory, exon 53 amenableTime to Stand (velocity)Maintained functionFunctional decline (historical controls)Statistically significant[7]
Delandistrogene Moxeparvovec EMBARK (1-Year)Ambulatory, 4-7 yearsNorth Star Ambulatory Assessment (NSAA)+2.6 points+1.9 points0.2441
Deflazacort Meta-analysis (48-weeks)Ambulatory6MWTLess decline<0.05 (vs. Prednisone)[8][9]
Cardiac Function Outcomes

Cardiomyopathy is a leading cause of mortality in DMD. CAP-1002 has shown encouraging results in preserving cardiac function, as measured by Left Ventricular Ejection Fraction (LVEF) and other cardiac MRI parameters.

TherapyTrialCardiac EndpointMean Change from Baseline (Treatment)Mean Change from Baseline (Control/Comparator)P-valueCitation(s)
CAP-1002 HOPE-2LVEF (%)+1.0%-3.0%0.002[10]
Delandistrogene Moxeparvovec EMBARK (1-Year)cMRI measuresNo significant differenceNo significant differenceN/A
Eteplirsen Retrospective StudyLVEF <55%78% lower riskN/A

Safety Profile Comparison

A critical aspect of any therapeutic is its safety profile. Below is a summary of the key adverse events observed in the clinical trials of CAP-1002 and its comparators.

TherapyTrialCommon Adverse EventsSerious Adverse EventsCitation(s)
CAP-1002 HOPE-2Infusion-related hypersensitivity reactions (mitigated with pre-medication)One patient discontinued due to a severe allergic reaction.[1][11]
Eteplirsen PROMOVIHeadache, vomitingGenerally mild to moderate and unrelated to treatment.[6]
Golodirsen Phase 1/2Fractures, loss of ambulation, scoliosis (not attributed to drug)Fractures, pyrexia, convulsion (not considered treatment-related).
Delandistregene Moxeparvovec EMBARKVomiting, nausea, acute liver injury, immune-mediated myositis, myocarditis, fever, thrombocytopeniaAcute serious liver injury, immune-mediated myositis, myocarditis.[7][12]
Corticosteroids (Deflazacort vs. Prednisone) Phase IIICushingoid appearance, erythema, hirsutism, weight gain, headache, nasopharyngitisDeflazacort was associated with less weight gain than prednisone.[13]

Experimental Protocols

Performance of the Upper Limb (PUL) 2.0

The PUL 2.0 is a clinician-reported outcome measure designed to assess upper limb motor performance in DMD.[14]

  • Administration: The test consists of 22 items that evaluate different functional dimensions of the upper limb: high-level (shoulder), mid-level (elbow), and distal (wrist and hand).[15] The assessment is performed with the patient in a supported sitting position.[16]

  • Scoring: Most items are scored on a 3-point scale: 2 (able, no difficulties), 1 (able with compensations), or 0 (unable).[17] The total score ranges from 0 to 42, with higher scores indicating better function.[14] An entry item determines the starting point of the assessment but is not included in the total score.[15]

Cardiac Magnetic Resonance Imaging (cMRI)

cMRI is the gold standard for assessing cardiac structure and function in DMD clinical trials.

  • LVEF Assessment: Left ventricular ejection fraction is typically assessed using dynamic (CINE) white-blood imaging (balanced steady-state free precession, bSSFP) to acquire images of the heart throughout the cardiac cycle.[18][19]

  • Myocardial Fibrosis Assessment: Late gadolinium enhancement (LGE) imaging is used to detect focal myocardial fibrosis.[18][19] T1 mapping and extracellular volume (ECV) quantification can be used to assess diffuse myocardial fibrosis.[20]

  • Protocol: A typical cMRI protocol for DMD includes sequences for anatomical evaluation, CINE imaging for functional assessment, and LGE imaging for fibrosis detection.[18][19]

Signaling Pathways and Experimental Workflows

CAP-1002 Mechanism of Action

CAP-1002's proposed mechanism of action involves the secretion of exosomes by cardiosphere-derived cells, which then modulate the immune response and reduce fibrosis.

CAP1002_Mechanism cluster_0 CAP-1002 (CDCs) cluster_1 Host Response CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Exosome Secretion CAP1002->Exosomes releases Immune Immune Modulation Exosomes->Immune induces Fibrosis Reduced Fibrosis Immune->Fibrosis leads to Regeneration Muscle Regeneration Immune->Regeneration promotes Exon_Skipping cluster_0 Gene Level cluster_1 Therapeutic Intervention cluster_2 Protein Level DMD_gene Mutated DMD Gene pre_mRNA Dystrophin pre-mRNA (with out-of-frame exon) DMD_gene->pre_mRNA transcription Dystrophin Truncated, partially functional Dystrophin pre_mRNA->Dystrophin splicing & translation ASO Antisense Oligonucleotide (e.g., Eteplirsen) ASO->pre_mRNA binds to exon Gene_Therapy cluster_0 Delivery cluster_1 Cellular Process cluster_2 Outcome AAV_vector AAV Vector carrying Micro-dystrophin Transgene Muscle_Cell Muscle Cell AAV_vector->Muscle_Cell transduces Transcription Transcription Muscle_Cell->Transcription transgene expression Translation Translation Transcription->Translation Micro_Dystrophin Micro-dystrophin Protein Translation->Micro_Dystrophin HOPE2_Workflow cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (12 Months) cluster_3 Follow-up & Analysis Screening Screening (Inclusion/Exclusion Criteria) Randomize Randomization (1:1) Screening->Randomize CAP1002_Arm CAP-1002 Infusion (every 3 months) Randomize->CAP1002_Arm Placebo_Arm Placebo Infusion (every 3 months) Randomize->Placebo_Arm Follow_up Efficacy & Safety Assessments (PUL, cMRI, etc.) CAP1002_Arm->Follow_up Placebo_Arm->Follow_up Analysis Data Analysis Follow_up->Analysis

References

Benchmarking the anti-fibrotic efficacy of CAP-1002 against other emerging therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CAP-1002 Against Emerging Anti-Fibrotic Therapies

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal component of numerous chronic conditions. The therapeutic landscape is evolving, with several emerging therapies showing promise in halting or even reversing fibrotic progression. This guide provides a comparative analysis of CAP-1002, an investigational cell therapy, against other prominent anti-fibrotic agents, supported by available experimental data.

Quantitative Efficacy at a Glance

To facilitate a clear comparison of the anti-fibrotic efficacy of CAP-1002 and other key therapies, the following tables summarize quantitative data from pivotal clinical trials. It is crucial to note that direct comparisons are challenging due to variations in disease indications, patient populations, and primary endpoints.

Table 1: CAP-1002 Efficacy in Duchenne Muscular Dystrophy (A Disease with a Significant Fibrotic Component)

TherapyClinical TrialPrimary EndpointEfficacy Outcome
CAP-1002 HOPE-2 (Phase II)Change in Performance of the Upper Limb (PUL) v1.2 at 12 monthsStatistically significant slowing of disease progression.[1]
CAP-1002 HOPE-2 Open-Label ExtensionChange in PUL v2.0Sustained benefit in skeletal muscle function after 3 years of treatment compared to an external comparator.
CAP-1002 HOPE-2 (Phase II)Change in Left Ventricular Ejection Fraction (LVEF)Significant improvement in cardiac function in treated patients.[1]

Table 2: Efficacy of Comparator Anti-Fibrotic Therapies in Idiopathic Pulmonary Fibrosis (IPF)

TherapyClinical TrialPrimary EndpointEfficacy Outcome
Nintedanib INBUILD (Phase III)Annual rate of decline in Forced Vital Capacity (FVC) in patients with progressive fibrosing interstitial lung diseasesSignificantly slowed the rate of FVC decline compared to placebo.[2][3]
Pirfenidone CAPACITY & ASCEND (Phase III)Change in percent predicted FVC at 1 yearSignificantly reduced the decline in FVC and disease progression.[4][5][6]
Pamrevlumab PRAISE (Phase II)Change in percent predicted FVC at 48 weeksReduced the decline in FVC by 60.3% compared to placebo.[7]
Pamrevlumab ZEPHYRUS-1 (Phase III)Change from baseline in FVC at week 48Did not meet the primary endpoint.

Delving into the Mechanisms: Signaling Pathways

Understanding the mechanism of action is fundamental to evaluating and comparing therapeutic agents. The following diagram illustrates the proposed anti-fibrotic signaling pathway of CAP-1002.

CAP1002_Mechanism cluster_extracellular Extracellular Space cluster_cellular Target Cell (e.g., Macrophage, Fibroblast) CAP1002 CAP-1002 (Cardiosphere-Derived Cells) Exosomes Secreted Exosomes CAP1002->Exosomes Macrophage Macrophage Exosomes->Macrophage Modulation Fibroblast Fibroblast Exosomes->Fibroblast Direct Inhibition? Macrophage->Fibroblast Myofibroblast Myofibroblast Macrophage->Myofibroblast Inhibition of Differentiation Fibroblast->Myofibroblast Differentiation Collagen Collagen Deposition Myofibroblast->Collagen Production Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_approval Regulatory Review & Approval in_vitro In Vitro Studies (e.g., fibroblast assays) animal_models Animal Models of Fibrosis (e.g., bleomycin-induced) in_vitro->animal_models phase1 Phase I (Safety & Dosage) animal_models->phase1 Promising Results phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 regulatory Regulatory Submission (e.g., BLA/NDA) phase3->regulatory Positive Data approval Market Approval regulatory->approval Comparison_Framework cluster_therapy Therapeutic Candidate cluster_criteria Comparison Criteria cluster_outcome Comparative Assessment CAP1002 CAP-1002 efficacy Anti-Fibrotic Efficacy (Quantitative Data) CAP1002->efficacy moa Mechanism of Action (Signaling Pathways) CAP1002->moa safety Safety & Tolerability (Adverse Events) CAP1002->safety indication Target Disease Indication CAP1002->indication Comparators Comparator Therapies (Nintedanib, Pirfenidone, etc.) Comparators->efficacy Comparators->moa Comparators->safety Comparators->indication assessment Objective Benchmarking efficacy->assessment moa->assessment safety->assessment indication->assessment

References

Assessing the Impact of CAP-1002 on Patient Quality of Life in Duchenne Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CAP-1002's performance on patient quality of life (QoL) metrics with the current standard of care for Duchenne muscular dystrophy (DMD), supported by available clinical study data. While specific quantitative QoL data from the CAP-1002 clinical trials have not been detailed in publicly available resources, this guide synthesizes the available information on clinical efficacy endpoints that are strongly associated with quality of life, alongside published QoL data for the standard of care.

Overview of CAP-1002

CAP-1002 is an investigational cell therapy based on cardiosphere-derived cells (CDCs). The proposed mechanism of action is multifaceted, involving immunomodulatory, anti-fibrotic, anti-inflammatory, and pro-angiogenic effects.[1] In clinical trials for Duchenne muscular dystrophy, CAP-1002 has been evaluated for its potential to improve skeletal and cardiac muscle function.

Comparison of Clinical Endpoints and Quality of Life Metrics

Direct comparative data on validated quality of life instruments such as the Pediatric Quality of Life Inventory (PedsQL) and the Pediatric Outcomes Data Collection Instrument (PODCI) from the CAP-1002 trials are not yet publicly available. However, the primary endpoint in the HOPE-2 and HOPE-3 trials, the Performance of the Upper Limb (PUL) 2.0 assessment, is a critical measure of muscle function that directly correlates with a patient's ability to perform daily activities and maintain independence, thereby significantly impacting their quality of life.

Table 1: Comparison of CAP-1002 Clinical Efficacy and Standard of Care Quality of Life Data
Treatment GroupPrimary Endpoint/QoL InstrumentPopulationKey Findings
CAP-1002 (HOPE-2 Trial) Performance of the Upper Limb (PUL) 2.0Ambulatory and non-ambulatory boys and young men with DMDStatistically significant slowing of upper limb function decline compared to placebo. At 12 months, the mean change from baseline in mid-level elbow PUL 1.2 favored CAP-1002 over placebo (difference of 2.6 points, p=0.014).[2] This preservation of function is directly linked to maintaining independence and quality of life.[3][4]
Standard of Care (Corticosteroids) Pediatric Quality of Life Inventory (PedsQL™) - Physical Health Domain ScoreAmbulatory boys with DMD (Ages >10)Mean Score: 33.8 (SD: 26.2)
Standard of Care (Corticosteroids) Pediatric Outcomes Data Collection Instrument (PODCI) - Transfers/Basic Mobility Domain ScoreAmbulatory boys with DMD (Ages >10)Mean Score: 23.0 (SD: 20.9)
Standard of Care (Corticosteroids) Pediatric Outcomes Data Collection Instrument (PODCI) - Sports/Physical Function Domain ScoreAmbulatory boys with DMD (Ages >10)Mean Score: 10.4 (SD: 16.9)
Healthy Controls Pediatric Quality of Life Inventory (PedsQL™) - Physical Health Domain ScoreHealthy boys (Ages >10)Mean Score: 93.4 (SD: 9.8)
Healthy Controls Pediatric Outcomes Data Collection Instrument (PODCI) - Transfers/Basic Mobility Domain ScoreHealthy boys (Ages >10)Mean Score: 96.5 (SD: 4.5)
Healthy Controls Pediatric Outcomes Data Collection Instrument (PODCI) - Sports/Physical Function Domain ScoreHealthy boys (Ages >10)Mean Score: 91.5 (SD: 12.0)

Note: The PedsQL and PODCI data for the Standard of Care and Healthy Controls are from a study by McDonald et al. and represent a general DMD population on corticosteroids, not a direct head-to-head comparison within the HOPE trials. The scores are on a 0-100 scale, with higher scores indicating better quality of life or function.

Experimental Protocols

CAP-1002 Clinical Trials (HOPE-2 & HOPE-3)
  • Intervention: Intravenous infusion of CAP-1002 (150 million cells) or placebo every three months.[1][2]

  • Primary Efficacy Endpoint: Change from baseline in the Performance of the Upper Limb (PUL) version 2.0 total score at 12 months. The PUL 2.0 is a validated, clinician-reported assessment of upper limb function.

  • Quality of Life Assessment: The HOPE-2 and HOPE-3 trials included "quality of life assessments" as secondary endpoints.[1][5] While specific instruments were not always named in initial announcements, the Pediatric Quality of Life Inventory (PedsQL) and the Pediatric Outcomes Data Collection Instrument (PODCI) are commonly used in DMD trials and have been mentioned in the context of these studies.[1] These are patient- and parent-proxy-reported questionnaires.

Standard of Care (Corticosteroids) - Representative Study Protocol

A study by McDonald et al. provides insight into the use of QoL instruments in a DMD population receiving corticosteroids.

  • Participants: Ambulatory boys with Duchenne muscular dystrophy, with a subset on corticosteroid therapy.

  • Quality of Life Instruments:

    • PedsQL™ 4.0 Generic Core Scales: A patient- and parent-proxy-reported measure of health-related quality of life with physical, emotional, social, and school functioning domains. Scores are transformed to a 0-100 scale.

    • PODCI (Pediatric Outcomes Data Collection Instrument): A parent-proxy-reported instrument that assesses musculoskeletal function and well-being, including domains for transfers/basic mobility, sports/physical function, and upper extremity function. Scores are normalized to a 0-100 scale.

  • Data Analysis: Scores were compared between DMD patients on corticosteroids, corticosteroid-naïve patients, and healthy controls.

Visualizing the Impact and Assessment Workflow

To better understand the mechanisms and evaluation process, the following diagrams illustrate the proposed signaling pathway of CAP-1002 and the logical workflow for assessing its impact on patient quality of life.

CAP1002_Signaling_Pathway cluster_cap1002 CAP-1002 (Cardiosphere-Derived Cells) cluster_effects Cellular and Tissue Effects cluster_outcomes Clinical Outcomes CAP1002 CAP-1002 (CDCs) Immunomodulation Immunomodulation CAP1002->Immunomodulation Anti_Inflammatory Anti-Inflammatory Effects CAP1002->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effects CAP1002->Anti_Fibrotic Pro_Angiogenic Pro-Angiogenic Effects CAP1002->Pro_Angiogenic Muscle_Function Improved Skeletal and Cardiac Muscle Function Immunomodulation->Muscle_Function Anti_Inflammatory->Muscle_Function Anti_Fibrotic->Muscle_Function Pro_Angiogenic->Muscle_Function QoL Improved Quality of Life Muscle_Function->QoL leads to

Proposed signaling pathway of CAP-1002 leading to improved quality of life.

QoL_Assessment_Workflow cluster_trial Clinical Trial cluster_assessment Assessment cluster_analysis Data Analysis and Interpretation Patient_Population DMD Patient Population Randomization Randomization Patient_Population->Randomization Treatment_Arm CAP-1002 Treatment Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm PUL_Assessment PUL 2.0 Assessment (Primary Endpoint) Treatment_Arm->PUL_Assessment QoL_Instruments QoL Questionnaires (PedsQL, PODCI) Treatment_Arm->QoL_Instruments Placebo_Arm->PUL_Assessment Placebo_Arm->QoL_Instruments Data_Analysis Comparative Data Analysis PUL_Assessment->Data_Analysis QoL_Instruments->Data_Analysis QoL_Impact Assessment of Quality of Life Impact Data_Analysis->QoL_Impact

Logical workflow for assessing the impact of CAP-1002 on patient quality of life.

References

Safety Operating Guide

Unidentified Substance "CAP102": A General Guide to Laboratory Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: The designation "CAP102" does not correspond to a recognized chemical substance in standard databases. Proper and safe disposal is entirely dependent on the precise identification of the chemical and its associated hazards. Researchers, scientists, and drug development professionals are urged to verify the exact identity of the substance and consult its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal protocols.

This document provides essential, general guidance for the safe disposal of laboratory chemicals. It is intended to serve as a foundational resource until the substance known internally as "CAP102" can be accurately identified. Adherence to institutional and regulatory protocols is mandatory.

General Principles of Laboratory Chemical Waste Disposal

The proper management of chemical waste is critical to ensure the safety of laboratory personnel and the protection of the environment. The following procedures outline a standard approach to handling and disposing of chemical waste.

1. Waste Characterization and Segregation:

Before disposal, a chemical must be characterized to determine its hazards. Waste should be segregated into compatible categories to prevent dangerous reactions.

Waste CategoryKey CharacteristicsExamplesDisposal Container Considerations
Flammable Liquids Low flash point; easily ignited.Acetone, Ethanol, Methanol, Toluene, XyleneGlass or polyethylene containers; store away from ignition sources.
Corrosive - Acids pH < 2; can cause severe skin burns and metal corrosion.Hydrochloric acid, Sulfuric acid, Nitric acidGlass or acid-resistant plastic containers; do not store with bases.
Corrosive - Bases pH > 12.5; can cause severe skin burns and are reactive with acids.Sodium hydroxide, Potassium hydroxide, Ammonium hydroxidePolyethylene or polypropylene containers; do not store with acids.
Reactive/Oxidizing Unstable; may react violently with water, air, or other chemicals.Peroxides, Picric acid, Sodium azideStore in original containers if possible; requires specialized handling.
Toxic/Poisonous Harmful or fatal if ingested, inhaled, or absorbed through the skin.Heavy metal salts, Cyanides, PhenolTightly sealed, clearly labeled containers; may require specific detoxification procedures.

2. Container Selection and Labeling:

All waste containers must be in good condition, compatible with the waste they hold, and securely sealed.[1] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the associated hazards, and the date of accumulation.[1][2][3]

3. Waste Storage:

Hazardous waste must be stored in a designated, well-ventilated satellite accumulation area near the point of generation.[2][3] Incompatible waste streams must be physically segregated to prevent accidental mixing.[1][2] Secondary containment should be used to capture any potential leaks or spills.[1][3]

4. Requesting Disposal:

Once a waste container is full or ready for disposal, a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of hazardous chemicals down the drain or in the regular trash.[1][4]

Experimental Protocol: Safe Disposal of an Unidentified Chemical

This protocol provides a step-by-step methodology for safely managing an unidentified chemical like "CAP102" until its identity and hazards can be confirmed.

Objective: To safely contain and label an unknown chemical waste product for identification and subsequent disposal by EHS.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

  • Compatible hazardous waste container with a secure lid.

  • "Hazardous Waste" label.

  • Secondary containment bin.

  • Spill kit for unknown chemicals.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the unknown substance, put on all required PPE.

  • Assess the Substance's Physical State: Note whether the substance is a solid, liquid, or gas.

  • Select a Compatible Container: Choose a clean, leak-proof container that is compatible with a wide range of chemicals (e.g., a borosilicate glass bottle for liquids, a high-density polyethylene container for solids).

  • Transfer the Waste: Carefully transfer the unknown chemical waste into the selected container. If the substance is in its original, deteriorating container, a lab pack or overpack may be necessary. Contact EHS for guidance in this situation.

  • Secure the Container: Tightly seal the lid of the waste container.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.

    • Write "Awaiting Identification" in the contents section.

    • Include the name of the principal investigator, the laboratory location, and the date.

    • Note any known information or suspected hazards.

  • Store the Container Safely: Place the labeled container in a designated secondary containment bin within a satellite accumulation area. Ensure it is segregated from other chemical waste.

  • Contact Environmental Health and Safety (EHS): Immediately notify your institution's EHS department about the unidentified waste. Provide them with all available information. EHS will arrange for analysis and proper disposal.

  • Document the Incident: Record the generation of the unknown waste in your laboratory's chemical inventory and records.

Disposal Workflow

The following diagram illustrates the decision-making process for laboratory chemical waste disposal.

G A Chemical Waste Generated B Is the chemical identity known? A->B C Consult Safety Data Sheet (SDS) B->C Yes I Treat as Unknown Chemical B->I No D Determine Hazard Category (Flammable, Corrosive, Reactive, Toxic) C->D E Select Compatible Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Request EHS Pickup G->H J Follow Protocol for Unidentified Chemical Disposal I->J J->G

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Navigating the Safe Handling of CAP102: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like CAP102. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices. Adherence to these procedural steps is critical for minimizing exposure and ensuring the well-being of all personnel.

Personal Protective Equipment (PPE) for CAP102

When handling CAP102, a multi-layered approach to PPE is essential to create a robust barrier against potential chemical exposure.[1][2] The required PPE is categorized into primary and secondary levels of protection.

Primary Protective Equipment

This is the essential PPE that must be worn at all times when there is a potential for direct contact with CAP102.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile glovesProvides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
Eye Protection Chemical splash goggles or a full-face shieldProtects the mucous membranes of the eyes from splashes and aerosols.[1]
Respiratory Protection N95 respirator or higherPrevents the inhalation of airborne particles of CAP102.
Lab Coat Disposable, cuffed lab coatProtects skin and personal clothing from contamination.
Secondary Protective Equipment

This additional layer of PPE is required for procedures with a higher risk of contamination, such as when handling larger quantities or during tasks that may generate significant aerosols.

PPE ComponentSpecificationPurpose
Outer Gown Impermeable, disposable gownProvides an additional layer of protection against spills and splashes.
Shoe Covers Disposable, non-slip shoe coversPrevents the tracking of contaminants out of the laboratory.
Head Covering Disposable bouffant cap or hoodProtects the hair and head from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Head and Shoe Covers: Put on a bouffant cap and shoe covers.

  • Gown/Lab Coat: Don the primary lab coat or gown.

  • Respiratory Protection: Fit-check and don the N95 respirator.

  • Eye Protection: Put on chemical splash goggles or a face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.

Doffing PPE Protocol

The removal of PPE should be performed in a designated area to contain any potential contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from the body.

  • Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.

  • Eye and Respiratory Protection: Remove the face shield/goggles and respirator from the back.

  • Head and Shoe Covers: Remove the bouffant cap and shoe covers.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for CAP102 and Contaminated Materials

Proper disposal of CAP102 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Solid CAP102 Waste Collect in a dedicated, labeled, and sealed hazardous waste container.
Contaminated PPE All disposable PPE (gloves, gowns, shoe covers, etc.) should be placed in a designated hazardous waste bag immediately after doffing.
Contaminated Labware Disposable labware should be discarded as solid hazardous waste. Reusable labware must be decontaminated using a validated procedure.
Liquid Waste Collect in a labeled, sealed, and secondary-contained hazardous waste container.

All waste must be disposed of in accordance with federal, state, and local regulations.[3][4]

Experimental Workflow for Safe CAP102 Handling

The following diagram illustrates the logical flow for determining the appropriate level of PPE and safety precautions when working with CAP102.

CAP102_Handling_Workflow start Start: Proposed Experiment with CAP102 risk_assessment Conduct Risk Assessment - Quantity of CAP102 - Potential for Aerosolization - Duration of Exposure start->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level primary_ppe Primary PPE Required: - Double Nitrile Gloves - N95 Respirator - Goggles/Face Shield - Lab Coat ppe_level->primary_ppe Low Risk secondary_ppe Secondary PPE Required: - All Primary PPE + Impermeable Gown + Shoe Covers + Head Covering ppe_level->secondary_ppe High Risk handling Proceed with CAP102 Handling in Designated Area (e.g., Fume Hood) primary_ppe->handling secondary_ppe->handling disposal Segregate and Dispose of Contaminated Waste (PPE, materials, excess CAP102) handling->disposal end End of Procedure Perform Final Hand Hygiene disposal->end

Caption: Workflow for CAP102 Personal Protective Equipment Selection.

References

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